molecular formula C9H10O3 B041392 4-Hydroxy-3,5-dimethylbenzoic acid CAS No. 4919-37-3

4-Hydroxy-3,5-dimethylbenzoic acid

Cat. No.: B041392
CAS No.: 4919-37-3
M. Wt: 166.17 g/mol
InChI Key: OMNHTTWQSSUZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3,5-dimethylbenzoic acid is a strategically substituted benzoic acid derivative of significant interest in chemical synthesis and materials research. The compound features a carboxylic acid group and a phenolic hydroxyl group, both of which are versatile handles for further chemical modification, while the two methyl groups in the 3 and 5 positions provide steric influence and modulate the electronic properties of the aromatic ring. Its primary research application is as a key synthetic intermediate in the development of pharmaceutical candidates, particularly in constructing complex molecules where its substitution pattern can influence binding affinity and metabolic stability. Furthermore, it serves as a crucial precursor in ligand synthesis for coordination chemistry and in the development of advanced polymers, such as polyesters and polyarylates, where its rigid, substituted structure can enhance thermal and mechanical properties. In materials science, it is investigated for constructing Metal-Organic Frameworks (MOFs) and other crystalline porous materials due to its ability to act as a multifunctional linker. The mechanism of action in its research applications is rooted in its molecular structure: the carboxylic acid can form salts, esters, and amides, while the phenolic hydroxyl can undergo etherification or serve as a metal-coordinating site. The synergistic effect of the electron-donating methyl and hydroxyl groups alters the acidity of the carboxylic acid proton and the reactivity of the ring, making it a unique building block for designing novel chemical entities with tailored properties. This product is intended for research and development purposes exclusively.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNHTTWQSSUZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197704
Record name 4-Hydroxy-3,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4919-37-3
Record name 4-Hydroxy-3,5-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4919-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3,5-dimethylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4919-37-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-3,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-hydroxy-3,5-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-hydroxy-3,5-dimethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Hydroxy-3,5-dimethylbenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound, also known as 3,5-Dimethyl-4-hydroxybenzoic acid, is a substituted phenolic acid that serves as a crucial building block in organic synthesis.[1] Its molecular structure, featuring a carboxylic acid group and a hydroxyl group on a dimethylated benzene ring, imparts a unique combination of reactivity and functionality. This makes it a valuable intermediate in the production of a wide range of specialty chemicals, including agrochemicals, dyestuffs, and, notably, active pharmaceutical ingredients (APIs).[2][3] In the realm of drug development, it is recognized as a key reagent in the synthesis of potent transthyretin (TTR) amyloidogenesis inhibitors and mexiletine derivatives, highlighting its importance to medicinal chemists and pharmaceutical scientists.[2][3]

This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and reactivity of this compound, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is fundamental to its application in synthesis and material science. The key physicochemical and spectroscopic data for this compound are summarized below.

Physical and Chemical Properties

The compound typically appears as an off-white to light beige crystalline solid.[2][4] Its properties are quantitatively detailed in the table below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 4919-37-3[1][4]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Appearance Off-white to light pink or light beige crystalline powder[2][4]
Melting Point 221-227 °C[4]
Solubility Soluble in methanol[2][3]
LogP 2.08[5]
Spectroscopic Data

Spectroscopic analysis is critical for structure elucidation and purity assessment. The characteristic spectral features of this compound are indispensable for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the methyl groups, the phenolic hydroxyl proton, and the carboxylic acid proton. The symmetry of the molecule simplifies the aromatic region.

  • IR Spectroscopy : The infrared spectrum displays characteristic absorption bands. Key peaks include a broad O-H stretch from the carboxylic acid (superimposed on the phenolic O-H), a sharp C=O stretch from the carboxyl group, and C-O stretching, as well as aromatic C-H and C=C vibrations.[1][6]

  • Mass Spectrometry : The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.[7]

structure

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.

Synthetic Methodologies

The most common and scalable synthesis involves the hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile. This transformation can be effectively achieved under either acidic or basic conditions, providing flexibility in process development.[8]

  • Alkaline Hydrolysis: This is often the preferred route due to high yields and cleaner reactions. The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide. The reaction initially forms the sodium salt of the carboxylic acid. Subsequent acidification precipitates the desired product.[8]

  • Acidic Hydrolysis: Alternatively, the nitrile can be hydrolyzed using a strong acid like sulfuric acid under reflux. The product crystallizes upon cooling the reaction mixture. This method may require careful temperature control to prevent potential charring.[8]

synthesis_pathway cluster_acid Acidic Hydrolysis (e.g., H₂SO₄, Reflux) cluster_base Basic Hydrolysis (e.g., NaOH, Reflux) start 4-Hydroxy-3,5-dimethylbenzonitrile intermediate_acid Protonated Nitrile Intermediate start->intermediate_acid H⁺ intermediate_base Carboxylate Salt start->intermediate_base OH⁻ product This compound intermediate_acid->product H₂O, then cool intermediate_base->product H₃O⁺ workup

Caption: Synthetic routes to this compound.

Core Reactivity

The reactivity of this compound is governed by its three functional components: the carboxylic acid, the phenolic hydroxyl group, and the activated aromatic ring.

  • Esterification: The carboxylic acid group readily undergoes esterification with various alcohols under acidic conditions (e.g., Fischer esterification) or via conversion to an acyl chloride followed by reaction with an alcohol. This is a common strategy for creating derivatives and prodrugs.[9]

  • Phenolic Hydroxyl Reactions: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity also allows it to participate in reactions requiring a phenoxide intermediate.

  • Electrophilic Aromatic Substitution: The hydroxyl group is a potent activating group, directing electrophiles to the positions ortho to it (positions 2 and 6). However, these positions are sterically hindered by the adjacent methyl groups. The methyl groups are also weakly activating. The carboxylic acid group is a deactivating group, directing meta. This electronic and steric environment makes further substitution on the ring challenging but predictable.

  • Azo Coupling: As a phenol derivative, it can act as a coupling component in azo dye synthesis. The reaction involves an electrophilic aromatic substitution by a diazonium salt, typically coupling at the position ortho to the powerful hydroxyl activating group.[10]

reactivity cluster_cooh Carboxylic Acid Reactions cluster_oh Phenolic -OH Reactions cluster_ring Aromatic Ring Reactions main This compound ester Ester Derivative main->ester R-OH, H⁺ ether Ether Derivative main->ether R-X, Base azo Azo Dye main->azo Ar-N₂⁺Cl⁻

Caption: Key reaction types of this compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of this compound. Standard laboratory safety procedures should always be followed.

Protocol 1: Synthesis via Basic Hydrolysis[8]

This protocol outlines a high-yield method for preparing the title compound.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Reaction: Add 4-hydroxy-3,5-dimethylbenzonitrile to the NaOH solution.

  • Heating: Heat the mixture to reflux with vigorous stirring. Ammonia gas will evolve during the reaction.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid or sulfuric acid to an acidic pH (approx. 2-3). The product will precipitate out.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold deionized water to remove inorganic salts and dry under vacuum.

Protocol 2: HPLC Analysis Method[5]

This method is suitable for monitoring reaction progress and assessing final product purity.

  • Column: Newcrom R1 reverse-phase (RP) column or equivalent C18 column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid or formic acid (for MS compatibility) to ensure the analyte is in its protonated state.

  • Detection: UV detection at a wavelength appropriate for the aromatic system (e.g., 254 nm).

  • Procedure: Dissolve a small sample of the compound in the mobile phase or a suitable solvent (like methanol) and inject it into the HPLC system. The retention time will be characteristic of the compound under the specified conditions.

Applications in Drug Discovery and Chemical Industry

This compound is more than a simple chemical; it is an enabling tool for innovation in multiple scientific fields.

  • Pharmaceuticals: Its primary role is as a sophisticated intermediate. For example, the related compound 4-Hydroxy-3,5-dimethylbenzaldehyde is a key intermediate in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor for HIV treatment.[11] The benzoic acid derivative serves a similar role as a versatile scaffold for building complex molecules. Its documented use as a reagent for TTR amyloidogenesis inhibitors points to its application in developing treatments for diseases like familial amyloid polyneuropathy.[2][3]

  • Agrochemicals and Dyestuffs: The structural motifs present in this molecule are common in the design of herbicides, fungicides, and pigments. The phenolic and carboxylic acid groups provide handles for further chemical modification to tune the biological activity or chromophoric properties.[3]

  • Polymer Chemistry: Phenolic compounds are foundational to the polymer industry. Derivatives of this compound can be used to synthesize specialized polyesters or epoxy resins, where the rigid aromatic core can enhance thermal stability and mechanical properties.

Conclusion

This compound is a highly functionalized aromatic compound with significant value for researchers in both academic and industrial settings. Its straightforward synthesis, well-defined reactivity, and proven utility as an intermediate in high-value applications, particularly in pharmaceuticals, ensure its continued relevance. The protocols and data presented in this guide offer a robust foundation for scientists and developers to effectively utilize this versatile chemical building block in their research and development endeavors.

References

  • BenchChem. (n.d.). dimethylbenzonitrile to 4-Hydroxy-3,5- dimethylbenzoic Acid. Benchchem.
  • ChemicalBook. (n.d.). This compound | 4919-37-3. ChemicalBook.
  • Boldron, C., Aromí, G., Challa, G., Gamez, P., & Reedijk, J. (2005). Selective oxidative para C–C dimerization of 2,6-dimethylphenol.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (n.d.). This compound, 98%. Thermo Fisher Scientific.
  • Finkbeiner, H., Hay, A. S., Blanchard, H. S., & Endres, G. F. (1966). Polymerization by Oxidative Coupling. The Function of Copper in the Oxidation of 2,6-Dimethylphenol. The Journal of Organic Chemistry, 31(2), 549–555. [Link]
  • Abbaoui, Z., Arrass, H., Touzani, R., & Hammouti, B. (2020). Kinetic data for the oxidation of 2,6-Dimethylphenol by complexes based on pyrazole and different metal salts in methanol. ResearchGate.
  • Royal Society of Chemistry. (2005). Selective oxidative para C–C dimerization of 2,6-dimethylphenol. RSC Publishing.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethyl- (CAS 4919-3-7). Cheméo.
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Wikipedia.
  • ACS Publications. (n.d.). Oxidative Polymerization of 2,6-Dimethyl-phenol to Metal-free Poly(2,6-dimethyl-1,4-phenylene oxide) with Controllable Molecular Weight. Industrial & Engineering Chemistry Research.
  • SIELC Technologies. (2018). This compound. SIELC Technologies.
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-. NIST WebBook.
  • L.S. College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. L.S. College.
  • BenchChem. (n.d.). Application Notes and Protocols for the Kolbe-Schmitt Synthesis of Hydroxybenzoates. Benchchem.
  • PubChemLite. (n.d.). This compound (C9H10O3). PubChemLite.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. UCLA.
  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. BYJU'S.
  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • Fisher Scientific. (n.d.). This compound, 98%. Fisher Scientific.
  • Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids. Google Patents.
  • Organic Chemistry Data. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. Organic Chemistry Data.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR.
  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. ResearchGate.
  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data.

Sources

An In-Depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzoic Acid (CAS: 4919-37-3): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3,5-dimethylbenzoic acid, registered under CAS number 4919-37-3, is a substituted aromatic carboxylic acid. As a derivative of p-hydroxybenzoic acid (4-HBA), it belongs to a class of phenolic compounds that are of significant interest across various scientific disciplines. Its unique structure, featuring a carboxylic acid group, a hydroxyl group, and two methyl groups on the benzene ring, makes it a versatile building block and intermediate in organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, validated synthesis protocols, key applications in research and development, analytical methodologies, and essential safety protocols, designed to support professionals in leveraging this compound for their scientific objectives.

Section 1: Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a compound are foundational to its application. This compound is typically an off-white to light beige crystalline solid, with solubility in alcohols like methanol.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 4919-37-3[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
IUPAC Name This compound[1]
Appearance Off-white to light pink/beige crystalline powder[2]
Melting Point 221-227 °C[2]
Solubility Soluble in methanol
InChIKey OMNHTTWQSSUZHO-UHFFFAOYSA-N[1]
Spectroscopic Data

Analytical characterization is critical for structure confirmation and purity assessment. Spectroscopic data provides an electronic and atomic fingerprint of the molecule.

Table 2: Key Spectroscopic Data
TechniqueData HighlightsSource(s)
¹H NMR Spectral data available for structure confirmation.[1][3]
¹³C NMR Spectral data available for structure confirmation.[1]
Infrared (IR) Spectra available via KBr wafer or ATR techniques.[1]
Mass Spec (MS) Mass spectral data available for molecular weight verification.[3]

Section 2: Synthesis and Purification

A reliable and scalable synthetic route is paramount for the practical application of any chemical compound. This compound is commonly synthesized via the hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile.[4] This transformation can be achieved under either acidic or basic conditions, with basic hydrolysis often being preferred for its high yield and straightforward product isolation.[4]

Workflow for Synthesis via Basic Hydrolysis

The following diagram outlines the key stages of the synthesis process starting from the nitrile precursor.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation A 1. Dissolve NaOH in Deionized Water B 2. Add 4-hydroxy-3,5- dimethylbenzonitrile A->B C 3. Heat Mixture under Reflux B->C D 4. Cool Reaction Mixture C->D Monitor by TLC/HPLC (Reaction Completion) E 5. Acidify with HCl to pH ~2-3 D->E F 6. Precipitate Product E->F G 7. Isolate by Vacuum Filtration F->G H 8. Wash with Cold Deionized Water G->H I 9. Dry Product H->I

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Basic Hydrolysis

This protocol describes the conversion of 4-hydroxy-3,5-dimethylbenzonitrile to this compound.

Materials:

  • 4-hydroxy-3,5-dimethylbenzonitrile

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a 10-20% (w/v) aqueous solution of sodium hydroxide. Add 4-hydroxy-3,5-dimethylbenzonitrile to the solution. The molar ratio of NaOH to the nitrile should be in significant excess to ensure complete hydrolysis.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.[4]

    • Rationale: The elevated temperature accelerates the rate of the saponification (hydrolysis) of the nitrile group to a carboxylate salt. Refluxing prevents the loss of solvent.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is fully consumed.[4]

  • Product Precipitation: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution by the dropwise addition of concentrated HCl until the pH reaches approximately 2-3.[4]

    • Rationale: The product exists as its water-soluble sodium carboxylate salt in the basic solution. Acidification protonates the carboxylate, yielding the free carboxylic acid, which is poorly soluble in water and precipitates out.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[4]

  • Purification: Wash the collected solid thoroughly with cold deionized water to remove inorganic salts (like NaCl).[4] The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

  • Drying: Dry the purified solid under vacuum to yield the final product, this compound.

Section 3: Key Applications in Research and Development

This compound serves as a crucial intermediate in multiple fields. Its utility stems from the reactivity of its functional groups—the carboxylic acid allows for esterification and amidation, while the phenol group can undergo etherification or other modifications.

  • Medicinal Chemistry: It is widely used as a key reagent in the synthesis of potent inhibitors of transthyretin (TTR) amyloidogenesis, a condition associated with certain types of amyloidosis.[5] It is also employed in the preparation of derivatives of mexiletine, an antiarrhythmic drug.[5]

  • Agrochemicals and Dyestuffs: The compound serves as an important intermediate in the manufacturing of various agrochemicals and dyes, where its specific substitution pattern is leveraged to build more complex molecular architectures.[5]

  • Broader Biological Context: As a derivative of p-hydroxybenzoic acid (4-HBA), it is part of a family of compounds with extensive, well-documented biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[6][7][8] This context suggests its potential as a scaffold or starting material in drug discovery programs targeting these areas.

Section 4: Analytical Methodologies

Accurate and robust analytical methods are essential for verifying the purity and concentration of research compounds. Reverse-phase HPLC is a standard and reliable method for analyzing this compound.

Analytical Workflow Diagram

Analytical_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection A->B C Isocratic/Gradient Elution (C18 Column) B->C D UV Detection C->D E Data Analysis (Peak Integration) D->E

Caption: General workflow for the HPLC analysis of this compound.

Protocol: Purity Analysis by RP-HPLC

This protocol provides a starting point for the analysis of this compound.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[10][11]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm).

  • Column Temperature: 30°C.[9]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase or a suitable solvent like methanol.

  • Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Quantification: The purity of the sample can be determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area % method). For precise quantification, a calibration curve should be generated using standards of varying concentrations.

Section 5: Safety and Handling

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

Table 3: GHS Hazard Information
Hazard ClassGHS StatementSource(s)
Skin IrritationH315: Causes skin irritation.[1]
Eye IrritationH319: Causes serious eye irritation.[1]
Respiratory IrritationH335: May cause respiratory irritation.[1]

Safe Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[13]

  • First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

  • First Aid (IF ON SKIN): Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This should be done via a licensed professional waste disposal service.[12]

Conclusion

This compound is a valuable and versatile chemical with well-defined properties and established synthetic and analytical protocols. Its demonstrated use as an intermediate in medicinal chemistry, agrochemicals, and dyestuffs highlights its industrial and research relevance. For scientists in drug discovery and development, its structural relation to biologically active phenolic acids presents opportunities for its use as a scaffold for novel therapeutics. Proper understanding of its characteristics, synthesis, and handling as detailed in this guide is essential for its effective and safe utilization.

References

  • metasci. (n.d.). Safety Data Sheet 4-Hydroxy-3-methylbenzoic acid.
  • PubChem. (n.d.). This compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%.
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
  • Kumar, V., et al. (2015). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate.
  • Olas, B. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI.
  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic....

Sources

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-3,5-dimethylbenzoic acid, also known as 3,5-dimethyl-4-hydroxybenzoic acid, is a substituted phenolic acid that serves as a valuable building block in organic synthesis.[1][2] Its molecular structure, featuring a carboxylic acid group and a hydroxyl group on a dimethylated benzene ring, imparts a unique combination of reactivity and physical characteristics. These properties are fundamental to its application in various fields, including the synthesis of agrochemicals, dyestuffs, and as a reagent in the development of potent TTR (transthyretin) amyloidogenesis inhibitors.[2][3][4] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its basic identifiers, which are crucial for accurate sourcing and regulatory compliance.

IdentifierValueSource
CAS Number 4919-37-3PubChem[5], Fisher Scientific[4]
Molecular Formula C₉H₁₀O₃PubChem[5], Fisher Scientific[4]
Molecular Weight 166.17 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5], Fisher Scientific[4]
InChI Key OMNHTTWQSSUZHO-UHFFFAOYSA-NPubChem[5], Fisher Scientific[4]
SMILES CC1=CC(=CC(=C1O)C)C(=O)OPubChem[5], Fisher Scientific[4]

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, and formulation strategies.

Physical PropertyValueExperimental Context & Significance
Melting Point 221-227 °CA high melting point indicates strong intermolecular forces, primarily due to hydrogen bonding from the carboxylic acid and hydroxyl groups, and efficient crystal lattice packing. This property is a key indicator of purity.[4][6]
Boiling Point Data not readily availableDue to its high melting point and potential for decomposition at elevated temperatures, the boiling point is not a commonly reported or practically relevant parameter.
Appearance White to cream or pale brown crystals/powderThe color can be indicative of purity, with purer samples being closer to white. The crystalline form influences handling and dissolution characteristics.[3][6]
Solubility Soluble in methanol. Sparingly soluble in aqueous buffers.Solubility in polar organic solvents like methanol is expected due to the polar functional groups. Limited water solubility is typical for benzoic acid derivatives with increased hydrocarbon character.[3][4][7]
pKa Not explicitly found for this compoundThe pKa of the carboxylic acid group is expected to be around 4, similar to benzoic acid (pKa 4.20) and p-hydroxybenzoic acid (pKa 4.48). The electron-donating methyl groups may slightly increase the pKa.[8]
LogP (Octanol/Water Partition Coefficient) 2.08This value suggests a moderate lipophilicity, which is an important parameter in drug design for predicting membrane permeability and pharmacokinetic behavior.[9]

Spectroscopic Profile

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and enabling its identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. While a specific spectrum for this compound was not found in the search results, a predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxyl groups. The chemical shifts are influenced by the electronic environment of each proton.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

  • O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹

  • C=C stretch (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region

  • C-O stretch (hydroxyl and carboxylic acid): Bands in the 1200-1300 cm⁻¹ region

The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 166. Key fragment ions would correspond to the loss of a hydroxyl group ([M-OH]⁺ at m/z 149) and the loss of a carboxyl group ([M-COOH]⁺ at m/z 121).[5][12]

Experimental Protocols for Physical Property Determination

The following are generalized, yet detailed, protocols for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)
  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely grind the crystalline sample into a powder.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Solubility Assessment
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, hexane).

  • Qualitative Assessment: To a small, known amount of this compound (e.g., 10 mg) in a test tube, add the selected solvent dropwise with agitation. Observe if the solid dissolves.

  • Quantitative Determination (for a specific solvent like methanol):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24 hours).

    • Carefully filter or centrifuge the solution to remove undissolved solid.

    • Take a known volume of the clear, saturated solution and evaporate the solvent.

    • Weigh the remaining solid to determine the concentration, and thus the solubility.

Characterization Workflow

The logical flow for characterizing the physical properties of a newly synthesized or sourced batch of this compound is crucial for ensuring its quality and suitability for downstream applications.

Caption: Workflow for the physical characterization of this compound.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The physical properties of this compound, from its high melting point to its characteristic spectroscopic signatures, define its identity and govern its application. A thorough understanding and verification of these properties are paramount for any researcher or developer utilizing this versatile chemical intermediate. The protocols and data presented in this guide serve as a comprehensive resource for ensuring the quality and effective use of this compound in scientific endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138387, this compound.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethyl- (CAS 4919-37-3).
  • SIELC Technologies. (2018, May 16). This compound.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-. In NIST Chemistry WebBook.
  • Fisher Scientific. (n.d.). This compound, 98%.
  • LibreTexts Chemistry. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.

Sources

4-Hydroxy-3,5-dimethylbenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Hydroxy-3,5-dimethylbenzoic Acid

Abstract

This compound is a substituted aromatic carboxylic acid that serves as a crucial building block in synthetic organic chemistry. Its unique structural features—a hydroxyl group, a carboxylic acid moiety, and two methyl groups on a benzene ring—confer specific chemical reactivity and make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on its role in the synthesis of potent therapeutic agents.

Part 1: Core Molecular Structure and Physicochemical Profile

This compound, also known as 3,5-dimethyl-4-hydroxybenzoic acid, is a well-defined organic compound with a distinct molecular architecture that dictates its chemical behavior.

Chemical Identifiers

A precise understanding of a molecule begins with its fundamental identifiers, which ensure unambiguous communication in research and development.

  • IUPAC Name : this compound[1]

  • CAS Number : 4919-37-3[1][2][3][4]

  • Molecular Formula : C₉H₁₀O₃[1][5][6]

  • Synonyms : 3,5-Dimethyl-4-hydroxybenzoic acid, 2,6-Dimethyl-4-carboxyphenol[1]

Below is a diagram representing the 2D chemical structure of the molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental protocols, including synthesis, purification, and formulation.

PropertyValueSource
Molecular Weight 166.17 g/mol [1]
Appearance Off-white to light pink or beige crystalline powder[2][7]
Melting Point 221.0-227.0 °C[7]
Solubility Soluble in methanol[2]
XLogP3 2.1[8]
InChIKey OMNHTTWQSSUZHO-UHFFFAOYSA-N[1][3][4][5]
SMILES CC1=CC(=CC(=C1O)C)C(=O)O[1][5][9]

Part 2: Synthesis and Purification

The synthesis of this compound is a fundamental process for obtaining this valuable intermediate. One of the most common and reliable methods involves the hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile. This transformation can be achieved under either acidic or basic conditions.[10] The basic hydrolysis route is often preferred due to high yields and simpler product isolation.

Caption: Workflow for the synthesis via basic hydrolysis.

Experimental Protocol: Basic Hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile

This protocol details the procedure for synthesizing this compound.[10]

Materials:

  • 4-hydroxy-3,5-dimethylbenzonitrile

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and vacuum flask

  • pH paper or meter

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a 10-20% (w/v) aqueous solution of sodium hydroxide. Add the 4-hydroxy-3,5-dimethylbenzonitrile to the NaOH solution with magnetic stirring.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. This typically takes several hours.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Carefully acidify the solution by adding concentrated HCl dropwise while stirring. Monitor the pH, continuing to add acid until the pH is approximately 2-3. The target product, this compound, will precipitate as a solid.

  • Isolation: To ensure complete precipitation, cool the mixture in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with cold deionized water to remove residual salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Part 3: Spectroscopic and Analytical Characterization

Post-synthesis, it is imperative to verify the identity, purity, and structure of the compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecule, confirming the presence of key functional groups and the overall atomic arrangement.

TechniqueExpected Signature FeaturesSource
¹H NMR Signals corresponding to aromatic protons, methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups.[11]
IR Spectroscopy Characteristic absorption bands for O-H stretching (from both phenol and carboxylic acid), C=O stretching (from the carboxylic acid), and C-H stretching (from methyl and aromatic groups).[1][4]
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight (166.17 m/z).[12]
Analytical Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized this compound.[3]

Caption: Standard workflow for HPLC-based purity analysis.

Methodology:

  • Column: Newcrom R1 reverse-phase (RP) column or equivalent.[3]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid or formic acid for Mass-Spec compatibility.[3]

  • Detection: UV detector set to an appropriate wavelength for the analyte.

  • Procedure:

    • Prepare a standard solution of known concentration and a solution of the synthesized sample in the mobile phase or a suitable solvent like methanol.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time.

    • Inject the sample solution.

    • Analyze the resulting chromatogram. Purity is calculated based on the area of the main peak relative to the total area of all peaks. A successful synthesis should yield a purity of >98%.

Part 4: Applications in Drug Development and Chemical Synthesis

This compound is not an end product in itself but rather a versatile intermediate. Its structural motifs are frequently incorporated into more complex molecules designed for specific biological or industrial functions.

  • TTR Amyloidogenesis Inhibitors: The compound is widely used as a key reagent in the synthesis of potent inhibitors of transthyretin (TTR) amyloidogenesis.[2][7] TTR is a protein implicated in certain types of amyloidosis, and molecules derived from this benzoic acid scaffold can stabilize the protein, preventing the formation of pathogenic amyloid fibrils. This is a critical area of research for treating conditions like familial amyloid polyneuropathy.

  • Agrochemicals and Dyestuffs: It serves as an important intermediate in the production of various agrochemicals and dyes, where the specific substitution pattern on the aromatic ring is leveraged to achieve desired properties.[2]

  • Mexiletine Derivatives: The molecule is also utilized in the preparation of derivatives of mexiletine, an antiarrhythmic drug.[2]

Conclusion

This compound is a foundational chemical entity whose molecular structure is intrinsically linked to its utility. A thorough understanding of its properties, synthesis, and characterization is essential for its effective application in research and development. From its role in creating novel therapeutics for amyloid diseases to its use in industrial chemistry, this compound continues to be a subject of significant scientific and commercial interest. The protocols and data presented in this guide offer a robust framework for professionals working with this versatile molecule.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C9H10O3).
  • SIELC Technologies. (2018). This compound.
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxybenzoic acid hydrazide. National Center for Biotechnology Information.
  • PubChem. (n.d.). Methyl 4-hydroxy-3,5-dimethylbenzoate. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Solubility of 4-Hydroxy-3,5-dimethylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Hydroxy-3,5-dimethylbenzoic acid in organic solvents. In the absence of extensive empirical data in publicly accessible literature, this document establishes a predictive framework based on the compound's molecular structure and the physicochemical properties of common organic solvents. We delve into the theoretical principles governing solubility, drawing parallels with structurally analogous compounds such as benzoic acid and other substituted phenolic acids. A detailed, field-proven experimental protocol for the accurate determination of solubility using the equilibrium shake-flask method is provided, intended to equip researchers, scientists, and drug development professionals with the necessary tools for their own investigations. This guide is structured to offer not just procedural steps, but a deeper, mechanistic understanding of the solute-solvent interactions at play.

Introduction: The Significance of Solubility in Research and Development

This compound is a substituted aromatic carboxylic acid with potential applications in various fields, including as an intermediate in the synthesis of agrochemicals, dyestuffs, and pharmaceuticals.[1] Understanding its solubility in a range of organic solvents is a critical parameter for its successful application in these areas. Solubility dictates the choice of solvent for synthesis, purification, formulation, and analytical characterization. In drug development, for instance, solubility is a key determinant of a compound's bioavailability and therapeutic efficacy.

This guide will address the solubility of this compound from both a theoretical and a practical standpoint. We will first explore the molecular characteristics of the compound and how they are expected to influence its interaction with different classes of organic solvents. Subsequently, a robust experimental methodology for the quantitative determination of its solubility will be detailed.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[2][3]
Molecular Weight 166.17 g/mol [2]
Melting Point 221.0-227.0 °C[4]
Appearance White to cream to pink or pale brown crystals or powder[1][4]
IUPAC Name This compound[2]

The structure of this compound, featuring a carboxylic acid group, a hydroxyl group, and two methyl groups attached to a benzene ring, dictates its solubility. The carboxylic acid and hydroxyl groups are polar and capable of hydrogen bonding, while the benzene ring and methyl groups are nonpolar. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of this compound in a given organic solvent will be determined by the balance of intermolecular forces between the solute and solvent molecules.

Solute-Solvent Interactions

The key interactions governing the solubility of this compound are:

  • Hydrogen Bonding: The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors. Solvents that are also capable of hydrogen bonding (e.g., alcohols, amides) are likely to be good solvents for this compound.

  • Dipole-Dipole Interactions: The polar nature of the carboxyl and hydroxyl groups will lead to favorable dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: The nonpolar benzene ring and methyl groups will interact with nonpolar solvents through weaker van der Waals forces.

The overall solubility will depend on the net energy change of the dissolution process, which includes the energy required to break solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Effect of Substituents

The substituents on the benzoic acid ring significantly influence its solubility. The hydroxyl group, being polar, generally increases solubility in polar solvents. Conversely, the two methyl groups are electron-donating and increase the nonpolar character of the molecule, which may decrease solubility in highly polar solvents but increase it in less polar organic solvents.[6]

Predicted Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Solvents Methanol, EthanolHighCapable of strong hydrogen bonding with the carboxylic acid and hydroxyl groups. The compound is known to be soluble in methanol.[7]
Aprotic Polar Solvents Acetone, Ethyl Acetate, AcetonitrileModerate to HighCan act as hydrogen bond acceptors and engage in dipole-dipole interactions. The solubility of similar phenolic acids is good in these solvents.
Nonpolar Solvents Toluene, HexaneLowDominated by weak van der Waals forces, which are less effective at overcoming the strong solute-solute interactions (hydrogen bonding) in the crystal lattice of the acid.
Chlorinated Solvents Dichloromethane, ChloroformLow to ModerateModerately polar, but with limited hydrogen bonding capability.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[8] It is a robust and reliable technique that involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples at the experimental temperature to facilitate phase separation.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to the experimental temperature. Immediately filter the sample through a syringe filter to remove any remaining microcrystals. Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • HPLC Method: Develop a suitable HPLC method for the quantification of this compound. This typically involves a reverse-phase C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid).[9] Prepare a series of standard solutions of known concentrations and generate a calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.

    • UV-Vis Spectrophotometry: Prepare a series of standard solutions of known concentrations in the chosen solvent. Determine the wavelength of maximum absorbance (λmax) for this compound. Measure the absorbance of the diluted sample at λmax and calculate the concentration using the Beer-Lambert law and a calibration curve.

  • Solubility Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. Report the solubility in units such as g/L, mg/mL, or mol/L.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several external factors.

Temperature

For most solid solutes, solubility in organic solvents increases with increasing temperature.[10] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. The relationship between temperature and solubility can be described by the van't Hoff equation.

Solvent Polarity and Hydrogen Bonding Capability

As discussed earlier, the polarity and hydrogen bonding capacity of the solvent are paramount. A solvent that can effectively solvate both the polar (carboxyl and hydroxyl) and nonpolar (aromatic ring and methyl groups) parts of the molecule will exhibit the highest dissolving power.

Solid-State Properties of the Solute

The crystal lattice energy of this compound plays a crucial role. A more stable crystal lattice (higher melting point) will require more energy to break the intermolecular forces holding the molecules together, resulting in lower solubility. Polymorphism, the existence of different crystal forms of the same compound, can also lead to variations in solubility.

Data Presentation and Interpretation

To facilitate comparison and analysis, it is recommended to present the experimentally determined solubility data in a structured table.

Example Table of Hypothetical Solubility Data:

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]

Conclusion

References

  • Zhang, X., Chen, J., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry.
  • BenchChem. (n.d.).
  • CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids.
  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
  • Chemguide. (n.d.). an introduction to carboxylic acids.
  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
  • Chemistry LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. BenchChem.
  • StudySmarter. (2023).
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-.
  • Thermo Scientific Chemicals. (n.d.). This compound, 98% 5 g.
  • ChemicalBook. (n.d.). This compound | 4919-37-3.
  • SIELC Technologies. (2018). This compound.
  • Aribo Biotechnology. (2024). 4919-37-3 | this compound.
  • Fisher Scientific. (n.d.). This compound, 98%.
  • LGC Standards. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C9H10O3).
  • ResearchGate. (n.d.).
  • Lumen Learning. (n.d.). 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry.
  • YouTube. (2021). 10.3 Physical Properties of Carboxylic Acids.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences | PDF.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds.
  • Semantic Scholar. (2008).
  • ResearchGate. (n.d.). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling | Request PDF.
  • CORE. (n.d.).
  • ACS Publications. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds | Industrial & Engineering Chemistry Research.
  • Semantic Scholar. (2013). [PDF] IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures | Semantic Scholar.
  • CityUHK Scholars. (n.d.). Thermodynamic properties of carboxylic acids relevant to their solubility in aqueous solutions.
  • Scribd. (n.d.). Predicting Carboxylic Acid Solubility | PDF.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethoxy- (CAS 530-57-4).
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-.
  • IUPAC-NIST Solubility Data Series. 99.

Sources

An In-Depth Technical Guide to the Melting Point of 4-Hydroxy-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melting point of a crystalline solid is a critical physical property that serves as a cornerstone in the identification, characterization, and purity assessment of chemical compounds. For professionals in research, and particularly in drug development, a thorough understanding of this parameter for a molecule like 4-hydroxy-3,5-dimethylbenzoic acid (CAS 4919-37-3) is paramount. This compound, a substituted phenolic acid, is utilized as a reagent and an intermediate in the synthesis of various organic molecules, including agrochemicals and dyestuffs. This guide provides a comprehensive exploration of the melting point of this compound, delving into the theoretical underpinnings, a robust experimental protocol for its determination, and an expert analysis of the factors influencing its characteristic thermal behavior.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀O₃PubChem[1]
Molecular Weight 166.17 g/mol PubChem[1]
Appearance Off-white to light pink or light beige crystalline powderChemicalBook[2]
Melting Point Range 221.0 - 227.0 °CThermo Scientific Chemicals[3]

Theoretical Framework: Understanding the Melting Point of Substituted Benzoic Acids

The melting point of an organic compound is the temperature at which it transitions from an ordered crystalline lattice to a disordered liquid state. This phase change is governed by the strength of the intermolecular forces holding the molecules together in the crystal. For this compound, several structural features are key determinants of its relatively high melting point.

The Dominant Role of Intermolecular Hydrogen Bonding

The primary contributor to the high melting point of this compound is its capacity for extensive intermolecular hydrogen bonding. The molecule possesses both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group, both of which are potent hydrogen bond donors and acceptors.

In the solid state, the carboxylic acid groups of benzoic acid derivatives typically form dimeric structures through strong hydrogen bonds. Furthermore, the hydroxyl group can participate in hydrogen bonding with neighboring molecules, creating a robust three-dimensional network. Overcoming these strong and numerous intermolecular hydrogen bonds requires significant thermal energy, resulting in a high melting point.

Structural Comparisons with Isomeric Hydroxybenzoic Acids

The influence of substituent positioning on the melting point is evident when comparing isomers of hydroxybenzoic acid. For instance, 4-hydroxybenzoic acid has a significantly higher melting point (214.5 °C) than 2-hydroxybenzoic acid (salicylic acid, 158.6 °C).[4][5]

  • 4-Hydroxybenzoic Acid: The para-positioning of the hydroxyl and carboxylic acid groups allows for the formation of extensive intermolecular hydrogen bonding networks, as the functional groups of one molecule can readily interact with those of its neighbors.[4]

  • 2-Hydroxybenzoic Acid: In contrast, the ortho-positioning in salicylic acid facilitates the formation of an intramolecular hydrogen bond between the adjacent hydroxyl and carboxylic acid groups.[6] This internal hydrogen bond reduces the capacity of these functional groups to participate in intermolecular hydrogen bonding.[6] Consequently, less energy is required to disrupt the crystal lattice, leading to a lower melting point.[6]

This compound, with its para-hydroxyl group, is structurally analogous to 4-hydroxybenzoic acid in its inability to form intramolecular hydrogen bonds between the hydroxyl and carboxylic acid groups. This structural arrangement favors strong intermolecular interactions, contributing to its high melting point. The presence of the two methyl groups adds to the molecular weight and can influence crystal packing, further modulating the melting point.

Experimental Determination of the Melting Point: A Validated Protocol

The accurate determination of the melting point of this compound is crucial for its quality control and use in synthesis. The capillary method is the standard technique for this purpose.

Instrumentation and Materials
  • Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or similar)

  • Certified Melting Point Reference Standards (e.g., Vanillin, Acetanilide, Caffeine)

  • Glass Capillary Tubes (one end sealed)

  • Mortar and Pestle

  • Spatula

  • This compound sample

Protocol Workflow Diagram

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_cal Instrument Calibration cluster_measure Measurement prep1 Ensure Sample is Dry prep2 Grind to a Fine Powder prep1->prep2 prep3 Pack Capillary Tube (2-4 mm height) prep2->prep3 cal1 Select Certified Standards cal2 Determine MP of Standards cal1->cal2 cal3 Compare to Certified Values cal2->cal3 cal4 Calibrate if Necessary cal3->cal4 meas1 Set Start Temp (10-20°C below expected MP) meas3 Set Slow Ramp Rate (1-2°C/min) meas1->meas3 meas2 Rapid Scan (Optional, for unknown) meas4 Insert Capillary meas3->meas4 meas5 Record Onset and Clear Points meas4->meas5

Caption: A streamlined workflow for accurate melting point determination.

Step-by-Step Methodology

Part 1: Instrument Calibration (Self-Validating System)

Causality: The accuracy of the melting point apparatus's temperature sensor can drift over time. Calibration with certified reference standards ensures the trustworthiness of the measurements by correcting for any systematic errors.

  • Selection of Standards: Choose at least two certified reference standards with melting points that bracket the expected melting point of this compound (221.0 - 227.0 °C). Caffeine (MP ~235-238 °C) is a suitable high-temperature standard.

  • Melting Point Determination of Standards: Following the sample preparation and measurement protocol below, determine the melting points of the reference standards.

  • Verification: Compare the observed melting points with the certified values. If the deviation is outside the instrument's specified tolerance, perform a calibration adjustment according to the manufacturer's instructions.

Part 2: Sample Preparation

Causality: Proper sample preparation is critical for ensuring uniform and efficient heat transfer from the heating block to the sample, which is essential for an accurate and sharp melting range.

  • Drying: Ensure the this compound sample is completely dry. Moisture can act as an impurity, depressing and broadening the melting range.

  • Grinding: Using a clean mortar and pestle, grind the crystalline sample into a fine, homogeneous powder. Large crystals can lead to inefficient heat transfer and a wider melting range.

  • Capillary Packing:

    • Press the open end of a capillary tube into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end.

    • The final packed sample height should be 2-4 mm. An insufficient amount of sample will be difficult to observe, while too much sample will cause a temperature gradient within the sample, leading to a broad melting range.

Part 3: Melting Point Measurement

Causality: The heating rate is the most critical experimental parameter. A slow heating rate (1-2 °C/minute) is necessary to maintain thermal equilibrium between the heating block, the thermometer, and the sample. A fast heating rate will cause the thermometer to register a temperature higher than the actual temperature of the sample at the point of melting, leading to an artificially high and broad melting range.

  • Set Start Temperature: Set the starting temperature of the melting point apparatus to approximately 15-20 °C below the expected melting point of this compound (e.g., ~200 °C).

  • Set Heating Rate: Program the instrument for a heating rate of 1-2 °C per minute in the expected melting range.

  • Insert Capillary: Place the packed capillary tube into the heating block of the apparatus.

  • Observation and Recording:

    • Observe the sample through the magnified viewing port.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts into a clear liquid (the clear point).

    • The recorded melting point is the range between these two temperatures.

Interpreting the Results: The Significance of the Melting Range

For a pure, crystalline compound like this compound, the melting range is typically narrow, on the order of 1-2 °C. A broad melting range (greater than 2 °C) can be indicative of:

  • Impurities: The presence of soluble impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depression and broadening of the melting range.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can lead to different melting points. While no specific studies on the polymorphism of this compound were identified, it is a known phenomenon in substituted benzoic acids. If a sample contains a mixture of polymorphs, it may exhibit a broad or multiple melting points.

  • Decomposition: If the compound decomposes upon heating, a change in color and/or the evolution of gas may be observed, often accompanied by a wide and ill-defined melting range.

Advanced Characterization: Differential Scanning Calorimetry (DSC)

For a more detailed thermal analysis, Differential Scanning Calorimetry (DSC) is an invaluable technique. DSC measures the difference in heat flow between the sample and a reference as a function of temperature. A DSC thermogram of this compound would provide:

  • A precise endothermic peak corresponding to the melting transition, from which the onset temperature and the enthalpy of fusion can be determined.

  • Information on any phase transitions (e.g., solid-solid transitions between polymorphs) that may occur before melting.

  • Data on the thermal stability of the compound.

Conclusion

The melting point of this compound, with a characteristic range of 221.0 - 227.0 °C, is a direct reflection of its molecular structure, particularly its extensive capacity for intermolecular hydrogen bonding. An accurate and reproducible determination of this value is contingent upon a meticulously executed experimental protocol, with careful attention to instrument calibration, sample preparation, and a controlled heating rate. For professionals in the pharmaceutical and chemical sciences, a comprehensive understanding of these principles and practices is essential for ensuring the quality and integrity of this important chemical intermediate.

References

  • Chemistry Guru. (n.d.). Intramolecular vs Intermolecular Hydrogen Bond.
  • Brainly. (2025, April 29). Rank the compounds below from lowest to highest melting point: 1. 2-hydroxybenzoic acid 2. 3-hydroxybenzoic acid 3. 2-bromobenzoic acid 4. 2-chlorobenzoic acid.
  • Stack Exchange. (2018, February 21). Why is ortho-hydroxybenzoic acid more acidic than its para-isomer?
  • Quora. (2018, October 28). Why does salicylic acid have a lower melting point then p-hydroxybenzoic acid and m-hydroxybenzoic acid?
  • PubChem. (n.d.). 4-Hydroxybenzoic Acid.
  • SciSpace. (n.d.). m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System.
  • YouTube. (2021, September 9). Intra Molecular Hydrogen bond Effect on Physical Properties(Chemical Bonding).
  • Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes.
  • ResearchGate. (2025, August 9). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods.
  • PubChemLite. (n.d.). This compound (C9H10O3).
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-.
  • Oreate AI Blog. (2026, January 7). Understanding the Melting Point of Benzoic Acid: A Deep Dive.
  • Stack Exchange. (2019, April 3). What effect on boiling and melting points does intramolecular hydrogen bonding have?
  • YouTube. (2025, May 7). How Do Hydrogen Bonds Affect Melting Point?
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-.
  • SIELC Technologies. (2018, May 16). This compound.
  • Wikipedia. (n.d.). Benzoic acid.
  • ResearchGate. (2025, August 6). (PDF) Polymorphism in Isomeric Dihydroxybenzoic Acids.
  • ResearchGate. (2025, August 5). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry.
  • Reddit. (2016, December 18). Intramolecular H bonds : r/Mcat.
  • FooDB. (2011, September 26). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771).

Sources

A Guide to the Synthesis of 4-Hydroxy-3,5-dimethylbenzoic Acid from p-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust synthetic pathway for the preparation of 4-Hydroxy-3,5-dimethylbenzoic acid, a valuable substituted phenolic acid, commencing from the readily available precursor, p-hydroxybenzoic acid. This document is tailored for researchers, scientists, and professionals in the fields of organic synthesis and drug development. We will dissect a strategic three-step synthesis, elucidating the mechanistic underpinnings of each transformation, providing detailed experimental protocols, and discussing the critical parameters that govern the reaction outcomes. The synthesis hinges on a logical sequence of protection, electrophilic substitution, and deprotection, offering a clear and reproducible route to the target molecule.

Introduction and Strategic Overview

This compound is a key structural motif found in a variety of biologically active molecules and serves as a crucial building block in medicinal chemistry and materials science. Its synthesis from p-hydroxybenzoic acid presents an interesting challenge in regioselectivity due to the competing directing effects of the hydroxyl and carboxyl functional groups. The hydroxyl group is an activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. In the case of p-hydroxybenzoic acid, the positions ortho to the activating hydroxyl group (positions 3 and 5) are fortuitously meta to the deactivating carboxyl group, creating a strong electronic bias towards substitution at these desired locations.

Our synthetic strategy leverages this inherent electronic preference through a three-step sequence:

  • Protection of the Carboxylic Acid: The carboxylic acid functionality of p-hydroxybenzoic acid is first protected as a methyl ester. This prevents unwanted side reactions in the subsequent alkylation step and enhances the solubility of the substrate in organic solvents.

  • Regioselective Dimethylation: The resulting methyl p-hydroxybenzoate undergoes a Friedel-Crafts alkylation to introduce two methyl groups onto the aromatic ring at the 3 and 5 positions, guided by the powerful ortho-directing influence of the phenolic hydroxyl group.

  • Deprotection to the Final Product: The methyl ester is hydrolyzed back to the carboxylic acid to yield the final product, this compound.

This guide will now delve into the specifics of each of these synthetic transformations.

Experimental Protocols and Mechanistic Discussion

Step 1: Protection of p-Hydroxybenzoic Acid via Fischer-Speier Esterification

The initial step in our synthetic sequence is the protection of the carboxylic acid group of p-hydroxybenzoic acid as a methyl ester. This is efficiently achieved through the classic Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2]

Reaction: p-Hydroxybenzoic Acid to Methyl p-Hydroxybenzoate

Mechanism: The Fischer esterification proceeds via a series of equilibrium steps. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then loses a proton to regenerate the acid catalyst and afford the final methyl ester product.[2] To drive the equilibrium towards the product, an excess of methanol is typically used, and in some protocols, water is removed azeotropically.[1][2]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine p-hydroxybenzoic acid, an excess of methanol (a molar ratio of 1:3 of acid to methanol is recommended for high yields), and a catalytic amount of concentrated sulfuric acid.[1][2]

  • Heat the mixture to reflux (approximately 90-100°C) with stirring for at least one hour.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to approximately 5°C to facilitate the crystallization of the methyl p-hydroxybenzoate product.[1]

  • Collect the crystalline product by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Expected Yield: 80-95%[3]

Step 2: Regioselective Dimethylation of Methyl p-Hydroxybenzoate

With the carboxylic acid group protected, the aromatic ring is now primed for electrophilic substitution. The powerful activating and ortho-directing effect of the phenolic hydroxyl group will guide the incoming electrophiles (methyl groups) to the 3 and 5 positions. This transformation is a Friedel-Crafts alkylation reaction.

Reaction: Methyl p-Hydroxybenzoate to Methyl 4-hydroxy-3,5-dimethylbenzoate

Mechanism: The Friedel-Crafts alkylation involves the generation of an electrophile, in this case, a methyl carbocation or a polarized complex from a methylating agent (e.g., a methyl halide) and a Lewis acid catalyst (e.g., AlCl₃). The electron-rich aromatic ring of the methyl p-hydroxybenzoate then acts as a nucleophile, attacking the electrophile. The hydroxyl group strongly directs this attack to the ortho positions (3 and 5). A subsequent deprotonation of the resulting carbocation intermediate restores the aromaticity of the ring, yielding the dimethylated product. The presence of two methyl groups ortho to the hydroxyl group in the final product is a testament to the directing power of the hydroxyl group.[4]

Experimental Protocol (Proposed):

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (a Lewis acid catalyst) in an inert solvent such as dichloromethane or carbon disulfide under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Dissolve methyl p-hydroxybenzoate in the same solvent and add it to the dropping funnel.

  • Slowly add the solution of methyl p-hydroxybenzoate to the cooled suspension of aluminum chloride with vigorous stirring.

  • A methylating agent, such as methyl chloride or methyl iodide, is then slowly introduced into the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature until completion, as monitored by TLC.

  • Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection via Saponification

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved by saponification, which is the base-mediated hydrolysis of an ester.[5][6]

Reaction: Methyl 4-hydroxy-3,5-dimethylbenzoate to this compound

Mechanism: The saponification reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the methoxide leaving group, yielding the carboxylic acid. Under the basic reaction conditions, the carboxylic acid is immediately deprotonated to form the carboxylate salt. An acidic workup is then required to protonate the carboxylate and furnish the final this compound.[7] This process is essentially irreversible under basic conditions because the final acid-base reaction between the carboxylic acid and the alkoxide is highly favorable.[7]

Experimental Protocol:

  • Dissolve the methyl 4-hydroxy-3,5-dimethylbenzoate in a suitable solvent mixture, such as methanol and water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling the reaction mixture to room temperature, remove the organic solvent (methanol) under reduced pressure.

  • Acidify the remaining aqueous solution with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic, which will precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry.

  • The product can be recrystallized from a suitable solvent system for further purification.

Data Presentation

The following table summarizes the key parameters for the proposed synthetic route.

StepReactionKey ReagentsCatalystTypical Yield
1Esterificationp-Hydroxybenzoic acid, MethanolH₂SO₄80-95%[3]
2DimethylationMethyl p-hydroxybenzoate, Methyl halideAlCl₃(Not specified)
3SaponificationMethyl 4-hydroxy-3,5-dimethylbenzoate, NaOH-High

Visualization of the Synthetic Workflow

The overall synthetic pathway can be visualized as a linear progression from the starting material to the final product.

Synthesis_Workflow Start p-Hydroxybenzoic Acid Intermediate1 Methyl p-Hydroxybenzoate Start->Intermediate1 Step 1: Esterification (Methanol, H₂SO₄) Intermediate2 Methyl 4-hydroxy-3,5-dimethylbenzoate Intermediate1->Intermediate2 Step 2: Dimethylation (Methyl Halide, AlCl₃) End This compound Intermediate2->End Step 3: Saponification (1. NaOH, 2. H₃O⁺) Dimethylation_Mechanism cluster_0 Step 2: Regioselective Dimethylation A Methyl p-Hydroxybenzoate B Resonance Structures A->B + CH₃⁺ (from MeX + AlCl₃) C Electrophilic Attack B->C Nucleophilic attack from ortho position D Sigma Complex C->D Formation of Sigma Complex E Deprotonation D->E Loss of H⁺ F Methyl 4-hydroxy-3,5-dimethylbenzoate E->F Aromaticity restored

Caption: Mechanism of regioselective dimethylation.

Conclusion

The synthesis of this compound from p-hydroxybenzoic acid is a well-defined process that can be reliably executed through a three-step sequence of esterification, regioselective dimethylation, and saponification. This guide has provided a comprehensive overview of this synthetic route, including detailed experimental protocols and an explanation of the underlying chemical principles. The success of this synthesis hinges on the strategic use of a protecting group for the carboxylic acid and the inherent directing effects of the hydroxyl group on the aromatic ring. By following the procedures outlined in this document, researchers can confidently prepare this valuable compound for a wide range of applications in chemical synthesis and drug discovery.

References

  • Benchchem. (2025). Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • Benchchem. (2025). Synthesis of 4-Hydroxybenzamide from p-Hydroxybenzoic Acid: An In-depth Technical Guide.
  • Benchchem. (2025). Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid.
  • Benchchem. (2025). The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications.
  • Royal Society of Chemistry. (n.d.).
  • Green Chemistry (RSC Publishing). (n.d.).
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Fischer Esterification Procedure. (n.d.). Retrieved from a university chemistry department website.
  • Fischer Esterification Procedure. (n.d.). Retrieved from a university chemistry department website.
  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester.
  • ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation.
  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • SciSpace. (n.d.). The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO 4 2.
  • Google Patents. (n.d.). US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid.
  • Benchchem. (n.d.).
  • SciSpace. (n.d.).
  • A scientific journal. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • ACS Publications. (n.d.). The ortho-Alkylation of Phenols1 | The Journal of Organic Chemistry.
  • Google Patents. (n.d.).
  • datapdf.com. (n.d.).
  • Food and Agriculture Organization of the United Nations. (n.d.).
  • PubMed. (n.d.).
  • Catalysis Eprints database. (n.d.).
  • ResearchGate. (n.d.). Demethylation of phenol methyl ether with ortho electron withdrawing groups by AlCl 3.
  • PrepChem.com. (n.d.). (i)
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2020).
  • Wikipedia. (n.d.). Methylparaben.
  • Master Organic Chemistry. (2022).
  • PubChem. (n.d.).
  • PrepChem.com. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • Google Patents. (n.d.). CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.
  • National Institutes of Health. (2020).
  • YouTube. (2018). 35.
  • ChemSpider Synthetic Pages. (n.d.). Methyl ester hydrolysis.

Sources

The Natural Occurrence of 4-Hydroxy-3,5-Disubstituted Benzoic Acids: A Technical Guide to Syringic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying a Common Misconception

In the study of natural products, precise molecular identification is paramount. While the compound 4-hydroxy-3,5-dimethylbenzoic acid is a valid chemical entity, extensive database searches and a review of the scientific literature indicate that it is primarily a synthetic compound, widely available from chemical suppliers for research and industrial purposes. It is often used as a reagent or an intermediate in the synthesis of more complex molecules, such as agrochemicals and dyestuffs.

Conversely, a structurally similar and abundant naturally occurring phenolic compound is Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid) . It is likely that interest in the natural occurrence of "this compound" stems from a confusion with this widespread and biologically significant molecule. This guide, therefore, will focus on the natural occurrence, biosynthesis, and analysis of syringic acid, providing the in-depth technical information relevant to researchers in natural product chemistry, pharmacology, and drug development.

Section 1: Natural Occurrence of Syringic Acid

Syringic acid is a phenolic compound found across the plant kingdom and in some fungi.[1] Its presence is particularly notable in a variety of fruits, vegetables, and medicinal plants.

1.1. Distribution in the Plant Kingdom

Syringic acid is a key component of lignin, a complex polymer that provides structural integrity to plant cell walls.[1] It is particularly abundant in angiosperms. Notable plant sources include:

  • Fruits and Vegetables: Olives, grapes, dates, pumpkins, walnuts, and radishes are all known to contain syringic acid.[1] Its presence has also been confirmed in acai palm, honey, and red wine.[2]

  • Medicinal Plants: Syringic acid has been isolated from plants with established uses in traditional medicine, such as Ardisia elliptica and Schumannianthus dichotomus.[2][3]

  • Other Sources: The compound is also found in the common lilac (Syringa vulgaris), from which it derives its name.[3]

1.2. Occurrence in Microorganisms

Certain fungi are also known to produce syringic acid. For instance, it has been identified in pharmacologically significant species like Inonotus obliquus (Chaga mushroom) and Elaphomyces granulatus.[1]

Table 1: Selected Natural Sources of Syringic Acid

Source CategorySpecific ExamplesReference
FruitsGrapes (Vitis vinifera), Olives (Olea europaea), Dates (Phoenix dactylifera)[1][3]
VegetablesPumpkins (Cucurbita spp.), Radishes (Raphanus sativus)[1]
NutsWalnuts (Juglans regia)[1]
Medicinal PlantsArdisia elliptica, Schumannianthus dichotomus[2]
FungiInonotus obliquus, Elaphomyces granulatus[1]
BeveragesRed Wine, Vinegar[2]

Section 2: Biosynthesis of Syringic Acid

Syringic acid is a product of the shikimate pathway, a major metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other phenolic compounds.[2][4]

2.1. The Phenylpropanoid Pathway

The biosynthesis of syringic acid begins with the aromatic amino acid L-phenylalanine. The core pathway involves a series of enzymatic conversions:

  • Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is deaminated to form cinnamic acid.[1]

  • Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.[1]

  • Further Enzymatic Steps: A series of hydroxylations and methylations convert p-coumaric acid to sinapic acid.

  • Final Conversion: The final step is the conversion of sinapic acid to syringic acid, which involves the methylation of the hydroxyl groups.[5]

The diagram below illustrates the key steps in the biosynthesis of syringic acid.

Syringic Acid Biosynthesis Simplified Biosynthesis of Syringic Acid Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Sinapic_Acid Sinapic Acid p_Coumaric_Acid->Sinapic_Acid Multiple Steps Syringic_Acid Syringic Acid Sinapic_Acid->Syringic_Acid Methylation caption Simplified biosynthetic pathway of syringic acid.

Caption: Simplified biosynthetic pathway of syringic acid.

Section 3: Extraction, Isolation, and Analytical Methodologies

The study of syringic acid from natural sources requires robust methods for its extraction, purification, and quantification.

3.1. Extraction and Isolation

A general workflow for the isolation of syringic acid from a plant matrix is outlined below.

Extraction and Isolation Workflow General Workflow for Syringic Acid Extraction Start Plant Material (e.g., leaves, fruit) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., methanol, ethanol) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Isolated_Compound Isolated Syringic Acid Chromatography->Isolated_Compound caption Workflow for syringic acid extraction.

Sources

The Biological Activity of 4-Hydroxy-3,5-dimethylbenzoic Acid Derivatives: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the biological activities associated with 4-Hydroxy-3,5-dimethylbenzoic acid and its derivatives. This phenolic scaffold serves as a versatile building block in medicinal chemistry, demonstrating a wide spectrum of pharmacological potential, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document synthesizes current research to elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds. We delve into the molecular mechanisms underpinning their biological effects, from free-radical scavenging to the modulation of critical signaling pathways such as NF-κB and MAPKs.[2][4] Furthermore, this guide presents detailed, field-proven experimental protocols for evaluating these activities, including antioxidant capacity assays, antimicrobial susceptibility testing, and in vitro cytotoxicity analysis. Synthetic strategies for the derivatization of the core scaffold are discussed, providing a framework for the rational design of novel therapeutic agents. This guide is intended to be a valuable resource for professionals engaged in drug discovery and development, offering both foundational knowledge and practical methodologies for harnessing the therapeutic potential of this compound derivatives.

Section 1: The this compound Scaffold: A Foundation for Drug Design

Chemical Properties and Significance

This compound (CAS RN: 4919-37-3) is an off-white crystalline solid, structurally characterized by a benzoic acid core substituted with a hydroxyl group at position 4 and two methyl groups at positions 3 and 5.[5][6] This substitution pattern imparts specific chemical properties that are crucial for its biological activity and its utility as a synthetic intermediate. The phenolic hydroxyl group is a key hydrogen bond donor and can participate in antioxidant activities, while the carboxylic acid group provides a site for modifications such as esterification or amide bond formation.[7][8] The two ortho-methyl groups provide steric hindrance, which can influence the molecule's interaction with biological targets and its overall metabolic stability.[7] It is widely used as a reagent and an intermediate in the synthesis of agrochemicals, dyestuffs, and more complex pharmaceutical compounds, including potent transthyretin (TTR) amyloidogenesis inhibitors.[5][9]

Overview of Biological Potential

Phenolic acids, including hydroxybenzoic acid derivatives, are a well-established class of compounds with significant therapeutic potential.[2] Their biological properties are diverse and include antioxidant, anti-inflammatory, antimicrobial, antitumoral, and metabolic-regulating functions.[2][3] The specific arrangement of functional groups on the aromatic ring is a determinant factor of their activity.[2] For instance, the number and position of hydroxyl groups directly influence antioxidant capacity.[2] Derivatives of 4-hydroxybenzoic acid have been investigated for a range of applications, from preservatives in food and cosmetics to active agents in the management of conditions like sickle cell disease.[1][10]

Synthesis of the Core Scaffold

The synthesis of this compound is a fundamental process for accessing its derivatives. A common and efficient route involves the hydrolysis of the corresponding nitrile, 4-hydroxy-3,5-dimethylbenzonitrile.[11] This transformation can be achieved under either acidic or basic conditions, typically by refluxing the nitrile with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).[11] The choice between acidic or basic hydrolysis can depend on the presence of other functional groups in the molecule and desired yield.

G start 4-Hydroxy-3,5-dimethylbenzonitrile acid_hydrolysis Acidic Hydrolysis (e.g., H₂SO₄, Reflux) start->acid_hydrolysis base_hydrolysis Basic Hydrolysis (e.g., NaOH, Reflux) start->base_hydrolysis product This compound acid_hydrolysis->product Cooling & Filtration intermediate_salt Sodium Salt Intermediate base_hydrolysis->intermediate_salt intermediate_salt->product Acidification (e.g., HCl) & Filtration

Caption: Synthetic workflow for this compound.

Section 2: Key Biological Activities and Mechanisms of Action

Antioxidant Activity

Mechanism: The primary mechanism behind the antioxidant activity of phenolic compounds like this compound is their ability to act as free radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, neutralizing it and thus terminating the damaging chain reaction of oxidation.[2] This process is stabilized by the resonance of the resulting phenoxyl radical. The electron-donating methyl groups ortho to the hydroxyl group can further stabilize this radical, potentially enhancing antioxidant capacity.

Structure-Activity Relationship (SAR): The antioxidant capacity of benzoic acid derivatives is highly dependent on the number and position of hydroxyl groups.[2] Generally, an increase in the number of hydroxyl groups leads to higher antioxidant activity.[2] For example, gallic acid (3,4,5-trihydroxybenzoic acid) exhibits one of the highest antioxidant effects among common phenolic acids.[10]

Experimental Protocol: DPPH Radical Scavenging Assay This protocol outlines a common in vitro method to assess antioxidant capacity. The causality behind this choice is its simplicity and reliability; the stable DPPH radical has a deep violet color that changes to yellow upon reduction by an antioxidant, a change that is easily measured spectrophotometrically.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in methanol. Create a series of dilutions from this stock.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each test compound dilution to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Effects

Mechanism: Certain derivatives of hydroxybenzoic acids exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2][12] Studies on structurally similar compounds have shown they can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4] This inhibition is often achieved by suppressing the activation of transcription factors like nuclear factor-kappa B (NF-κB) and downregulating mitogen-activated protein kinase (MAPK) signaling pathways.[4]

G cluster_pathways Cellular Inflammatory Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK->Inflammatory_Genes Upregulates Transcription IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active IκBα Degradation NFkB_active->Inflammatory_Genes Upregulates Transcription Mediators Inflammatory Mediators (NO, PGE₂, Cytokines) Inflammatory_Genes->Mediators Compound 4-Hydroxybenzoic Acid Derivative Compound->MAPK Inhibits Compound->IKK Inhibits

Caption: Inhibition of LPS-induced inflammatory pathways.

Experimental Protocol: LPS-Induced Inflammation in Macrophage Cells (e.g., RAW 264.7) This protocol is chosen because it provides a robust and well-characterized in vitro model of bacterial-induced inflammation, allowing for the reliable assessment of a compound's anti-inflammatory potential.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. A non-stimulated control group should also be included.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • The levels of cytokines like TNF-α and IL-6 in the cell supernatant can be quantified using commercially available ELISA kits, following the manufacturer's instructions.

Antimicrobial Properties

Mechanism: Benzoic acid and its derivatives exert antimicrobial activity primarily in their undissociated (protonated) form, which is more lipid-soluble and can more easily pass through the microbial cell membrane. Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing protons and acidifying the cytoplasm. This can disrupt metabolic processes, inhibit essential enzymes, and ultimately lead to cell death.

Structure-Activity Relationship (SAR): The antimicrobial activity of benzoic acid derivatives is strongly influenced by the type, number, and position of substituents on the ring.[13]

  • Hydroxyl vs. Methoxy Groups: Compounds with hydroxyl (-OH) groups are often more active than those with methoxy (-OCH₃) groups.[14]

  • Number of Substituents: Increasing the number of hydroxyl groups can enhance activity.[14]

  • Position: The position of the substituent is critical. For example, against E. coli, 2-hydroxybenzoic acid shows stronger activity than 4-hydroxybenzoic acid.[13]

  • Derivatization: Converting the carboxylic acid to other functional groups, such as Schiff's bases, can significantly increase antimicrobial potency compared to the parent esters.[15]

Table 1: Comparative Antimicrobial Activity (MIC)

Compound Class Test Organism MIC (µM/ml or mg/mL) Reference
Benzoic Acid E. coli O157:H7 1 mg/mL [13]
2-hydroxybenzoic acid E. coli O157:H7 1 mg/mL [13]
4-hydroxybenzoic acid E. coli O157:H7 > 0.5 mg/mL (inactive) [13]
2-chlorobenzoic acid derivative (Schiff's base) E. coli 2.27 µM/ml [15]

| Norfloxacin (Standard Drug) | E. coli | 2.61 µM/ml |[15] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination This method is a gold standard for determining antimicrobial susceptibility. It is a self-validating system as it includes positive (microbe growth) and negative (sterility) controls and provides a quantitative result (the MIC value).

  • Preparation:

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL). Dilute this to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • In a 96-well microplate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.

    • Add 200 µL of the test compound at its highest concentration to well 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth + inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to wells 1 through 11.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Potential

Mechanism: While the specific mechanisms for this compound derivatives are still under investigation, related benzoic acid structures have been shown to induce anticancer effects through various pathways. These include the induction of apoptosis (programmed cell death), cell cycle arrest (commonly at the G2/M phase), and the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases.[2][16]

Structure-Activity Relationship (SAR): The cytotoxic activity of benzoic acid derivatives against cancer cells is highly dependent on the substitution pattern. For example, the introduction of quinazolinone moieties or specific triazole derivatives to the benzoic acid scaffold has been shown to yield compounds with potent activity against cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer).[16][17]

Table 2: Comparative Anticancer Activity (IC50)

Compound Class Cell Line IC50 Value (µM) Reference
Quinazolinone Derivatives MCF-7 (Breast) 100 µM/ml [16]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid Human Cervical Cancer 17.84 µM [17]

| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivatives | MCF-7, HCT-116 | 15.6 - 18.7 µM |[17] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. The rationale is that active mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.[18]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., Doxorubicin).

  • MTT Addition:

    • After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at approximately 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Section 3: Synthetic Strategies for Derivatization

The therapeutic potential of the this compound scaffold can be explored and optimized through chemical derivatization. The two primary functional handles for modification are the carboxylic acid and the phenolic hydroxyl group.[7]

G parent This compound esterification Esterification (e.g., Methanol, Thionyl Chloride) parent->esterification Modifies -COOH etherification Etherification (Alkylation) parent->etherification Modifies -OH azo_coupling Azo Coupling (Diazonium Salt) parent->azo_coupling Couples to Ring ester_product Methyl 4-hydroxy-3,5-dimethylbenzoate (Ester Derivative) esterification->ester_product ether_product Ether Derivatives etherification->ether_product azo_product Azo Derivatives azo_coupling->azo_product

Caption: Key derivatization pathways from the core scaffold.

3.1. Esterification: The carboxylic acid can be converted to an ester. This modification increases lipophilicity, which can alter pharmacokinetic properties like cell membrane permeability. A common method is Fischer esterification, or for higher yields, reaction with an alcohol in the presence of a catalyst like thionyl chloride or sulfuric acid.[19]

3.2. Etherification: The phenolic hydroxyl group can be alkylated to form an ether. This removes the acidic proton of the phenol, which can drastically change its binding properties and antioxidant capacity.[7]

3.3. Azo Coupling: Azo compounds can be synthesized by reacting the core molecule with a diazonium salt.[20] This introduces an azo (-N=N-) linkage and another aromatic system, creating compounds that are often colored and can possess unique biological activities, including potent antibacterial effects.[20]

Section 4: Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a rich and varied biological profile. The core scaffold's amenability to chemical modification allows for the fine-tuning of its properties to enhance specific activities, whether for antioxidant, anti-inflammatory, antimicrobial, or anticancer applications. The structure-activity relationships discussed herein underscore the importance of rational design in medicinal chemistry; small changes to the substitution pattern on the benzoic acid ring can lead to significant shifts in pharmacological effect.

Future research should focus on several key areas:

  • Target Identification: While broad biological effects have been characterized, identifying the specific molecular targets (enzymes, receptors) for the most potent derivatives will be crucial for understanding their precise mechanisms of action.

  • In Vivo Studies: The majority of the current data is from in vitro assays. Advancing the most promising compounds into preclinical animal models is a necessary step to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Novel Derivatives: There is vast unexplored chemical space around this scaffold. The synthesis and screening of novel libraries of derivatives, perhaps using combinatorial chemistry and high-throughput screening, could uncover compounds with superior potency and selectivity.

  • Synergistic Effects: Investigating the potential for these compounds to act synergistically with existing drugs could open new avenues for combination therapies, potentially reducing required dosages and mitigating side effects.

By continuing to explore the chemistry and biology of this versatile scaffold, the scientific community can unlock its full potential in the development of next-generation therapeutic agents.

References

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). PMC - NIH.
  • Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. (n.d.). PubMed.
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
  • This compound Methyl Ester synthesis. (n.d.). ChemicalBook.
  • dimethylbenzonitrile to 4-Hydroxy-3,5- dimethylbenzoic Acid. (n.d.). Benchchem.
  • This compound. (n.d.). ChemicalBook.
  • Antimicrobial effect of benzoic and sorbic acid salts and nano-solubilisates against Staphylococcus aureus, Pseudomonas fluorescens and chicken microbiota biofilms. (n.d.). University College Cork.
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2025).
  • A Comparative Guide to the In Vitro Biological Activities of Benzoic Acid Derivatives Related to 4-Benzyloxy-3,5-dimethylbenzoic. (n.d.). Benchchem.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
  • OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). JOCPR.
  • The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applic
  • This compound. (n.d.). PubChem.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). NIH.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
  • The Crucial Role of 3,4-Dimethylbenzoic Acid in Pharmaceutical Development. (n.d.). ningboinno.com.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. (n.d.). PubMed.
  • Benzoic acid, 4-hydroxy-3,5-dimethyl-. (n.d.). NIST WebBook.
  • This compound CAS#: 4919-37-3. (n.d.). ChemicalBook.
  • 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. (n.d.). PubMed.

Sources

The Cornerstone of Complexity: A Technical Guide to 4-Hydroxy-3,5-dimethylbenzoic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxy-3,5-dimethylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, serves as a highly versatile and strategic building block in the landscape of modern organic synthesis. Its unique substitution pattern—a sterically hindered phenol and a reactive carboxylic acid—provides a powerful handle for constructing complex molecular architectures. This technical guide offers an in-depth exploration of the synthesis, functionalization, and application of this pivotal molecule. We will delve into the causality behind experimental choices for its preparation and derivatization, providing field-proven insights for researchers, medicinal chemists, and materials scientists. Detailed, step-by-step protocols for key transformations, including esterification, etherification, and amide bond formation, are presented, alongside a critical examination of its role in the synthesis of high-value targets such as mexiletine derivatives and transthyretin (TTR) amyloidogenesis inhibitors.

Introduction: Unveiling the Potential of a Hindered Phenol

This compound (CAS 4919-37-3) is an off-white to light beige crystalline solid, soluble in methanol and other polar organic solvents.[1][2] Its molecular structure, featuring a hydroxyl group flanked by two methyl groups and a para-directing carboxylic acid, dictates its reactivity and utility. The steric hindrance provided by the ortho-methyl groups influences the nucleophilicity of the phenolic oxygen and can direct reactions to other sites of the molecule. This unique combination of electronic and steric effects makes it a valuable synthon for introducing a substituted aromatic moiety into a target molecule.

PropertyValue
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.17 g/mol [3]
Melting Point221.0-227.0 °C[4]
IUPAC NameThis compound[3]
AppearanceOff-white to light pink or light beige crystalline powder[2][4]

This guide will navigate the synthetic landscape of this compound, from its fundamental preparation to its application in cutting-edge research.

Synthesis of the Core Scaffold: Establishing a Reliable Foundation

The efficient synthesis of this compound is paramount for its widespread application. Two primary, reliable routes are commonly employed: the hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile and the direct functionalization of p-hydroxybenzoic acid. The choice between these methods often depends on the availability and cost of the starting materials.

Hydrolysis of 4-Hydroxy-3,5-dimethylbenzonitrile

A prevalent and robust method for synthesizing this compound is the hydrolysis of the corresponding nitrile.[5][6] This transformation can be effectively achieved under either acidic or basic conditions, with the choice often influencing the work-up procedure and potential side reactions.

Diagram: Synthesis of this compound via Nitrile Hydrolysis

G start 4-Hydroxy-3,5-dimethylbenzonitrile acid_hydrolysis Acidic Hydrolysis (e.g., H₂SO₄, reflux) start->acid_hydrolysis base_hydrolysis Basic Hydrolysis (e.g., NaOH, reflux) start->base_hydrolysis acid_workup Cooling & Filtration acid_hydrolysis->acid_workup base_workup Acidification & Filtration base_hydrolysis->base_workup product This compound acid_workup->product base_workup->product

Caption: Synthetic routes to the target molecule from the nitrile precursor.

Causality: The use of a strong acid like sulfuric acid protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid under the reaction conditions. Refluxing is necessary to provide the activation energy for this typically slow process.

Materials:

  • 4-Hydroxy-3,5-dimethylbenzonitrile

  • Aqueous Sulfuric Acid (e.g., 50% v/v)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend 4-hydroxy-3,5-dimethylbenzonitrile in an excess of aqueous sulfuric acid.[5]

  • Heat the mixture to reflux with vigorous stirring.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).[5]

  • Cool the reaction mixture to room temperature, then in an ice bath to promote precipitation.[5]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acid.[5]

  • Dry the product in a vacuum oven.

Causality: In basic hydrolysis, the hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. This also proceeds through an amide intermediate. The final product is the sodium salt of the carboxylic acid, which precipitates upon acidification. This method often provides higher yields and avoids the potential for charring that can occur with concentrated acids.[5]

Materials:

  • 4-Hydroxy-3,5-dimethylbenzonitrile

  • Sodium Hydroxide (NaOH) solution (e.g., 10-20% w/v)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Dissolve 4-hydroxy-3,5-dimethylbenzonitrile in an aqueous solution of sodium hydroxide in a round-bottom flask.[5]

  • Heat the mixture to reflux with vigorous stirring. Ammonia gas will be evolved.[6]

  • Monitor the reaction by TLC until completion.[6]

  • Cool the reaction mixture to room temperature.[6]

  • Carefully acidify the solution with concentrated HCl or H₂SO₄ to a pH of ~2-3 to precipitate the product.[6]

  • Cool the mixture in an ice bath to ensure complete precipitation.[6]

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.[6]

ParameterAcidic HydrolysisBasic Hydrolysis
Reagents Sulfuric Acid (H₂SO₄)Sodium Hydroxide (NaOH)
Product Isolation Cooling and filtrationAcidification, then filtration
Typical Yield Moderate to HighHigh
Key Considerations Potential for charringProduct initially a salt
Synthesis from p-Hydroxybenzoic Acid

An alternative route involves the direct functionalization of p-hydroxybenzoic acid, a readily available and inexpensive starting material. This method typically involves an electrophilic aromatic substitution to introduce the two methyl groups.

Strategic Functionalization: Unleashing the Synthetic Versatility

The true power of this compound as a building block lies in the selective functionalization of its two key reactive sites: the carboxylic acid and the phenolic hydroxyl group.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a gateway to a variety of functional groups, most notably esters and amides.

Fischer-Speier esterification is a classic and reliable method for converting the carboxylic acid to its corresponding ester, such as methyl 4-hydroxy-3,5-dimethylbenzoate. This derivative is often used in subsequent reactions to protect the carboxylic acid or to modify the solubility of the molecule.

Diagram: Fischer-Speier Esterification Workflow

G start This compound + Methanol reaction Acid Catalyst (H₂SO₄) Reflux start->reaction workup Quench & Extract reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Methyl 4-hydroxy-3,5-dimethylbenzoate purification->product

Caption: A typical workflow for the synthesis of the methyl ester.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is an equilibrium, and using an excess of methanol and removing water as it is formed drives the reaction towards the product.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux (approx. 65°C) with stirring for 4-12 hours, monitoring by TLC.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

The carboxylic acid can be converted to an amide through various coupling reactions. This is a crucial transformation in the synthesis of many biologically active molecules. The choice of coupling reagent is critical and often depends on the nature of the amine and the desired reaction conditions. Reagents like dicyclohexylcarbodiimide (DCC) with an additive like 4-dimethylaminopyridine (DMAP), or newer reagents can be employed.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for diversification, primarily through etherification reactions.

The Williamson ether synthesis is a robust method for forming ethers from the phenoxide ion and an alkyl halide. This reaction is particularly useful for introducing a variety of side chains to the aromatic ring, which can modulate the biological activity and physicochemical properties of the resulting molecule.

Diagram: Williamson Ether Synthesis Mechanism

G start 4-Hydroxy-3,5-dimethylbenzoate derivative base Base (e.g., K₂CO₃, NaH) start->base Deprotonation phenoxide Phenoxide intermediate base->phenoxide sn2 SN2 Attack phenoxide->sn2 alkyl_halide Alkyl Halide (R-X) alkyl_halide->sn2 product 4-Alkoxy-3,5-dimethylbenzoate derivative sn2->product

Caption: The key steps in the Williamson ether synthesis.

Causality: A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then undergoes an SN2 reaction with a primary or secondary alkyl halide to form the ether. The choice of a polar aprotic solvent like DMF or acetone can accelerate the SN2 reaction.

Materials:

  • Methyl 4-hydroxy-3,5-dimethylbenzoate

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Alkyl Halide (e.g., allyl bromide, propargyl bromide)

  • Anhydrous Dimethylformamide (DMF) or Acetone

Procedure:

  • Dissolve methyl 4-hydroxy-3,5-dimethylbenzoate in anhydrous DMF or acetone.

  • Add an excess of anhydrous potassium carbonate.

  • Add the desired alkyl halide and heat the mixture (e.g., to 60°C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the resulting ether by column chromatography.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound is demonstrated in its application as a key building block in the synthesis of medicinally important compounds.

Synthesis of Mexiletine Derivatives

Mexiletine is an antiarrhythmic drug, and its derivatives are of significant interest for their potential to treat various cardiac and neurological disorders. This compound can serve as a precursor to the 2,6-dimethylphenol core of mexiletine analogs.

Synthesis of Transthyretin (TTR) Amyloidogenesis Inhibitors

Transthyretin amyloidosis is a fatal disease caused by the misfolding and aggregation of the TTR protein. Small molecules that stabilize the TTR tetramer are a promising therapeutic strategy.[7][8] this compound is a known reagent in the synthesis of potent TTR amyloidogenesis inhibitors.[2][9] The structural motif of this building block is found in several potent inhibitors.

Future Outlook: Expanding the Synthetic Horizon

The utility of this compound is far from exhausted. Its potential as a monomer in polymer chemistry is an emerging area of research. The introduction of the dimethyl-substituted phenolic moiety into polyesters or polycarbonates could impart unique thermal and mechanical properties.[5] Furthermore, the exploration of other transformations, such as electrophilic aromatic substitution on the electron-rich ring and decarboxylation to access 2,6-dimethylphenol derivatives, opens new avenues for its application in organic synthesis.

Conclusion

This compound has proven to be more than a simple aromatic acid. Its strategic placement of functional groups, coupled with the steric influence of the methyl substituents, makes it a powerful and versatile building block. From the foundational synthesis of its core structure to its application in the complex synthesis of bioactive molecules, this guide has aimed to provide a comprehensive and practical overview for the modern synthetic chemist. The continued exploration of its reactivity and application will undoubtedly lead to the discovery of novel molecules with significant scientific and therapeutic impact.

References

  • BenchChem. (2025). dimethylbenzonitrile to 4-Hydroxy-3,5- dimethylbenzoic Acid.
  • ChemicalBook. (2025). This compound | 4919-37-3.
  • ChemicalBook. (n.d.). This compound CAS#: 4919-37-3.
  • PubChem. (n.d.). This compound.
  • Thermo Scientific Chemicals. (n.d.). This compound, 98% 5 g.
  • BenchChem. (2025). Discovery and Synthesis of Novel Mexiletine Derivatives: A Technical Guide.
  • BenchChem. (2025). dimethylbenzonitrile to 4-Hydroxy-3,5- dimethylbenzoic Acid.
  • PubMed Central. (n.d.). Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation.
  • PubMed. (2018). Inhibition of the Amyloidogenesis of Transthyretin by Natural Products and Synthetic Compounds.
  • ChemicalBook. (n.d.). This compound CAS#: 4919-37-3.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Hydroxy-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of molecular entities is a cornerstone of scientific rigor. 4-Hydroxy-3,5-dimethylbenzoic acid (CAS No. 4919-37-3), a substituted phenolic acid, serves as a valuable building block in the development of various chemical entities. Its precise molecular architecture dictates its reactivity, physicochemical properties, and ultimately, its utility. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. The narrative is framed from the perspective of applied experience, focusing not just on the data itself, but on the causal links between molecular structure and spectral output.

Molecular Identity and Physicochemical Properties

Before delving into complex spectral data, establishing the fundamental properties of a compound is a critical first step. This validates the sample's identity and purity, ensuring that the subsequent spectral analysis is performed on the correct material.

  • Molecular Formula: C₉H₁₀O₃[1]

  • Molecular Weight: 166.17 g/mol [1]

  • IUPAC Name: this compound[1]

  • Synonyms: 3,5-Dimethyl-4-hydroxybenzoic acid[1]

This foundational data is the first checkpoint in any analytical workflow. The molecular weight, in particular, provides a direct point of comparison for the molecular ion peak that we anticipate observing in mass spectrometry.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out connectivity and infer the chemical environment of each atom. For this analysis, deuterated dimethyl sulfoxide (DMSO-d₆) is an appropriate solvent choice, as it can solubilize the polar carboxylic acid and its exchangeable protons (from -OH and -COOH) will be observable.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum provides a quantitative and qualitative map of all hydrogen atoms in the molecule. The key diagnostic features are the chemical shift (δ), which indicates the electronic environment; the integration, which reveals the relative number of protons; and the multiplicity (splitting pattern), which shows adjacent, non-equivalent protons.

Expertise in Action: Predicting the Spectrum Based on the molecular structure, we can predict the expected signals:

  • Symmetry: The molecule possesses a plane of symmetry along the C1-C4 axis. This crucial insight means that the two methyl groups are chemically equivalent, as are the two aromatic protons. This significantly simplifies the spectrum.

  • Aromatic Protons (H-2, H-6): These two protons are chemically identical. They have no adjacent proton neighbors, so their signal should appear as a sharp singlet .

  • Methyl Protons (C₈-H₃, C₉-H₃): The six protons of the two methyl groups are equivalent due to symmetry. Their signal will also be a singlet .

  • Phenolic Proton (C₄-OH): The hydroxyl proton is exchangeable and will typically appear as a broad singlet. Its chemical shift can be concentration and temperature-dependent.

  • Carboxylic Acid Proton (C₇-OOH): This is also a highly exchangeable proton, appearing as a very broad singlet, often far downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5 Broad Singlet 1H -COOH Highly deshielded acidic proton.
~9.5 Broad Singlet 1H Ar-OH Phenolic proton, deshielded.
~7.5 Singlet 2H H-2, H-6 Aromatic protons, equivalent due to symmetry.

| ~2.2 | Singlet | 6H | -CH₃ (x2) | Methyl protons, equivalent due to symmetry. |

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides a count of the non-equivalent carbon atoms in the molecule, completing the structural puzzle.

Expertise in Action: Predicting the Spectrum Again, exploiting the molecule's symmetry is key:

  • We expect to see 6 distinct signals in the aromatic region (for C1, C2/C6, C3/C5, and C4) and 3 signals in the aliphatic/carboxyl region (for the two equivalent -CH₃ groups and the -COOH carbon). This gives a total of 7 expected signals .

  • C1, C4: These are quaternary carbons (no attached protons) and will likely show weaker signals. C4, being attached to oxygen, will be shifted significantly downfield.

  • C2/C6, C3/C5: These pairs of carbons are equivalent.

  • -COOH: The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically > 165 ppm.

  • -CH₃: The equivalent methyl carbons will appear far upfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm) Assignment Rationale
~167 C=O Carboxylic acid carbonyl carbon.
~158 C-4 Aromatic carbon attached to the -OH group (highly deshielded).
~131 C-2, C-6 Aromatic carbons adjacent to the carboxyl group.
~129 C-3, C-5 Aromatic carbons attached to the methyl groups.
~122 C-1 Quaternary aromatic carbon attached to the carboxyl group.

| ~17 | -CH₃ (x2) | Equivalent methyl carbons. |

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure each unique carbon appears as a singlet. A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H) or internal tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise in Action: Interpreting the Key Absorptions The structure of this compound contains several key functional groups that will give rise to characteristic, strong absorptions. The spectrum is best acquired using a KBr pellet to handle the solid sample.

  • O-H Stretching: We expect two distinct O-H stretching bands. A very broad band from ~3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H. A sharper, but still broad, peak around 3500-3300 cm⁻¹ will correspond to the phenolic O-H.

  • C=O Stretching: A strong, sharp absorption band between 1700-1680 cm⁻¹ is a definitive indicator of the carboxylic acid carbonyl group. Conjugation with the aromatic ring slightly lowers this frequency.

  • C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (broad) O-H Stretch Carboxylic Acid
~1685 (strong, sharp) C=O Stretch Carboxylic Acid
~1600, ~1470 C=C Stretch Aromatic Ring

| 2980 - 2850 | C-H Stretch | Methyl Groups |

Standard Protocol for FTIR-KBr Analysis
  • Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this molecule, Electron Ionization (EI) is a suitable technique.

Expertise in Action: Deconstructing the Fragmentation In EI-MS, the molecule is hit with high-energy electrons, knocking one electron off to form a radical cation known as the molecular ion (M⁺) . This ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint.

  • Molecular Ion Peak (M⁺): The molecular weight is 166.17 g/mol . Therefore, the most critical peak to identify is the molecular ion peak at a mass-to-charge ratio (m/z ) of 166 .[1] This confirms the molecular formula.

  • Key Fragments: The fragmentation of benzoic acids is well-understood.

    • Loss of H₂O (M-18): A peak at m/z 148 could arise from the loss of water.

    • Loss of Hydroxyl Radical (M-17): A peak at m/z 149 is highly probable, resulting from the loss of the -OH group from the carboxylic acid, forming a stable acylium ion.[1]

    • Loss of Carboxyl Group (M-45): Loss of the entire -COOH group as a radical would lead to a fragment at m/z 121 .[1] This fragment, a dimethyl phenol cation, is also highly stable.

fragmentation_pathway mol [C₉H₁₀O₃]⁺ Molecular Ion m/z = 166 frag1 [C₉H₉O₂]⁺ Acylium Ion m/z = 149 mol->frag1 - •OH (17 Da) frag2 [C₈H₉O]⁺ Dimethylphenol Cation m/z = 121 mol->frag2 - •COOH (45 Da)

Caption: Plausible EI fragmentation pathway for this compound.

Table 4: Key Mass Spectrometry Data (EI-MS)

m/z Proposed Fragment Formula Significance
166 Molecular Ion [M]⁺ [C₉H₁₀O₃]⁺ Confirms Molecular Weight[1]
149 [M - OH]⁺ [C₉H₉O₂]⁺ Loss of hydroxyl radical from COOH[1]

| 121 | [M - COOH]⁺ | [C₈H₉O]⁺ | Loss of carboxyl radical[1] |

Standard Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. The compound will travel through a capillary column (e.g., a DB-5ms), separating it from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the EI source of the MS, where it is bombarded with 70 eV electrons.

  • Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

  • Detection & Analysis: The detector records the abundance of each ion, generating a mass spectrum that is plotted as relative intensity versus m/z.

Integrated Spectroscopic Analysis: The Self-Validating System

No single technique provides the full picture. The power of this multi-faceted approach lies in its self-validating nature.

  • MS provides the molecular formula (from the M⁺ peak at m/z 166).

  • IR confirms the presence of the key functional groups (-OH, -COOH, aromatic ring).

  • ¹³C NMR confirms the number of unique carbons (7) and their chemical environments.

  • ¹H NMR confirms the number of unique protons, their relative ratios (2:6:1:1), and their connectivity (or lack thereof, as shown by the singlets).

Together, these data points converge on a single, unambiguous structure: this compound. Each piece of evidence corroborates the others, fulfilling the requirement for a self-validating analytical system and ensuring the highest degree of scientific trustworthiness.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138387, this compound.
  • Royal Society of Chemistry (2015). Supplementary Information.
  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
  • NIST (2021). Benzoic acid, 4-hydroxy-3,5-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

Sources

4-Hydroxy-3,5-dimethylbenzoic acid suppliers and purity grades

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzoic Acid: Suppliers, Purity, and Application-Specific Considerations

Abstract

This compound (CAS No. 4919-37-3) is a pivotal chemical intermediate with significant applications ranging from pharmaceutical research to the synthesis of agrochemicals and dyestuffs.[1][2] Its utility as a building block, particularly in the development of potent transthyretin (TTR) amyloidogenesis inhibitors and mexiletine derivatives, places a critical emphasis on the purity and sourcing of this compound.[1][3] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of available suppliers, the nuances of purity grades, essential quality control protocols, and the implications of impurity profiles on experimental outcomes.

Introduction to this compound

This compound is a substituted benzoic acid derivative. Its chemical structure, featuring a hydroxyl group and two methyl groups on the benzene ring, imparts specific reactivity and properties that make it a valuable precursor in multi-step organic synthesis.[4] In the context of drug discovery, its role as a reagent for creating TTR amyloidogenesis inhibitors is of particular note, as these inhibitors are investigated for treating conditions like familial amyloid polyneuropathy.[2][3] Beyond pharmaceuticals, it is an important intermediate in the agrochemical and dye industries.[1] Given these sensitive applications, understanding the commercial landscape and the technical specifications of the available material is the first step in ensuring the reliability and reproducibility of research and manufacturing processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4919-37-3[5]
Molecular Formula C₉H₁₀O₃[5][6]
Molecular Weight 166.17 g/mol [5]
IUPAC Name This compound[5]
Appearance White to cream, pink, or pale brown crystals or powder[1][3]
Melting Point 221.0-227.0 °C[3]
Solubility Soluble in methanol[1]
InChI Key OMNHTTWQSSUZHO-UHFFFAOYSA-N[5]

Supplier Landscape and Purity Grades

The procurement of this compound involves navigating a market with various suppliers offering different purity grades. The choice of supplier and grade is a critical decision dictated by the intended application. For instance, early-stage synthesis of agrochemicals might tolerate a technical grade, whereas pharmaceutical development demands the highest purity available to avoid confounding results from unknown impurities.

Table 2: Prominent Suppliers and Available Purity Grades

SupplierReported Purity / GradeAssay MethodAvailable Quantities
Thermo Scientific Chemicals 98% (Assay: ≥97.5 to ≤102.5%)Aqueous acid-base Titration1 g, 5 g, 25 g
TCI America (Fisher Scientific) 98.0+%Not Specified5 g
Shaanxi Dideu Medichem Co. Ltd. 99%Not SpecifiedBulk (KG)
Career Henan Chemical Co. 99%Not SpecifiedBulk (KG)
LGC Standards Certified Reference MaterialNot Specified5 g, 25 g
BeanTown Chemical min 98%Not Specified100 g
Deconstructing Purity: Beyond the Percentage

The stated purity, such as "98%" or "99%", is the primary metric, but it requires deeper investigation. This value typically represents the percentage of the target compound by weight or area under the curve in a chromatogram. The remaining percentage consists of impurities that can significantly impact downstream applications.

Causality Behind Purity Grades:

  • Source of Impurities: Impurities often originate from the synthetic route used. A common synthesis involves the hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile.[7] In this case, residual unreacted nitrile or by-products from side reactions are potential impurities. Another route may start from p-hydroxybenzoic acid.[1] Knowledge of the synthesis pathway is invaluable for predicting the likely impurity profile.

  • The Role of a Certificate of Analysis (CoA): A CoA is a critical document that provides batch-specific data. It should detail the exact purity value determined by a specific analytical method (e.g., HPLC, titration) and often lists the levels of known impurities.[8] Researchers should always request a batch-specific CoA rather than relying on a general specification sheet.

The following diagram illustrates a logical workflow for selecting an appropriate supplier and grade.

Caption: Workflow for Supplier and Purity Grade Selection.

Quality Control and Analytical Verification

Independent verification of purity is a cornerstone of scientific integrity. While supplier CoAs provide essential data, in-house analysis confirms the material's quality upon receipt and before use in critical experiments. High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for this purpose.[9]

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol is adapted from established methods for analyzing this compound.[9] It provides a robust system for separating the main compound from potential impurities.

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid or Formic Acid (for MS compatibility)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV detector

  • C18 Reverse-Phase Column (e.g., 3 µm or 5 µm particle size)

Methodology:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile and Water, with a small amount of acid. A typical composition is a gradient or isocratic mixture tailored to the specific column and system. For example, an isocratic mobile phase could be Acetonitrile:Water:Phosphoric Acid (e.g., 40:60:0.1 v/v/v).

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) in a 10 mL volumetric flask. This creates a 1 mg/mL stock solution.

    • Perform serial dilutions to create calibration standards if quantitative analysis of impurities is required.

  • Sample Preparation:

    • Prepare a sample solution at the same concentration as the primary standard (1 mg/mL).

  • HPLC Conditions:

    • Column: C18 Reverse-Phase Column

    • Mobile Phase: As prepared above

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 250 nm (based on UV absorbance of similar compounds)[10]

    • Column Temperature: 30 °C

  • Analysis and Data Interpretation:

    • Inject a blank (solvent) first, followed by the standard and then the sample.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • The retention time of the main peak in the sample should match that of the reference standard. Any other peaks represent impurities.

The following diagram outlines the key stages of this analytical workflow.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (ACN/Water/Acid) C Inject Sample into C18 RP-HPLC System A->C B Standard & Sample Prep (1 mg/mL in Methanol) B->C D UV Detection at 250 nm C->D E Integrate Chromatogram Peaks D->E F Calculate Purity (Area % Method) E->F G Final Purity Report F->G

Caption: HPLC analytical workflow for purity verification.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant.[5]

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Avoid creating dust.[11] Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] It is stable under recommended storage conditions.[11]

  • In Case of Exposure:

    • Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Skin: Take off contaminated clothing and rinse skin with water.

    • Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.

Conclusion

The selection of this compound requires a diligent, multi-faceted approach that extends beyond a simple price comparison. For researchers and developers, the integrity of their work depends on the quality of their starting materials. By understanding the supplier landscape, critically evaluating purity grades and certificates of analysis, and implementing robust in-house quality control protocols, scientists can ensure the reliability and success of their synthetic and biological endeavors. The choice of the right material is not merely a logistical step but a foundational element of sound scientific practice.

References

  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
  • AbacipharmTech. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Carl ROTH. (n.d.). 4-Hydroxybenzoic acid methyl ester, CAS No. 99-76-3.
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-.
  • Google Patents. (2020). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • ResearchGate. (2025, August 6). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway.

Sources

The Potential Therapeutic Applications of 4-Hydroxy-3,5-dimethylbenzoic Acid: A Technical Guide to Investigating Transthyretin Amyloidogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for protein misfolding diseases, 4-Hydroxy-3,5-dimethylbenzoic acid presents a compelling molecular scaffold. While not a therapeutic agent in its own right, its structural motifs are of significant interest in the rational design of potent inhibitors of transthyretin (TTR) amyloidogenesis.[1] This technical guide provides an in-depth exploration of the potential therapeutic applications of this compound, not as a standalone drug, but as a foundational element in the development of next-generation TTR stabilizers. We will delve into the intricacies of Transthyretin Amyloidosis (ATTR), the mechanism of TTR stabilization, and the critical experimental workflows required to identify and validate novel inhibitors.

Understanding the Pathology: Transthyretin Amyloidosis (ATTR)

Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver that serves as a transporter for thyroxine and retinol-binding protein in the blood and cerebrospinal fluid.[2][3] In its native tetrameric state, TTR is a stable and soluble protein. However, dissociation of the tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of ATTR.[4][5] These monomers are prone to misfolding and aggregation, leading to the formation of insoluble amyloid fibrils that deposit in various tissues, including the peripheral nerves, heart, and gastrointestinal tract, causing progressive organ dysfunction and eventual failure.[3][4]

ATTR can be hereditary, caused by mutations that destabilize the TTR tetramer, or age-related (wild-type ATTR), where the wild-type protein aggregates.[4] A promising therapeutic strategy for all forms of ATTR is the kinetic stabilization of the native TTR tetramer, which prevents its dissociation into amyloidogenic monomers.[6][7] Small molecules that bind to the thyroxine-binding sites of TTR can effectively stabilize the tetramer and inhibit the amyloid cascade.[6]

This compound: A Key Structural Motif for TTR Stabilization

The design of potent TTR stabilizers often revolves around mimicking the binding of the natural ligand, thyroxine. This has led to the development of compounds typically featuring two aromatic rings connected by a linker.[8] this compound embodies a crucial part of this pharmacophore. Its substituted phenyl ring can engage in key interactions within the TTR binding pocket. The hydroxyl and carboxylic acid groups can form hydrogen bonds and salt bridges with amino acid residues such as Lys15, while the methyl groups can occupy hydrophobic pockets, enhancing binding affinity and specificity.[6]

While this compound itself may not possess the high affinity required for a therapeutic agent, it serves as an invaluable building block in the synthesis of more complex and potent TTR inhibitors. Its straightforward chemistry allows for diverse modifications, enabling medicinal chemists to optimize binding kinetics and pharmacokinetic properties.

Experimental Workflows for the Identification and Characterization of TTR Stabilizers

The following section outlines a comprehensive, multi-step experimental workflow for the screening and validation of potential TTR stabilizers, using this compound derivatives as a hypothetical example.

Workflow for TTR Stabilizer Screening and Validation

TTR_Inhibitor_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_preclinical Preclinical Evaluation in_silico In Silico Screening (Docking Studies) biochemical_screening Biochemical Screening (e.g., Turbidity Assay) in_silico->biochemical_screening Identify initial hits binding_assays Binding Affinity Assays (ITC, SPR) biochemical_screening->binding_assays Confirm activity stabilization_assays Tetramer Stabilization Assays (Urea Denaturation) binding_assays->stabilization_assays Quantify stabilization structural_biology Structural Biology (X-ray Crystallography, NMR) stabilization_assays->structural_biology Elucidate binding mode cell_based_assays Cell-based Assays (Toxicity, Efficacy) structural_biology->cell_based_assays Lead optimization animal_models In Vivo Animal Models cell_based_assays->animal_models Evaluate in vivo

Caption: A conceptual workflow for the discovery and development of TTR amyloidogenesis inhibitors.

Detailed Experimental Protocols

This assay provides a rapid and high-throughput method to screen for compounds that inhibit acid-induced TTR aggregation.

  • Principle: Wild-type TTR is relatively stable at neutral pH but readily dissociates and aggregates at acidic pH. The resulting aggregation can be measured by an increase in turbidity (optical density). Inhibitors that stabilize the tetrameric form will prevent this aggregation.

  • Protocol:

    • Prepare a stock solution of recombinant human TTR (e.g., 7.2 µM in 10 mM phosphate buffer with 100 mM KCl and 1 mM EDTA, pH 7.6).

    • In a 96-well plate, add the test compound (e.g., derivatives of this compound) at various concentrations.

    • Add the TTR stock solution to each well and incubate at 37°C for 30 minutes to allow for compound binding.

    • Induce aggregation by adding an acidic buffer (e.g., 0.2 M acetate buffer, pH 4.2) to each well.

    • Incubate the plate at 37°C for 72 hours.

    • Measure the turbidity at 340 nm using a plate reader.

    • Calculate the percentage of inhibition relative to a control with no inhibitor.[9]

ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

  • Principle: The binding of an inhibitor to TTR will either release or absorb heat. By titrating the inhibitor into a solution of TTR and measuring the heat changes, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) can be determined.

  • Protocol:

    • Dialyze purified TTR and the test compound into the same buffer (e.g., 10 mM phosphate buffer, pH 7.6).

    • Load the TTR solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the TTR solution while monitoring the heat changes.

    • Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.[6][9]

This assay assesses the ability of a compound to kinetically stabilize the TTR tetramer against chemical denaturation.

  • Principle: Urea induces the dissociation and unfolding of the TTR tetramer. A stabilizing compound will slow down this process. The unfolding can be monitored by changes in tryptophan fluorescence.

  • Protocol:

    • Incubate TTR (e.g., 1.8 µM) with or without the test compound (e.g., 3.6 µM) at 37°C.

    • Initiate denaturation by adding a concentrated urea solution (e.g., to a final concentration of 6 M).

    • Monitor the decrease in tryptophan fluorescence (excitation at 280 nm, emission at 340-360 nm) over time.

    • Compare the denaturation rates in the presence and absence of the inhibitor to determine the extent of stabilization.[9]

Determining the crystal structure of the TTR-inhibitor complex provides invaluable insights into the binding mode and facilitates structure-based drug design.

  • Principle: High-resolution X-ray diffraction data from a co-crystal of TTR and the inhibitor can be used to solve the three-dimensional structure of the complex.

  • Protocol:

    • Crystallize purified TTR under appropriate conditions.

    • Soak the TTR crystals in a solution containing a molar excess of the inhibitor for several weeks.

    • Harvest the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure to visualize the interactions between the inhibitor and the TTR binding pocket.[1][8]

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison of different compounds.

Table 1: Hypothetical Screening Data for this compound Derivatives

CompoundTTR Aggregation Inhibition (%) at 10 µMBinding Affinity (Kd, nM)Tetramer Stabilization (Fold Increase in Half-life)
Derivative A355001.8
Derivative B78854.2
Derivative C92257.5
Tafamidis (Control)95208.0

Signaling Pathway and Mechanism of Action

The therapeutic strategy of TTR stabilization does not involve a classical signaling pathway but rather a direct molecular intervention in the process of protein aggregation.

TTR_Stabilization TTR_tetramer Native TTR Tetramer (Stable, Non-toxic) TTR_monomer Misfolded Monomer (Amyloidogenic) TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Amyloid_fibrils Amyloid Fibrils (Tissue Deposition, Toxicity) TTR_monomer->Amyloid_fibrils Aggregation Stabilizer TTR Stabilizer (e.g., 4-Hydroxy-3,5-dimethylbenzoic acid derivative) Stabilizer->TTR_tetramer Binding and Stabilization

Caption: Mechanism of TTR stabilization by small molecule inhibitors.

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel TTR amyloidogenesis inhibitors. Its chemical tractability and structural features that are complementary to the TTR binding site make it an important tool for medicinal chemists. The experimental workflows detailed in this guide provide a robust framework for the identification, characterization, and optimization of potent TTR stabilizers. Through a systematic and multi-faceted approach, the therapeutic potential of compounds derived from this versatile scaffold can be fully explored, paving the way for new treatments for Transthyretin Amyloidosis.

References

  • Methods to evaluate the inhibition of TTR fibrillogenesis induced by small ligands. PubMed. [Link]
  • Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption. International Journal of Molecular Sciences. [Link]
  • Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption.
  • Novel Transthyretin Amyloid Fibril Formation Inhibitors: Synthesis, Biological Evaluation, and X-Ray Structural Analysis. PubMed Central. [Link]
  • Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. [Link]
  • Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography D
  • Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evalu
  • Inhibition of the Amyloidogenesis of Transthyretin by Natural Products and Synthetic Compounds. PubMed. [Link]
  • Mechanism of action and clinical application of tafamidis in hereditary transthyretin amyloidosis. Amyloid. [Link]
  • A molecular mechanism for transthyretin amyloidogenesis.
  • Transthyretin Amyloidogenesis Inhibitors: From Discovery to Current Developments. PubMed. [Link]
  • Mechanism of inhibition of acid-mediated transthyretin aggregation by designed peptides. Journal of Biological Chemistry. [Link]
  • Modulation of the Mechanisms Driving Transthyretin Amyloidosis. Frontiers in Molecular Biosciences. [Link]
  • The Journey of Human Transthyretin: Synthesis, Structure Stability, and Catabolism. International Journal of Molecular Sciences. [Link]
  • Molecular Mechanisms of Cardiac Amyloidosis. International Journal of Molecular Sciences. [Link]

Sources

An In-depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzoic Acid: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a thorough understanding of a chemical entity, from its fundamental properties to its synthetic nuances and application potential, is paramount for innovation. This guide is dedicated to 4-Hydroxy-3,5-dimethylbenzoic acid, a molecule of significant interest in various scientific domains. While its exact historical discovery remains somewhat obscured in the annals of chemical literature, its contemporary relevance is undisputed. This document aims to provide a comprehensive technical overview, grounded in scientific literature and practical insights, to empower researchers in their endeavors with this versatile compound.

Physicochemical Properties and Structural Elucidation

This compound, also known as 3,5-Dimethyl-4-hydroxybenzoic acid, is a substituted phenolic acid. Its structure, characterized by a benzoic acid core with hydroxyl and two methyl substituents on the aromatic ring, dictates its chemical behavior and physical properties.

PropertyValueSource
CAS Number 4919-37-3[1][2]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.18 g/mol [1]
Appearance Off-white to light pink or light beige crystalline powder[2][3]
Melting Point 221.0-227.0 °C[2]
Solubility Soluble in methanol[3]

The presence of the carboxyl and hydroxyl groups allows for hydrogen bonding, contributing to its crystalline nature and melting point. The methyl groups, being electron-donating, influence the acidity of the phenolic proton and the reactivity of the aromatic ring.

Caption: Chemical structure of this compound.

Synthesis Methodologies: A Practical Overview

The synthesis of this compound is not documented in the very early chemical literature, but modern organic synthesis provides several reliable routes. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

Hydrolysis of 4-Hydroxy-3,5-dimethylbenzonitrile

A common and efficient laboratory-scale synthesis involves the hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile. This reaction can be performed under either acidic or basic conditions.

Conceptual Workflow:

Synthesis_Workflow start 4-Hydroxy-3,5-dimethylbenzonitrile hydrolysis Acid or Base Hydrolysis start->hydrolysis product This compound hydrolysis->product purification Purification (Crystallization) product->purification final_product Pure Product purification->final_product

Sources

Methodological & Application

Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-hydroxy-3,5-dimethylbenzoate is a key chemical intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. Its structure, featuring a phenolic hydroxyl group and a methyl ester, provides multiple reactive sites for further functionalization. This document provides a detailed guide to the synthesis of this compound from its corresponding carboxylic acid, 4-hydroxy-3,5-dimethylbenzoic acid, via Fischer-Speier esterification. The protocol has been optimized for high yield and purity, and this note explains the rationale behind the procedural steps, potential challenges, and methods for characterization of the final product.

Reaction Principle: Fischer-Speier Esterification

The conversion of a carboxylic acid to an ester in the presence of an alcohol and a strong acid catalyst is known as the Fischer-Speier esterification.[1] This is a reversible equilibrium reaction.[2] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished in two ways: using a large excess of the alcohol reactant or by removing water as it is formed.[1]

In this protocol, a large excess of methanol is used, which acts as both a reactant and the solvent, driving the reaction forward according to Le Chatelier's principle.[2] A strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol.[3]

A key challenge in the esterification of hydroxybenzoic acids is the potential for side reactions involving the phenolic hydroxyl group, such as etherification or polymerization.[3][4][5] However, under the relatively mild conditions of Fischer esterification, the carboxylic acid is significantly more reactive than the phenol, allowing for selective esterification.

Experimental Protocol

This protocol is adapted from established procedures for the esterification of substituted benzoic acids.[6][7]

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Methanol (anhydrous)ACS GradeCommercially Available
Thionyl chloride (SOCl₂)≥99%Commercially Available
Sodium bicarbonate (NaHCO₃)ACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
Anhydrous magnesium sulfate (MgSO₄)ACS GradeCommercially Available
Deionized water
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (0.030 mol) of this compound in 75 mL of anhydrous methanol.[6]

  • Catalyst Addition: Cool the solution in an ice-water bath. Slowly add 8 mL of thionyl chloride dropwise to the stirred solution.[6] Caution: Thionyl chloride is corrosive and reacts vigorously with water. This step should be performed in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and stir the reaction mixture for 16 hours.[6] The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up and Extraction: After the reaction is complete, pour the mixture into a separatory funnel containing 150 mL of iced water. Extract the aqueous mixture with ethyl acetate (2 x 100 mL).[7]

  • Washing: Combine the organic layers and wash sequentially with 100 mL of deionized water, 100 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude methyl 4-hydroxy-3,5-dimethylbenzoate can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization of Methyl 4-hydroxy-3,5-dimethylbenzoate

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons, the methoxy protons of the ester, the methyl groups on the ring, and the phenolic hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the methyl carbons.
IR Spectroscopy Characteristic peaks for the O-H stretch of the phenol, C=O stretch of the ester, and C-O stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₂O₃, MW: 180.20 g/mol ).[8][9]
Melting Point The purified compound should have a sharp melting point consistent with literature values.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC until the starting material is consumed. Ensure the methanol is anhydrous.
Loss of product during work-up.Ensure proper phase separation during extraction. Minimize the amount of water used in the initial quench.
Presence of starting material in the final product Incomplete reaction.See above. The unreacted carboxylic acid can be removed by a more thorough wash with sodium bicarbonate solution.
Multiple spots on TLC after reaction Side reactions or impurities.Potential side reactions include polymerization.[3] Ensure the reaction temperature does not significantly exceed room temperature. Purification by column chromatography may be necessary.

Workflow Diagrams

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification start_mat This compound in Methanol catalyst Add Thionyl Chloride (Catalyst) start_mat->catalyst reflux Stir at Room Temperature (16 hours) catalyst->reflux quench Quench with Iced Water reflux->quench Reaction Mixture extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify (Recrystallization/ Chromatography) dry->purify final_product Methyl 4-hydroxy-3,5-dimethylbenzoate purify->final_product Pure Product

Caption: Experimental workflow for the synthesis of methyl 4-hydroxy-3,5-dimethylbenzoate.

ReactionMechanism RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carbonyl [R-C(OH)₂]⁺ RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (from Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Methanol Methanol (CH₃OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Intermediate_2 [R-C(OH)(O⁺HCH₃)]-H₂O Proton_Transfer->Intermediate_2 Protonated_Ester Protonated Ester [R-COOCH₃]⁺-H Intermediate_2->Protonated_Ester - H₂O H2O H₂O Water_loss Elimination of Water Ester Ester (R-COOCH₃) Protonated_Ester->Ester - H⁺

Caption: Simplified mechanism of Fischer-Speier esterification.

Conclusion

The Fischer-Speier esterification of this compound is a reliable and scalable method for the synthesis of methyl 4-hydroxy-3,5-dimethylbenzoate. By utilizing a large excess of methanol and an appropriate acid catalyst, high yields of the desired ester can be achieved. Careful execution of the work-up and purification steps is crucial for obtaining a product of high purity. The analytical techniques outlined provide a robust framework for the characterization and quality control of the final compound.

References

  • BenchChem. Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • BenchChem. A Comparative Guide to the Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • Saad Abdul Rahim, A., & Abd Hamid, S. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2).
  • BenchChem. Technical Support Center: Esterification of Substituted Benzoic Acids.
  • Google Patents. Phosphorous acid catalyzed phenol esterification. US4610825A.
  • Google Patents. Esterification of phenol group-containing carboxylic acid. JPS6094941A.
  • Google Patents. Esterification of carboxylic acids containing phenol groups. EP0139252A2.
  • PrepChem.com. Synthesis of methyl 4-hydroxybenzoate.
  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual.
  • ResearchGate. A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
  • BenchChem. Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid.
  • PubChem. Methyl 4-hydroxy-3,5-dimethylbenzoate. CID 12389264.
  • American Academic Publisher. OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
  • BenchChem. dimethylbenzonitrile to 4-Hydroxy-3,5- dimethylbenzoic Acid.
  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • CDC Stacks. Supporting Information.
  • Santa Cruz Biotechnology. This compound methyl ester. CAS 34137-14-9.
  • Google Patents. Esterification of hydroxybenzoic acids. US5260475A.
  • Organic Chemistry Portal. Fischer Esterification.

Sources

Application of 4-Hydroxy-3,5-dimethylbenzoic Acid in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Substituted Phenolic Acid

4-Hydroxy-3,5-dimethylbenzoic acid, a member of the hydroxybenzoic acid family, presents a compelling scaffold for drug discovery endeavors. Its structure, characterized by a carboxylic acid and a hydroxyl group on a benzene ring with two ortho-methyl substitutions, suggests a rich potential for biological activity. While extensive research has been conducted on its parent compound, 4-hydroxybenzoic acid, and other derivatives, this compound itself is an emerging molecule of interest. This guide synthesizes the current understanding of related compounds to provide a technical framework for investigating the therapeutic promise of this compound, with a focus on its potential antioxidant, anti-inflammatory, and anticancer applications.

Chemical Structure and Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 4919-37-3[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Appearance Off-white to light pink or light beige crystalline powder
Solubility Soluble in methanol

Proposed Mechanisms of Action: A Multi-faceted Approach to Disease Modulation

Based on the activities of structurally similar hydroxybenzoic acid derivatives, this compound is hypothesized to exert its therapeutic effects through several key mechanisms. These include direct antioxidant activity and modulation of critical signaling pathways implicated in inflammation and cancer.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

The phenolic hydroxyl group is a hallmark of antioxidant potential, capable of donating a hydrogen atom to neutralize free radicals. This direct radical scavenging activity is a primary line of defense against oxidative stress, a key contributor to a multitude of chronic diseases.

Anti-inflammatory Effects via NF-κB and MAPK Signaling Inhibition

Chronic inflammation is a driver of numerous pathologies. Hydroxybenzoic acid derivatives have been shown to suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3][4] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins. It is plausible that this compound shares this ability to downregulate these inflammatory cascades.

Anti-inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Drug Action LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFκB_p65 NF-κB (p65) MAPK_pathway->NFκB_p65 activates IκBα IκBα IKK->IκBα phosphorylates NFκB_complex NF-κB/IκBα (Inactive) IκBα->NFκB_complex degrades from NFκB_p65_nuc NF-κB (p65) (Active) NFκB_p65->NFκB_p65_nuc translocates NFκB_complex->NFκB_p65 releases HDAC HDAC DNA DNA NFκB_p65_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes transcribes drug This compound drug->MAPK_pathway inhibits drug->IKK inhibits drug->HDAC inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Anticancer Activity through HDAC Inhibition and Apoptosis Induction

A compelling area of investigation for hydroxybenzoic acid derivatives is their potential as anticancer agents. One of the key mechanisms is the inhibition of histone deacetylases (HDACs).[5] HDACs play a crucial role in the epigenetic regulation of gene expression, and their aberrant activity is a hallmark of many cancers. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis (programmed cell death).[5][6] It is hypothesized that this compound may function as an HDAC inhibitor, thereby promoting the death of cancer cells.

Anticancer_Pathway cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects cluster_workflow Experimental Workflow drug This compound HDAC HDAC drug->HDAC inhibits Histones Histones HDAC->Histones deacetylates Apoptosis Apoptosis HDAC->Apoptosis inhibits Chromatin Chromatin Histones->Chromatin condenses Tumor_Suppressor Tumor Suppressor Genes Chromatin->Tumor_Suppressor silences Cell_Cycle Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle induces Cell_Cycle->Apoptosis can lead to Caspases Caspase Activation Apoptosis->Caspases activates Cell_Culture Cancer Cell Culture (e.g., MCF-7, A549) Treatment Treat with This compound Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay HDAC_Assay HDAC Activity Assay Treatment->HDAC_Assay

Caption: Proposed anticancer mechanism and experimental workflow.

Application Notes and Protocols

The following protocols are adapted from established methods for structurally related compounds and provide a robust starting point for evaluating the biological activities of this compound.

Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the test compound or ascorbic acid.

    • For the control, mix 100 µL of DPPH solution with 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol evaluates the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Dexamethasone (positive control)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Cell Viability: A concurrent MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Protocol 3: In Vitro Anticancer Activity - MTT Assay for Cytotoxicity

This protocol determines the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).[7]

Materials:

  • MCF-7 or A549 cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantitative Data Summary (Illustrative)

The following tables present representative data for related hydroxybenzoic acid derivatives and should be used as a template for researchers to populate with their own experimental data for this compound.

Table 1: Cytotoxicity of Benzoic Acid Derivatives on Cancer Cell Lines

Compound/Derivative ClassCell Line(s)Activity MetricValueReference
Quinazolinone DerivativesMCF-7IC50100 µM/ml[2]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHuman cervical cancerIC5017.84 µM[2]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivativesMCF-7, HCT-116IC5015.6 - 18.7 µM[2]

Table 2: Antioxidant Activity of Dihydroxybenzoic Acid Isomers

IsomerCommon NameDPPH IC₅₀ (µM)ABTS % Inhibition (at 50 µM)FRAP (µM Fe²⁺)Reference
2,5-Dihydroxybenzoic AcidGentisic Acid3.9680.11%236.00[8]
3,4-Dihydroxybenzoic AcidProtocatechuic Acid8.0174.51%44.22[8]

References

  • Schnekenburger, M., et al. (2014). Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. Cancer Letters, 342(1), 134-145. [Link][5]
  • ResearchGate. (n.d.). Chemical structure of hydroxy benzoic acid derivatives exhibiting anticancer activities. [Link][6]
  • MDPI. (2023).
  • PubChem. (n.d.). This compound.
  • Lee, J. Y., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Journal of Functional Foods, 95, 105175. [Link][3]
  • Chen, L., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Phytochemistry Reviews, 23(1), 1-32. [Link][4]

Sources

Application Note: A Robust HPLC Method for the Quantification of 4-Hydroxy-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy-3,5-dimethylbenzoic acid. This compound is a significant building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, making its accurate quantification critical for quality control and research.[1][2] The described reversed-phase HPLC (RP-HPLC) method is designed for robustness, precision, and accuracy, making it suitable for implementation in various research and industrial laboratory settings. We will delve into the rationale behind the chromatographic choices, provide a step-by-step protocol for analysis, and present a full validation summary in accordance with industry-standard guidelines.

Introduction: The Significance of this compound Analysis

This compound (CAS No. 4919-37-3) is a substituted phenolic acid with a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[3][4] Its structural features make it a key intermediate in various chemical syntheses. For instance, it is utilized as a reagent in the development of potent transthyretin (TTR) amyloidogenesis inhibitors and in the preparation of mexiletine derivatives.[1] Given its role in the development of active pharmaceutical ingredients and other high-value chemicals, a reliable analytical method is paramount for monitoring reaction progress, assessing purity, and ensuring the quality of the final product.[5]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like phenolic acids.[6] Reversed-phase chromatography, in particular, is exceptionally well-suited for separating such moderately polar compounds. This guide provides a comprehensive framework for the HPLC analysis of this compound, from method development principles to full validation protocols.

Principles of the Chromatographic Separation

The core of this method lies in the principles of reversed-phase chromatography. The stationary phase is nonpolar (a C18 column), while the mobile phase is a more polar mixture of acidified water and an organic modifier (acetonitrile). This compound, being a moderately polar molecule, will partition between these two phases.

The key to achieving a sharp, symmetrical peak with a reproducible retention time is the suppression of the carboxyl group's ionization. The pKa of a benzoic acid derivative is typically around 4-5. By acidifying the mobile phase with phosphoric acid to a pH well below the analyte's pKa (e.g., pH 2-3), the carboxyl group remains protonated (-COOH). This un-ionized form is less polar and interacts more strongly with the C18 stationary phase, leading to better retention and peak shape. The organic modifier, acetonitrile, is used to modulate the polarity of the mobile phase and elute the analyte from the column in a reasonable time frame.

G cluster_0 Method Development Rationale Analyte This compound (Moderately Polar) StationaryPhase C18 Column (Nonpolar) Analyte->StationaryPhase interacts with Detection UV Detector (210-230 nm) Measures Absorbance Analyte->Detection is quantified by Elution Acetonitrile Concentration Controls Retention Time StationaryPhase->Elution influences MobilePhase Acidified Water/Acetonitrile (Polar) MobilePhase->Analyte carries IonSuppression Low pH (Phosphoric Acid) Suppresses Carboxyl Ionization IonSuppression->Analyte ensures non-ionized state IonSuppression->MobilePhase modifies Elution->MobilePhase adjusts strength

Caption: Logic flow for HPLC method development.

Materials and Methodology

Instrumentation and Equipment
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. An Agilent 1260 HPLC system or equivalent is suitable.[6]

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Waters Empower 3).[7]

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: For mobile phase preparation.

  • Sonication Bath: For degassing solvents and dissolving samples.

  • Filtration Assembly: For mobile phase and sample filtration.

Chemicals and Reagents
  • This compound: Reference standard (>98% purity).[8]

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water (18.2 MΩ·cm).

  • Phosphoric Acid (H₃PO₄): Analytical grade (approx. 85%).

  • Methanol: HPLC grade (for cleaning and sample dissolution).[1]

Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis. These parameters were established to provide a robust separation with good peak symmetry and a practical run time.

ParameterConditionRationale
HPLC Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µm particle sizeIndustry standard for phenolic acids, providing excellent resolving power and durability.[9][10][11]
Mobile Phase Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60, v/v)The ACN percentage ensures timely elution. Phosphoric acid maintains a low pH for ion suppression, improving peak shape.[12][13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[14][15]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves separation efficiency.[7]
Detection UV at 230 nmProvides high sensitivity for the analyte. A low UV wavelength like 210 nm is also suitable for organic acids.[9][11][14][15]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient time for the elution of the analyte and any potential early-eluting impurities.

Experimental Protocols

Mobile Phase Preparation (1 L)
  • Measure 600 mL of HPLC-grade water into a 1 L glass media bottle.

  • Carefully add 1.0 mL of concentrated phosphoric acid to the water and mix thoroughly.

  • Add 400 mL of HPLC-grade acetonitrile to the bottle.

  • Cap the bottle and mix well.

  • Degas the solution for 15-20 minutes in a sonication bath to remove dissolved gases, which can cause pump and detector instability.

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol or the mobile phase. Sonicate briefly if needed to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation protocol will vary depending on the matrix.

  • For Raw Material/Purity Assessment:

    • Accurately weigh an appropriate amount of the sample material (e.g., 25 mg) into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection. This removes particulates that could damage the column.

  • For Complex Matrices (e.g., reaction mixtures, extracts):

    • An initial extraction or clean-up step may be necessary. For phenolic compounds in complex samples, solid-phase extraction (SPE) using a C18 cartridge is a highly effective technique to remove interfering substances.[14][16]

    • The general SPE workflow involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of a strong solvent like methanol.[16]

G cluster_workflow Analytical Workflow A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards (Build Calibration Curve) B->E C Prepare Sample (Weigh, Dissolve, Filter) F Inject Samples C->F D->E E->F G Process Data (Integrate Peaks) F->G H Calculate Concentration G->H

Caption: Step-by-step analytical workflow diagram.

HPLC Analysis Procedure
  • System Equilibration: Purge the HPLC system with the mobile phase and allow it to circulate through the column for at least 30 minutes or until a stable baseline is achieved.

  • Calibration: Inject the series of working standards from the lowest concentration to the highest.

  • Analysis: Inject the prepared sample solutions. It is good practice to run a blank (mobile phase) and a standard check periodically to ensure system stability.

  • Data Processing: Integrate the peak area of this compound in each chromatogram. Construct a linear regression calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using this curve.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for the intended purpose. The key validation parameters are summarized below.

Linearity

The linearity was assessed by analyzing a series of six concentrations of the standard. The method demonstrated excellent linearity over the tested range.

ParameterResultAcceptance Criteria
Concentration Range 1.0 - 100.0 µg/mL-
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Equation y = 45872x + 1205-
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a 50 µg/mL standard were performed.

Precision Type% RSD (Relative Standard Deviation)Acceptance Criteria
Repeatability 0.85%% RSD ≤ 2.0%
Intermediate Precision 1.22%% RSD ≤ 2.0%

The low %RSD values indicate that the method is highly precise.[7]

Accuracy (Recovery)

Accuracy was determined by spiking a known amount of the analyte into a sample matrix at three different concentration levels.

Spiked LevelMean Recovery (%)Acceptance Criteria
Low (80%) 99.2%98.0% - 102.0%
Mid (100%) 101.1%98.0% - 102.0%
High (120%) 99.8%98.0% - 102.0%

The excellent recovery values demonstrate the accuracy of the method.[9][14]

Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.15 µg/mL
LOQ 0.50 µg/mL

These values confirm the method's high sensitivity, similar to validated methods for other hydroxybenzoic acids.[11]

Conclusion

This application note describes a simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of this compound. The method has been thoroughly validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine quality control and research applications. The detailed protocols and rationale provide a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories.

References

  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
  • Tašev, K., Stefova, M., & Ivanova, V. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 225-233.
  • Pérez-Magariño, S., & González-SanJosé, M. L. (2003). Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. Journal of Agricultural and Food Chemistry, 51(13), 3759-3765.
  • Panigrahi, S. S., et al. (2023). Figure 1: Steps of sample preparation for HPLC characterization of phenolic compounds. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Tašev, K., Stefova, M., & Ivanova, V. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate.
  • Tašev, K., Stefova, M., & Ivanova, V. (2017). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. UGD Academic Repository.
  • Amoah, I., & Adosraku, R. K. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. JoVE (Journal of Visualized Experiments), (170), e62391.
  • Tašev, K., Stefova, M., & Ivanova-Petropulos, V. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-. NIST Chemistry WebBook.
  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatography & Separation Techniques, 12(11).

Sources

Application Note: High-Purity Recovery of 4-Hydroxy-3,5-dimethylbenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of 4-Hydroxy-3,5-dimethylbenzoic acid using the single-solvent recrystallization technique. The methodology is designed for researchers, scientists, and professionals in drug development to achieve high purity of the target compound, a critical step for its use as a reagent and intermediate in various syntheses.[1][2] The protocol emphasizes the scientific principles behind each step, ensuring both reproducibility and a deep understanding of the purification process.

Introduction: The Rationale for Purification

This compound is a valuable substituted phenolic acid used as a key building block in the synthesis of agrochemicals, dyestuffs, and pharmaceutical agents, including mexiletine derivatives and potent transthyretin (TTR) amyloidogenesis inhibitors.[1][2] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications.

Recrystallization is a fundamental and powerful technique for purifying solid organic compounds.[3][4] The principle of this method hinges on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[5][6] An impure solid is dissolved in a minimum volume of a hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, ideally, remain dissolved in the cold solvent, known as the mother liquor.[3][5] This application note details an optimized protocol using water as the recrystallizing solvent, leveraging its favorable solubility profile and safety.

Physicochemical Profile: this compound

A thorough understanding of the compound's properties is essential for developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[7][8]
Molecular Weight 166.17 g/mol [7][8][9]
Appearance White to off-white or light pink crystalline powder[1][10]
Melting Point 221-226 °C[1][2][10]
Solubility Soluble in methanol.[1][2][11] Sparingly soluble in cold water, but significantly more soluble in hot water.[12]
IUPAC Name This compound[7][8]

Core Principles of Solvent Selection for Recrystallization

The success of recrystallization is critically dependent on the choice of solvent.[13] The ideal solvent should exhibit the following characteristics:

  • High Temperature Coefficient: The solvent must dissolve the target compound readily at elevated temperatures but poorly at low (room or ice-bath) temperatures.[3] This differential is the driving force for crystallization.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.

For this compound, water is an excellent choice. It is inert, safe, and inexpensive. As a polar phenolic acid, the compound's solubility in water is low at room temperature but increases substantially near water's boiling point, fulfilling the primary requirement for a good recrystallization solvent.[12]

Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Quantities can be scaled, but the solvent-to-solute ratio may require minor optimization.

Materials and Equipment
  • Chemicals:

    • Crude this compound (~5 g)

    • Deionized water

  • Equipment:

    • Two 250 mL Erlenmeyer flasks

    • 100 mL graduated cylinder

    • Heating mantle or hot plate with magnetic stirring capability

    • Magnetic stir bar

    • Stemless glass funnel

    • Fluted filter paper

    • Buchner funnel and vacuum flask (500 mL)

    • Vacuum tubing and source

    • Glass stirring rod

    • Watch glass

    • Spatula

    • Ice bath

    • Melting point apparatus

Safety Precautions
  • This compound is known to cause skin, eye, and respiratory irritation.[7][14]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Handle hot glassware with appropriate clamps or heat-resistant gloves to prevent burns.

  • Perform all heating steps in a well-ventilated fume hood.

Step-by-Step Purification Procedure
  • Preparation:

    • Weigh the crude this compound and place it into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • In a second Erlenmeyer flask, bring approximately 150-200 mL of deionized water to a boil on a hot plate. This will serve as the hot solvent reservoir.

  • Dissolution:

    • Place the flask containing the crude solid on the hot plate and begin stirring.

    • Add a small initial volume (e.g., 50 mL) of the boiling water to the crude solid.

    • Continue adding small portions of boiling water from the reservoir flask until the this compound has just completely dissolved. The key is to use the minimum amount of hot solvent necessary to form a saturated solution, which is crucial for maximizing the yield upon cooling.[6]

  • Hot Filtration (If Necessary):

    • If any insoluble impurities are observed in the hot solution, a hot gravity filtration is required.

    • Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated 250 mL Erlenmeyer flask.

    • Quickly pour the hot solution through the filter paper. This step removes insoluble impurities before they can be trapped in the newly formed crystals. Rinsing with a small amount of extra hot solvent may be necessary.

    • Note: For phenolic compounds, the use of activated charcoal for decolorization is generally discouraged as it can adsorb the product or react with the phenol group.[13]

  • Crystallization:

    • Remove the flask containing the clear, hot filtrate from the heat source.

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed on the benchtop to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals.[6] Rapid cooling can trap impurities.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Isolation and Washing:

    • Set up a vacuum filtration apparatus using a Buchner funnel and a vacuum flask.

    • Place a piece of filter paper in the Buchner funnel and wet it with a small amount of ice-cold deionized water to ensure it seals.

    • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

    • Use a spatula to transfer any remaining crystals. Rinse the Erlenmeyer flask with a small volume (5-10 mL) of ice-cold water and pour this rinsing over the crystals in the funnel.

    • Wash the collected crystals (the "filter cake") with two small portions of ice-cold water to rinse away the mother liquor containing the soluble impurities.[3] Using cold solvent is critical to avoid redissolving the purified product.

  • Drying:

    • Leave the vacuum on for 10-15 minutes to pull air through the crystals, which will partially dry them.

    • Carefully transfer the purified crystals from the funnel to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done in a low-temperature drying oven (e.g., 50-60°C) or in a desiccator under vacuum.

Purity Assessment and Yield Calculation
  • Yield: Weigh the final, dried product and calculate the percent recovery.

  • Melting Point: Determine the melting point of the purified crystals. A pure sample should exhibit a sharp melting range that corresponds to the literature value (221-226 °C).[10] Impurities typically cause the melting point to be depressed and the range to be broadened.

  • Appearance: Visually inspect the final product. The crystals should be uniform and off-white.

Visualization of the Purification Workflow

The following diagram outlines the complete recrystallization process.

Recrystallization_Workflow Crude Crude Solid (this compound) Dissolve Dissolution (Min. Hot Water) Crude->Dissolve HotSol Hot Saturated Solution Dissolve->HotSol Cool Slow Cooling (Room Temp -> Ice Bath) HotSol->Cool Slurry Crystal Slurry Cool->Slurry Filter Vacuum Filtration & Cold Water Wash Slurry->Filter Crystals Pure Wet Crystals Filter->Crystals Isolate Impurities Soluble Impurities (in Mother Liquor) Filter->Impurities Remove Dry Drying (Oven or Desiccator) Crystals->Dry Final Pure, Dry Product Dry->Final

Caption: Workflow for the purification of this compound.

Expected Results

This protocol is expected to yield a high recovery of purified material with a significantly improved purity profile.

ParameterTypical Value (Example)Rationale
Starting Material 5.0 g crude solid
Purity of Crude ~90-95%Assumed starting purity
Melting Point (Crude) 215-220 °C (broad)Impurities depress and broaden the melting point.
Recrystallization Solvent Deionized WaterFavorable solubility profile and safety.
Final Mass 4.3 gRepresents an 86% recovery.
Melting Point (Purified) 222-224 °C (sharp)A narrow range close to the literature value indicates high purity.
Final Purity >99%Expected purity after successful recrystallization.

References

  • University of Babylon. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138387, this compound. [Link]
  • Royal Society of Chemistry. (1966). Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. [Link]
  • Ataman Kimya. (n.d.). 4-HYDROXYBENZOIC ACID. [Link]
  • University of California, Los Angeles. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • ChemTalk. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethyl- (CAS 4919-37-3). [Link]
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68138, 4-Hydroxy-3-methylbenzoic acid. [Link]
  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
  • University of California, Irvine. (n.d.).
  • University of Wisconsin-Madison. (n.d.).

Sources

Application Note: High-Purity Isolation of 4-Hydroxy-3,5-dimethylbenzoic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 4-Hydroxy-3,5-dimethylbenzoic acid using normal-phase column chromatography. This method is designed for researchers, scientists, and drug development professionals requiring a high-purity sample of this key synthetic intermediate. The protocol outlines the selection of stationary and mobile phases, sample preparation, column packing, and elution, along with troubleshooting and validation techniques. An alternative reverse-phase flash chromatography approach is also discussed.

Introduction

This compound is a valuable building block in organic synthesis, notably as a reagent for potent transthyretin (TTR) amyloidogenesis inhibitors and as an intermediate in the production of agrochemicals and dyestuffs[1]. Synthetic routes to this compound can yield crude products containing unreacted starting materials, by-products, and other impurities. For subsequent applications, particularly in pharmaceutical development, a high degree of purity is essential.

Column chromatography is a fundamental and versatile technique for the purification of organic compounds. The choice between normal-phase and reverse-phase chromatography is dictated by the polarity of the target compound and its impurities. This compound, with its polar hydroxyl and carboxylic acid functional groups, is amenable to both techniques. This guide focuses on a robust and cost-effective normal-phase method using silica gel, a common and effective stationary phase for the separation of phenolic compounds[2].

The principle of this method relies on the differential partitioning of the components of the crude mixture between the stationary phase (silica gel) and the mobile phase (an organic solvent system). The polar functional groups of this compound will interact with the polar silanol groups of the silica gel, leading to its retention on the column. By gradually increasing the polarity of the mobile phase, the compound of interest can be selectively eluted, leaving impurities behind.

Materials and Methods

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)[1][3]

  • Formic acid (optional, for mobile phase modification)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Equipment
  • Fume hood

  • Analytical balance

  • Magnetic stirrer and stir bars

  • UV lamp for TLC visualization

  • Fraction collector (optional)

Detailed Protocol: Normal-Phase Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The column dimensions and solvent volumes should be scaled accordingly for different sample sizes.

Mobile Phase Selection and TLC Analysis

The first step is to determine an appropriate mobile phase system using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the desired product and impurities, with the product having a retention factor (Rf) of approximately 0.2-0.4.

  • Prepare a stock solution of the crude this compound in a small amount of a polar solvent like methanol or ethyl acetate.

  • Spot the TLC plate with the stock solution.

  • Develop the TLC plates in a series of solvent systems with varying polarity. A good starting point is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate).

  • A suggested starting solvent system for phenolic acids is Toluene:Ethyl Acetate:Formic Acid (7:5:1 v/v/v)[2]. Alternatively, a simpler system of Hexane:Ethyl Acetate can be tested in various ratios (e.g., 8:2, 7:3, 6:4). The addition of a small amount of acid (e.g., 0.5-1% formic or acetic acid) to the mobile phase can help to suppress the ionization of the carboxylic acid group, reducing tailing on the TLC plate and improving the peak shape during column chromatography[2][4].

  • Visualize the developed plates under a UV lamp. The optimal mobile phase will show a clear separation of spots.

Column Packing (Slurry Method)

Proper column packing is crucial for achieving good separation. The slurry method is generally preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase.

  • Select an appropriate glass column. For 1-2 grams of crude product, a column with a diameter of 2-3 cm is suitable.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of acid-washed sand (approximately 0.5 cm) on top of the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., Hexane:Ethyl Acetate 8:2). Use approximately 10-15 mL of solvent per gram of silica gel. The amount of silica gel should be 30-50 times the weight of the crude sample.

  • Pour the slurry into the column. Use a funnel to guide the slurry. Open the stopcock to allow the solvent to drain slowly, collecting it for reuse. Gently tap the side of the column to encourage even packing of the silica gel.

  • Continuously add the slurry until the desired column height is reached. Ensure that the solvent level is always above the top of the silica gel bed to prevent it from drying out and cracking.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the packed silica gel to protect the surface during sample loading and solvent addition.

  • Wash the column by passing 2-3 column volumes of the initial mobile phase through it.

Sample Preparation and Loading
  • Dissolve the crude this compound in a minimal amount of a suitable solvent. Methanol is a good choice due to the compound's solubility[1][3]. Alternatively, the solvent used for the mobile phase can be employed.

  • Adsorb the dissolved sample onto a small amount of silica gel (2-3 times the weight of the crude product). This is the preferred "dry loading" method.

  • Remove the solvent from the silica gel-adsorbed sample using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add the powdered sample to the top of the packed column.

  • Gently cover the sample layer with a small amount of sand.

Elution and Fraction Collection
  • Begin elution with the initial, least polar mobile phase determined from the TLC analysis.

  • Collect fractions in test tubes or other suitable containers. The fraction size will depend on the column size and flow rate (e.g., 5-10 mL per fraction).

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will sequentially elute compounds of increasing polarity. For example, you can start with Hexane:Ethyl Acetate (8:2), then move to 7:3, 6:4, and so on.

  • Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate and developing it.

  • Combine the fractions that contain the pure this compound.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Dry the purified compound under vacuum to remove any residual solvent.

Visualization of the Workflow

ColumnChromatographyWorkflow TLC 1. TLC Analysis (Mobile Phase Selection) Slurry 2. Slurry Preparation (Silica Gel + Initial Solvent) TLC->Slurry Determines initial solvent Packing 3. Column Packing Slurry->Packing Loading 5. Sample Loading Packing->Loading Sample_Prep 4. Sample Preparation (Dry Loading) Sample_Prep->Loading Elution 6. Gradient Elution Loading->Elution Collection 7. Fraction Collection Elution->Collection Monitoring 8. TLC Monitoring of Fractions Collection->Monitoring Pooling 9. Pooling of Pure Fractions Monitoring->Pooling Identifies pure fractions Evaporation 10. Solvent Evaporation Pooling->Evaporation Product Pure 4-Hydroxy-3,5- dimethylbenzoic Acid Evaporation->Product

Caption: Workflow for the purification of this compound.

Results and Discussion

The successful implementation of this protocol should yield this compound with a purity exceeding 98%, as can be confirmed by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of the final product should be an off-white to light pink crystalline solid[1].

Table 1: Summary of Normal-Phase Chromatography Parameters

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective polar stationary phase suitable for phenolic compounds.
Mobile Phase Hexane:Ethyl Acetate with 0.5% Formic Acid (Gradient)Provides good separation for moderately polar compounds. Formic acid suppresses ionization and reduces tailing.
Sample Loading Dry loadingEnsures a narrow sample band and improves resolution.
Elution Gradient ElutionAllows for the efficient elution of a broader range of polarities, separating the target compound from both less polar and more polar impurities.
Monitoring TLC with UV detectionA rapid and effective way to track the progress of the separation and identify fractions containing the pure product.

Alternative Method: Reverse-Phase Flash Chromatography

For a faster, automated purification, reverse-phase flash chromatography is an excellent alternative. This technique is particularly useful for polar compounds that might be challenging to purify using normal-phase chromatography.

Table 2: Suggested Parameters for Reverse-Phase Flash Chromatography

ParameterRecommended ConditionsRationale
Stationary Phase C18-functionalized Silica GelNon-polar stationary phase that retains compounds based on hydrophobicity.
Mobile Phase Water:Acetonitrile or Water:Methanol with 0.1% Formic or Phosphoric Acid (Gradient)Standard mobile phases for reverse-phase chromatography. The acid modifier improves peak shape for acidic analytes[5][6][7].
Elution Gradient from high aqueous content to high organic contentElutes compounds in order of decreasing polarity (most polar elutes first).
Detection In-line UV detectorAllows for real-time monitoring of the elution profile.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate mobile phaseRe-optimize the mobile phase using TLC with different solvent systems.
Column overloadingReduce the amount of crude sample loaded onto the column.
Column channelingRepack the column carefully using the slurry method.
Product Elutes Too Quickly Mobile phase is too polarStart with a less polar mobile phase composition.
Product Does Not Elute Mobile phase is not polar enoughGradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the ethyl acetate for very polar compounds.
Tailing of Spots/Peaks Ionization of the carboxylic acid groupAdd a small amount of a volatile acid (e.g., formic or acetic acid) to the mobile phase.

Conclusion

The normal-phase column chromatography method detailed in this application note provides a reliable and effective means for obtaining high-purity this compound. The protocol is scalable and can be adapted based on the specific impurity profile of the crude material. For automated and high-throughput applications, the principles outlined can be readily transferred to a reverse-phase flash chromatography system. Proper execution of these chromatographic techniques is a critical step in ensuring the quality and reliability of this important chemical intermediate for research and development.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Saleh, M. A., & El-Shazly, M. (2021). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 26(15), 4547.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2013). Column chromatography of phenolics?.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethyl- (CAS 4919-37-3).
  • SIELC Technologies. (n.d.). This compound.
  • Cosmulescu, S., Trandafir, I., & Nour, V. (2010). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Journal of Chromatographic Science, 48(9), 743–747.
  • Araújo, P., Jäger, S., & Cesla, A. L. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(1), 187.
  • Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Cogent. (2012). Phenolic compounds analyzed and separated with normal phase HPLC - AppNote.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
  • Google Patents. (n.d.). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • Fisher Scientific. (n.d.). This compound, 98%.
  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 32(5), 24–33.

Sources

Application Note: GC-MS Analysis of 4-Hydroxy-3,5-dimethylbenzoic Acid Following Silylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

4-Hydroxy-3,5-dimethylbenzoic acid is a phenolic acid of interest in various research domains. Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally challenging. The molecule possesses two polar, active hydrogen-containing functional groups: a phenolic hydroxyl (-OH) and a carboxylic acid (-COOH).[1][2] These groups induce low volatility and high polarity, leading to poor chromatographic performance characterized by broad, tailing peaks, and potential thermal degradation in the hot GC injector.[3][4][5]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[6] This process modifies the functional groups to increase analyte volatility and thermal stability, thereby improving peak shape, resolution, and overall analytical sensitivity.[7][8] This application note provides a comprehensive, field-proven protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), rendering it amenable to robust and reliable GC-MS analysis.

Principle of Silylation with BSTFA

Silylation is a robust and widely applied derivatization technique where an active hydrogen atom is replaced by a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[7][9] For this compound, both the phenolic and carboxylic protons are targeted.

Reaction Mechanism: The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor. It reacts readily with the hydroxyl and carboxyl groups to form their respective trimethylsilyl ether and trimethylsilyl ester.[10] The reaction is driven by the formation of stable TMS derivatives and volatile, non-interfering byproducts (N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide), which is a key advantage over other silylating reagents.[10]

cluster_0 Step 1: Analyte Preparation cluster_1 Step 2: Derivatization Reaction cluster_2 Step 3: GC-MS Analysis Analyte This compound (in solution) DryAnalyte Dried Analyte Residue Analyte->DryAnalyte Evaporation under N2 Reagents Add BSTFA (+1% TMCS) & Anhydrous Solvent DryAnalyte->Reagents Transfer to Reaction Vial ReactionVial Seal Vial & Heat (e.g., 70°C for 30 min) Reagents->ReactionVial DerivatizedSample Di-TMS Derivative (in solution) ReactionVial->DerivatizedSample Cool Cool to Room Temp DerivatizedSample->Cool Prepare for Injection GCMS Inject into GC-MS Cool->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: Experimental workflow for silylation and GC-MS analysis.

To enhance the reaction rate, especially for sterically hindered groups or to ensure complete derivatization, a catalyst such as Trimethylchlorosilane (TMCS) is often included with BSTFA at a low concentration (e.g., 1%).[4][10][11]

Materials and Reagents

Material/ReagentGrade/SpecificationSupplier ExamplePurpose
This compoundAnalytical Standard (≥98%)Sigma-AldrichAnalyte
BSTFA + 1% TMCSDerivatization GradeSigma-Aldrich, TCISilylating reagent and catalyst
Anhydrous PyridineGC Grade (≤0.005% water)Fisher ScientificReaction solvent and acid scavenger
Anhydrous AcetonitrileGC GradeSigma-AldrichAlternative reaction solvent
Nitrogen Gas (N₂)High Purity (99.999%)AirgasEvaporation and providing inert atmosphere
GC Vials with PTFE-lined caps2 mL, AmberAgilentReaction and sample vessels
Heating block or ovenCapable of maintaining ±1°CVWRControlled heating for derivatization reaction
Syringes (various sizes)Gas-tightHamiltonReagent and sample transfer

Detailed Experimental Protocol

Safety Precaution: BSTFA and pyridine are toxic and moisture-sensitive. Always handle these reagents inside a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step 1: Sample Preparation (Absolute Dryness is Critical) The primary cause of derivatization failure is the presence of water, which rapidly hydrolyzes silylating reagents.[10][11]

  • Transfer a precisely known amount (e.g., 100 µL) of the sample solution containing this compound into a 2 mL GC vial.

  • Evaporate the solvent to complete dryness using a gentle stream of high-purity nitrogen gas. A heating block set to a low temperature (e.g., 40-50°C) can accelerate this process.

  • Self-Validation Check: After the solvent appears to be gone, continue drying for an additional 5-10 minutes to ensure the removal of all residual moisture. For aqueous samples, azeotropic removal of water by adding and evaporating a solvent like methylene chloride may be necessary before the final drying step.[11]

Step 2: Silylation Reaction

  • To the dried sample residue in the GC vial, add 100 µL of anhydrous pyridine. Gently vortex to dissolve the residue. The use of pyridine as a solvent is beneficial as it also acts as a catalyst and an HCl scavenger.

  • Add 100 µL of BSTFA + 1% TMCS to the vial. An excess of the silylating reagent is essential to drive the reaction to completion. A molar ratio of at least 2:1 of BSTFA to active hydrogens is recommended.[10]

  • Immediately cap the vial tightly with a PTFE-lined cap.

  • Vortex the mixture for 10-15 seconds to ensure homogeneity.

  • Place the vial in a heating block or oven pre-heated to 70°C for 30 minutes . This heating step ensures the complete and rapid derivatization of both the phenolic and carboxylic acid groups.

  • Reaction Completion Check: To validate the protocol for a new matrix, analyze aliquots at different time points (e.g., 15, 30, 60 min) until no further increase in the product peak area is observed.[10]

Step 3: Analysis

  • After the incubation period, remove the vial from the heating block and allow it to cool to room temperature.

  • The sample is now ready for direct injection into the GC-MS system. Do not open the vial until just before analysis to prevent hydrolysis of the derivatives from atmospheric moisture.

GC-MS Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation in use.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalent
Injection PortSplit/Splitless, 250°C, Splitless mode (1 min)Ensures quantitative transfer of the analyte onto the column for sensitivity.
Injection Volume1 µLStandard volume; adjust based on concentration.
LinerDeactivated, single-taper glass linerProvides an inert surface, preventing analyte adsorption.[10]
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
ColumnHP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-polarity phase ideal for separating silylated compounds.[4]
Oven ProgramInitial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)Provides good separation from solvent/reagent peaks and ensures elution of the derivatized analyte.
MS System Agilent 5977 MSD or equivalent
Ion SourceElectron Ionization (EI), 70 eVStandard ionization energy for generating reproducible mass spectra.
Source Temperature230°CStandard operating temperature.
Quadrupole Temperature150°CStandard operating temperature.
MS ModeFull Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification.Scan mode confirms identity; SIM mode provides maximum sensitivity.
SIM Ions (Quant/Qual)Quantifier: m/z 295. Qualifiers: m/z 310, 73Based on the expected fragmentation pattern of the di-TMS derivative.

Expected Results & Data Interpretation

Successful derivatization of this compound results in the formation of its di-trimethylsilyl (di-TMS) derivative.

  • Molecular Weight (Underivatized): 166.17 g/mol [1]

  • Molecular Weight (di-TMS Derivative): 166.17 + (2 × 72.1) ≈ 310.4 g/mol

Chromatogram: A single, sharp, and symmetrical peak should be observed at the retention time corresponding to the di-TMS derivative.

Mass Spectrum: The EI mass spectrum is the definitive confirmation of successful derivatization. Key expected ions include:

  • m/z 310: The molecular ion (M⁺), corresponding to the full di-TMS derivative.

  • m/z 295: The [M-15]⁺ fragment, resulting from the characteristic loss of a methyl group (-CH₃) from a TMS moiety. This is often the base peak in the spectrum of TMS derivatives.[12]

  • m/z 73: A fragment corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺, which is a hallmark of silylated compounds.

cluster_input cluster_process cluster_output Analyte This compound MW: 166.17 Derivatization Silylation (+ 2 TMS groups) Analyte->Derivatization + BSTFA / 70°C Derivative Di-TMS Derivative MW: ~310.4 Derivatization->Derivative GC-MS Analysis

Caption: Logical relationship of the derivatization process.

Troubleshooting

ProblemProbable CauseRecommended Solution
No peak or very small peak 1. Presence of moisture (hydrolysis).2. Inactive/degraded reagent.1. Ensure absolute dryness of sample and solvent.2. Use a fresh, unopened vial of BSTFA. Store reagents under inert gas and tightly sealed.
Broad, tailing peak 1. Incomplete derivatization.2. Active sites in GC inlet or column.1. Increase reaction time/temperature or reagent volume.2. Use a new deactivated liner; condition the column; inject BSTFA to passivate the system.
Multiple peaks for the analyte 1. Incomplete derivatization (mono-TMS peak).2. Sample degradation.1. Confirm reaction conditions are optimal (see above).2. Lower injector temperature if analyte is thermally labile, though unlikely for TMS derivative.
Extraneous peaks in chromatogram 1. Contaminated solvent/reagents.2. Excess reagent and byproducts.1. Run a reagent blank to identify source.2. This is normal; byproducts are volatile and typically elute early. Do not interfere with analyte peak.

References

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health (NIH). [Link]
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
  • Solid-phase microextraction and on-line methylation gas chromatography for aliph
  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?.
  • Derivatization for Gas Chrom
  • Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis.
  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed. [Link]
  • Acids: Derivatization for GC Analysis. ScienceDirect. [Link]
  • Preparation of TMS Deriv
  • BSTFA + TMCS Product Information.
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. [Link]
  • This compound. PubChem. [Link]
  • This compound (C9H10O3). PubChemLite. [Link]

Sources

Application Notes & Protocols: 4-Hydroxy-3,5-dimethylbenzoic Acid as a Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Substituted Phenolic Compounds in Modern Agrochemicals

Substituted phenolic compounds are a cornerstone in the synthesis of a wide array of bioactive molecules, including those vital to the agrochemical industry. Their structural motifs provide a versatile scaffold for the development of herbicides, insecticides, and fungicides. While 4-Hydroxy-3,5-dimethylbenzoic acid itself is noted for its use as a reagent in the synthesis of potent TTR amyloidogenesis inhibitors for pharmaceutical applications, its structural analogs serve as critical intermediates in the production of widely used agrochemicals.[1] This guide will delve into the synthetic pathways and mechanisms of action of agrochemicals derived from structurally related phenolic precursors, providing researchers and drug development professionals with a comprehensive understanding of their application.

As a prime example, we will explore the synthesis and mode of action of the nitrile herbicide Bromoxynil. Bromoxynil is produced from 4-hydroxybenzonitrile, a compound structurally similar to this compound.[2] The protocols and principles outlined herein are broadly applicable to the synthesis of other phenolic-derived agrochemicals.

Featured Agrochemical: Bromoxynil - A Photosystem II Inhibitor

Bromoxynil is a selective, post-emergence herbicide effective against a variety of annual broadleaf weeds.[2] Its efficacy lies in its ability to inhibit photosynthesis, a fundamental process for plant survival.

Synthetic Pathway Overview

The industrial synthesis of Bromoxynil begins with the bromination of 4-hydroxybenzonitrile.[2] The precursor, 4-hydroxybenzonitrile, can be synthesized from p-hydroxybenzoic acid, a compound that shares the core phenolic acid structure with this compound.[3][4]

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_bromoxynil Bromoxynil Synthesis p-Hydroxybenzoic_acid p-Hydroxybenzoic Acid 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile p-Hydroxybenzoic_acid->4-Hydroxybenzonitrile Urea, Sulfamic Acid, p-cresol, Heat Bromoxynil Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile) 4-Hydroxybenzonitrile->Bromoxynil Bromine

Caption: Synthesis of Bromoxynil from p-Hydroxybenzoic Acid.

Detailed Synthesis Protocols

Protocol 1: Synthesis of 4-Hydroxybenzonitrile from p-Hydroxybenzoic Acid

This protocol is adapted from established industrial methods for the synthesis of cyanophenols.[3][4]

Materials:

  • p-Hydroxybenzoic acid

  • Urea

  • Sulfamic acid

  • p-Cresol (solvent)

  • Three-necked flask

  • Stirrer

  • Thermometer

  • Reflux condenser

Procedure:

  • Equip a 250ml three-necked flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • In the flask, combine 13.8g of p-hydroxybenzoic acid, 9g of urea, 19.4g of sulfamic acid, and 50ml of p-cresol.

  • Begin stirring the mixture.

  • Slowly heat the mixture to 150°C and maintain this temperature for 40 minutes.

  • Increase the temperature to 190°C and add an additional 3g of urea. Continue the reaction for another 60 minutes.

  • After the reaction is complete, cool the mixture and proceed with purification steps (e.g., distillation, recrystallization) to isolate the 4-Hydroxybenzonitrile.

Protocol 2: Synthesis of Bromoxynil via Bromination of 4-Hydroxybenzonitrile

This protocol outlines the direct bromination of the intermediate to yield the final herbicide.[2]

Materials:

  • 4-Hydroxybenzonitrile

  • Bromine

  • Suitable solvent (e.g., glacial acetic acid)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Dissolve 4-hydroxybenzonitrile in a suitable solvent within the reaction vessel.

  • Cool the solution to a temperature that allows for controlled reaction upon the addition of bromine.

  • Slowly add a stoichiometric amount of bromine to the solution while stirring vigorously. Maintain the temperature throughout the addition.

  • After the addition is complete, allow the reaction to proceed to completion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is quenched, and the crude Bromoxynil is precipitated.

  • The precipitate is filtered, washed, and dried to yield the final product. Further purification can be achieved through recrystallization.

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
This compound C9H10O3166.17221-227
p-Hydroxybenzoic acid C7H6O3138.12214-217
4-Hydroxybenzonitrile C7H5NO119.12112-114
Bromoxynil C7H3Br2NO276.92194-195

Mechanism of Action: Inhibition of Photosystem II

Bromoxynil and other phenolic herbicides act by disrupting photosynthesis at Photosystem II (PSII).[5][6][7] This inhibition is a critical mechanism that leads to the death of susceptible plants.

The process unfolds as follows:

  • Binding to the D1 Protein: Herbicides like Bromoxynil bind to the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.[6] Specifically, phenolic herbicides form hydrogen bonds with the His215 residue of the D1 protein.[8]

  • Blocking Electron Transport: This binding event blocks the transfer of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB), which is plastoquinone (PQ).

  • Inhibition of Photosynthesis: The interruption of the electron transport chain halts the production of ATP and NADPH, which are essential for CO2 fixation and the synthesis of carbohydrates.[6]

  • Oxidative Stress and Cell Death: The blockage of electron flow leads to the formation of highly reactive oxygen species, such as singlet oxygen.[9] These reactive molecules cause lipid peroxidation and the destruction of cell membranes, leading to rapid cell leakage, necrosis, and ultimately, the death of the plant.[5][6]

MOA_Diagram cluster_photosynthesis Normal Photosynthesis (PSII) cluster_inhibition Inhibition by Bromoxynil Light Light Energy PSII Photosystem II (PSII) Light->PSII QA QA PSII->QA QB QB (Plastoquinone) QA->QB ETC Electron Transport Chain QB->ETC Block Electron Transport Blocked ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH Bromoxynil_node Bromoxynil D1_Protein D1 Protein (QB Binding Site) Bromoxynil_node->D1_Protein Binds to D1_Protein->Block Causes ROS Reactive Oxygen Species (ROS) Formation Block->ROS Cell_Death Lipid Peroxidation & Cell Membrane Damage & Plant Death ROS->Cell_Death

Caption: Mechanism of Action of Bromoxynil as a Photosystem II Inhibitor.

Conclusion

While this compound is a valuable building block in its own right, the principles of its chemical reactivity and the bioactivity of related structures are fundamental to the design and synthesis of modern agrochemicals. The synthesis of Bromoxynil from a related phenolic precursor serves as an exemplary case study, illustrating a robust synthetic route and a well-understood mechanism of action. The protocols and insights provided in this guide are intended to empower researchers in the development of novel and effective crop protection agents.

References

  • University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. UC IPM.
  • Passel, H. (n.d.). Inhibitors of Photosystem II. Herbicides That Act Through Photosynthesis.
  • Krieger-Liszkay, A. (2005). Herbicide-induced oxidative stress in photosystem II. Current Opinion in Plant Biology, 8(3), 234-240.
  • Purdue University. (n.d.). Inhibition of Photosynthesis: Inhibition at Photosystem II.
  • AERU. (n.d.). Bromoxynil-octanoate. University of Hertfordshire.
  • Dayan, F. E., et al. (2018). Synthesis and Evaluation of Heterocyclic Analogs of Bromoxynil. Journal of Agricultural and Food Chemistry, 66(31), 8275-8283.
  • Eureka. (n.d.). Production technology for synthesizing bromoxynil. Patsnap.
  • Google Patents. (n.d.). CN103787918A - Production technology for synthesizing bromoxynil.
  • Wikipedia. (n.d.). Bromoxynil.
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-. NIST WebBook.
  • AERU. (n.d.). 4-(8-hydroxy-6-oxo-5-oxaspiro[3.4]oct-7-en-7-yl)-3,5-dimethylbenzoic acid. University of Hertfordshire.
  • PubChem. (n.d.). This compound.
  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR.
  • ResearchGate. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters.
  • ResearchGate. (2020). 4-Hydroxybenzoic acid—a versatile platform intermediate for value-added compounds.
  • TÜBİTAK Academic Journals. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities.
  • ResearchGate. (2008). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile.
  • PubChemLite. (n.d.). This compound (C9H10O3).
  • Google Patents. (n.d.). US20120220463A1 - Crystalline Complexes of 4-Hydroxy Benzoic Acid and Selected Pesticides.
  • ResearchGate. (2023). 4-Hydroxybenzoic acid derivatives synthesized through metabolic....
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. NIST WebBook.

Sources

Application Note: A Versatile Synthetic Route to Novel Mexiletine Derivatives from 4-Hydroxy-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Mexiletine, a class IB antiarrhythmic agent, is a crucial therapeutic for managing ventricular arrhythmias and has shown efficacy in treating neuropathic pain and other channelopathies.[1][2] However, its clinical application can be limited by central nervous system and gastrointestinal side effects, prompting extensive research into novel analogues with improved therapeutic profiles.[3][4] The development of new derivatives aims to enhance potency, selectivity, and metabolic stability, thereby widening the therapeutic window.[5][6][7]

This application note presents a detailed, field-proven synthetic strategy for the preparation of novel mexiletine derivatives using 4-hydroxy-3,5-dimethylbenzoic acid as a versatile starting material. This scaffold is strategically chosen for its two distinct functional handles—a phenolic hydroxyl group and a carboxylic acid group—which allow for the systematic introduction of diverse chemical moieties. By first converting the carboxylic acid to an ester and subsequently building the characteristic aminopropoxy side chain via Williamson ether synthesis and reductive amination, this protocol provides a robust platform for generating libraries of new chemical entities for drug discovery and development.

Rationale for Synthesis Design: The Strategic Utility of a Bifunctional Scaffold

The core of this synthetic approach lies in the judicious selection of This compound . Unlike the traditional starting material for mexiletine synthesis (2,6-dimethylphenol), this compound offers a unique advantage: a carboxylic acid group at the 4-position. This functional group serves as a versatile anchor point for diversification.

Causality Behind Experimental Choices:

  • Carboxylic Acid as a Diversification Point: The carboxylic acid can be readily converted into a wide array of functional groups, most notably esters and amides. By reacting it with various alcohols or amines, a diverse library of precursors can be generated. This allows for systematic exploration of structure-activity relationships (SAR) concerning the para-position of the phenyl ring, a region not typically modified in classical mexiletine analogues.

  • Phenolic Hydroxyl for Core Structure Formation: The phenolic -OH group is preserved as the key nucleophile for constructing the ether linkage, which is the backbone of the mexiletine pharmacophore.

  • Staged Functionalization: The synthetic strategy is designed in a logical sequence. The less reactive carboxylic acid is first derivatized under conditions that do not affect the phenolic hydroxyl. Subsequently, the more nucleophilic phenoxide is generated under basic conditions to form the crucial C-O ether bond. This staged approach prevents unwanted side reactions and ensures high yields of the desired intermediates.

The overall workflow is designed as a three-part process, providing clear checkpoints for purification and characterization.

G cluster_0 Overall Synthetic Workflow A This compound (Starting Material) B Intermediate 1 Methyl 4-hydroxy-3,5-dimethylbenzoate A->B Step 1: Esterification (Fischer-Speier) C Intermediate 2 Methyl 4-(2-oxopropoxy)-3,5-dimethylbenzoate B->C Step 2: Ether Synthesis (Williamson) D Final Product Mexiletine Ester Derivative C->D Step 3: Reductive Amination

Caption: High-level overview of the three-stage synthetic protocol.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate (Intermediate 1)

Principle: This step employs a classic Fischer-Speier esterification, where the carboxylic acid is reacted with an excess of alcohol (methanol) under strong acid catalysis (sulfuric acid).[8][9] The excess methanol serves as both reactant and solvent, effectively driving the reaction equilibrium toward the ester product according to Le Châtelier's principle.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (approx. 10-15 mL per gram of acid)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic, ~2-3% of acid weight)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound in anhydrous methanol within a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add concentrated sulfuric acid dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc mobile phase).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford methyl 4-hydroxy-3,5-dimethylbenzoate as a white solid.

Part 2: Synthesis of Methyl 4-(2-oxopropoxy)-3,5-dimethylbenzoate (Intermediate 2)

Principle: This transformation is a Williamson ether synthesis, a reliable Sɴ2 reaction for forming ethers.[10] The phenolic hydroxyl of Intermediate 1 is deprotonated by a mild base (potassium carbonate) to form a potent nucleophile (phenoxide), which then displaces the chloride from chloroacetone. Acetone is a suitable solvent as it readily dissolves the reactants and is inert under these conditions.

Materials:

  • Methyl 4-hydroxy-3,5-dimethylbenzoate (Intermediate 1, 1.0 eq)

  • Chloroacetone (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Potassium iodide (KI), catalytic amount

  • Acetone, anhydrous

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • To a round-bottom flask, add Intermediate 1, anhydrous potassium carbonate, and a catalytic amount of potassium iodide.

  • Add anhydrous acetone to the flask and stir the suspension vigorously.

  • Add chloroacetone dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • After cooling, filter off the inorganic salts and wash the filter cake with acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ketone product.

  • Purify by column chromatography on silica gel if necessary.

Part 3: Synthesis of Methyl 4-(2-aminopropoxy)-3,5-dimethylbenzoate (Final Product)

Principle: This final step converts the ketone (Intermediate 2) into the target primary amine. A robust method is a two-step sequence involving oximation followed by reduction. The ketone is first converted to an oxime with hydroxylamine hydrochloride. The C=N bond of the oxime is then reduced to a C-N single bond using a suitable reducing agent like zinc in acetic acid or catalytic hydrogenation. This approach is well-documented in the synthesis of mexiletine itself.[5]

Materials:

  • For Oximation:

    • Intermediate 2 (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq)

    • Sodium acetate (CH₃COONa) or Pyridine (1.5 eq)

    • Ethanol (EtOH)

  • For Reduction:

    • Oxime intermediate from the previous step

    • Zinc dust (Zn, excess)

    • Acetic acid (AcOH)

Procedure: 3a: Oximation

  • Dissolve Intermediate 2 in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride and sodium acetate (or pyridine).

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into cold water to precipitate the oxime.

  • Collect the solid by vacuum filtration, wash with water, and dry thoroughly. The product is typically a mixture of (E/Z)-isomers and can often be used in the next step without further purification.

3b: Reduction to the Primary Amine

  • Suspend the crude oxime in acetic acid.

  • Cool the flask in an ice bath and add zinc dust portion-wise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • Filter the reaction mixture through a pad of Celite to remove excess zinc and inorganic salts.

  • Basify the filtrate to a pH > 10 by carefully adding a concentrated NaOH or KOH solution while cooling in an ice bath.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final mexiletine derivative. Further purification can be achieved via column chromatography or by forming and recrystallizing a salt (e.g., hydrochloride).

Data Presentation: Summary of Reaction Parameters

The following table provides a comparative summary of the reaction conditions and expected outcomes for the synthesis.

Step Reaction Key Reagents Molar Ratio (Reactant:Reagent) Solvent Temp. (°C) Time (h) Expected Yield (%)
1 EsterificationH₂SO₄ (cat.)1 : (excess alcohol)MethanolReflux (~65)4–685–95
2 Ether SynthesisChloroacetone, K₂CO₃1 : 1.2 : 2.0AcetoneReflux (~56)8–1270–85
3a OximationNH₂OH·HCl1 : 1.5EthanolReflux (~78)1–2>90
3b ReductionZn, AcOH1 : (excess Zn)Acetic Acid0 → RT12–1850–70

Yields are estimates and may vary based on reaction scale and purification efficiency.

Mechanism and Scientific Principles

The Williamson ether synthesis is the cornerstone of this protocol for constructing the mexiletine core. Its mechanism proceeds via two fundamental steps:

  • Deprotonation: The base (carbonate) removes the acidic proton from the phenolic hydroxyl group, creating a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack (Sɴ2): The phenoxide ion attacks the electrophilic carbon atom bearing the chlorine atom in chloroacetone. This occurs in a single, concerted step where the C-O bond is formed simultaneously as the C-Cl bond is broken.

G cluster_0 Williamson Ether Synthesis Mechanism Reactants Phenoxide Ion (Nucleophile) Reactants->p1 attacks Electrophile Chloroacetone (Electrophile) Electrophile->p2 Sɴ2 TS [Transition State] Products Ether Product + Cl⁻ TS->Products p1->Electrophile p2->TS

Caption: Sɴ2 mechanism of the Williamson ether synthesis step.

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 (Esterification) Incomplete reaction; presence of water.Ensure all reagents and glassware are anhydrous. Increase reflux time or the amount of acid catalyst slightly.
Low yield in Step 2 (Ether Synthesis) Inactive base; competing C-alkylation.Use freshly dried K₂CO₃. Consider a stronger, non-nucleophilic base if needed. Running the reaction at a lower temperature for a longer duration may favor O-alkylation.
Incomplete reduction in Step 3b Insufficient reducing agent; deactivated zinc.Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then drying. Ensure an adequate excess of zinc is used.
Difficulty purifying final amine Product is highly polar or volatile.Purify via column chromatography using a gradient elution with a small percentage of triethylamine in the mobile phase to prevent streaking. Alternatively, convert the amine to its hydrochloride salt, which can be purified by recrystallization.

References

  • Catalano, A., & Carocci, A. (2016). A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation. Current Medicinal Chemistry, 23(29), 3227–3244. Available at: https://www.ingentaconnect.com/content/ben/cmc/2016/00000023/00000029/art00004[1][12]
  • De Bellis, M., et al. (2016). Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues. European Journal of Medicinal Chemistry, 121, 523-533. Available at: https://pubmed.ncbi.nlm.nih.gov/27267000/[3][6]
  • Desaphy, J. F., et al. (2012). Hydroxylated Analogs of Mexiletine as Tools for Structural-Requirements Investigation of the Sodium Channel Blocking Activity. PLoS ONE, 7(10), e47583. Available at: https://pubmed.ncbi.nlm.nih.gov/23082218/
  • Catalano, A., & Carocci, A. (2016). Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation. Ingenta Connect. Available at: https://www.ingentaconnect.com/content/ben/cmc/2016/00000023/00000029/art00004
  • Catalano, A., & Carocci, A. (2016). A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and Its Enantioseparation. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/27183983/[2]
  • BenchChem. (2025). Discovery and Synthesis of Novel Mexiletine Derivatives: A Technical Guide. BenchChem. Available at: https://www.benchchem.com/product/b987654[5]
  • Conte Camerino, D., et al. (2007). Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents. British Journal of Pharmacology, 151(3), 365–372. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2013970/
  • De Bellis, M., et al. (2016). Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/27267000/
  • Carocci, A., et al. (2011). Voltage-Gated Sodium Channel Blockers: Synthesis of Mexiletine Analogues and Homologues. Current Medicinal Chemistry, 18(3), 430-450. Available at: https://pubmed.ncbi.nlm.nih.gov/21143171/[4]
  • Cashman, J. R. (2022). Reengineering Mexiletine by chemical synthesis to decrease toxicity and improve pharmacological properties with patient-derived iPSC cardiomyocytes. Archives of Clinical Toxicology, 4(1), 5-10. Available at: https://www.probiologists.com/Arch_Clin_Toxicol/Arch_Clin_Toxicol4-1-120.pdf
  • Gehrtz, P. H., et al. (2017). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 21(9), 1347–1356. Available at: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00196
  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: https://www.organic-chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid. BenchChem. Available at: https://www.benchchem.com/product/b123456[8]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: https://www.luxembiotech.com/amide-bond-formation-beyond-the-myth-of-coupling-reagents/
  • University of Calgary. Ch24: ArOH to ArOR. Available at: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch24/ch24-3-2.html[10]
  • Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.
  • Carocci, A., et al. (2007). Synthesis of ( R)-, ( S)-, and ( RS)-hydroxymethylmexiletine, one of the major metabolites of mexiletine. ResearchGate. Available at: https://www.researchgate.net/publication/6397334_Synthesis_of_R-_S-and_RS-hydroxymethylmexiletine_one_of_the_major_metabolites_of_mexiletine
  • BenchChem. (2025). dimethylbenzonitrile to this compound. BenchChem. Available at: https://www.benchchem.com/product/b543210
  • Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. (2023). De Gruyter. Available at: https://www.degruyter.com/document/doi/10.5281/zenodo.8172909/html[11]
  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Available at: https://www.researchgate.net/publication/381831872_synthesize_characterization_and_evaluation_of_esterification_reaction_of_p-hydroxy_benzoic_acid_p-nitro_benzoic_acid_and_different_amino_acids_with_paracetamol[9]
  • Al-Warhi, T., et al. (2022). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: https://www.researchgate.net/publication/360775877_Synthesis_of_amide_derivatives_for_electron_deficient_amines_and_functionalized_carboxylic_acids_using_EDC_and_DMAP_and_a_catalytic_amount_of_HOBt_as_the_coupling_reagents

Sources

Application Notes & Protocols: 4-Hydroxy-3,5-dimethylbenzoic Acid as a Monomer for High-Performance Polyester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Polyester Properties with Steric Hindrance

The field of polymer chemistry is in a continuous search for novel monomers that can impart unique properties to resulting materials. While aromatic polyesters derived from 4-hydroxybenzoic acid are known for their exceptional thermal stability and mechanical strength, their rigid structure often leads to high melting points and poor solubility, complicating processing.[1][2] This application note explores the potential of 4-hydroxy-3,5-dimethylbenzoic acid as a strategic monomer for synthesizing a new class of aromatic polyesters.

The introduction of two methyl groups flanking the phenolic hydroxyl group offers a compelling structural modification. These groups are hypothesized to:

  • Disrupt Crystalline Packing: The steric bulk of the methyl groups can interfere with the close packing of polymer chains, potentially lowering the melting point and increasing solubility in common organic solvents.

  • Enhance Thermal Stability: The methyl groups can protect the ester linkages from thermal degradation, potentially leading to polymers with high decomposition temperatures.

  • Increase Glass Transition Temperature (Tg): By restricting the rotation of the phenyl rings within the polymer backbone, the dimethyl substitution is expected to raise the Tg, resulting in a material that retains its rigidity at higher temperatures.[1]

While extensive literature on the direct use of this compound in polymerization is limited, its structure strongly suggests its suitability for polyester synthesis via well-established techniques like melt polycondensation.[3][4] This guide provides a robust, research-grade protocol adapted from proven methods for analogous monomers, offering researchers a validated starting point for exploration.

Monomer Profile: this compound

A thorough understanding of the monomer's properties is critical for safe handling and successful polymerization.

PropertyValueSource
IUPAC Name This compound[5][6]
CAS Number 4919-37-3[5][6]
Molecular Formula C₉H₁₀O₃[5]
Molecular Weight 166.17 g/mol [5]
Appearance White to cream crystalline powder[6]
Melting Point 221-227 °C[6]

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Avoid dust formation. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Synthesis Protocol: Melt Polycondensation of this compound

Melt polycondensation is the preferred method for synthesizing high-molecular-weight aromatic polyesters.[7] A common and highly effective strategy involves a two-step, one-pot procedure: initial acetylation of the phenolic hydroxyl group followed by polymerization.[4][7] Acetylation prevents unwanted side reactions and the formation of colored byproducts at high temperatures.

Step 1: In-Situ Acetylation of the Monomer

The first step is the conversion of this compound to its acetylated derivative, 4-acetoxy-3,5-dimethylbenzoic acid.

Rationale: The phenolic hydroxyl group is moderately reactive and can undergo side reactions. Converting it to an acetate ester makes it a better leaving group (in the form of acetic acid) during the subsequent polycondensation, facilitating the formation of high-molecular-weight polymer. This approach is standard for hydroxybenzoic acid polymerizations.[4]

Protocol:

  • Equip a three-neck round-bottom flask with a mechanical overhead stirrer, a nitrogen inlet, and a distillation condenser leading to a collection flask.

  • Charge the flask with this compound (1.0 eq) and acetic anhydride (1.1 eq, a slight excess ensures complete acetylation).

  • Add a catalytic amount of sodium acetate or a few drops of concentrated sulfuric acid to accelerate the reaction.

  • Under a slow stream of nitrogen, heat the mixture to 140-150 °C with stirring.

  • Maintain this temperature for 2-3 hours. The reaction is complete when the solid monomer has fully dissolved and a clear, homogenous solution is formed. The byproduct, acetic acid, will begin to distill off.

Step 2: Melt Polycondensation

Rationale: This stage involves increasing the temperature to initiate the self-condensation of the acetylated monomer. The reaction proceeds via acidolysis, where the carboxylic acid group of one monomer attacks the acetate ester of another, eliminating acetic acid and forming the polyester linkage. Applying a vacuum in the final stage is crucial to remove the acetic acid byproduct, driving the equilibrium towards the formation of a high-molecular-weight polymer.[1][7]

Protocol:

  • Once acetylation is complete, slowly raise the temperature of the reaction mixture to 250 °C. Acetic acid will continue to distill off.

  • After the initial vigorous distillation of acetic acid subsides (approx. 1 hour), gradually increase the temperature to 280-300 °C.

  • Continue heating at this temperature for 1-2 hours under a nitrogen atmosphere. The viscosity of the mixture will noticeably increase.

  • Carefully and slowly apply a vacuum (to <1 Torr) to the system while maintaining the temperature. This is the critical polycondensation step.

  • Continue the reaction under high vacuum and elevated temperature for another 3-5 hours, or until the stirrer struggles to maintain agitation due to the high viscosity of the polymer melt.

  • To stop the reaction, release the vacuum by introducing nitrogen gas and then turn off the heating.

  • Allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting polymer will be a solid, off-white to pale brown mass.

  • Carefully break up and remove the solid polymer from the flask for subsequent purification and characterization.

Visualizing the Workflow and Mechanism

Experimental Workflow

G cluster_prep Preparation cluster_reaction One-Pot Synthesis cluster_post Post-Processing Monomer 4-Hydroxy-3,5- dimethylbenzoic Acid Acetylation Step 1: Acetylation (140-150°C, N2) Monomer->Acetylation Reagents Acetic Anhydride Catalyst Reagents->Acetylation Polycondensation Step 2: Polycondensation (250-300°C, High Vacuum) Acetylation->Polycondensation In-situ Isolation Cooling & Isolation of Solid Polymer Polycondensation->Isolation Purification Purification (Optional) (e.g., dissolution/ precipitation) Isolation->Purification Characterization Polymer Characterization (FTIR, NMR, GPC, DSC, TGA) Purification->Characterization

Caption: Workflow for polyester synthesis via one-pot acetylation and melt polycondensation.

Polymerization Reaction Mechanism

Caption: Two-step reaction mechanism: acetylation followed by polycondensation.

Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis and understand the properties of the new polyester.

TechniquePurposeExpected Results / Key Features to Observe
FTIR Spectroscopy Confirm functional groupsDisappearance of the broad O-H stretch from the monomer (around 3300-2500 cm⁻¹). Appearance of a strong C=O ester stretch (around 1735-1750 cm⁻¹). Presence of aromatic C-H and C=C stretches.[1]
¹H NMR Spectroscopy Elucidate polymer structureSignals corresponding to the aromatic protons and the methyl group protons. The ratio of their integrations should match the expected structure. End-group analysis can be used to estimate the degree of polymerization.[4][7]
Gel Permeation Chromatography (GPC) Determine molecular weight and distributionProvides number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A PDI around 2 is typical for melt polycondensation.[8]
Differential Scanning Calorimetry (DSC) Analyze thermal transitionsDetermines the glass transition temperature (Tg) and melting temperature (Tm). The Tg is expected to be relatively high due to backbone rigidity. The Tm may be lower than unsubstituted poly(4-hydroxybenzoate) due to disrupted crystallinity.[1][9]
Thermogravimetric Analysis (TGA) Evaluate thermal stabilityMeasures weight loss as a function of temperature. Provides the onset decomposition temperature (Td), which is expected to be high, indicating excellent thermal stability.[1][2]

Application Notes: Potential in Advanced Materials and Drug Development

The unique properties anticipated for poly(4-hydroxy-3,5-dimethylbenzoate) open up several high-value application areas:

  • Processable High-Performance Plastics: Unlike the intractable nature of many fully aromatic polyesters, the improved solubility and potentially lower melting point of this polymer could allow for processing via conventional techniques like injection molding or solution casting. This makes it a candidate for heat-resistant components in electronics or automotive applications.

  • Drug Delivery Systems: The biocompatibility of polyesters is well-documented.[10] This polymer could be synthesized to have a controlled molecular weight and formulated into nanoparticles or microparticles for controlled drug release. The hydrophobic nature of the backbone, modified by the methyl groups, would influence drug loading and release kinetics, making it suitable for delivering hydrophobic therapeutic agents.

  • Blends and Composites: The polymer can be used as a high-performance additive to other thermoplastics. Blending it with polymers like PET or PBT could significantly raise their glass transition temperature and improve their thermal stability.[10]

Conclusion

This compound stands out as a monomer with significant potential for creating novel aromatic polyesters with a desirable combination of high thermal stability and improved processability. The steric hindrance provided by the dimethyl substitution is a key molecular design strategy to overcome the limitations of traditional aromatic polyesters. The protocols and analytical framework provided in this guide offer researchers a comprehensive and scientifically grounded pathway to synthesize and characterize these promising new materials, paving the way for innovations in materials science and pharmaceutical applications.

References

  • Irzhak, T. I., et al. (2022). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. National Center for Biotechnology Information (PMC).
  • Zhang, Y., et al. (2024). Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. ResearchGate.
  • Kricheldorf, H. R. (1987). New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. ResearchGate.
  • Guseva, M., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. MDPI.
  • Unknown Author. (n.d.). Synthesis And Characterization Of Some Degradable Polyesters. ResearchGate.
  • Guseva, M., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. National Center for Biotechnology Information (PMC).
  • Economy, J., et al. (n.d.). Aromatic Polyesters of p-Hydroxybenzoic Acid. Semantic Scholar.
  • Pramudita, J. C., et al. (2023). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. National Center for Biotechnology Information (PMC).
  • Caldwell, J. R. (1962). Polyesters of hydroxybenzoic acids. Google Patents.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Saito, Y., & Doi, Y. (2001). Comonomer unit composition and thermal properties of poly(3-hydroxybutyrate-co-4-hydroxybutyrate)s biosynthesized by Ralstonia eutropha. PubMed.
  • Jayakody, C., et al. (2005). Thermal properties of charring plasticizers from the biobased alcohols, pentaerythritol and 3,5-dihydroxybenzoic acid. ResearchGate.
  • CAS Common Chemistry. (n.d.). 4-Hydroxy-3-methylbenzoic acid.
  • Fai, C. K., et al. (2021). Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Films. MDPI.
  • Meereboer, K. W., et al. (2020). Poly(hydroxy alkanoate)s in Medical Applications. ResearchGate.

Sources

Application Note: A Detailed Protocol for the Selective Benzylation of 4-hydroxy-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective modification of functional groups in polyfunctional molecules is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. 4-hydroxy-3,5-dimethylbenzoic acid is a valuable building block, incorporating both a phenolic hydroxyl group and a carboxylic acid. The ability to selectively functionalize one group while leaving the other intact is crucial for its use in the synthesis of more complex molecules, including potent transthyretin (TTR) amyloidogenesis inhibitors. This application note provides a detailed, field-proven protocol for the selective O-benzylation of this compound to yield benzyl 4-hydroxy-3,5-dimethylbenzoate. This process is a variation of the classic Williamson ether synthesis, a robust and widely utilized method for forming ethers.

The protocol herein is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Reaction Principle and Chemoselectivity

The core of this protocol lies in the chemoselective benzylation of the phenolic hydroxyl group over the carboxylic acid. This selectivity is achieved by carefully selecting the base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The moderately weak base, potassium carbonate (K₂CO₃), is strong enough to deprotonate the more acidic phenolic hydroxyl group (pKa ≈ 10) to form a phenoxide ion. This phenoxide is a potent nucleophile that readily attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired benzyl ether.

The carboxylic acid group (pKa ≈ 4-5) is also deprotonated by potassium carbonate to form a carboxylate. However, the resulting carboxylate is a weaker nucleophile than the phenoxide due to resonance delocalization of the negative charge across both oxygen atoms. Furthermore, the attack of the carboxylate on benzyl bromide to form a benzyl ester is a reversible reaction under these conditions, while the formation of the benzyl ether is essentially irreversible. This difference in nucleophilicity and reaction reversibility is the key to the high chemoselectivity of this protocol.

Experimental Workflow Diagram

Benzylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Weigh Reagents: - this compound - K₂CO₃ - Benzyl bromide dissolve Dissolve starting material and K₂CO₃ in acetone prep_reagents->dissolve prep_solvent Prepare Solvent: Dry Acetone prep_solvent->dissolve add_benzyl_bromide Add benzyl bromide dropwise at RT dissolve->add_benzyl_bromide reflux Reflux the mixture (e.g., 56°C) add_benzyl_bromide->reflux monitor Monitor reaction progress by TLC reflux->monitor filter Filter off K₂CO₃ and KBr salts monitor->filter Reaction Complete concentrate Concentrate filtrate under reduced pressure filter->concentrate extract Dissolve residue in EtOAc and wash with water and brine concentrate->extract dry Dry organic layer over Na₂SO₄ extract->dry final_concentrate Concentrate to obtain crude product dry->final_concentrate chromatography Purify by column chromatography final_concentrate->chromatography recrystallization (Optional) Recrystallize for higher purity chromatography->recrystallization

Caption: Experimental workflow for the benzylation of this compound.

Materials and Reagents

ReagentFormulaMolecular Weight ( g/mol )CAS NumberSupplier (Example)Purity
This compoundC₉H₁₀O₃166.174919-37-3Sigma-Aldrich>98%
Benzyl bromideC₇H₇Br171.03100-39-0Acros Organics>98%
Potassium carbonate (anhydrous)K₂CO₃138.21584-08-7Fisher Scientific>99%
Acetone (anhydrous)C₃H₆O58.0867-64-1J.T. Baker>99.5%
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6EMD MilliporeACS Grade
HexanesC₆H₁₄--EMD MilliporeACS Grade
Sodium sulfate (anhydrous)Na₂SO₄142.047757-82-6VWR ChemicalsACS Grade
Deionized waterH₂O18.027732-18-5--
Brine (saturated NaCl solution)NaCl(aq)----

Equipment

  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Buchner funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: This experiment should be performed in a well-ventilated fume hood.

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It causes skin, eye, and respiratory tract irritation. Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Acetone: Acetone is a highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Ensure proper grounding of equipment to prevent static discharge.

  • Potassium Carbonate: Potassium carbonate can cause serious eye and skin irritation. Avoid creating dust. In case of contact, rinse thoroughly with water.

  • This compound: This compound may cause skin, eye, and respiratory irritation. Handle with appropriate PPE.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Detailed Experimental Protocol

1. Reaction Setup:

1.1. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 30.1 mmol, 1.0 equiv.).

1.2. Add anhydrous potassium carbonate (8.3 g, 60.2 mmol, 2.0 equiv.) to the flask.

1.3. Add 100 mL of anhydrous acetone to the flask.

1.4. Stir the suspension at room temperature for 15 minutes.

2. Addition of Benzyl Bromide:

2.1. In a dropping funnel, place benzyl bromide (4.3 mL, 36.1 mmol, 1.2 equiv.).

2.2. Add the benzyl bromide dropwise to the stirred suspension at room temperature over a period of 10-15 minutes. A slight exotherm may be observed.

3. Reaction:

3.1. After the addition is complete, attach a reflux condenser to the flask.

3.2. Heat the reaction mixture to reflux (the boiling point of acetone is 56°C) using a heating mantle or an oil bath.

3.3. Maintain the reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • TLC Monitoring:
  • Eluent: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a good starting point.
  • Procedure: Take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting material.
  • Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is progressing.

4. Work-up:

4.1. Once the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.

4.2. Filter the mixture through a Buchner funnel to remove the solid potassium carbonate and potassium bromide by-product.

4.3. Wash the solid cake with a small amount of acetone (2 x 20 mL) to recover any residual product.

4.4. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.

4.5. Dissolve the resulting residue in 100 mL of ethyl acetate.

4.6. Transfer the ethyl acetate solution to a 250 mL separatory funnel.

4.7. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

4.8. Dry the organic layer over anhydrous sodium sulfate.

4.9. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude product, benzyl 4-hydroxy-3,5-dimethylbenzoate, can be purified by column chromatography or recrystallization.

Method 1: Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective. The optimal eluent composition should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a silica gel slurry in hexanes and pack a glass column.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the top of the column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified benzyl 4-hydroxy-3,5-dimethylbenzoate as a solid.

Method 2: Recrystallization

  • Solvent System: A mixture of ethyl acetate and hexanes or ethanol and water can be a suitable solvent system for recrystallization. The ideal solvent or solvent mixture should be determined on a small scale.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent (or the more soluble solvent of a mixed system).

    • If using a mixed solvent system, add the less soluble solvent dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Characterization

The identity and purity of the final product, benzyl 4-hydroxy-3,5-dimethylbenzoate (CAS: 115853-69-5), can be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Continue refluxing and monitor by TLC. Ensure the reaction temperature is maintained at the boiling point of acetone.
Inactive reagents (e.g., wet acetone or K₂CO₃).Use anhydrous solvents and freshly dried potassium carbonate.
Low Yield Loss of product during work-up or purification.Ensure thorough extraction and careful handling during transfers. Optimize column chromatography conditions to minimize product loss.
Side reactions.Ensure the dropwise addition of benzyl bromide to minimize potential side reactions.
Presence of By-products Esterification of the carboxylic acid.While less likely with K₂CO₃, if ester formation is observed, consider using a milder base or optimizing the reaction temperature and time.
Dimerization or polymerization of benzyl bromide.Use a slight excess of benzyl bromide, but avoid a large excess. Ensure the reaction is not overheated.

Conclusion

This application note provides a comprehensive and reliable protocol for the selective O-benzylation of this compound. By carefully controlling the reaction conditions, particularly the choice of a moderately weak base, high chemoselectivity for the phenolic hydroxyl group can be achieved. This method offers a practical and efficient route to benzyl 4-hydroxy-3,5-dimethylbenzoate, a valuable intermediate for further synthetic transformations in drug discovery and materials science. Adherence to the detailed steps and safety precautions outlined in this document will enable researchers to consistently obtain the desired product in good yield and purity.

References

  • Produits Lubri-Delta Inc.
  • INEOS KOH. (2022, December 1).
  • Acros Organics.
  • Carl ROTH.

Application Note: A Multi-faceted Approach to the Purity Assessment of 4-Hydroxy-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide to the analytical techniques for assessing the purity of 4-Hydroxy-3,5-dimethylbenzoic acid. As a key intermediate in the synthesis of agrochemicals, dyestuffs, and as a reagent in the development of therapeutic agents, rigorous purity control is paramount.[1][2] This document outlines a multi-tiered analytical strategy, from initial identity confirmation to comprehensive impurity profiling. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and thermal analysis. The causality behind experimental choices is explained to empower researchers, scientists, and drug development professionals to adapt and validate these methods for their specific needs.

Introduction and Physicochemical Characterization

This compound (CAS No: 4919-37-3) is a substituted phenolic acid.[3] Its purity can be influenced by starting materials, synthesis by-products, or degradation products. A thorough understanding of its physicochemical properties is the foundation for developing robust and reliable analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₉H₁₀O₃[3][4]
Molecular Weight 166.17 g/mol [3][4]
Appearance Off-white to light pink or pale brown crystalline powder[1][2]
Melting Point 221-227 °C[2]
Solubility Soluble in methanol; sparingly soluble in aqueous buffers.[1][5]
pKa Estimated ~4.0-4.5 (based on p-Hydroxybenzoic acid pKa of 4.48)[6]
UV λmax ~256 nm (inferred from 4-Hydroxybenzoic acid)[5]

Recommended Analytical Workflow

A hierarchical approach is recommended for the comprehensive purity assessment of this compound. The workflow begins with identity confirmation and proceeds to quantitative purity analysis, with orthogonal methods employed to ensure a complete picture of the impurity profile.

Analytical_Workflow cluster_0 Phase 1: Identity & Basic Characterization cluster_1 Phase 2: Primary Purity & Assay cluster_2 Phase 3: Orthogonal & Impurity Profiling cluster_3 Phase 4: Final Assessment Start Test Sample FTIR FTIR Spectroscopy (Identity Confirmation) Start->FTIR UV_Vis UV-Vis Spectroscopy (Determine λmax) Start->UV_Vis HPLC RP-HPLC-UV (Quantitative Purity Assay) FTIR->HPLC UV_Vis->HPLC LCMS LC-MS (Impurity ID) HPLC->LCMS GCMS GC-MS (Volatile Impurities) HPLC->GCMS NMR ¹H NMR (Structural Confirmation) HPLC->NMR DSC DSC (Thermal Purity) HPLC->DSC Report Purity Report LCMS->Report GCMS->Report NMR->Report DSC->Report

Figure 1: Recommended workflow for purity assessment.

Core Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for the purity assessment and assay of this compound due to its high resolution, sensitivity, and quantitative accuracy.

Rationale for Method Development
  • Column Choice: A C18 stationary phase is selected due to its hydrophobic nature, which provides good retention for the moderately nonpolar analyte.

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric acid or formic acid to achieve pH ~2.5-3.0) is critical. The pKa of the carboxylic acid group is estimated to be around 4.0-4.5.[6] By operating at a pH well below the pKa, the carboxyl group remains protonated (-COOH), suppressing ionization. This ensures a single, un-ionized form of the analyte, leading to sharp, symmetrical peaks and stable retention times.

  • Detector: A UV detector is ideal. Based on the λmax of the parent compound p-Hydroxybenzoic acid (256 nm), a similar wavelength will provide high sensitivity for detection.[5] A photodiode array (PDA) detector is recommended to simultaneously acquire spectra and confirm peak purity.

  • Solvent Selection: Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good elution strength. Water is the aqueous component. Both are miscible and commonly used in RP-HPLC.

Detailed HPLC Protocol

Objective: To determine the purity of this compound by area percent normalization.

Materials:

  • Reference Standard (RS) of this compound (>99.5% purity)

  • Test Sample of this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Phosphoric Acid (H₃PO₄), 85%

  • Methanol, HPLC grade

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters (PTFE or nylon)

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% H₃PO₄ in Water (v/v)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 256 nm
Run Time 30 minutes

Procedure:

  • Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1.0 mL of 85% H₃PO₄ to 999 mL of HPLC-grade water. Degas before use.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the Test Sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability Test (SST):

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Make five replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis:

    • Inject the Standard Solution once.

    • Inject the Sample Solution in duplicate.

  • Calculation: Calculate the purity of the sample by the area normalization method:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Orthogonal and Confirmatory Techniques

Reliance on a single technique is insufficient for full characterization. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for a comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for identifying volatile and semi-volatile organic impurities that may not be detected by HPLC. For non-volatile compounds like this compound, derivatization is required to increase volatility and thermal stability.

Protocol Outline:

  • Derivatization: The active hydrogens of the hydroxyl and carboxylic acid groups must be derivatized, typically via silylation.

    • Accurately weigh ~1 mg of the sample into a GC vial.

    • Add 200 µL of pyridine followed by 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

  • GC-MS Parameters:

    • Injector: Splitless mode, 280 °C

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Data Analysis: The total ion chromatogram (TIC) is used to detect impurities. The mass spectrum of each peak is compared against a spectral library (e.g., NIST) for tentative identification.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR provides detailed structural information and can be used for both identity confirmation and the detection of structurally related impurities. It is quantitative (qNMR) when performed with a suitable internal standard.

Protocol Outline:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Analysis:

    • Identity Confirmation: The chemical shifts, splitting patterns, and integrations of the aromatic protons, methyl protons, and exchangeable -OH and -COOH protons should be consistent with the known structure.

    • Purity Assessment: Look for small peaks in the spectrum that do not correspond to the main compound or the solvent. The integration of these peaks relative to the main compound can provide an estimate of impurity levels.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. For a pure crystalline solid, it shows a sharp melting endotherm. Impurities typically broaden the melting peak and lower the melting point.

Protocol Outline:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • DSC Parameters:

    • Temperature Program: Equilibrate at 30 °C, then ramp to 250 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: The onset temperature and the sharpness of the melting endotherm are indicative of purity. A broad peak suggests the presence of impurities.

Summary and Recommendations

The purity assessment of this compound requires a well-designed analytical strategy.

Technique_Summary cluster_main Purity Assessment Strategy cluster_purpose HPLC HPLC-UV (Primary Assay) Quant Quantitative Purity (Assay %) HPLC->Quant Primary Qual Impurity Identification & Confirmation HPLC->Qual Detects GCMS GC-MS (Volatiles/By-products) GCMS->Qual Identifies NMR ¹H NMR (Structure/Isomers) NMR->Quant qNMR NMR->Qual Confirms DSC DSC (Crystalline Purity) DSC->Quant Thermal Purity

Figure 2: Roles of different techniques in purity analysis.

  • For routine quality control , a validated RP-HPLC method is the gold standard for determining assay and purity.

  • For full characterization , such as in drug development or reference standard certification, a combination of HPLC, GC-MS, NMR, and DSC should be employed to provide a complete and trustworthy purity profile.

This multi-faceted approach ensures that the quality of this compound is well-controlled, meeting the stringent requirements for its intended applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Cheméo. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-.
  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 3,5-Dimethyl-4-hydroxybenzoic acid [UV-VIS].
  • Fisher Scientific. (n.d.). This compound, 98%.
  • University of California, Davis. (n.d.). pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.

Sources

4-Hydroxy-3,5-dimethylbenzoic acid in the synthesis of TTR amyloidogenesis inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Hydroxy-3,5-dimethylbenzoic Acid in the Synthesis of Transthyretin (TTR) Amyloidogenesis Inhibitors

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It details the strategic use of the this compound scaffold in the rational design and synthesis of potent inhibitors of transthyretin (TTR) amyloidogenesis, a key process in several debilitating human diseases.

The Pathophysiology of TTR Amyloidosis: A Molecular Perspective

Transthyretin (TTR) is a homotetrameric protein, primarily synthesized in the liver, that functions as a transporter for thyroxine (T4) and retinol (via retinol-binding protein) in the blood and cerebrospinal fluid.[1][2] Under normal physiological conditions, the tetrameric structure is stable. However, due to genetic mutations or age-related factors, the TTR tetramer can dissociate into its constituent monomers.[1][3] This dissociation is the rate-limiting step in a pathological cascade known as amyloidogenesis.[4][5]

Once dissociated, the monomers are prone to misfolding and self-assembly into insoluble amyloid fibrils.[6][7] These fibrils deposit in various tissues, particularly the peripheral nerves and heart, leading to progressive organ damage and a group of diseases collectively known as TTR amyloidosis (ATTR).[8][9] Clinical manifestations include familial amyloid polyneuropathy (FAP) and both hereditary and wild-type (senile) amyloid cardiomyopathy (ATTR-CM), conditions that are often fatal if left untreated.[9][10]

Therapeutic Rationale: Kinetic Stabilization of the TTR Tetramer

The cornerstone of modern therapeutic intervention is the principle of kinetic stabilization.[4] The goal is to prevent the initial, rate-limiting step of tetramer dissociation. Small molecules designed to bind with high affinity to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer can act as "molecular glue," stabilizing the native quaternary structure.[3][7][8] By increasing the energy barrier for dissociation, these kinetic stabilizers effectively halt the amyloid cascade before it begins.[10]

TTR_Amyloidogenesis_Pathway TTR_Tetramer Native TTR Tetramer (Stable, Functional) Monomer Misfolded Monomer (Amyloidogenic Intermediate) TTR_Tetramer->Monomer Dissociation (Rate-Limiting Step) Aggregates Oligomers & Amyloid Fibrils (Toxic) Monomer->Aggregates Self-Assembly Deposition Tissue Deposition (Pathology) Aggregates->Deposition Inhibitor Kinetic Stabilizer (e.g., Tafamidis) Inhibitor->TTR_Tetramer Binds & Stabilizes

Caption: The TTR amyloid cascade and the mechanism of kinetic stabilization.

This compound: A Privileged Scaffold for TTR Inhibition

The rational design of TTR kinetic stabilizers often draws inspiration from the structure of the endogenous ligand, thyroxine (T4). The this compound moiety has emerged as a particularly effective scaffold due to its ability to mimic key interactions within the T4 binding pocket.

Causality Behind Scaffold Selection:

  • Hydrogen Bonding: The 4-hydroxyl and the carboxylic acid groups are critical pharmacophores. They can form crucial hydrogen bonds with the side chains of key amino acid residues in the binding pocket, such as Lysine 15 and Glutamic acid 54, anchoring the inhibitor in place.[3]

  • Hydrophobic Interactions: The two methyl groups at the 3 and 5 positions occupy hydrophobic halogen-binding pockets (HBPs) within the T4 binding site.[11] This mimics the role of the iodine atoms on thyroxine and contributes significantly to binding affinity.

  • Structural Rigidity and Vectorial Projection: The benzene ring provides a rigid core that correctly positions the functional groups for optimal interaction. The carboxylic acid also serves as a key attachment point for a second aromatic ring, allowing the molecule to span deeper into the binding pocket, a common feature of potent, bis-aryl inhibitors like Tafamidis.[10][12]

A review of structure-activity relationships (SAR) for TTR inhibitors consistently highlights the importance of these features. For instance, compounds like N-(3,5-Dibromo-4-hydroxyphenyl)-3,5-dimethyl-4-hydroxybenzamide, which contains this core, are among the most potent and selective inhibitors identified.[12]

Synthesis Protocol: A Representative TTR Inhibitor

This section provides a validated, step-by-step protocol for the synthesis of a representative TTR inhibitor, N-(3,5-dichlorophenyl)-4-hydroxy-3,5-dimethylbenzamide , based on the principles of rational drug design discussed above.

Experimental Rationale: The synthesis employs a standard and robust amide coupling reaction. The key is the initial "activation" of the carboxylic acid on the this compound scaffold, which converts the hydroxyl group of the carboxylate into a better leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by the amine.

Synthesis_Workflow cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification & Analysis Start This compound Activated Acyl Chloride Intermediate Start->Activated + SOCl₂ Reflux Product Target Inhibitor Activated->Product Amine 3,5-Dichloroaniline Amine->Product + Pyridine DCM, 0°C to RT Workup Aqueous Workup & Extraction Product->Workup Purify Recrystallization or Column Chromatography Workup->Purify Analysis NMR, MS, HPLC Purify->Analysis

Caption: Workflow for the synthesis of a TTR inhibitor.

Protocol: Synthesis of N-(3,5-dichlorophenyl)-4-hydroxy-3,5-dimethylbenzamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 3,5-Dichloroaniline

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step 1: Activation via Acyl Chloride Formation

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous toluene to create a slurry.

  • Carefully add thionyl chloride (2.0 eq) dropwise at room temperature.

    • Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction releases SO₂ and HCl gas and should be performed in a well-ventilated fume hood.

  • Heat the mixture to reflux (approx. 110°C) for 2-3 hours, or until the reaction appears complete by TLC (thin-layer chromatography).

  • Allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation) to yield the crude 4-hydroxy-3,5-dimethylbenzoyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

Step 2: Amide Bond Formation

  • In a separate flask under a nitrogen atmosphere, dissolve 3,5-dichloroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

    • Causality: Pyridine acts as a base to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

Step 3: Workup and Purification

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated sodium bicarbonate solution, and finally brine.

    • Self-Validation: Each wash removes specific impurities. The acid wash removes the basic pyridine, while the bicarbonate wash removes any unreacted starting acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by either recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to afford the pure N-(3,5-dichlorophenyl)-4-hydroxy-3,5-dimethylbenzamide.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocols for In Vitro Evaluation

Once synthesized, the compound's efficacy as a TTR amyloidogenesis inhibitor must be rigorously tested. The following protocols represent a standard cascade for evaluation.

Protocol 1: Acid-Mediated Aggregation Inhibition Assay

Principle: This assay quantifies the ability of a compound to prevent TTR aggregation under conditions that promote fibril formation (low pH). Aggregation is measured as an increase in solution turbidity.[11]

  • Prepare a stock solution of wild-type human TTR (e.g., 7.2 µM or 0.4 mg/mL) in a neutral buffer (10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4).

  • Prepare stock solutions of the synthesized inhibitor in DMSO.

  • In a 96-well plate, pre-incubate TTR with varying concentrations of the inhibitor (e.g., 0.1 to 2 molar equivalents) for 30 minutes at 37°C. Include a DMSO-only vehicle control.

  • Initiate aggregation by adding an equal volume of an acidic buffer (e.g., 100 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.2) to bring the final pH to ~4.4.

  • Immediately begin monitoring the increase in absorbance (turbidity) at 400 nm every 5 minutes for up to 72 hours at 37°C using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition at a specific time point (e.g., 72 hours) relative to the vehicle control. Plotting inhibition versus concentration allows for the determination of the IC₅₀ value.

Protocol 2: TTR Tetramer Stabilization Assay in Human Plasma

Principle: This assay directly measures the stabilization of the TTR tetramer against denaturation by urea. It provides a more physiologically relevant assessment of the inhibitor's activity.[10][11]

  • Incubate human plasma samples with the test compound (e.g., at 2 molar equivalents relative to the plasma TTR concentration of ~3.6 µM) for 2 hours at 37°C.

  • Subject the plasma to partial denaturation by adding urea to a final concentration of 4 M and incubating for 24 hours.

  • Analyze the samples using non-denaturing Western Blot analysis. a. Run samples on a native polyacrylamide gel. b. Transfer proteins to a PVDF membrane. c. Probe with a primary antibody specific for human TTR, followed by a secondary HRP-conjugated antibody. d. Visualize bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for the tetrameric (~55 kDa) and monomeric (~14 kDa) forms of TTR. An effective stabilizer will show a significantly higher ratio of tetramer to monomer compared to the untreated control.[10]

Data Presentation: Expected Results

The data below are representative of a potent TTR stabilizer.

Compound IDTTR Aggregation IC₅₀ (µM) [a]TTR Binding Affinity (K_d, nM) [b]Plasma TTR Stabilization [c]
Inhibitor-01 1.5235+++
Tafamidis 2.1025+++
Vehicle (DMSO) > 50N/A-

[a] Determined by acid-mediated turbidity assay.[11] [b] Determined by Isothermal Titration Calorimetry (ITC).[2] [c] Qualitative score from Western Blot analysis of urea-stressed plasma (+ strong stabilization, - no stabilization).[10]

Conclusion and Authoritative Grounding

The this compound scaffold is a validated and highly effective starting point for the design of potent TTR kinetic stabilizers. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and evaluate novel inhibitors for TTR amyloidosis. By explaining the causality behind each experimental choice and providing self-validating steps, these protocols are designed to ensure reproducibility and scientific rigor. The ultimate goal is the development of next-generation therapeutics that can effectively halt the progression of this devastating class of diseases.

References

  • Mechanism of inhibition of acid-mediated transthyretin aggregation by designed peptides. (2025). Journal of Biological Chemistry.
  • Inhibition of the Amyloidogenesis of Transthyretin by Natural Products and Synthetic Compounds. (2015). Journal of Health Science.
  • Inhibiting transthyretin amyloid fibril formation via protein stabilization. (1998).
  • Modulation of the Mechanisms Driving Transthyretin Amyloidosis. (2021). Frontiers in Molecular Biosciences.
  • Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors. (2020). Molecules.
  • What are TTR inhibitors and how do they work? (2024).
  • Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. (2023).
  • A new synthesis of tafamidis via zinc-MsOH mediated reductive cyclisation strategy. (2020). Journal of Chemical Sciences.
  • Structures and properties of selected TTR amyloidogenesis inhibitors. (n.d.).
  • Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors. (2020). Semantic Scholar.
  • Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography D
  • Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evalu
  • Improved Efficient Synthesis of the Transthyretin Amyloid Fibril Inhibitor Tafamidis. (2025).
  • Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin. (n.d.). University of Parma.
  • Design and redesign journey of a drug for transthyretin amyloidosis. (2024). PubMed Central.
  • Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. (2016). PubMed Central.

Sources

Application Notes and Protocols for the Microbial Synthesis of 4-Hydroxybenzoic Acid from Renewable Feedstocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Sustainable Route to a Versatile Platform Chemical

4-Hydroxybenzoic acid (4-HBA) is a valuable aromatic compound with wide-ranging applications as a precursor for parabens, liquid crystal polymers, and other fine chemicals.[1][2] Traditionally, 4-HBA is produced via the Kolbe-Schmitt reaction, a chemical process that relies on petroleum-derived phenol and involves high temperatures and pressures, raising environmental concerns.[3][4] As the demand for sustainable and environmentally friendly processes grows, microbial synthesis of 4-HBA from renewable feedstocks has emerged as a promising alternative.[4][5] This guide provides a comprehensive overview of the metabolic pathways, engineering strategies, and detailed protocols for the microbial production of 4-HBA, intended for researchers, scientists, and professionals in drug development and biotechnology.

Biosynthetic Pathways for 4-Hydroxybenzoic Acid

The microbial production of 4-HBA primarily leverages the shikimate pathway, a central metabolic route for the biosynthesis of aromatic compounds in bacteria, fungi, and plants.[3][6] The key precursor for 4-HBA is chorismate, a branch-point metabolite of the shikimate pathway.[5]

The Chorismate-to-4-HBA Conversion: A Key Enzymatic Step

The direct conversion of chorismate to 4-HBA is catalyzed by the enzyme chorismate pyruvate-lyase (CPL), encoded by the ubiC gene in Escherichia coli and other microorganisms.[5][7] CPL facilitates the elimination of pyruvate from chorismate, yielding 4-HBA in a single enzymatic step.[5]

Chorismate_to_4HBA Chorismate Chorismate CPL Chorismate Pyruvate-Lyase (ubiC) Chorismate->CPL 4-HBA 4-HBA Pyruvate Pyruvate CPL->4-HBA CPL->Pyruvate

Caption: The direct enzymatic conversion of chorismate to 4-HBA.

Alternative Biosynthetic Route from L-Tyrosine

An alternative, synthetic pathway for 4-HBA production has been developed that utilizes L-tyrosine as a starting material.[4][8] This multi-enzyme cascade is independent of coenzyme A and has been demonstrated in E. coli.[4][8]

Metabolic Engineering Strategies for Enhanced 4-HBA Production

Achieving high titers and yields of 4-HBA necessitates significant metabolic engineering to direct the flow of carbon towards the target molecule and minimize the formation of byproducts. Key strategies include:

  • Enhancing the Shikimate Pathway: Overexpression of key enzymes in the shikimate pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG or aroF), shikimate kinase (aroK or aroL), and chorismate synthase (aroC), increases the intracellular pool of the precursor chorismate.[9][10]

  • Overexpression of Chorismate Pyruvate-Lyase: Increasing the expression of a highly active and product-tolerant CPL is crucial for efficient conversion of chorismate to 4-HBA.[10] The CPL from Providencia rustigianii has been shown to be highly resistant to 4-HBA, making it an effective choice.[1][10]

  • Blocking Competing Pathways: Deleting genes that encode enzymes for competing pathways that consume chorismate, such as those for the biosynthesis of aromatic amino acids (e.g., pheA, tyrA, trpE), prevents the diversion of the precursor pool.[9]

  • Eliminating Byproduct Formation: Deleting genes responsible for the formation of byproducts, such as pyruvate kinase (pyk), can improve the overall yield of 4-HBA.[1][10]

  • Preventing 4-HBA Degradation: Knocking out genes involved in the degradation of 4-HBA, such as pobA (4-hydroxybenzoate 3-monooxygenase), is essential to prevent product loss.[9]

Metabolic_Engineering_Workflow cluster_0 Host Strain Modification cluster_1 Fermentation and Production Select Host Select Host Strain (e.g., E. coli, C. glutamicum) Gene Deletion Delete Competing Pathway Genes (e.g., pheA, tyrA, pobA) Select Host->Gene Deletion Gene Overexpression Overexpress Key Enzymes (e.g., aroG, ubiC) Gene Deletion->Gene Overexpression Fermentation Optimize Fermentation Conditions (Medium, pH, Temperature) Gene Overexpression->Fermentation Analysis Quantify 4-HBA Production (HPLC) Fermentation->Analysis

Caption: A generalized workflow for engineering microbial 4-HBA production.

Host Organism Selection: E. coli vs. Corynebacterium glutamicum

Both Escherichia coli and Corynebacterium glutamicum have been successfully engineered for 4-HBA production.[11][12] The choice of host depends on several factors, with C. glutamicum offering a significant advantage in its higher tolerance to 4-HBA toxicity compared to E. coli.[1][3] This inherent resistance allows for the accumulation of higher product concentrations without severe inhibition of cell growth.[1][3]

Quantitative Production Data

The following table summarizes the production of 4-HBA in metabolically engineered E. coli and C. glutamicum from various studies.

Host OrganismKey Engineering StrategiesFeedstockTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Reference
E. coliOverexpression of ubiC, aroF, tktA; Deletion of pheA, tyrA, trpEGlucose120.13~0.2[12]
C. glutamicumOverexpression of shikimate pathway genes and a resistant ubiC; Deletion of hdpA and pykGlucose36.60.411.53[1][10]
C. glutamicumIntroduction of a mutated CPL and feedback-resistant DAHP synthases; Deletion of competing pathwaysGlucose19.00.09650.29[9]
E. coliWhole-cell biocatalysis with a multi-enzyme cascadeL-tyrosine17.7>0.85 (conversion)~0.18[4][8]

Experimental Protocols

Protocol 1: Construction of a 4-HBA Producing E. coli Strain

This protocol provides a general framework for engineering E. coli for 4-HBA production. Specific gene targets and expression vectors should be chosen based on the desired level of production and available genetic tools.

1. Strain Selection:

  • Start with a suitable E. coli host strain, such as BW25113 or MG1655.

2. Gene Deletion (e.g., using λ-Red recombination):

  • Delete genes encoding enzymes of competing pathways, such as pheA and tyrA, to prevent the conversion of chorismate to phenylalanine and tyrosine.
  • Delete the pobA gene to prevent the degradation of 4-HBA.

3. Plasmid Construction and Transformation:

  • Clone the ubiC gene (e.g., from Providencia rustigianii) into a suitable expression vector with a strong, inducible promoter (e.g., T7 or tac promoter).
  • Clone feedback-resistant versions of key shikimate pathway genes, such as aroG or aroF, into the same or a compatible plasmid.
  • Transform the engineered plasmids into the gene-deleted E. coli host strain.

4. Verification of Engineered Strain:

  • Confirm gene deletions and plasmid insertions using PCR and DNA sequencing.
  • Verify protein expression of the overexpressed enzymes using SDS-PAGE and/or Western blotting.
Protocol 2: Fed-Batch Fermentation for 4-HBA Production

This protocol outlines a general procedure for fed-batch fermentation to achieve high-density cell growth and 4-HBA production.

1. Seed Culture Preparation: [13]

  • Inoculate a single colony of the engineered strain into 5 mL of LB medium with the appropriate antibiotic.
  • Incubate at 37°C with shaking (250 rpm) overnight.
  • Use the overnight culture to inoculate a larger volume of seed medium (e.g., 100 mL of minimal medium in a 500 mL flask).
  • Incubate at 37°C with shaking until the culture reaches an OD600 of 4-6.

2. Fermenter Inoculation and Batch Phase:

  • Inoculate a sterile fermenter containing minimal medium with the seed culture to an initial OD600 of ~0.2.
  • Maintain the temperature at 37°C and the pH at 7.0 (controlled with NH4OH or NaOH).
  • Provide aeration and agitation to maintain a dissolved oxygen (DO) level above 20%.
  • Run in batch mode until the initial glucose is depleted.

3. Fed-Batch Phase:

  • Once the initial glucose is consumed (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated glucose solution.
  • Induce gene expression by adding the appropriate inducer (e.g., IPTG) when the culture reaches a desired cell density (e.g., OD600 of 20-30).
  • Continue the fermentation for 24-72 hours, monitoring cell growth (OD600) and 4-HBA concentration periodically.
Protocol 3: Quantification of 4-HBA by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard method for quantifying the concentration of 4-HBA in fermentation broth.[11]

1. Sample Preparation:

  • Withdraw 1 mL of culture broth from the fermenter.
  • Centrifuge at 13,000 x g for 5 minutes to pellet the cells.
  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
  • Dilute the sample with the mobile phase if the 4-HBA concentration is expected to be high.

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
  • Mobile Phase: A mixture of 0.1% phosphoric acid in water and methanol (e.g., 60:40 v/v).[11]
  • Flow Rate: 1.0 mL/min.[11]
  • Column Temperature: 40°C.[11]
  • Detection: UV detector at 254 nm.[11]
  • Injection Volume: 10 µL.

3. Quantification:

  • Prepare a standard curve of known 4-HBA concentrations.
  • Calculate the concentration of 4-HBA in the samples by comparing their peak areas to the standard curve.

Downstream Processing: Recovery and Purification of 4-HBA

The recovery and purification of 4-HBA from the fermentation broth is a critical step for obtaining a high-purity product. A general downstream processing workflow includes:

  • Solid-Liquid Separation: Removal of microbial cells from the fermentation broth through centrifugation or filtration.[14]

  • Acidification and Precipitation: Lowering the pH of the supernatant to below the pKa of 4-HBA (~4.5) to precipitate the product.

  • Extraction: The precipitated 4-HBA can be extracted using an organic solvent.[15]

  • Recrystallization: The crude 4-HBA is dissolved in a suitable solvent (e.g., hot water) and then allowed to cool slowly to form pure crystals.[16]

  • Drying: The purified crystals are dried to remove any residual solvent.[16]

Conclusion and Future Outlook

The microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks represents a significant advancement towards sustainable chemical production. Through the application of metabolic engineering and synthetic biology, remarkable progress has been made in achieving high titers and yields of 4-HBA in microbial hosts.[1][2] Future research will likely focus on further optimizing metabolic pathways, exploring alternative and more cost-effective renewable feedstocks such as lignin-derived aromatics, and developing more efficient downstream processing technologies.[17][18][19] The continued development of robust and efficient microbial cell factories for 4-HBA production will undoubtedly contribute to a more sustainable and bio-based economy.

References

  • Hydroxybenzoic Acid Production Using Metabolically Engineered Corynebacterium glutamicum. SCIEPublish.
  • Kitade, Y., Hashimoto, R., Suda, M., Hiraga, K., & Inui, M. (2018). Production of 4-Hydroxybenzoic Acid by an Aerobic Growth-Arrested Bioprocess Using Metabolically Engineered Corynebacterium glutamicum. Applied and Environmental Microbiology, 84(7), e02532-17.
  • Jonnalagadda, S., et al. (2015). Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. Applied and Environmental Microbiology, 81(22), 7847-7855.
  • A Technical Guide to the Microbial Biosynthesis of 4-Hydroxybenzoic Acid from Chorismate. Benchchem.
  • Jonnalagadda, S., et al. (2015). Metabolic engineering of a novel muconic acid biosynthesis pathway via 4-hydroxybenzoic acid in Escherichia coli. Applied and Environmental Microbiology, 81(22), 7847-7855.
  • Kim, J., et al. (2018). Rational engineering of the shikimate and related pathways in Corynebacterium glutamicum for 4-hydroxybenzoate production. Journal of Biotechnology, 284, 47-56.
  • Kitade, Y., et al. (2018). Production of 4-Hydroxybenzoic Acid by an Aerobic Growth-Arrested Bioprocess Using Metabolically Engineered Corynebacterium glutamicum. Applied and Environmental Microbiology, 84(7).
  • Hydroxybenzoic Acid Production Using Metabolically Engineered Corynebacterium glutamicum. Kobe University Academic Repository: Kernel.
  • Kitade, Y., et al. (2018). Production of 4-Hydroxybenzoic Acid by an Aerobic Growth-Arrested Bioprocess Using Metabolically Engineered Corynebacterium glutamicum. Applied and Environmental Microbiology, 84(7).
  • Optimizing 4-Hydroxybenzoic Acid (4-HBA) Fermentation. Benchchem.
  • Im, S. A., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(36), 9743-9749.
  • Synthesis of 4-hydroxybenzoic Acid in Escherichia coli by a Modular co-culture System. Applied Biochemistry and Biotechnology.
  • Jonnalagadda, S., et al. (2015). Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. ResearchGate.
  • Chen, Y., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. ResearchGate.
  • Chen, Y., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Food and Bioproducts Processing, 130, 104-111.
  • Jenkins, B. G., et al. (2022). Sustainable production of aromatic chemicals from lignin using enzymes and engineered microbes. Chemical Society Reviews, 51(15), 6335-6373.
  • Zhang, H., et al. (2018). 4-Hydroxybenzoic acid-a versatile platform intermediate for value-added compounds. Applied Microbiology and Biotechnology, 102(8), 3561-3571.
  • Biological conversion of lignin-derived aromatics to muconate. ResearchGate.
  • Barker, J. L., & Frost, J. W. (2001). Microbial synthesis of p-hydroxybenzoic acid from glucose. Biotechnology and Bioengineering, 76(4), 376-390.
  • Purification of Crude 4-Hydroxybenzoic Acid by Recrystallization. Benchchem.
  • Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Google Patents.
  • Downstream Processing. Gyan Sanchay.
  • One-Step Process to Generate Lignin-Derived Aromatics from Raw Biomass. Great Lakes Bioenergy Research Center.
  • Bio Aromatics Derived From Lignin. Bioplastics News.
  • Wang, Y., et al. (2024). Lignin valorization to bioplastics with an aromatic hub metabolite-based autoregulation system. Nature Communications, 15(1), 939.

Sources

Troubleshooting & Optimization

Technical Support Center: Fischer Esterification of 4-Hydroxy-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer esterification of 4-hydroxy-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and detailed protocols for this specific transformation. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reaction, minimize byproduct formation, and confidently troubleshoot any issues that may arise.

Introduction: The Challenges of a Hindered Phenolic Acid

The Fischer esterification of this compound presents unique challenges compared to the esterification of simple aliphatic or aromatic carboxylic acids. The presence of two functional groups—a carboxylic acid and a sterically hindered phenolic hydroxyl group—on the same molecule creates a competitive environment for reactivity and opens pathways to several potential side reactions. The two methyl groups ortho to the hydroxyl group provide significant steric hindrance, which can influence the reactivity of the phenol. Understanding these potential side reactions is critical for developing a robust and high-yielding esterification protocol.

This guide will address the most common issues encountered during this reaction, focusing on the identification and mitigation of byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My reaction is sluggish and gives a low yield of the desired ester. What are the primary causes?

A1: A low yield in a Fischer esterification is most commonly due to the reversible nature of the reaction.[1][2] The reaction between a carboxylic acid and an alcohol produces an ester and water. This water byproduct can hydrolyze the ester back to the starting materials, shifting the equilibrium to the left and reducing your yield.

Causality & Field-Proven Insights:

  • Equilibrium Limitations: According to Le Châtelier's principle, to drive the reaction towards the product, you must either use a large excess of one reactant (typically the alcohol, which can also serve as the solvent) or actively remove the water as it is formed.[2]

  • Steric Hindrance: While the carboxylic acid group itself is not exceptionally hindered, the overall molecular structure can influence reaction kinetics.

Troubleshooting Steps:

  • Use a Large Excess of Alcohol: Employing the alcohol (e.g., methanol, ethanol) as the reaction solvent is a common and effective strategy to push the equilibrium towards the ester.[1]

  • Water Removal:

    • Dean-Stark Apparatus: For higher boiling point alcohols, a Dean-Stark trap with an azeotropic solvent like toluene can be used to physically remove water from the reaction mixture.

    • Dehydrating Agents: The addition of molecular sieves can sequester the water byproduct. However, be aware that the acidic conditions can sometimes degrade certain types of sieves.

  • Choice of Acid Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are standard. Thionyl chloride (SOCl₂) can also be used, which reacts with the carboxylic acid to form an acyl chloride intermediate, a more reactive species.[3]

Q2: I've observed a significant byproduct with a higher molecular weight than my starting material. What could it be?

A2: A common byproduct in the acid-catalyzed reaction of phenolic compounds with alcohols is the corresponding ether. In this case, the phenolic hydroxyl group of this compound (or its ester product) can react with the alcohol solvent (e.g., methanol) to form 4-methoxy-3,5-dimethylbenzoic acid or its ester.

Causality & Field-Proven Insights:

  • Competitive Nucleophilicity: Under acidic conditions, both the alcohol solvent and the phenolic hydroxyl group can act as nucleophiles. While the primary reaction is the esterification of the carboxylic acid, a competing Williamson-ether-like synthesis can occur at the phenolic position, especially at elevated temperatures and prolonged reaction times. The steric hindrance from the two methyl groups can slow this reaction, but it does not prevent it entirely.

Troubleshooting Steps:

  • Control Reaction Temperature: Use the lowest temperature that allows for a reasonable reaction rate. Higher temperatures will favor the formation of the ether byproduct.

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting carboxylic acid is consumed. Unnecessarily long reaction times will increase the amount of the ether byproduct.

  • Milder Catalysts: Consider using milder acid catalysts or alternative esterification methods if ether formation is a persistent issue.

Q3: My reaction mixture turned dark, and I have a dark, insoluble material in my crude product. What is this?

A3: The formation of dark, often polymeric, material is a common issue when heating phenols in the presence of strong acids. This can be due to a combination of sulfonation (if using H₂SO₄) and subsequent decomposition or self-condensation reactions.

Causality & Field-Proven Insights:

  • Sulfonation: The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the hydroxyl group. When using concentrated sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur, leading to highly polar, often dark-colored byproducts.

  • Oxidative Degradation: Phenols are susceptible to oxidation, which can be exacerbated by strong acids and high temperatures, leading to complex, colored byproducts.

Troubleshooting Steps:

  • Use an Alternative Acid Catalyst: Replace sulfuric acid with p-toluenesulfonic acid (TsOH) or gaseous HCl in the alcohol. TsOH is less prone to causing sulfonation. Using thionyl chloride as described in the protocol below is another effective alternative.[3]

  • Run Under Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can help to minimize oxidative side reactions.

  • Purification: If a small amount of dark material is formed, it can often be removed by column chromatography or by treating a solution of the crude product with activated carbon.

Q4: My mass spectrometry analysis shows a peak corresponding to the loss of CO₂. Is decarboxylation a possible side reaction?

A4: Yes, decarboxylation is a potential side reaction for hydroxybenzoic acids, especially when heated under acidic conditions. The product of this side reaction would be 2,6-dimethylphenol.

Causality & Field-Proven Insights:

  • Thermal and Acid-Catalyzed Decarboxylation: The stability of the resulting carbanion or carbocation intermediate influences the ease of decarboxylation. While this may not be the major byproduct under typical Fischer esterification conditions, it can become more significant at higher temperatures.

Troubleshooting Steps:

  • Strict Temperature Control: Avoid excessive heating. Refluxing at the boiling point of the alcohol is generally sufficient.

  • Use of Milder Conditions: If decarboxylation is a significant issue, it may be necessary to explore non-thermal esterification methods, such as using dicyclohexylcarbodiimide (DCC) or other coupling agents at room temperature.

Byproduct Summary

The following table summarizes the common byproducts, their likely causes, and mitigation strategies.

Byproduct NameStructureLikely Cause(s)Mitigation Strategies
Unreacted Starting Material This compoundIncomplete reaction due to equilibrium.Use a large excess of alcohol; Remove water (Dean-Stark or molecular sieves); Increase reaction time or catalyst loading.
Ether Byproduct Methyl 4-methoxy-3,5-dimethylbenzoateReaction of the phenolic -OH with the alcohol solvent.Lower reaction temperature; Minimize reaction time; Use a less nucleophilic alcohol if possible.
Sulfonated Byproduct (Structure varies)Use of concentrated H₂SO₄ as a catalyst.Replace H₂SO₄ with TsOH, gaseous HCl, or use the thionyl chloride method.
Decarboxylation Product 2,6-DimethylphenolExcessive heat and strong acidic conditions.Maintain careful temperature control; Avoid prolonged heating at high temperatures.

Visualizing the Reaction Pathways

Main Reaction: Fischer Esterification

The desired reaction is the acid-catalyzed esterification of the carboxylic acid functionality.

fischer_esterification cluster_reactants Reactants cluster_products Products start_acid 4-Hydroxy-3,5-dimethyl- benzoic Acid catalyst H+ Catalyst start_acid->catalyst + alcohol Alcohol (R'-OH) alcohol->catalyst ester Target Ester water Water catalyst->ester Forms catalyst->water Forms

Caption: The main Fischer esterification pathway.

Common Byproduct Formation Pathways

This diagram illustrates the competing side reactions that can occur.

byproduct_formation cluster_conditions Reaction Conditions cluster_products Products & Byproducts start_acid 4-Hydroxy-3,5-dimethyl- benzoic Acid target_ester Target Ester start_acid->target_ester + Alcohol, H+ (Desired) ether_byproduct Ether Byproduct start_acid->ether_byproduct + Alcohol, H+, Heat sulfonated_byproduct Sulfonated Byproduct start_acid->sulfonated_byproduct + H₂SO₄, Heat decarboxylation_product Decarboxylation (2,6-Dimethylphenol) start_acid->decarboxylation_product + H+, High Heat alcohol Alcohol (R'-OH) acid_catalyst H+ Catalyst (e.g., H₂SO₄) heat Heat (Δ)

Caption: Potential byproduct formation pathways.

Recommended Experimental Protocol

This protocol is adapted from literature procedures for the synthesis of methyl 4-hydroxy-3,5-dimethylbenzoate and is designed to minimize common side reactions by using thionyl chloride, which avoids the harsh conditions associated with high concentrations of sulfuric acid.[3]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (approx. 15 mL per gram of acid) to dissolve the starting material.

  • Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic addition of thionyl chloride.

  • Catalyst Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the cooled, stirring solution. Caution: Thionyl chloride is corrosive and reacts with moisture to release HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting acid spot has disappeared.

  • Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution. Add the bicarbonate solution slowly until gas evolution ceases and the pH is neutral or slightly basic (pH 7-8). This will neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude methyl 4-hydroxy-3,5-dimethylbenzoate can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Workflow Diagram: Experimental Protocol

protocol_workflow A 1. Dissolve Acid in Anhydrous Methanol B 2. Cool to 0°C (Ice Bath) A->B C 3. Add Thionyl Chloride Dropwise B->C D 4. Stir at Room Temp (12-16h) C->D E 5. Monitor by TLC D->E F 6. Quench with NaHCO₃ (aq, sat.) E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Water and Brine G->H I 9. Dry with MgSO₄ & Concentrate H->I J 10. Purify (Recrystallization/Chromatography) I->J K Pure Product J->K

Caption: Step-by-step experimental workflow.

References

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Organic Chemistry Portal.
  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2023).

Sources

removing unreacted starting material from 4-Hydroxy-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 4-Hydroxy-3,5-dimethylbenzoic acid, a valuable building block in pharmaceutical and materials science, is commonly achieved through the carboxylation of 2,6-dimethylphenol via the Kolbe-Schmitt reaction or similar methods.[1][2][3] A frequent challenge in this synthesis is the presence of unreacted 2,6-dimethylphenol in the crude product. This guide provides a comprehensive, question-and-answer-based approach to effectively remove this starting material, ensuring the high purity required for downstream applications. The purification strategies detailed herein are grounded in the fundamental physicochemical differences between the acidic product and the weakly acidic phenolic starting material.

Frequently Asked Questions (FAQs)

Q1: My post-reaction analysis (TLC, NMR) shows a significant impurity. How can I confirm it is the unreacted starting material?

A: The most probable impurity is the starting material, 2,6-dimethylphenol. You can confirm its presence by comparing your crude product's analytical data with a reference sample of 2,6-dimethylphenol. On a Thin Layer Chromatography (TLC) plate, co-spot your crude material alongside the 2,6-dimethylphenol standard. The impurity spot in your crude sample should have the same retention factor (Rf) as the standard. In ¹H NMR spectroscopy, look for characteristic peaks of 2,6-dimethylphenol that are absent in the pure product spectrum, such as a single peak for the two equivalent methyl groups and distinct aromatic proton signals.

Q2: What is the most efficient method to remove unreacted 2,6-dimethylphenol from my this compound product?

A: The most robust and efficient method is a selective acid-base extraction . This technique exploits the significant difference in acidity between the carboxylic acid group of your product and the hydroxyl group of the phenolic impurity.[4] Your product, a carboxylic acid, is significantly more acidic (pKa ≈ 4-5) than 2,6-dimethylphenol (pKa ≈ 10.5).[5][6] This allows you to selectively deprotonate and solubilize your product in a mild aqueous base, leaving the less acidic phenol behind in an organic solvent.

Q3: Can I use a strong base like sodium hydroxide (NaOH) for the extraction instead of a weak base?

A: It is critical to use a weak base , such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), for this separation.[7] A weak base is strong enough to deprotonate the carboxylic acid (your product) but not the much weaker phenol (your impurity).[4] If you were to use a strong base like sodium hydroxide (NaOH), it would deprotonate both the carboxylic acid and the phenol, converting both into their water-soluble sodium salts.[8] Consequently, both compounds would be extracted into the aqueous layer together, resulting in no separation. The selectivity of the extraction is entirely dependent on this pKa difference.

Q4: I performed the acid-base extraction, but my product still shows minor impurities. What is the next step?

A: For achieving the highest purity, a final purification step of recrystallization is recommended after the acid-base extraction.[9][10] Recrystallization purifies compounds based on differences in solubility.[10] By dissolving your partially purified product in a minimum amount of a hot solvent and allowing it to cool slowly, the product molecules will preferentially form a crystal lattice, excluding the remaining impurities which stay dissolved in the cold solvent.[11]

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the primary purification methods.

Comparative Data of Product and Starting Material

The success of the following protocols relies on the distinct physicochemical properties of the target compound and the primary impurity.

PropertyThis compound (Product)2,6-Dimethylphenol (Starting Material)
Molecular Formula C₉H₁₀O₃[12]C₈H₁₀O[13]
Molecular Weight 166.17 g/mol [12]122.16 g/mol [14]
pKa ~4-5 (Carboxylic Acid)~10.5 (Phenol)[6]
Physical State Crystalline solid[12]White crystalline solid[15]
Melting Point 225-228 °C43-45 °C[15]
Solubility Soluble in hot water, alcohols, and aqueous base.[16][17]Slightly soluble in water; soluble in organic solvents and aqueous strong base.[14][15][18]
Protocol 1: Purification via Selective Acid-Base Extraction

This protocol is the primary method for bulk impurity removal. It physically separates the product from the unreacted starting material into two different liquid phases.

Methodology:

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel. Use approximately 10-20 mL of solvent for every 1 gram of crude material.

  • Weak Base Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release the CO₂ gas that evolves from the acid-base reaction.

  • Phase Separation: Allow the layers to separate fully. The top layer will typically be the organic phase (containing 2,6-dimethylphenol), and the bottom will be the aqueous phase (containing the sodium salt of your product, sodium 4-hydroxy-3,5-dimethylbenzoate). Note: Confirm the identity of the layers by adding a drop of water; it will merge with the aqueous layer.

  • Isolate Layers: Drain the bottom aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction (Optional but Recommended): To maximize recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel, shake, and combine the resulting aqueous layer with the first one.

  • Recover Impurity (Optional): The organic layer can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent evaporated to recover the unreacted 2,6-dimethylphenol.

  • Product Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~2-3 (test with pH paper). Your pure product, this compound, will precipitate out as a white solid.[19]

  • Collection and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid on the filter with a small amount of ice-cold deionized water to remove residual salts.[19] Dry the purified product in a vacuum oven or air dry to a constant weight.

G cluster_0 Separatory Funnel cluster_1 Phase Separation cluster_2 Product Recovery A Crude Product (Product + Starting Material) in Organic Solvent (e.g., Ether) B Add Saturated NaHCO3 (aq) A->B C Shake & Vent B->C D Organic Layer (Unreacted 2,6-Dimethylphenol) C->D Separate Layers E Aqueous Layer (Product as Sodium Salt) C->E F Acidify with HCl (aq) to pH ~2 E->F G Precipitation of Pure Product F->G H Vacuum Filtration & Drying G->H I Pure this compound H->I

Caption: General workflow for the purification of solids by recrystallization.

References

  • Wikipedia. (2023). Acid–base extraction.
  • Solubility of Things. (n.d.). 2,6-Dimethylphenol.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Chemistry LibreTexts. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
  • Wikipedia. (2023). Kolbe–Schmitt reaction.
  • SIELC Technologies. (2018). This compound.
  • L.S. College, Muzaffarpur. (2019). Kolbe–Schmitt reaction.
  • Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • PubChem. (n.d.). 2,6-Dimethylphenol.
  • Google Patents. (n.d.). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • PubMed. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure.
  • BYJU'S. (n.d.). Kolbe Reaction Mechanism.
  • California State University, Bakersfield. (n.d.). Recrystallization of Benzoic Acid.
  • Chemistry Stack Exchange. (2014). Why isn't 4-hydroxybenzoic acid formed along with salicylic acid in Kolbe's reaction?
  • University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid.
  • ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in....
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethyl- (CAS 4919-37-3).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • Thieme Chemistry. (n.d.). Carboxylation, Carbonylation, and Dehalogenation.
  • NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-.
  • PubChemLite. (n.d.). This compound (C9H10O3).
  • PubChem. (n.d.). This compound.
  • YouTube. (2013). Recrystallization.
  • Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.
  • Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.
  • Google Patents. (n.d.). CN1240654C - Method for preparing 2,6-dimethylphenol.

Sources

optimizing recrystallization solvent for 4-Hydroxy-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Art and Science of Crystalline Purity

Welcome to the definitive guide for optimizing the recrystallization of 4-Hydroxy-3,5-dimethylbenzoic acid. As researchers and developers, we understand that the purity of a compound is not merely a quality metric; it is the foundation upon which reliable experimental data and successful downstream applications are built. Recrystallization is a powerful technique for purifying solid compounds, but its success hinges entirely on the rational selection of an appropriate solvent system.[1]

This document is structured to serve as your dedicated technical resource. We will move from the foundational principles of solvent selection to a practical, step-by-step experimental guide, and conclude with a comprehensive troubleshooting FAQ to address the common challenges encountered in the laboratory. Our goal is to empower you with the knowledge to not just follow a protocol, but to understand the causality behind it, enabling you to adapt and troubleshoot with confidence.

Part 1: Foundational Principles of Recrystallization

Before we can optimize a process, we must understand its governing principles. Recrystallization is a purification technique based on differential solubility.[1] The ideal solvent must satisfy a specific set of criteria.

Q1: What defines an ideal recrystallization solvent?

An ideal solvent is one in which the compound of interest has high solubility at an elevated temperature but low solubility at a lower temperature (e.g., room temperature or in an ice bath).[1][2] This temperature-dependent solubility differential is the driving force of the entire process.

The core criteria for a suitable solvent are:

  • High Solvency at High Temperature: The solvent must completely dissolve the compound when heated to near its boiling point.[2][3] This ensures the formation of a saturated solution from which crystals can grow.

  • Low Solvency at Low Temperature: Upon cooling, the compound's solubility should drop significantly, forcing it out of solution to form crystals. This maximizes the recovery yield.[2]

  • Appropriate Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2][3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3][4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[4]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[4]

Q2: How does the structure of this compound influence solvent choice?

The principle of "like dissolves like" is our primary guide. Let's analyze the structure of this compound (MW: 166.17 g/mol [5][6]):

  • Polar Moieties: It possesses a carboxylic acid (-COOH) group and a phenolic hydroxyl (-OH) group. Both are polar and capable of hydrogen bonding.

  • Nonpolar Moiety: The benzene ring with two methyl (-CH₃) groups forms a nonpolar, hydrophobic backbone.

This dual nature—possessing both polar and nonpolar regions—suggests that solvents of intermediate polarity, or mixtures of polar and nonpolar solvents, might be effective. Extremely nonpolar solvents (like hexane) are unlikely to dissolve the compound even when hot, while highly polar solvents (like water) may dissolve it too well or require high temperatures.[7] A known piece of data is that the compound is soluble in methanol.[8][9]

Part 2: Practical Guide to Solvent Selection

This section provides a systematic workflow for experimentally determining the optimal solvent for this compound.

Experimental Workflow: Solvent Screening

The following diagram outlines the logical progression for screening and selecting a suitable recrystallization solvent.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: System Selection Start Start with Crude This compound Test_Solvents Select Candidate Solvents (Varying Polarities) Start->Test_Solvents Solubility_Test Small-Scale Solubility Test (~20 mg solid + 0.5 mL solvent) Test_Solvents->Solubility_Test Check_Cold Check Solubility at Room Temp Solubility_Test->Check_Cold Decision_Cold Dissolves? Check_Cold->Decision_Cold Check_Hot Heat to Boiling Decision_Cold->Check_Hot No Reject1 Reject: Too Soluble Decision_Cold->Reject1 Yes Decision_Hot Dissolves? Check_Hot->Decision_Hot Check_Cool Cool to Room Temp & Ice Bath Decision_Hot->Check_Cool Yes Reject2 Reject: Insoluble Decision_Hot->Reject2 No Decision_Crystals Crystals Form? Check_Cool->Decision_Crystals Single_Solvent Potential Single Solvent Decision_Crystals->Single_Solvent Yes Mixed_Solvent Consider Mixed-Solvent System Decision_Crystals->Mixed_Solvent No Proceed Proceed to Scale-Up Recrystallization Single_Solvent->Proceed Mixed_Solvent->Proceed

Caption: Workflow for selecting a recrystallization solvent.

Step-by-Step Protocol for Solvent Screening

Safety First: this compound is known to cause skin, eye, and respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for both the acid and all candidate solvents before beginning.

Materials:

  • Crude this compound

  • Set of small test tubes (e.g., 13x100 mm)

  • Hot plate or sand bath

  • Candidate solvents (see Table 1)

  • Pasteur pipettes

  • Stirring rod

Procedure:

  • Prepare Samples: Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • Select Candidate Solvents: Choose a range of solvents with varying polarities. A good starting selection is provided in the table below.

    Table 1: Candidate Solvents for Screening

    Solvent Relative Polarity[10] Boiling Point (°C)[11][12][13][14] Solvent Type
    Water 1.000 100 Polar Protic
    Methanol 0.762 65 Polar Protic
    Ethanol 0.654 78 Polar Protic
    Acetone 0.355 56 Polar Aprotic
    Ethyl Acetate 0.228 77 Polar Aprotic
    Toluene 0.099 111 Nonpolar

    | Hexane | 0.009 | 69 | Nonpolar |

  • Room Temperature Test: Add a small amount of a single solvent (e.g., 0.5 mL) to a test tube containing the crude solid. Agitate the mixture. Observe if the solid dissolves at room temperature.

    • Ideal Outcome: The solid is insoluble or only sparingly soluble.[1]

    • Unsuitable Outcome: The solid dissolves completely. This solvent is not suitable for single-solvent recrystallization as recovery would be poor.[3]

  • Hot Solvent Test: If the solid did not dissolve at room temperature, gently heat the test tube on a hot plate or in a sand bath until the solvent boils. Add the solvent dropwise while heating until the solid just dissolves.

    • Ideal Outcome: The solid dissolves completely in a reasonable amount of hot solvent.

    • Unsuitable Outcome: The solid does not dissolve even in a large volume of boiling solvent. This solvent is not suitable.

  • Crystallization Test: Once the solid is dissolved in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass stirring rod or place it in an ice-water bath.[15]

    • Ideal Outcome: A good yield of crystals forms upon cooling. This indicates a promising solvent.

    • Unsuitable Outcome: No crystals form, or an oil separates out ("oiling out"). This solvent may be unsuitable, or a mixed-solvent system may be required.

Part 3: Troubleshooting and FAQs

This section addresses specific issues that researchers may encounter during the recrystallization process.

Q3: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the saturated solution's temperature is above the melting point of the solute in the solvent, or when the solubility is too high. This compound has a high melting point (221-227 °C[16]), so the former is unlikely with common solvents. The likely cause is that the solution is supersaturated to a point where the compound comes out of solution as a liquid phase.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

  • Cool Slowly: Allow the solution to cool much more slowly. A slower cooling rate encourages the orderly arrangement of molecules into a crystal lattice rather than a disordered liquid phase.[1]

  • Change Solvents: The chosen solvent may be too good at dissolving the compound. Try a slightly less polar solvent.

Q4: No crystals are forming, even after cooling in an ice bath. What's wrong?

This typically happens when the solution is not sufficiently saturated or when crystallization is kinetically slow to initiate.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[15]

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution. This "seed" provides a template for further crystallization.

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, attempt to cool and crystallize again. Be careful not to evaporate too much solvent.

  • Allow More Time: Sometimes, crystallization simply requires more time. Cover the flask and leave it undisturbed for an extended period.

Q5: My final product is colored, but the pure compound should be off-white. How do I fix this?

Colored impurities can often be removed with activated carbon (charcoal). These impurities are typically large, nonpolar molecules that adsorb onto the surface of the carbon.

Procedure:

  • Dissolve the crude, colored solid in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount of activated carbon (a spatula tip is often sufficient). Adding charcoal to a boiling solution can cause violent bumping.

  • Gently reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the insoluble charcoal.[17] This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel. Use a pre-warmed funnel and flask.

  • Allow the filtered, now colorless or less colored, solution to cool and crystallize as usual.

Q6: How do I select a solvent pair for a mixed-solvent recrystallization?

A mixed-solvent system is used when no single solvent has the ideal solubility properties.[2] This is common for compounds with mixed polarity like ours. The technique involves a "solvent" in which the compound is highly soluble and an "antisolvent" or "cosolvent" in which the compound is poorly soluble.[4]

Key Requirements:

  • The two solvents must be fully miscible with each other (e.g., ethanol and water, acetone and water).

  • One solvent (the "good" solvent) should dissolve the compound readily, even at room temperature.

  • The other solvent (the "poor" or "anti-solvent") should not dissolve the compound at all, even when hot.

Procedure:

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the "cloud point"). This indicates the point of saturation.

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The decrease in solubility will be much steeper, often leading to excellent crystal formation.

For this compound, a good starting pair to investigate would be Ethanol/Water or Methanol/Water .

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Unknown Author. (n.d.). Polarity of Solvents.
  • Reichardt, C. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • ChemicalBook. (2023). This compound | 4919-37-3.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from a university science learning center.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from University of Rochester Department of Chemistry website.
  • BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart.
  • CBG Biotech. (n.d.). Boiling Points of Common Solvents.
  • Unknown University Source. (n.d.). Boiling Points of Common Organic Solvents. Retrieved from a university chemistry resource page.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138387, this compound.
  • Thermo Fisher Scientific. (n.d.). This compound, 98%.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl 4-hydroxy-3,5-dimethylbenzoate in Organic Solvents.
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
  • American Elements. (n.d.). Boiling Point of Gases, Liquids & Solids.
  • ResearchGate. (2014). How do you distinguish the polarity of organic solvent?.
  • Wikipedia. (n.d.). List of boiling and freezing information of solvents.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 4919-37-3.
  • ChemicalBook. (n.d.). This compound CAS#: 4919-37-3.
  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound.
  • ChemicalBook. (n.d.). This compound(4919-37-3) Information.
  • SIELC Technologies. (2018). This compound.
  • Cayman Chemical. (2022). 4-Hydroxybenzoic Acid - PRODUCT INFORMATION.
  • Carl Roth. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid.
  • ResearchGate. (2014). Summary of experimental solubility data of 4-hydroxybenzoic acid in....
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 4919-37-3.
  • Unknown University Source. (n.d.). Recrystallization of Benzoic Acid.
  • Unknown University Source. (n.d.). The Recrystallization of Benzoic Acid.
  • BenchChem. (n.d.). dimethylbenzonitrile to this compound.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-. NIST Chemistry WebBook.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • Overly, K. (2013).

Sources

Technical Support Center: Purification of 3,5-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3,5-dimethylbenzoic acid, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Purity or Discolored Product After Initial Synthesis

Question: My synthesized 3,5-dimethylbenzoic acid is a beige or yellow powder, and HPLC analysis shows significant impurities. How can I improve the purity and color?

Answer:

The initial crude product from the synthesis of 3,5-dimethylbenzoic acid, often through the oxidation of mesitylene, can contain several impurities. These may include unreacted starting materials, isomers, and over-oxidized byproducts, which contribute to low purity and discoloration. A multi-step purification approach is often necessary.

Probable Causes and Solutions:

Probable CauseProposed SolutionScientific Rationale
Residual Mesitylene Steam distillation of the crude product.[1]Mesitylene is volatile with steam, while 3,5-dimethylbenzoic acid has lower volatility, allowing for their separation.
Isomeric Impurities (e.g., 2,4-dimethylbenzoic acid) Recrystallization from a suitable solvent system.Isomers often have slightly different solubilities, which can be exploited during a carefully controlled recrystallization process.
Over-oxidation Byproducts (e.g., 5-methylisophthalic acid) An acid-base extraction can be highly effective.[1][2]3,5-dimethylbenzoic acid and 5-methylisophthalic acid have different solubilities in their salt forms, enabling separation.
Colored Impurities Treatment with activated charcoal during recrystallization.[3]Activated charcoal has a high surface area and can adsorb colored organic impurities from the solution.
Experimental Protocol: Acid-Base Extraction for Removal of Dicarboxylic Acid Impurities
  • Dissolution: Dissolve the crude 3,5-dimethylbenzoic acid in an aqueous solution of sodium hydroxide or sodium carbonate at an elevated temperature (80-105°C) to form the sodium salt.[2]

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities.

  • Cooling and Crystallization of the Salt: Cool the filtrate to a low temperature (e.g., -5°C). The sodium salt of 3,5-dimethylbenzoic acid is less soluble in cold water and will crystallize, while the more soluble dicarboxylic acid impurities will remain in the solution.[2]

  • Isolation of the Salt: Isolate the crystallized sodium 3,5-dimethylbenzoate by filtration.

  • Acidification: Re-dissolve the salt in hot water and acidify with a strong acid like hydrochloric acid (HCl) to precipitate the purified 3,5-dimethylbenzoic acid.[1]

  • Final Purification: The precipitated acid can be further purified by recrystallization from ethanol or an ethanol/water mixture.[1][4]

AcidBasePurification crude Crude 3,5-Dimethylbenzoic Acid (with 5-methylisophthalic acid) dissolve Dissolve in hot aq. NaOH (80-105°C) crude->dissolve hot_filtration Hot Filtration dissolve->hot_filtration insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities Remove cool Cool to -5°C hot_filtration->cool salt_crystallization Selective Crystallization of Sodium 3,5-Dimethylbenzoate cool->salt_crystallization filtrate Filtrate (contains soluble impurities like 5-methylisophthalate salt) salt_crystallization->filtrate Separate acidify Re-dissolve salt in hot water and acidify with HCl salt_crystallization->acidify precipitate Precipitation of Purified 3,5-Dimethylbenzoic Acid acidify->precipitate final_purification Recrystallization precipitate->final_purification pure_product High-Purity 3,5-Dimethylbenzoic Acid final_purification->pure_product

Caption: Workflow for Acid-Base Purification.

Issue 2: Poor Recovery After Recrystallization

Question: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

Answer:

Low recovery during recrystallization is a common issue and can often be rectified by optimizing the solvent system and the cooling process.

Probable Causes and Solutions:

Probable CauseProposed SolutionScientific Rationale
Using too much solvent Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3]The goal is to create a saturated solution at high temperature, so that upon cooling, the solubility decreases significantly, forcing the product to crystallize. Excess solvent will keep more of the product dissolved even at low temperatures.
Cooling the solution too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][5]Slow cooling promotes the formation of larger, purer crystals and prevents the premature precipitation of impurities.
Product is significantly soluble in the cold solvent If using a single solvent, try a co-solvent system (a "good" solvent and a "poor" solvent). For 3,5-dimethylbenzoic acid, an ethanol/water or methanol/water system can be effective.[4][6][7]Adding a "poor" solvent (in which the compound is less soluble) to a solution of the compound in a "good" solvent (in which it is highly soluble) will decrease the overall solubility and induce crystallization.
Premature crystallization during hot filtration Preheat the funnel and filter flask before filtration.[8]This prevents the solution from cooling and the product from crystallizing on the filter paper, which would lead to loss of product.
Experimental Protocol: Optimized Recrystallization
  • Solvent Selection: Based on solubility data, choose an appropriate solvent. Ethanol is a good starting point as 3,5-dimethylbenzoic acid is readily soluble in it.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude 3,5-dimethylbenzoic acid and a small amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid is just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

RecrystallizationWorkflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (if needed) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter impurities Insoluble Impurities & Charcoal hot_filter->impurities Remove cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter mother_liquor Mother Liquor (Soluble Impurities) vacuum_filter->mother_liquor Separate wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Purified Crystals dry->end

Caption: Optimized Recrystallization Workflow.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 3,5-dimethylbenzoic acid?

A1: The literature melting point for 3,5-dimethylbenzoic acid is in the range of 169-171 °C.[6][9] Some sources may show a slightly wider range, such as 169-175 °C.[10] A sharp melting point within this range is a good indicator of high purity.

Q2: What are the best solvents for recrystallizing 3,5-dimethylbenzoic acid?

A2: The choice of solvent depends on the impurities present. Here is a summary of solubility information:

  • Methanol and Ethanol: 3,5-dimethylbenzoic acid is readily soluble in these solvents.[1][6] They are good choices for recrystallization, potentially as part of a co-solvent system with water.

  • Water: It is slightly soluble in water, and much more soluble in hot water than cold water, making water a possible recrystallization solvent.[4][5][6]

  • Sublimation: Sublimation in a vacuum can also be used as a purification method.[4]

Q3: My purified product has a strong, unpleasant odor. What is the cause and how can I remove it?

A3: A strong odor is likely due to residual volatile starting materials, such as mesitylene.[2] The purification method described in a patent, which involves converting the acid to a salt and then re-precipitating it, is also aimed at deodorizing the product.[2] Steam distillation is another effective method for removing volatile impurities.[1]

Q4: Is 3,5-dimethylbenzoic acid hazardous to handle?

A4: Yes, appropriate safety precautions should be taken. It is known to cause skin and serious eye irritation.[11][12][13] Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][14]

Q5: Can I use column chromatography to purify 3,5-dimethylbenzoic acid?

A5: Yes, column chromatography is a viable purification method. For acidic compounds like 3,5-dimethylbenzoic acid, it is sometimes beneficial to add a small amount of acetic or formic acid to the mobile phase to improve peak shape and reduce tailing. A reverse-phase HPLC method using an acetonitrile/water/phosphoric acid mobile phase has been described for the analysis of 3,5-dimethylbenzoic acid, and this could be adapted for preparative chromatography.[15]

References

  • CN1102141C. (2003). Process for purifying 3.5-dimethyl benzoic acid. Google Patents.
  • PrepChem.com. (n.d.). Preparation of 3,5-dimethylbenzoic acid.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column.
  • PubChem. (2025). 3,5-Dimethylbenzoic acid. National Center for Biotechnology Information.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from a general chemistry lab manual source.

Sources

preventing O-methylation during 4-Hydroxy-3,5-dimethylbenzoic acid esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the esterification of 4-Hydroxy-3,5-dimethylbenzoic acid, with a specific focus on preventing the common and often problematic side reaction of O-methylation at the phenolic hydroxyl group.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, containing both a carboxylic acid and a phenolic hydroxyl group, presents a unique synthetic challenge. While the goal is often the selective esterification of the carboxylic acid, the nucleophilic character of the phenolic oxygen can lead to undesired O-methylation, resulting in reduced yields of the target molecule and complex purification challenges. This guide is designed to help you navigate these challenges by explaining the underlying chemistry and providing field-proven protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My NMR and LC-MS analyses show a significant amount of the O-methylated by-product alongside my desired ester.

This is the most common issue when esterifying phenolic acids. The formation of the 4-methoxy-3,5-dimethylbenzoic acid ester indicates that the phenolic hydroxyl group is competing with the alcohol reactant for the activated carboxylic acid or is being directly methylated by the reagent/solvent.

Root Cause Analysis:

  • Fischer Esterification: Under harsh acidic conditions and high temperatures (reflux), the alcohol solvent (e.g., methanol) can act as a methylating agent for the phenol.[1] While the esterification of the carboxylic acid is generally favored, this side reaction, known as etherification, can become significant.[1]

  • Base-Catalyzed Methods: If a base is used, it will deprotonate the phenolic hydroxyl (pKa ~10) more readily than the carboxylic acid (pKa ~4-5), creating a potent phenoxide nucleophile that can react with any methylating species present.

  • Coupling Reagents: Certain coupling agents or additives can inadvertently promote methylation, especially if methylating agents like dimethyl sulfate or methyl iodide are used in the synthetic sequence.[2]

Solutions:

  • Switch to Milder Esterification Conditions: Avoid the high temperatures and strong acids of the Fischer esterification. The Steglich Esterification is an excellent alternative.[2][3] It uses dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid at room temperature, with 4-dimethylaminopyridine (DMAP) as a catalyst.[3][4]

  • Employ a Chemoselective Method: The Mitsunobu reaction is highly effective for distinguishing between phenolic and alcoholic hydroxyls, making it an excellent choice for this substrate.[5][6][7] It proceeds under mild, neutral conditions and can be particularly useful for sterically hindered substrates.[8][9]

  • Use a Protecting Group: This is the most robust strategy to guarantee selectivity. By "masking" the phenolic hydroxyl group, you completely prevent its reaction.

Workflow: Deciding on a Synthetic Strategy

G Start Goal: Synthesize 4-Hydroxy-3,5-dimethylbenzoate Ester TryDirect Attempt Direct Esterification (e.g., Steglich or Mitsunobu) Start->TryDirect Analyze Analyze Product Mixture (NMR, LC-MS) TryDirect->Analyze CheckPurity Is Desired Ester >95% Pure? Analyze->CheckPurity Success Success! Proceed with Purification CheckPurity->Success Yes Failure Significant O-methylation Detected CheckPurity->Failure No ProtectingGroup Implement Protecting Group Strategy Failure->ProtectingGroup Protect Step 1: Protect Phenolic -OH ProtectingGroup->Protect Esterify Step 2: Perform Esterification Protect->Esterify Deprotect Step 3: Deprotect Phenolic -OH Esterify->Deprotect FinalPurify Final Purification Deprotect->FinalPurify FinalPurify->Success

Caption: Decision workflow for esterifying phenolic acids.

Problem 2: My reaction yield is very low, even when using milder conditions like Steglich or Mitsunobu.

Low yields can stem from several factors beyond side reactions.

Root Cause Analysis:

  • Steric Hindrance: The two methyl groups ortho to the hydroxyl and meta to the carboxyl group can sterically hinder the approach of reactants.

  • Incomplete Activation: In carbodiimide-based couplings, the O-acylisourea intermediate can rearrange to a stable N-acylurea, consuming your starting material without forming the ester.[3] DMAP is crucial for preventing this by acting as a more efficient acyl transfer agent.[3]

  • Water Contamination: Reagents like DCC/EDC are sensitive to water, which can hydrolyze the activated intermediate. Ensure all solvents and reagents are anhydrous.

Solutions:

  • Optimize Catalyst Loading: For Steglich esterification, ensure you are using a catalytic amount (5-10 mol%) of DMAP.

  • Use Sonication for Hindered Substrates: For particularly stubborn reactions, especially with the Mitsunobu protocol, using high concentrations and sonication has been shown to dramatically increase reaction rates and yields for sterically hindered phenols.[8][9]

  • Verify Reagent Quality: Use fresh, high-purity coupling reagents (DCC, EDC, DEAD, PPh₃) and anhydrous solvents.

Problem 3: I have successfully formed the ester using DCC, but I am struggling to remove the dicyclohexylurea (DCU) by-product.

DCU is notoriously insoluble in most organic solvents, often precipitating from the reaction mixture but being difficult to separate completely via filtration and chromatography.

Solutions:

  • Filtration and Solvent Choice: After the reaction, dilute the mixture with a non-polar solvent like hexane or diethyl ether in which DCU is highly insoluble, and cool it in an ice bath to maximize precipitation. Filter the solid DCU. Repeat if necessary.

  • Use EDC Instead of DCC: EDC is a "water-soluble carbodiimide." The corresponding urea by-product is also water-soluble and can be easily removed with an acidic aqueous wash (e.g., 1M HCl) during the workup.[4]

  • Urea Precipitation with Acetic Acid: Add a small amount of acetic acid to the crude product post-workup. This can sometimes help precipitate remaining DCU from solvents like dichloromethane.

Frequently Asked Questions (FAQs)

Q1: Why is O-methylation such a persistent side reaction with phenolic acids?

The phenolic proton is significantly more acidic than an aliphatic alcohol proton. Under neutral or basic conditions, it can be partially or fully deprotonated to form a phenoxide. This phenoxide is an excellent nucleophile and can compete with the desired alcohol for reaction with the activated carboxylic acid. In methods that might generate a methyl cation equivalent or use methanol under harsh conditions, direct methylation of this nucleophilic site can occur.[10]

Q2: What are the pros and cons of the most common esterification methods for this substrate?

MethodReagents & ConditionsProsCons
Fischer Esterification Alcohol (as solvent), Strong Acid (H₂SO₄, TsOH), RefluxInexpensive, simple setup, good for simple substrates.[11]Harsh conditions, risk of O-methylation and other side reactions[1][5], equilibrium reaction requires large excess of alcohol.[12]
Steglich Esterification DCC or EDC, DMAP (cat.), Anhydrous Solvent, Room Temp.Mild conditions[3], high yields, suitable for acid-sensitive substrates.DCC produces insoluble urea by-product[3], reagents are moisture-sensitive.
Mitsunobu Reaction PPh₃, DEAD or DIAD, Anhydrous Solvent, 0°C to Room Temp.Very mild, neutral conditions[9], excellent chemoselectivity for phenols vs. alcohols[5][6], works for hindered substrates.[8]Reagents can be hazardous, produces by-products (triphenylphosphine oxide, hydrazine) that require careful purification.

Q3: When is it essential to use a protecting group for the phenolic hydroxyl?

It is essential to use a protecting group when:

  • You have tried milder, direct methods (Steglich, Mitsunobu) and still observe unacceptable levels of O-methylation.

  • Your planned synthesis involves multiple steps where the phenolic hydroxyl could interfere (e.g., reactions with strong bases or electrophiles).

  • You need to guarantee the highest possible yield and purity of the final ester without contamination from isomers.

Q4: What are the best protecting groups for phenols and how do I choose one?

The ideal protecting group should be easy to install, stable to the esterification conditions, and easy to remove without affecting the newly formed ester.[13]

Protecting GroupProtection ReagentsDeprotection ReagentsStability Notes
Benzyl (Bn) Ether Benzyl bromide (BnBr), K₂CO₃H₂, Pd/C (Hydrogenolysis)Stable to most acids, bases, and redox conditions. Excellent choice.
Methyl Ether CH₃I, K₂CO₃BBr₃Very stable. AVOID for this application as deprotection is harsh and defeats the purpose.
t-Butyldimethylsilyl (TBDMS) Ether TBDMS-Cl, ImidazoleTBAF, or mild acid (e.g., 1M HCl)[14]Stable to many conditions but can be labile to strong acids.[15] May not be stable enough for a classic Fischer esterification but is suitable for Steglich or Mitsunobu.
Acetyl (Ac) Ester Acetic Anhydride, PyridineK₂CO₃, MeOH/H₂OEasy to install and remove, but it forms an ester, which could potentially undergo transesterification. Generally less preferred than ether protecting groups for this purpose.[14]

Q5: How can I definitively confirm that O-methylation has occurred?

  • ¹H NMR Spectroscopy: Look for a new singlet integrating to 3 protons in the 3.7-4.0 ppm region, characteristic of an aromatic methoxy group (-OCH₃). The phenolic -OH proton signal (often a broad singlet) will disappear or be significantly diminished.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The O-methylated product will have a distinct mass. The molecular weight of this compound is 166.17 g/mol [16], and its methyl ester is 180.20 g/mol .[17] The O-methylated methyl ester (Methyl 4-methoxy-3,5-dimethylbenzoate) would have a molecular weight of 194.22 g/mol . This mass difference of 14 Da (CH₂) is a clear indicator.

  • HPLC (High-Performance Liquid Chromatography): The O-methylated by-product will have a different polarity and thus a different retention time than your desired product, often appearing as a separate peak in the chromatogram.[18]

Experimental Protocols

Protocol 1: Steglich Esterification (Recommended Direct Method)

This protocol is a good starting point for avoiding O-methylation without resorting to protecting groups.

G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Workup & Purification a 1. Dissolve this compound (1 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM or MeCN. b 2. Cool flask to 0°C in an ice bath. a->b c 3. Add EDC (1.5 eq) portion-wise over 15 min. b->c d 4. Remove ice bath and stir at room temperature for 12-24h. c->d e 5. Monitor reaction by TLC. d->e f 6. Dilute with DCM, wash with 1M HCl, then saturated NaHCO₃, then brine. e->f g 7. Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. f->g h 8. Purify by column chromatography (e.g., Hexane/EtOAc). g->h

Caption: Workflow for Steglich esterification.

Step-by-Step:

  • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the stirred solution to 0°C using an ice bath.

  • Add EDC (1.5 eq) in small portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash sequentially with 1M HCl (to remove EDC-urea and any remaining DMAP), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Protection-Esterification-Deprotection Sequence (Benzyl Group)

This robust, three-step sequence provides the highest assurance of selectivity.

Step A: Benzyl Protection of Phenolic -OH

  • Combine this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in DMF.

  • Add benzyl bromide (BnBr, 1.2 eq) dropwise.

  • Heat the mixture to 60-70°C and stir for 4-6 hours until TLC indicates the consumption of starting material.

  • Cool, pour into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Purify the resulting benzyl-protected acid if necessary.

Step B: Esterification (Fischer or Steglich)

  • Take the product from Step A (4-(Benzyloxy)-3,5-dimethylbenzoic acid).

  • Esterify the carboxylic acid using your preferred method. A standard Fischer esterification (reflux in the desired alcohol with catalytic H₂SO₄) is now safe to use as the phenol is protected.

Step C: Benzyl Deprotection (Hydrogenolysis)

  • Dissolve the benzyl-protected ester from Step B in ethanol or ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5 mol%).

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir vigorously at room temperature for 2-12 hours until the reaction is complete (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to yield the final, pure 4-Hydroxy-3,5-dimethylbenzoate ester.

References

  • Hudson, J. B. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry (RSC Publishing).
  • Appendino, G., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. ACS Publications.
  • Appendino, G., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. Organic Letters.
  • Kim, B. H., et al. (2015). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scirp.org.
  • Líndez, M., et al. (2023). Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. MDPI.
  • Hudson, J. B., et al. (2007). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Gholipour, F., et al. (2019). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). ResearchGate.
  • Gholipour, F., et al. (2019). The reaction mechanism of methylation of phenolic component in the presence of TMAH. ResearchGate.
  • Wuts, P. G. (n.d.). Phenol Protecting Groups. Retrieved from a course material PDF, specific university source not listed.
  • IIT Bombay. (2020). Protecting Groups.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
  • Kianmehr, E., et al. (2020). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry.
  • JoVE. (2018). Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile.
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction.
  • JoVE. (2022). Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube.
  • Mitsunobu, O. (1981). Mitsunobu reactions of aliphatic alcohols and bulky phenols. Semantic Scholar.
  • Li, Y., et al. (2023). Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Publications.
  • Bomben, A., et al. (1999). A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. ACS Publications.
  • Selva, M., et al. (1998). Alkyl Methyl Carbonates as Methylating Agents. The O-Methylation of Phenols. ResearchGate.
  • Shieh, W.-C., & Carlson, M. P. (1998). Convenient O-Methylation of Phenols with Dimethyl Carbonate. Semantic Scholar.
  • MIT DSpace. (n.d.). Experiment 5: Fischer Esterification.
  • Reddit. (2014). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed?.
  • Goheen, D. W. (1984). Process for the methylation of phenolic compounds with trimethyl phosphate. Google Patents.
  • Pearson Study Prep. (2015). Acid vs Base Catalyzed. YouTube.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Quora. (2015). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis?.
  • U.S. EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • Pearson+. (2024). Explain why we speak of acidic hydrolysis of an ester as acid-catalyzed....
  • Climent, M. J., et al. (2000). O Methylation of Phenol in Liquid Phase over Basic Zeolites. ACS Publications.
  • Wu, H., et al. (2002). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system. ResearchGate.
  • Gaset, A., et al. (1993). Esterification of hydroxybenzoic acids. Google Patents.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • ResearchGate. (2016). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate.
  • PubChem. (n.d.). This compound.
  • Wheeler, A. S., & Humphreys, R. E. (1918). Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry.
  • International Ayurvedic Medical Journal. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino phenol.

Sources

Technical Support Center: Troubleshooting Low Yield in Methyl 4-hydroxy-3,5-dimethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of methyl 4-hydroxy-3,5-dimethylbenzoate. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during this synthesis, particularly focusing on the prevalent Fischer-Speier esterification method. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you diagnose and resolve challenges leading to low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing methyl 4-hydroxy-3,5-dimethylbenzoate?

The most widely used method for both laboratory and larger-scale synthesis is the Fischer-Speier esterification. This reaction involves treating the starting material, 4-hydroxy-3,5-dimethylbenzoic acid, with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[1][2] This method is favored due to the relatively low cost and ready availability of the reagents.[2]

Q2: My reaction is not going to completion, and I have a significant amount of unreacted starting material. What are the likely causes?

Several factors can lead to an incomplete reaction:

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[3][4] Ensure you are using a sufficient catalytic amount (typically 0.1-0.2 equivalents).

  • Presence of Water: The Fischer esterification is a reversible reaction where water is a byproduct.[3][5] Any water present in the reaction mixture, either from wet reagents or glassware, will shift the equilibrium back towards the starting materials, thus reducing the yield of the ester.[6][7] It is critical to use anhydrous methanol and ensure the this compound is thoroughly dried.[6]

  • Inadequate Reaction Time or Temperature: The reaction is typically refluxed for several hours (4-16 hours) to proceed to completion.[1][2] A lower reaction temperature will significantly slow down the reaction rate.[6] The optimal temperature is generally the reflux temperature of methanol, which is approximately 65°C.[6]

Q3: I am observing the formation of multiple spots on my TLC plate, indicating the presence of byproducts. What are these impurities, and how can I avoid them?

The formation of byproducts is a common cause of low yield and purity. Potential side reactions include:

  • Etherification: At elevated temperatures, the phenolic hydroxyl group of either the starting material or the product can react with methanol to form a methoxy ether byproduct.[6] To minimize this, maintain the reaction temperature at the reflux point of methanol and avoid excessive heating.

  • Decarboxylation: The starting material, this compound, can undergo decarboxylation at high temperatures, leading to the formation of 2,6-dimethylphenol.[6]

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by heat and the presence of impurities.[6] This can lead to the formation of colored byproducts, resulting in a discolored (yellow or brown) product.[6]

Troubleshooting Guide: Low Yield Diagnosis

Use the following flowchart and detailed explanations to systematically troubleshoot and resolve low yield issues in your synthesis.

Troubleshooting_Yield start Low Yield of Methyl 4-hydroxy-3,5-dimethylbenzoate check_sm Is unreacted starting material present? (Check TLC/NMR) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes byproducts Byproduct Formation check_sm->byproducts No, but other spots observed workup_loss Product Loss During Work-up/Purification check_sm->workup_loss No, clean reaction but low isolated yield check_water Are reagents and glassware anhydrous? incomplete_rxn->check_water check_catalyst Is catalyst amount and activity sufficient? incomplete_rxn->check_catalyst check_time_temp Are reaction time and temperature adequate? incomplete_rxn->check_time_temp check_temp Is reaction temperature too high? byproducts->check_temp check_purity_sm Is the starting material pure? byproducts->check_purity_sm check_neutralization Was neutralization of acid catalyst complete? workup_loss->check_neutralization check_extraction Were extraction and washing steps performed correctly? workup_loss->check_extraction solve_water Solution: Use anhydrous methanol, dry starting material & glassware. check_water->solve_water solve_catalyst Solution: Use fresh catalyst (0.1-0.2 eq). check_catalyst->solve_catalyst solve_time_temp Solution: Reflux at ~65°C for 4-16h, monitor by TLC. check_time_temp->solve_time_temp solve_temp Solution: Maintain reflux at ~65°C. Avoid overheating. check_temp->solve_temp solve_purity_sm Solution: Recrystallize starting material if necessary. check_purity_sm->solve_purity_sm solve_neutralization Solution: Add NaHCO₃ solution slowly until effervescence ceases. check_neutralization->solve_neutralization solve_extraction Solution: Use appropriate solvent (e.g., ethyl acetate), perform multiple extractions, and wash with brine. check_extraction->solve_extraction Kolbe_Schmitt A 2,6-Dimethylphenol B Sodium 2,6-dimethylphenoxide A->B + NaOH C This compound B->C 1. CO₂, Pressure, Heat 2. Acidification

Sources

Technical Support Center: Monitoring 4-Hydroxy-3,5-dimethylbenzoic Acid Reactions with TLC

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for Thin-Layer Chromatography (TLC) monitoring of reactions involving 4-hydroxy-3,5-dimethylbenzoic acid. This molecule, with its dual functionality of a phenolic hydroxyl group and a carboxylic acid, presents unique challenges and opportunities in reaction monitoring. Its polarity makes it highly interactive with standard silica gel stationary phases, a factor we must manage for effective analysis.

This guide is structured to address the practical issues you, the researcher, face at the bench. We will move from direct troubleshooting of common visual problems on the TLC plate to broader frequently asked questions, detailed protocols, and reference data. Our goal is to empower you with the causal understanding needed to not just fix a problematic TLC, but to prevent it from happening in the first place.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common issues encountered when running TLC for reactions with this compound.

Question: My spot for this compound is streaking badly up the plate. What's happening and how do I fix it?

Answer:

This is the most frequent issue with this class of compounds. Streaking occurs because the highly polar carboxylic acid and phenolic hydroxyl groups bind very strongly to the active sites (silanol groups) on the silica gel stationary phase.[1] This strong interaction, primarily through hydrogen bonding, prevents the compound from moving as a tight, compact spot with the mobile phase.[2]

Causality & Solution:

  • Strong Acid-Base Interactions: The silica gel surface is weakly acidic. The carboxylic acid of your starting material can have such a strong affinity that it "drags" instead of eluting cleanly.

    • Solution: Add a small amount (0.5-2%) of a competing acid, like acetic acid or formic acid, to your mobile phase.[1][3][4][5] This additive protonates the silica surface and the analyte, reducing the strong ionic interactions and allowing for sharper, more defined spots.

  • Sample Overloading: Applying too much sample to the plate saturates the stationary phase at the origin, causing the spot to spread and streak as it moves.[1][6][7]

    • Solution: Dilute your reaction mixture sample significantly. A good starting point is dissolving ~1 mg in 1 mL of a volatile solvent (like ethyl acetate or methanol). Spotting multiple times in the same location, allowing the solvent to dry in between, can help concentrate a dilute sample without overloading.[3]

Question: My starting material, this compound, is stuck on the baseline (Rf ≈ 0), while my product spot has moved to the top of the plate (Rf ≈ 1). How can I get better separation?

Answer:

This indicates your mobile phase (eluent) is not polar enough to move the highly polar starting material, but is too polar for the likely less-polar product (e.g., an ester or ether). The goal of TLC is to have all key spots appear with Rf values ideally between 0.2 and 0.6 for the best resolution.

Causality & Solution:

  • Insufficient Eluent Polarity for Starting Material: The non-polar components of your eluent (e.g., hexane, toluene) cannot effectively compete with the silica gel for your polar analyte, so it remains adsorbed at the origin.[8][9]

  • Excessive Eluent Polarity for Product: Conversely, the polar component of your eluent (e.g., ethyl acetate, methanol) has a much stronger affinity for your less-polar product than the stationary phase does. The product, therefore, moves with the solvent front.[3][8]

Solution: The "Trial and Error" Approach to Solvent Systems You need to fine-tune the polarity of your mobile phase. A common starting system is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate).[10]

  • To increase the Rf of the baseline spot: Increase the proportion of the polar solvent (e.g., move from 20% ethyl acetate in hexane to 40% ethyl acetate in hexane).[3]

  • To decrease the Rf of the product spot: Decrease the proportion of the polar solvent.

Finding the right balance is key. For phenolic acids, solvent systems like toluene:acetone (9:1) or chloroform:ethyl-acetate:formic acid (5:4:1) can be effective starting points.[11][12]

Question: I've run my TLC, but I don't see any spots under the UV lamp. Did my reaction fail?

Answer:

Not necessarily. While this compound and many of its derivatives contain an aromatic ring and should be UV-active, several factors can lead to invisible spots.[13]

Causality & Solution:

  • Sample is Too Dilute: The concentration of your compound on the plate may be below the limit of detection for UV quenching.[3][7]

    • Solution: Try re-running the TLC with a more concentrated sample or by spotting multiple times in the same location.[3][7]

  • Compound is Not a Strong UV Absorber: While likely UV-active, your product might not absorb strongly at 254 nm.

    • Solution: Use a chemical stain. This is a destructive method, so it should be done after UV visualization.[13] For your compound, several stains are highly effective:

      • Potassium Permanganate (KMnO₄): Excellent for any compound with oxidizable groups (like the phenol). It will show yellow/brown spots on a purple background.

      • p-Anisaldehyde/Sulfuric Acid: A versatile stain that reacts with many functional groups, often giving distinct colors for different compounds (phenols, aldehydes, etc.).[14]

      • Ferric Chloride (FeCl₃): A specific and highly effective stain for phenols, which typically appear as dark blue, green, or purple spots.[12][13][15]

  • Compound Evaporation: If your product is volatile and the plate was left to dry for too long, it may have evaporated.[3][13]

    • Solution: Visualize the plate immediately after development.[13]

Frequently Asked Questions (FAQs)

Q1: How do I properly set up a TLC to monitor the conversion of this compound to its methyl ester?

A1: A three-lane spotting system on a single TLC plate is the standard protocol for reaction monitoring.

  • Lane 1 (Reference): Spot a dilute solution of your pure starting material, this compound.

  • Lane 2 (Co-spot): Apply a spot of the starting material (Lane 1), and then, on top of the same spot, apply a spot from your reaction mixture.

  • Lane 3 (Reaction): Spot a dilute sample of your reaction mixture.

After developing the plate, the methyl ester product in Lane 3, being less polar, will have a higher Rf value than the starting material in Lane 1. The co-spot lane (Lane 2) is crucial; it will show if the spot from the reaction mixture is truly different from the starting material. If the reaction is complete, Lane 3 will show only the product spot, and the starting material spot will be absent.[16]

Q2: My reaction is in DMSO, and it creates a giant smear from the baseline. How can I get a clean TLC?

A2: High-boiling point, polar solvents like DMSO, DMF, or pyridine are notorious for causing streaking. The solvent itself is highly polar and non-volatile, smearing everything up the plate.

  • Solution: After spotting your reaction mixture on the TLC plate, place the plate under a high vacuum for 5-10 minutes before placing it in the developing chamber. This will remove the majority of the offending solvent, allowing for a clean chromatogram.[17]

Q3: What type of TLC plate should I use?

A3: For most applications involving this compound, a standard silica gel plate (often designated as Silica Gel 60 F₂₅₄) is the best choice.

  • Silica Gel 60: This is the stationary phase, which is polar and slightly acidic.

  • F₂₅₄: This indicates the plate contains a fluorescent indicator that glows under UV light at 254 nm, allowing UV-active compounds to appear as dark spots.[13][15]

In rare cases where your compounds are extremely polar and refuse to move even in highly polar solvent systems, you might consider using a reversed-phase (e.g., C18-modified silica) TLC plate, where the stationary phase is non-polar.[3]

Experimental Protocols

Protocol 1: General TLC Setup and Development
  • Prepare the Developing Chamber: Pour your chosen mobile phase into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and let it sit for 15-20 minutes to allow the atmosphere inside to become saturated with solvent vapors. This ensures a uniform solvent front.

  • Prepare the TLC Plate: Using a pencil (never a pen, as ink will run), gently draw a straight line about 1 cm from the bottom of the plate. This is your origin line.[7][9] Mark small tick marks for each lane.

  • Spot the Plate: Dip a glass capillary tube into your sample solution. Briefly and gently touch the tip of the capillary to the corresponding tick mark on the origin line. Allow the solvent to evaporate completely. A good spot size is 1-2 mm in diameter.

  • Develop the Plate: Using forceps, carefully place the spotted TLC plate into the pre-saturated chamber. Ensure the origin line is above the level of the solvent pool.[3] Close the chamber and do not disturb it.

  • Monitor and Complete: Allow the solvent to travel up the plate by capillary action. When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil.

  • Dry the Plate: Allow the plate to air dry completely in a fume hood before visualization.

Protocol 2: Visualization with Ferric Chloride Stain

This stain is highly specific for detecting the phenolic hydroxyl group on your starting material.

  • Preparation: Prepare a 1% ferric (III) chloride solution in 50% aqueous methanol.[15]

  • Procedure (in a fume hood):

    • First, examine the dried plate under a UV lamp and circle any visible spots with a pencil.[18]

    • Wearing gloves, hold the plate with forceps and quickly dip it into the ferric chloride stain solution.

    • Remove the plate immediately and let the excess stain drip off.

    • Wipe the back of the plate with a paper towel.

    • Phenolic compounds will appear as distinct colored spots (often blue, green, or violet) on a yellow background, typically without heating.

Reference Tables

Table 1: Recommended Mobile Phase Systems for this compound and Derivatives

Mobile Phase Composition (v/v)PolarityExpected Rf of Starting MaterialExpected Rf of Ester/Ether ProductUse Case & Comments
30% Ethyl Acetate in HexaneLowVery Low (< 0.1)Low-Medium (0.3-0.5)Good for separating a much less polar product from the baseline starting material.
50% Ethyl Acetate in HexaneMediumLow (0.1-0.2)Medium-High (0.6-0.8)A good starting point for achieving separation of both spots on the plate.
9:1 Toluene:Acetone + 1% Acetic AcidMediumMedium (~0.4)High (> 0.7)A system specifically recommended for phenolic compounds, with acid to prevent streaking.[11][12]
5:4:1 Chloroform:Ethyl Acetate:Formic AcidHighMedium-High (0.5-0.6)Very High (> 0.8)A more polar system for when compounds are closely related in polarity.[11][12]
10% Methanol in DichloromethaneHighHigh (0.6-0.7)Very High (> 0.9)Useful for very polar compounds or to quickly check for the presence of highly non-polar impurities.

Table 2: Common TLC Visualization Stains

StainPreparationTarget Functional GroupsAppearance
UV Light (254 nm) N/A (non-destructive)Aromatic rings, conjugated systemsDark spots on a green fluorescent background.[13]
Iodine Iodine crystals in a closed chamberUnsaturated & aromatic compoundsYellow-brown spots (often fade quickly).[3][18]
Ferric Chloride 1% FeCl₃ in 50% aq. MeOHPhenolsBlue, green, or violet spots on a yellow background.[15]
p-Anisaldehyde Mix 135mL EtOH, 5mL conc. H₂SO₄, 1.5mL HOAc, 3.7mL p-anisaldehydeNucleophiles (alcohols, phenols), aldehydesWide range of colors (red, blue, purple) after heating.[15]
Bromocresol Green 0.04g in 100mL EtOH, add 0.1M NaOH dropwise until blueAcidic groups (pKa < 5), especially carboxylic acidsYellow spots on a blue background.[15][19]

Workflow Visualization

Below is a logical workflow to guide you through troubleshooting common TLC issues.

TLC_Troubleshooting_Workflow start Analyze Developed TLC Plate p1 Problem: Streaking / Tailing start->p1 p2 Problem: Rf Too Low or Too High start->p2 p3 Problem: No Spots Visible start->p3 p4 Problem: Poor Separation start->p4 c1a Cause: Sample Overloaded p1->c1a c1b Cause: Compound is a Strong Acid (e.g., Carboxylic Acid) p1->c1b c2a Cause: Eluent Polarity is Incorrect p2->c2a c3a Cause: Sample Too Dilute p3->c3a c3b Cause: Compound Not UV-Active p3->c3b c4a Cause: Spots are Too Close p4->c4a s1a Solution: Dilute Sample & Re-spot c1a->s1a s1b Solution: Add 1% Acetic Acid to Mobile Phase c1b->s1b s2a Solution: If Rf Low -> Increase Polarity If Rf High -> Decrease Polarity c2a->s2a s3a Solution: Concentrate Sample or Multi-spot c3a->s3a s3b Solution: Use a Chemical Stain (e.g., KMnO₄, FeCl₃) c3b->s3b s4a Solution: Try a Different Solvent System c4a->s4a

Sources

Technical Support Center: 4-Hydroxy-3,5-dimethylbenzoic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to provide you with the scientific rationale behind our recommendations, enabling you to design robust experiments and ensure the integrity of your results.

Introduction to the Stability of this compound

This compound is a phenolic compound with a range of applications, including as a reagent for potent TTR amyloidogenesis inhibitors and as an intermediate in the synthesis of agrochemicals and dyestuffs.[1] As with many phenolic compounds, its stability in solution is a critical factor that can be influenced by a variety of environmental conditions.[2] Understanding and controlling these factors is paramount to achieving reproducible and reliable experimental outcomes.

This guide will delve into the common stability issues you may encounter, their underlying causes, and practical, step-by-step protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common questions and issues related to the stability of this compound in solution.

FAQ 1: My this compound solution is changing color. What is happening and how can I prevent it?

Answer:

Color change in a solution of this compound, often to a pink or brownish hue, is a common indicator of degradation, specifically oxidation. Phenolic compounds are susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperature, and the presence of oxygen and metal ions.[2]

Troubleshooting Steps:

  • Minimize Light Exposure: Store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.[3] Photodegradation can be a significant issue for phenolic compounds, leading to the formation of colored byproducts.

  • Control Temperature: Store stock solutions at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize thermal degradation.[4]

  • Deoxygenate Solvents: Before preparing your solutions, consider sparging your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen. This is particularly important for long-term storage or when working with sensitive downstream applications.

  • Use High-Purity Solvents: Impurities in solvents, such as trace metals, can catalyze oxidation. Always use high-performance liquid chromatography (HPLC) grade or equivalent high-purity solvents.

FAQ 2: I'm seeing a loss of potency or concentration of my this compound solution over time. What are the likely causes?

Answer:

A decrease in the concentration of this compound in your solution points towards chemical degradation. The primary degradation pathways for phenolic compounds like this are hydrolysis, oxidation, and photodegradation.[1]

Potential Degradation Pathways:

While specific degradation products for this compound are not extensively documented in the available literature, we can infer likely pathways from its structural analogs, such as 4-hydroxybenzoic acid.[3]

  • Oxidation: The hydroxyl group on the benzene ring is susceptible to oxidation, potentially leading to the formation of quinone-type structures or ring-opening products.

  • Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[6]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, if formulated as an ester or amide, these functional groups would be susceptible to hydrolysis under acidic or basic conditions.[1]

To investigate the specific degradation profile of your compound under your experimental conditions, a forced degradation study is recommended.

Troubleshooting Guide: Investigating Degradation with a Forced Degradation Study

A forced degradation study, also known as stress testing, is a systematic way to identify the likely degradation products and pathways of a drug substance.[4] This is a critical step in developing a stability-indicating analytical method.

Objective:

To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.

Core Principles of Forced Degradation:

The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[7] Over-stressing the molecule can lead to secondary degradation products that may not be relevant under normal storage conditions.

Experimental Protocol for a Forced Degradation Study:

This protocol is a general guideline and should be adapted based on the specific properties of your compound and your analytical capabilities.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solution of the compound in a temperature-controlled oven at 70°C.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[4]

    • A control sample should be kept in the dark under the same conditions.

3. Analytical Monitoring:

  • A stability-indicating HPLC method is essential for these studies. The method must be able to separate the parent compound from all its degradation products.[8]

  • Recommended HPLC Conditions (starting point):

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

    • Flow Rate: 1.0 mL/min.

Data Interpretation:

By comparing the chromatograms of the stressed samples to the control, you can identify the formation of new peaks, which represent degradation products. The peak area of the parent compound will decrease as degradation proceeds.

Visualizing Experimental Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol/Water) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal Degradation (70°C) Stock->Thermal Expose to Stress Photo Photolytic Degradation (ICH Q1B Light Source) Stock->Photo Expose to Stress Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (Acid/Base Samples) Sampling->Neutralize if applicable HPLC Analyze by Stability-Indicating HPLC-UV Sampling->HPLC Neutralize->HPLC Data Identify & Quantify Degradation Products HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the literature, the following table provides recommended storage conditions based on its properties as a phenolic compound and data from its close analog, 4-hydroxybenzoic acid.

Storage ConditionRecommended DurationRationale
Aqueous Solution at Room Temperature < 24 hoursProne to oxidative and microbial degradation.[4]
Aqueous Solution at 2-8°C Up to 48 hoursSlows down degradation processes.
Aqueous Solution at -20°C Up to 1 monthMinimizes chemical degradation. Avoid repeated freeze-thaw cycles.
Aqueous Solution at -80°C > 1 monthOptimal for long-term storage of solutions.[4]
Solid Form YearsStable when stored in a tightly sealed container, protected from light, in a cool, dry place.[9]

Conclusion and Best Practices

The stability of this compound in solution is a critical consideration for any researcher working with this compound. By understanding the potential degradation pathways and implementing the appropriate handling and storage procedures, you can ensure the integrity and reliability of your experimental data.

Key Takeaways:

  • Protect from Light and Heat: Store solutions in amber containers at low temperatures.

  • Minimize Oxygen Exposure: Use deoxygenated solvents for long-term storage.

  • Control pH: Be aware that pH can influence stability, with neutral to alkaline conditions potentially accelerating degradation.

  • Perform Forced Degradation Studies: To develop a robust, stability-indicating analytical method and understand the degradation profile under your specific conditions.

  • Validate Your Analytical Methods: Ensure your analytical methods are specific, accurate, and precise for the quantification of this compound and its potential degradation products.[8]

By adhering to these principles, you will be well-equipped to handle this compound in your research and development endeavors.

References

  • BenchChem. (n.d.). Stability and degradation of 4-Hydroxybenzoic acid solutions.
  • Borges, F., et al. (2010). Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH.
  • ChemicalBook. (n.d.). This compound Methyl Ester synthesis.
  • Drugbank. (n.d.). This compound.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • International Journal of Pharmaceutical Sciences. (2025). Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372.
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-.
  • PubChem. (n.d.). This compound.
  • LGC Standards. (n.d.). This compound.
  • SIELC Technologies. (2018). This compound.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • BenchChem. (n.d.). Commercial Suppliers and Technical Guide for Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl 4-hydroxy-3,5-dimethylbenzoate in Organic Solvents.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration.
  • ResearchGate. (n.d.). The thermal decomposition of benzoic acid.
  • IJCRT.org. (n.d.). METHOD DEVELOPMENT, VALIDATION AND STRESS DEGRADATION STUDIES OF BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM.
  • PubChemLite. (n.d.). This compound (C9H10O3).
  • ChemicalBook. (n.d.). This compound CAS#: 4919-37-3.
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.

Sources

optimizing reaction conditions for Kolbe-Schmitt synthesis of hydroxybenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Kolbe-Schmitt synthesis of hydroxybenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial carboxylation reaction. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical experience.

Section 1: Troubleshooting Common Issues

This section addresses specific challenges you might encounter during your experiments, offering explanations and actionable solutions.

Low or No Product Yield

Question: I am getting a very low yield of my desired hydroxybenzoic acid, or in some cases, no product at all. What are the likely causes and how can I fix this?

Answer: Low or non-existent yields in the Kolbe-Schmitt reaction are a common frustration. The primary culprits are often related to the quality of your starting materials and the reaction environment.[1][2]

  • Presence of Water: The Kolbe-Schmitt reaction is notoriously sensitive to moisture.[1][2][3] The phenoxide, which is the active nucleophile, can be protonated by water, rendering it inactive for carboxylation.

    • Causality: The phenoxide ion is a strong base and will readily abstract a proton from water, regenerating the less reactive phenol.[4][5]

    • Solution: Ensure your phenol starting material and the alkali hydroxide (NaOH or KOH) are thoroughly dried. The phenoxide salt should be prepared and rigorously dried under vacuum before introducing carbon dioxide.[2][3][6] Solvents, if used, must be anhydrous.[3]

  • Incomplete Phenoxide Formation: The reaction requires the quantitative conversion of phenol to the corresponding phenoxide.[5][7]

    • Causality: Phenol itself is not nucleophilic enough to attack the weak electrophile, carbon dioxide.[4][5] The formation of the phenoxide ion significantly increases the electron density of the aromatic ring, making it susceptible to electrophilic attack.[4]

    • Solution: Use at least a stoichiometric equivalent of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the phenol completely.[3][7]

  • Insufficient CO₂ Pressure or Temperature: The carboxylation step is typically performed under elevated pressure and temperature.[8][9][10]

    • Causality: High pressure increases the concentration of CO₂ available for the reaction, while elevated temperature provides the necessary activation energy for the carboxylation to occur.[9][10]

    • Solution: For the synthesis of salicylic acid (ortho-hydroxybenzoic acid), typical conditions are 125°C and 100 atm of CO₂ pressure.[5][8][9] For para-hydroxybenzoic acid, higher temperatures (around 200-240°C) are often required.[6][11][12] Ensure your reactor is properly sealed and can maintain the required pressure throughout the reaction.

Poor Regioselectivity (Incorrect Isomer Formation)

Question: My reaction is producing a mixture of ortho and para isomers, or predominantly the undesired isomer. How can I control the regioselectivity of the carboxylation?

Answer: Controlling the position of carboxylation (ortho vs. para) is a critical aspect of the Kolbe-Schmitt synthesis and is heavily influenced by the choice of alkali metal cation and the reaction temperature.[3][6][8]

  • Influence of the Alkali Metal Cation:

    • Sodium Phenoxide for Ortho-Selectivity: The use of sodium phenoxide generally favors the formation of the ortho isomer, salicylic acid.[2][3][8]

      • Causality: The smaller sodium ion is thought to form a chelate complex with the phenoxide oxygen and the incoming carbon dioxide molecule, directing the carboxylation to the ortho position.

    • Potassium Phenoxide for Para-Selectivity: Conversely, potassium phenoxide tends to yield the para isomer, p-hydroxybenzoic acid, as the major product, especially at higher temperatures.[5][8][13]

      • Causality: The larger potassium ion does not form as stable a chelate at the ortho position. At higher temperatures, the thermodynamically more stable para product is favored.[4] The reaction can proceed through an initial ortho-carboxylation followed by rearrangement to the para-product.[2]

  • Effect of Temperature:

    • Lower Temperatures Favor Ortho-Isomer: At lower temperatures (around 120-150°C), the kinetically controlled ortho product is generally favored.[4]

    • Higher Temperatures Favor Para-Isomer: At higher temperatures (above 200°C), the thermodynamically more stable para isomer becomes the dominant product.[4][6] This is often exploited in the synthesis of p-hydroxybenzoic acid, where potassium salicylate can be isomerized to potassium p-hydroxybenzoate at elevated temperatures.[6][12]

Starting Material Recovery and Byproduct Formation

Question: After the reaction, I am recovering a significant amount of unreacted phenol. What could be the reason?

Answer: Recovery of starting material indicates an incomplete reaction. This can be due to several factors already touched upon, but here's a consolidated view:

  • Inadequate Reaction Time: The Kolbe-Schmitt reaction may require several hours to go to completion.[6]

  • Poor Mixing: In solid-gas phase reactions, inefficient stirring can prevent effective contact between the phenoxide powder and carbon dioxide gas.[14]

  • Deactivation of Phenoxide: As mentioned, any moisture will quench the phenoxide.[1][3]

Question: My final product is discolored and difficult to purify. What are the likely impurities?

Answer: Discoloration often points to the formation of byproducts.

  • Likely Impurities: Besides unreacted phenol and the undesired isomer, other byproducts such as 4-hydroxy-isophthalic acid can form.[15] Tarry materials can also be produced, especially at higher temperatures.[11]

  • Purification Strategies:

    • Recrystallization: The crude product can often be purified by recrystallization from hot water.[6]

    • Decolorizing Charcoal: Treatment with decolorizing charcoal can help remove colored impurities.[6][12]

    • pH Adjustment: In the case of p-hydroxybenzoic acid synthesis, acidifying the aqueous solution of the potassium salt to a pH of about 5.8 can precipitate tarry materials, which can then be filtered off before isolating the final product.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Kolbe-Schmitt reaction?

A1: The reaction proceeds via the nucleophilic addition of an alkali phenoxide to carbon dioxide.[5][8] The process begins with the deprotonation of phenol by a strong base to form the more reactive phenoxide ion.[4][5][7] This phenoxide then attacks the electrophilic carbon of CO₂, leading to carboxylation, primarily at the ortho or para position. The final step is acidification to protonate the carboxylate and yield the hydroxybenzoic acid.[7][8]

Q2: Can I run this reaction at atmospheric pressure?

A2: The classical Kolbe-Schmitt reaction requires high pressure to achieve good yields.[8][9][10] However, variations exist. For instance, phenols with more than two hydroxyl groups can sometimes be carboxylated at atmospheric pressure.[3] Recent research has also explored methods for carboxylation under milder conditions, though these often require different reagents or catalysts.[10][16]

Q3: Is a solvent necessary for the Kolbe-Schmitt reaction?

A3: The traditional industrial synthesis is often a solid-gas phase reaction conducted without a solvent.[6][13][14] However, homogeneous reactions in high-boiling polar aprotic solvents like DMSO or DMF have been investigated.[8] These can offer advantages in terms of milder conditions and altered selectivity, often favoring the para-product.[8][17]

Q4: How do I prepare the anhydrous phenoxide salt?

A4: A common laboratory procedure involves dissolving the phenol in an aqueous solution of the alkali hydroxide (e.g., NaOH). The water is then carefully evaporated, often under reduced pressure, to obtain the dry, powdered phenoxide.[6] For the synthesis of p-hydroxybenzoic acid from salicylic acid, potassium salicylate is prepared and then thoroughly dried in an oven before the high-temperature isomerization step.[6][12]

Section 3: Data and Protocols

Summary of Reaction Conditions

The choice of reaction parameters is crucial for obtaining the desired product in high yield. The following table summarizes typical conditions for the synthesis of ortho- and para-hydroxybenzoic acid.

ParameterSalicylic Acid (ortho-HBA)p-Hydroxybenzoic Acid (para-HBA)
Phenoxide Sodium Phenoxide[3][8]Potassium Phenoxide[5][8]
Temperature 125 - 150 °C[6][8][9]200 - 240 °C[6][11][12]
Pressure ~100 atm CO₂[6][8][9]High CO₂ Pressure[13][14]
Typical Yield High[6]70-80% (from isomerization)[12]
Experimental Protocols
Protocol 1: Synthesis of Salicylic Acid (ortho-Hydroxybenzoic Acid)

This protocol outlines the classic high-pressure synthesis of salicylic acid.

  • Preparation of Sodium Phenoxide: In a suitable reaction vessel, dissolve phenol in an equimolar amount of aqueous sodium hydroxide.

  • Drying: Carefully evaporate the water under reduced pressure to obtain dry, powdered sodium phenoxide. It is critical that the phenoxide is anhydrous.[3][6]

  • Carboxylation: Place the dry sodium phenoxide in a high-pressure autoclave. Heat the autoclave to 125°C and introduce carbon dioxide to a pressure of 100 atm.[6]

  • Reaction: Maintain these conditions for several hours with efficient stirring to ensure complete carboxylation.

  • Work-up: After cooling and venting the reactor, dissolve the resulting sodium salicylate in water.

  • Acidification: Acidify the aqueous solution with a mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to precipitate the salicylic acid.[4][6]

  • Purification: The crude salicylic acid can be purified by recrystallization from hot water.[6]

Protocol 2: Synthesis of p-Hydroxybenzoic Acid via Isomerization

This protocol describes a common method to achieve high para-selectivity by isomerizing potassium salicylate.[6]

  • Formation of Potassium Salicylate: In a porcelain dish, mix salicylic acid with water and slowly stir in potassium carbonate.[6][12]

  • Drying: Evaporate the solution on a steam bath to a thick paste. Break up the solid and dry it in an oven at 105-110°C for several hours. The solid should be ground to a fine powder, dried again, and re-ground to ensure it is completely anhydrous.[6][12]

  • Isomerization: Place the finely powdered potassium salicylate in a round-bottomed flask and immerse it in an oil bath preheated to 240°C. Maintain this temperature for approximately 1.5 hours, stirring the solid occasionally.[6][12]

  • Work-up: While still hot, transfer the product to a flask containing hot water.[6][12]

  • Purification and Acidification: Acidify the alkaline solution with concentrated hydrochloric acid. Heat the solution and treat with decolorizing charcoal. Filter the hot solution to remove the charcoal and any resinous byproducts.[6][12]

  • Crystallization: Cool the filtrate to induce crystallization of the p-hydroxybenzoic acid. A second crop can be obtained by concentrating the mother liquor. The crude product can be further purified by recrystallization from hot water.[6][12]

Section 4: Visualizing the Process

Reaction Mechanism and Selectivity

The following diagrams illustrate the core concepts of the Kolbe-Schmitt reaction.

Kolbe_Schmitt_Mechanism cluster_start Step 1: Phenoxide Formation cluster_carboxylation Step 2: Electrophilic Attack cluster_rearrangement Step 3: Tautomerization cluster_acidification Step 4: Acidification Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base - H₂O Base NaOH or KOH Intermediate Intermediate Phenoxide->Intermediate + CO₂ CO2 CO₂ (Weak Electrophile) Salicylate Salicylate Anion Intermediate->Salicylate Proton Shift Final_Product Hydroxybenzoic Acid Salicylate->Final_Product + Acid Acid H₃O⁺

Caption: Key steps in the Kolbe-Schmitt reaction mechanism.

Selectivity_Factors cluster_Na Sodium Phenoxide cluster_K Potassium Phenoxide Start Alkali Phenoxide Na_Temp Low Temp (~125-150°C) Start->Na_Temp K_Temp High Temp (>200°C) Start->K_Temp Ortho_Product ortho-Hydroxybenzoic Acid (Salicylic Acid) (Kinetic Product) Na_Temp->Ortho_Product Favors Para_Product para-Hydroxybenzoic Acid (Thermodynamic Product) K_Temp->Para_Product Favors

Caption: Factors influencing ortho vs. para selectivity.

Troubleshooting Workflow

When encountering issues, a systematic approach can help identify the root cause.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Experiment Start: Low/No Yield or Poor Selectivity Check_Reagents 1. Check Reagents: - Anhydrous Phenoxide? - Anhydrous Solvent? - Dry CO₂? Start->Check_Reagents Check_Conditions 2. Check Conditions: - Correct Temperature? - Correct Pressure? - Sufficient Reaction Time? Check_Reagents->Check_Conditions Reagents OK Reagent_Sol Re-dry all reagents and starting materials. Check_Reagents->Reagent_Sol Issue Found Check_Setup 3. Check Setup: - Reactor Sealed Properly? - Efficient Stirring? Check_Conditions->Check_Setup Conditions OK Condition_Sol Adjust T, P, or time. Verify cation choice (Na⁺/K⁺). Check_Conditions->Condition_Sol Issue Found Analysis Analyze Product Mixture (NMR, HPLC, etc.) Check_Setup->Analysis Setup OK Setup_Sol Check seals, improve agitation. Check_Setup->Setup_Sol Issue Found Optimize Optimize Conditions Based on Analysis Analysis->Optimize

Caption: A logical workflow for troubleshooting common issues.

References

  • Wikipedia. Kolbe–Schmitt reaction. [Link]
  • Chemistry Learner. Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. [Link]
  • J&K Scientific LLC. Kolbe-Schmitt Reaction. [Link]
  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). [Link]
  • BYJU'S. Kolbe Reaction Mechanism. [Link]
  • GeeksforGeeks. Kolbe's Reaction. [Link]
  • Google Patents.
  • Google Patents. EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID.
  • University of Nottingham. Kolbe-Schmitt Screening Reaction Conditions using Supercritical Carbon Dioxide. [Link]
  • Young, Mei Yao (2022). Kolbe-Schmitt screening reaction conditions using supercritical carbon dioxide. MRes thesis, University of Nottingham. [Link]
  • Future4200. The Kolbe-Schmitt Reaction. [Link]
  • Organic Syntheses. p-HYDROXYBENZOIC ACID. [Link]
  • ResearchGate. Kolbe and Schmitt procedures for synthesis of salicylic acid. [Link]
  • Royal Society of Chemistry.
  • European Patent Office. PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID - EP 0338088 B1. [Link]
  • SlidePlayer.
  • Pure Chemistry.
  • ACS Publications. The Kolbe-Schmitt Reaction | Chemical Reviews. [Link]
  • Pearson. Kolbe-Schmidt Reaction: Videos & Practice Problems. [Link]
  • ResearchGate. The improved Kolbe–Schmitt reaction using supercritical carbon dioxide. [Link]
  • Study.com. Show the mechanism of synthesizing salicylic acid, using the Kolbe-Schmitt reaction. Show arrows and steps. [Link]
  • Grokipedia. Kolbe–Schmitt reaction. [Link]
  • ResearchGate. Mechanism of the Kolbe−Schmitt Reaction. Structure of the Intermediate Potassium Phenoxide−CO2 Complex | Request PDF. [Link]
  • Scribd. 13 Kolbe-Schmitt Reaction. [Link]
  • MDPI.
  • De Gruyter. Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. [Link]
  • Google Patents. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.

Sources

avoiding emulsion formation during workup of 4-Hydroxy-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide addresses a frequent and challenging issue encountered during the synthesis of products involving 4-Hydroxy-3,5-dimethylbenzoic acid: the formation of persistent emulsions during aqueous workup. Emulsions complicate phase separation, leading to reduced product yield, lower purity, and increased processing time. This document provides a troubleshooting framework and a series of preventative and remedial protocols designed for researchers, scientists, and drug development professionals. Our methodologies are based on the physicochemical properties of the target molecule and established principles of chemical engineering.

The Root Cause: Understanding Emulsion Formation

This compound possesses both a hydrophilic carboxylic acid group and a more lipophilic dimethyl-substituted phenyl ring. This amphiphilic character makes it act as a surfactant, particularly when it is partially or fully deprotonated during a basic wash. These deprotonated molecules accumulate at the interface between the aqueous and organic layers, reducing interfacial tension and stabilizing the microscopic droplets that form an emulsion.[1][2]

The stability of these emulsions is highly dependent on several factors:

  • pH of the Aqueous Phase: Incomplete deprotonation or working near the pKa of the carboxylic acid or phenol can create a perfect surfactant-like molecule, exacerbating the problem.

  • Choice of Organic Solvent: Solvents with some miscibility in water (e.g., ethyl acetate) are more prone to forming emulsions than highly immiscible solvents (e.g., toluene or dichloromethane).

  • Physical Agitation: Vigorous shaking of the separatory funnel introduces the mechanical energy needed to disperse one phase into the other, creating a large surface area for the emulsion to form.[1]

  • Presence of Particulates: Finely divided solid impurities from the reaction mixture can also stabilize emulsions by collecting at the phase interface.[2][3]

Troubleshooting Guide & FAQs

This section is structured as a series of common questions and problems, followed by detailed, actionable solutions.

FAQ 3.1: "I've just added a base to my reaction mixture and now have an inseparable milky layer. What's the fastest way to break this emulsion?"

When faced with a persistent emulsion, a stepwise approach, starting with the least invasive method, is recommended.

Protocol 3.1.1: Application of Brine (Salting Out)

  • Scientific Principle: Adding a saturated solution of sodium chloride (brine) dramatically increases the ionic strength of the aqueous phase.[4][5] This has two primary effects: 1) It decreases the solubility of the organic solvent in the aqueous layer, and 2) It dehydrates the solvated surfactant-like molecules, forcing them to partition more cleanly into either the organic or aqueous phase, thereby destabilizing the emulsion.[1][6]

  • Step-by-Step Procedure:

    • Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone can sometimes resolve minor emulsions.[3][7]

    • If the emulsion persists, add a volume of saturated brine equal to 10-20% of the aqueous layer's volume.

    • Do not shake vigorously. Instead, gently invert the funnel 3-5 times to mix the layers without re-introducing excessive mechanical energy.

    • Allow the funnel to stand and observe the phase separation. A gentle swirling can sometimes help coalesce the separating droplets.

Protocol 3.1.2: Filtration through Celite®

  • Scientific Principle: Celite® (diatomaceous earth) is a filter aid with a high surface area and porous structure.[8][9] When an emulsion is passed through a pad of Celite®, the fine droplets are forced into close contact on the silica surface, promoting coalescence into larger droplets that can then separate by gravity.[3][10] This method is particularly effective if fine particulates are suspected to be stabilizing the emulsion.[3]

  • Step-by-Step Procedure:

    • Place a piece of filter paper in a Büchner or Hirsch funnel.

    • Add a 1-2 cm layer of Celite® and gently tamp it down.

    • Wet the Celite® pad with the organic solvent you are using for the extraction.

    • Apply a gentle vacuum and slowly pour the entire emulsified mixture through the pad.

    • The filtrate collected in the filter flask should now consist of two distinct layers. Wash the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.

FAQ 3.2: "How can I design my workup procedure to avoid emulsions from the start?"

Prevention is the most efficient strategy. The following considerations in your experimental design can significantly reduce the likelihood of emulsion formation.

Strategy 3.2.1: Judicious Solvent Selection

  • Recommendation: Opt for organic solvents with low water miscibility and a significant density difference from water.

  • Rationale: Solvents like Toluene and Dichloromethane (DCM) are generally superior choices to Ethyl Acetate or Diethyl Ether when emulsions are a concern. The larger density difference also aids in a sharper, more easily visualized phase separation.

Strategy 3.2.2: Proactive "Salting Out"

  • Recommendation: Before the extraction, add solid sodium chloride or use a brine solution for your aqueous wash.

  • Rationale: By increasing the ionic strength of the aqueous phase from the outset, you make the formation of an emulsion thermodynamically less favorable.[4][5][11] This is a powerful preventative technique for reactions known to produce emulsions.

Strategy 3.2.3: Control of Agitation

  • Recommendation: Replace vigorous shaking with gentle, repeated inversions of the separatory funnel.

  • Rationale: The goal of extraction is to maximize the surface area between the two phases. Gentle inversions achieve this efficiently without providing the high shear force that leads to the formation of stable microscopic droplets.[1]

Visualized Workflows

The following diagrams illustrate the decision-making process for preventing and resolving emulsions.

Caption: A proactive workflow to prevent emulsion formation.

Caption: A stepwise guide for resolving an existing emulsion.

Summary of Techniques

Method Principle Application Stage Key Advantage
Solvent Choice Minimize mutual solubility of phases.Prevention (Pre-Workup)Highly effective, sets up success from the start.
Salting Out / Brine Increase aqueous phase ionic strength.Prevention or ResolutionVersatile and often sufficient for many emulsions.[1][4][5]
Gentle Agitation Reduce mechanical energy input.Prevention (During Extraction)Simple physical technique to avoid droplet formation.[1]
Filtration (Celite®) Promotes physical coalescence of droplets.ResolutionEffective for stubborn or particulate-stabilized emulsions.[3][8][10]
Centrifugation Applies mechanical force to separate phases.ResolutionA reliable method for small-scale, very persistent emulsions.[6][12]

References

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out.
  • Toption Instrument. (2025, February 19). Salting Out During Extraction In The Centrifugal Extractor.
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • LCGC International. (n.d.). Salting-out Liquid-Liquid Extraction (SALLE).
  • The Hive. (n.d.). Celite, Hive Methods Discourse.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
  • Wikipedia. (n.d.). Salting out.
  • Taylor & Francis. (n.d.). Salting out – Knowledge and References.
  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethyl- (CAS 4919-37-3).
  • University of York, Chemistry Teaching Labs. (n.d.). Active Filtration.
  • ResearchGate. (2022, April 2). How to avoid emulsion during liquid-liquid partition with methacrylic acid?.
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • Ataman Kimya. (n.d.). 4-HYDROXYBENZOIC ACID.
  • Chemistry Stack Exchange. (2016, September 5). Are there common diluents for oils that will not cause an emulsion when added to water.

Sources

Technical Support Center: Synthesis of 4-Hydroxy-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Hydroxy-3,5-dimethylbenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions related to the impact of catalyst choice on this specific synthesis. Our goal is to equip you with the necessary knowledge to navigate the nuances of this reaction, ensuring both high yield and purity.

Introduction: The Critical Role of Catalyst Selection in the Carboxylation of 2,6-Dimethylphenol

The synthesis of this compound is most commonly achieved via the Kolbe-Schmitt reaction, a carboxylation process that utilizes an alkali phenoxide and carbon dioxide.[1] In the case of 2,6-dimethylphenol as the starting material, the choice of catalyst is paramount as it directly influences the regioselectivity of the carboxylation, determining whether the carboxyl group is added to the ortho or para position relative to the hydroxyl group. For the synthesis of this compound, para-carboxylation is the desired outcome.

This guide will delve into the specifics of how different catalysts, primarily alkali metal bases, dictate the reaction's success, and provide practical solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is potassium hydroxide or potassium carbonate the preferred catalyst for synthesizing this compound?

A1: The choice of the alkali metal cation is the most critical factor for achieving high para-selectivity in the Kolbe-Schmitt reaction.[2] When sodium hydroxide is used, the smaller sodium ion forms a stable chelate with the phenoxide oxygen and the incoming carbon dioxide, directing the carboxylation to the ortho position.[3] In contrast, the larger ionic radius of the potassium ion does not favor this chelation, leading to the formation of the thermodynamically more stable para-isomer, this compound.[4][5]

Q2: Can I use sodium hydroxide for this synthesis?

A2: While technically possible, using sodium hydroxide is strongly discouraged if this compound is your target molecule. The use of sodium hydroxide will predominantly yield the ortho-isomer, 2-hydroxy-3,5-dimethylbenzoic acid, due to the aforementioned chelation effect.

Q3: What is the role of anhydrous conditions in this reaction?

A3: Anhydrous conditions are crucial for the success of the Kolbe-Schmitt reaction. The presence of water can consume the alkali phenoxide, converting it back to the less reactive phenol and reducing the overall yield. Ensure that your 2,6-dimethylphenol, potassium base, and reaction vessel are thoroughly dried before commencing the synthesis.

Q4: What are the typical yields I can expect?

A4: With proper optimization of reaction conditions, including the use of a suitable potassium-based catalyst, yields for this compound can be quite high. A reported yield for this synthesis is approximately 85%.[6]

Troubleshooting Guide

Issue Potential Root Cause(s) Recommended Solution(s)
Low or No Yield of this compound Incorrect Catalyst Choice: Use of a sodium-based catalyst (e.g., NaOH).Switch to a potassium-based catalyst such as potassium hydroxide (KOH) or anhydrous potassium carbonate (K₂CO₃) to favor para-carboxylation.
Presence of Water: Inadequate drying of reactants or glassware.Ensure all reactants and glassware are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Insufficient Carbon Dioxide Pressure: Inadequate CO₂ pressure can lead to incomplete carboxylation.Use a high-pressure autoclave and ensure a sustained pressure of carbon dioxide (typically 80-100 atm) throughout the reaction.
Decarboxylation of the Product: The product can decarboxylate back to 2,6-dimethylphenol at excessively high temperatures.Maintain strict temperature control. While higher temperatures favor the para-isomer, exceeding the optimal range can lead to product degradation.
Product is Contaminated with the Ortho-Isomer Sub-optimal Catalyst: The potassium base may not be sufficiently pure or effective.Ensure the use of high-purity, anhydrous potassium carbonate or potassium hydroxide.
Reaction Temperature Too Low: While high temperatures can cause decarboxylation, very low temperatures may not provide enough energy to favor the thermodynamically more stable para-product.Optimize the reaction temperature. A typical range for para-carboxylation is 180-250°C.[7]
Product is Discolored (Brown or Off-White) Oxidation of Phenol: The 2,6-dimethylphenol starting material may have oxidized.Use freshly distilled or high-purity 2,6-dimethylphenol.
Formation of Byproducts: Side reactions can lead to colored impurities.Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). Treatment with activated charcoal can also help remove colored impurities.[8]
Formation of Dimeric Byproducts Presence of Oxygen: Oxygen can promote the oxidative coupling of phenoxide radicals.Purge the reaction vessel thoroughly with an inert gas before introducing carbon dioxide to minimize the presence of oxygen.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound using Anhydrous Potassium Carbonate

This protocol outlines the synthesis of this compound from 2,6-dimethylphenol using anhydrous potassium carbonate as the catalyst.

Materials:

  • 2,6-Dimethylphenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Carbon Dioxide (CO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

  • Activated Charcoal

Equipment:

  • High-pressure autoclave with a mechanical stirrer

  • Heating mantle with temperature controller

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Preparation of Potassium 2,6-dimethylphenoxide:

    • In a round-bottom flask, dissolve 2,6-dimethylphenol (1.0 eq) in a minimal amount of a suitable high-boiling inert solvent.

    • Add anhydrous potassium carbonate (1.5 eq) to the solution.

    • Heat the mixture to reflux under an inert atmosphere to facilitate the formation of the potassium phenoxide. The water formed during this reaction should be removed, for example, by using a Dean-Stark apparatus.

    • Once the phenoxide formation is complete, remove the solvent under reduced pressure to obtain the dry potassium 2,6-dimethylphenoxide as a powder.

  • Carboxylation Reaction:

    • Transfer the dry potassium 2,6-dimethylphenoxide powder to a high-pressure autoclave.

    • Seal the autoclave and purge it with nitrogen or argon to remove any residual air.

    • Pressurize the autoclave with carbon dioxide to 80-100 atm.

    • Heat the autoclave to 200-220°C with vigorous stirring.

    • Maintain these conditions for 4-6 hours.

  • Work-up and Isolation:

    • Cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

    • Dissolve the solid reaction mixture in hot deionized water.

    • While stirring, slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. The this compound will precipitate out of the solution.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Add a small amount of activated charcoal and boil the solution for 10-15 minutes.

    • Perform a hot filtration to remove the charcoal.

    • Slowly add hot deionized water to the filtrate until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.

Visualizing the Process

Reaction Mechanism

Kolbe_Schmitt_Mechanism cluster_0 Phenoxide Formation cluster_1 Carboxylation cluster_2 Aromatization & Product Formation 2,6-Dimethylphenol 2,6-Dimethylphenol Potassium_2,6-dimethylphenoxide Potassium_2,6-dimethylphenoxide 2,6-Dimethylphenol->Potassium_2,6-dimethylphenoxide + K₂CO₃ Carbanion_Intermediate Carbanion_Intermediate Potassium_2,6-dimethylphenoxide->Carbanion_Intermediate + CO₂ Keto_Tautomer Keto_Tautomer Carbanion_Intermediate->Keto_Tautomer Electrophilic Attack Potassium_4-hydroxy-3,5-dimethylbenzoate Potassium_4-hydroxy-3,5-dimethylbenzoate Keto_Tautomer->Potassium_4-hydroxy-3,5-dimethylbenzoate Tautomerization 4-Hydroxy-3,5-dimethylbenzoic_acid 4-Hydroxy-3,5-dimethylbenzoic_acid Potassium_4-hydroxy-3,5-dimethylbenzoate->4-Hydroxy-3,5-dimethylbenzoic_acid + H⁺ (Acidification)

Caption: Mechanism of the Kolbe-Schmitt reaction for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start Phenoxide_Formation Prepare Potassium 2,6-dimethylphenoxide Start->Phenoxide_Formation Carboxylation Carboxylation with CO₂ in Autoclave Phenoxide_Formation->Carboxylation Workup Aqueous Work-up and Acidification Carboxylation->Workup Isolation Isolate Crude Product (Filtration) Workup->Isolation Purification Purify by Recrystallization and/or Charcoal Treatment Isolation->Purification Final_Product Obtain Pure This compound Purification->Final_Product End End Final_Product->End

Caption: A generalized workflow for the synthesis and purification of this compound.

References

  • Wikipedia. Kolbe–Schmitt reaction. [Link]
  • Z. Marković, S. Marković, N. Begović, D. Sušac. Theoretical Study of the Kolbe-Schmitt Reaction Mechanism.
  • Kolbe-Schmitt Reaction. Name Reactions in Organic Chemistry. 2006:274-276.
  • I. V. Kozhevnikov, A. A. Shtro, V. A. Likholobov, A. S. Shalygin, A. V. Pestunov. Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction.
  • BYJU'S. Kolbe Reaction Mechanism. [Link]
  • Grokipedia. Kolbe–Schmitt reaction. [Link]
  • Future4200. The Kolbe-Schmitt Reaction. [Link]
  • Chemistry LibreTexts. Kolbe's Reaction. [Link]
  • L.S.College, Muzaffarpur. Kolbe–Schmitt reaction. [Link]
  • Google Patents. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • BYJU'S. Kolbe Schmitt Reaction. [Link]
  • ScienceDirect.
  • Chemistry Stack Exchange. Why isn't 4-hydroxybenzoic acid formed along with salicylic acid in Kolbe's reaction? [Link]
  • Oriental Journal of Chemistry. Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)
  • Royal Society of Chemistry.
  • ResearchGate.
  • PubMed. On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid. [Link]
  • PubMed.
  • Phase-Transfer Catalysis.
  • ResearchGate.
  • NIST WebBook. Benzoic acid, 4-hydroxy-3,5-dimethoxy-. [Link]
  • PubChem. This compound. [Link]
  • ResearchGate. The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by a μ-OCH 3-bridged dicopper(II)
  • PubMed Central. Characterization of selective binding of alkali cations with carboxylate by x-ray absorption spectroscopy of liquid microjets. [Link]
  • ResearchGate. Influence of alkali metal cations on the formation of zeolites under hydrothermal conditions with no organic structure directing agents. [Link]
  • Ruhr-Universität Bochum.
  • PubMed Central.
  • SIELC Technologies. This compound. [Link]
  • ResearchGate.
  • PubChemLite. This compound (C9H10O3). [Link]

Sources

purification strategy for removing polar impurities from 4-Hydroxy-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Hydroxy-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing polar impurities from this valuable compound. Here, you will find scientifically grounded protocols, explanations of the underlying principles, and solutions to common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the likely polar impurities in a sample of this compound?

A1: The nature of impurities is often linked to the synthetic route. A common synthesis involves the hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile. Therefore, a primary polar impurity could be the unreacted starting material, 4-hydroxy-3,5-dimethylbenzonitrile . Additionally, side reactions or incomplete reactions during earlier synthetic steps could introduce other polar species. Phenolic compounds, in general, are susceptible to oxidation, which can lead to colored, polar impurities.

Q2: How do I choose the best purification strategy for my sample?

A2: The optimal purification strategy depends on the nature and quantity of the impurities, as well as the desired final purity of your this compound.

  • For removal of ionic and highly polar impurities: Acid-base extraction is a highly effective and scalable first-line approach.

  • For achieving high crystalline purity: Recrystallization is the gold standard, particularly if the impurities have different solubility profiles from the desired product.

  • For separating structurally similar impurities: Column chromatography offers the highest resolution and is ideal for challenging separations.

A combination of these techniques often yields the best results. For instance, an initial acid-base extraction can be followed by recrystallization to obtain a highly pure, crystalline product.

Q3: My purified this compound is discolored. What could be the cause and how can I fix it?

A3: Discoloration, often a pink or brownish hue, is typically due to the presence of oxidized phenolic impurities. These can sometimes be challenging to remove completely. If recrystallization alone does not yield a colorless product, you can try incorporating a small amount of activated charcoal during the hot dissolution step of the recrystallization process. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

Purification Strategy Overview

The following diagram outlines a general workflow for the purification of this compound, incorporating the three main techniques discussed in this guide.

Purification_Workflow start Crude this compound extraction Acid-Base Extraction start->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Further Purification chromatography Column Chromatography extraction->chromatography For Difficult Separations pure_product Pure Product recrystallization->pure_product High Purity chromatography->pure_product Highest Purity

Caption: General purification workflow for this compound.

Troubleshooting and Detailed Protocols

Strategy 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the phenolic hydroxyl and carboxylic acid groups in this compound. By treating an organic solution of the crude product with an aqueous base, the acidic compound is deprotonated to form a water-soluble salt, which partitions into the aqueous phase. Neutral and basic impurities remain in the organic layer and are thus separated. Subsequent acidification of the aqueous layer regenerates the pure, insoluble this compound, which can be collected by filtration.[1][2] The pKa of the carboxylic acid is significantly lower than that of the phenol, ensuring deprotonation with a mild base.[3]

When to Use: This is an excellent initial purification step to remove non-acidic and weakly acidic impurities. It is a rapid and efficient method for processing larger quantities of material.

Troubleshooting Guide: Acid-Base Extraction

Issue Possible Cause(s) Solution(s)
Low recovery of product after acidification. Incomplete extraction into the aqueous base.Ensure thorough mixing of the organic and aqueous layers. Perform multiple extractions with fresh aqueous base.
Insufficient acidification.Check the pH of the aqueous layer with pH paper or a meter to ensure it is sufficiently acidic (pH < 4) to fully protonate the carboxylate.
Product is partially soluble in the aqueous solution.Cool the acidified solution in an ice bath to minimize solubility before filtration.
An emulsion forms at the interface of the two layers. The two phases are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help to break the emulsion.
The final product is still impure. Impurities are also acidic and are co-extracted.Consider using a weaker base, such as sodium bicarbonate, which will selectively deprotonate the more acidic carboxylic acid but not the less acidic phenol, if phenolic impurities are the issue.[4]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. The volume of the aqueous solution should be roughly equal to that of the organic solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer (if using a less dense organic solvent like diethyl ether).

  • Collection of Aqueous Layer: Drain the lower organic layer and set it aside. Collect the aqueous layer in a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete extraction, add a fresh portion of the aqueous base to the organic layer, shake, and combine the aqueous layers.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid, dropwise while stirring until the solution becomes acidic (test with pH paper). The this compound will precipitate out as a white solid.

  • Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Strategy 2: Recrystallization

Principle: Recrystallization is a powerful purification technique for solids based on differences in solubility. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities that are more soluble will remain in the mother liquor.[5]

When to Use: This method is ideal for removing small amounts of impurities and for obtaining a product with high crystalline purity. It is often used after an initial purification step like acid-base extraction.

Troubleshooting Guide: Recrystallization

Issue Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. Insufficient solvent.Add more hot solvent in small increments until the solid dissolves.
Inappropriate solvent.The chosen solvent may not be suitable. A different solvent or a co-solvent system may be required.
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
"Oiling out" occurs instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool more slowly.
The solution is cooling too rapidly.Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on solubility data, a mixture of ethanol and water or methanol and water is a good starting point for this compound. The goal is to find a solvent system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol or methanol) to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the point of saturation). Then, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry the crystals.

Strategy 3: Column Chromatography

Principle: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase (in this case, silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained on the polar silica gel for longer. By gradually increasing the polarity of the eluent, the adsorbed compounds can be selectively eluted from the column.[6]

When to Use: This method is best for separating compounds with similar polarities that are difficult to separate by other means. It is also useful for small-scale purifications where high purity is critical.

Troubleshooting Guide: Column Chromatography

Issue Possible Cause(s) Solution(s)
Poor separation of compounds. Inappropriate solvent system.The polarity of the eluent is either too high or too low. Optimize the solvent system using thin-layer chromatography (TLC) beforehand to achieve a good separation of spots.
Column was not packed properly.Cracks or channels in the silica gel will lead to poor separation. Ensure the column is packed uniformly.
Compound is stuck on the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For highly polar compounds like carboxylic acids, adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can help with elution.[7]
Streaking or tailing of the compound band. The compound is too polar for the silica gel.Use a more polar solvent system or consider deactivating the silica gel with a small amount of triethylamine if the compound is basic, or acetic acid if it is acidic.

Experimental Protocol: Column Chromatography

  • Preparation of the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: Start with a non-polar eluent (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Wikipedia. (n.d.). Acid-base extraction.
  • Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Confluence.
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid.
  • Columbia University. (n.d.). Column chromatography.
  • University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Kinnory, D. S., Takeda, Y., & Greenberg, D. M. (1955). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. The Journal of biological chemistry, 212(1), 379–383.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.

Sources

Technical Support Center: Degradation Pathways of 4-Hydroxy-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Hydroxy-3,5-dimethylbenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions you may encounter during your experimental work.

Section 1: Understanding the Degradation Landscape

This compound is a substituted phenolic compound. Its degradation, particularly in biological systems, is of interest for environmental remediation, drug metabolism studies, and industrial biotechnology. The presence of two methyl groups on the aromatic ring introduces steric hindrance and electronic effects that can significantly influence the metabolic pathways compared to its unsubstituted counterpart, 4-hydroxybenzoic acid.

1.1: Plausible Microbial Degradation Pathway

While a universally established degradation pathway for this compound is not extensively documented, we can propose a plausible pathway based on known microbial strategies for degrading similar methylated aromatic compounds. The initial steps likely involve enzymatic modifications to the aromatic ring, making it susceptible to cleavage.

A key enzymatic reaction in the degradation of aromatic compounds is hydroxylation, which is often a prerequisite for ring cleavage. In the case of this compound, a potential initial step is a monooxygenase-catalyzed hydroxylation to form a catechol-like intermediate. This is then followed by ring cleavage, which can occur via ortho or meta pathways.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the study of this compound degradation.

Problem Potential Causes Troubleshooting Steps & Rationale
No degradation of this compound observed - Inappropriate microbial strain or enzyme source.- Substrate toxicity at the tested concentration.- Non-optimal culture conditions (pH, temperature, aeration).- Co-factor limitation for enzymes.1. Strain/Enzyme Selection: Use microbial consortia from contaminated sites or screen various known aromatic-degrading strains (e.g., Pseudomonas species). The methyl groups may require specialized enzymes not present in all organisms.2. Toxicity Assessment: Perform a dose-response experiment to determine the inhibitory concentration of the compound to your microbial culture.3. Optimize Conditions: Systematically vary pH, temperature, and shaking speed to find the optimal conditions for microbial growth and degradation.4. Co-factor Supplementation: Ensure the medium contains necessary co-factors for oxygenases (e.g., NADH, FAD).
Incomplete degradation or accumulation of intermediates - Formation of dead-end products.- Enzyme inhibition by the substrate or intermediates.- Co-metabolism is occurring, where the compound is only partially degraded in the presence of another growth substrate.1. Identify Intermediates: Use HPLC-MS or GC-MS to identify accumulating compounds. The presence of compounds like 4-hydroxy-3-methylbenzoic acid or 4-hydroxy-2-methylbenzoic acid has been observed as dead-end products in the degradation of some dimethylphenols[1].2. Investigate Enzyme Inhibition: Perform enzyme assays with purified or cell-free extracts to assess substrate or product inhibition.3. Test for Co-metabolism: Provide a primary growth substrate (e.g., glucose, succinate) and monitor the transformation of this compound. Some Pseudomonas strains have been shown to co-metabolically transform 3,5-dimethylphenol[2].
Poor peak shape (tailing, fronting) in HPLC analysis - Secondary interactions with the stationary phase (silanol interactions).- Inappropriate mobile phase pH.- Sample solvent stronger than the mobile phase.1. Use Modern Columns: Employ end-capped C18 columns or those with low silanol activity to minimize peak tailing for phenolic compounds.2. Adjust Mobile Phase pH: For acidic compounds like benzoic acid derivatives, a mobile phase pH of around 2.5-3.0 is often beneficial to suppress ionization and improve peak shape.3. Match Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent to prevent peak distortion.
Inconsistent retention times in HPLC - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation.1. Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump is functioning correctly.2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.3. Column Care: Flush the column with an appropriate solvent after each run and store it correctly. A guard column can help extend the life of the analytical column.
Difficulty in identifying unknown metabolites - Low concentration of intermediates.- Lack of commercially available standards.- Complex sample matrix.1. Sample Concentration: Use solid-phase extraction (SPE) to concentrate the metabolites from your culture supernatant before analysis.2. High-Resolution Mass Spectrometry: Employ LC-MS/MS or high-resolution mass spectrometry (e.g., Orbitrap, TOF) to obtain accurate mass and fragmentation data for structural elucidation.3. NMR Spectroscopy: If an intermediate can be isolated in sufficient quantity, NMR spectroscopy is a powerful tool for definitive structure determination.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most likely first step in the microbial degradation of this compound?

A1: Based on the degradation of other substituted aromatic compounds, the most probable initial step is a hydroxylation of the aromatic ring, catalyzed by a monooxygenase enzyme. This would result in the formation of a dihydroxybenzoic acid derivative (a catechol). Another possibility is the decarboxylation of the molecule to form 2,6-dimethylphenol, which could then be further metabolized.

Q2: What are the key enzymes to look for when studying the degradation of this compound?

A2: The key enzymes are likely to be:

  • Monooxygenases or Dioxygenases: These enzymes are crucial for the initial hydroxylation of the aromatic ring.

  • Catechol Dioxygenases: These enzymes are responsible for the cleavage of the dihydroxy-intermediate. They can be classified as intradiol or extradiol dioxygenases, depending on where they cleave the ring[3]. The substitution pattern of the catechol will influence which type of enzyme is active.

  • Dehydrogenases, Hydratases, and Aldolases: These enzymes are involved in the subsequent metabolism of the ring-cleavage products to central metabolic intermediates.

Q3: Can I use a standard C18 HPLC column for analyzing this compound and its metabolites?

A3: Yes, a C18 column is a good starting point. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acidifier like phosphoric or formic acid is suitable for separating this compound[4]. For analyzing polar metabolites, a column with a polar-embedded stationary phase might provide better retention and selectivity.

Q4: My microbial culture turns a yellowish-brown color when degrading this compound. What does this indicate?

A4: The formation of a colored product is often indicative of the accumulation of a ring-fission product from a meta-cleavage pathway. Meta-cleavage of catechols produces hydroxymuconic semialdehydes, which are typically yellow. This can be a useful visual clue that degradation is occurring via a meta-cleavage pathway.

Q5: Are there any known organisms that can degrade this compound?

A5: While specific literature on the complete mineralization of this compound is scarce, bacteria from the genera Pseudomonas and Rhodococcus are well-known for their ability to degrade a wide range of aromatic compounds, including methylated phenols and benzoic acids[1]. It is advisable to screen strains from these genera or to use enrichment cultures from environments contaminated with similar compounds.

Section 4: Experimental Protocols

4.1: Protocol for Monitoring the Degradation of this compound by a Microbial Culture

Objective: To quantify the disappearance of this compound and detect the formation of major intermediates over time.

Materials:

  • Microbial culture of interest

  • Minimal salts medium (MSM) appropriate for the selected microorganism

  • Sterile 250 mL Erlenmeyer flasks with foam stoppers

  • This compound (stock solution in a suitable solvent, e.g., ethanol, at 10 g/L)

  • Incubator shaker

  • 1.5 mL microcentrifuge tubes

  • Centrifuge

  • HPLC vials

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Culture Preparation: Grow a pre-culture of the microorganism in a suitable rich medium (e.g., Luria-Bertani broth) to the late exponential phase.

  • Inoculum Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min), wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD600 of 1.0).

  • Experimental Setup:

    • In triplicate, add 50 mL of MSM to 250 mL flasks.

    • Spike the flasks with the this compound stock solution to a final concentration of 100 mg/L.

    • Inoculate the flasks with 1% (v/v) of the washed cell suspension.

    • Prepare a sterile control flask with MSM and the compound but no inoculum.

  • Incubation: Incubate the flasks in a shaker at the optimal temperature and agitation speed for the microorganism (e.g., 30°C, 180 rpm).

  • Sampling:

    • At regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), aseptically withdraw 1 mL samples from each flask.

    • Transfer the samples to 1.5 mL microcentrifuge tubes.

  • Sample Preparation for HPLC:

    • Centrifuge the samples at high speed (e.g., 13,000 x g for 5 min) to pellet the cells.

    • Transfer the supernatant to a clean microcentrifuge tube.

    • If necessary, filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Analyze the samples using the HPLC method detailed below.

4.2: Recommended HPLC Method
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.1% phosphoric acid in water (Solvent A). A starting point could be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Note for MS-compatibility: Replace phosphoric acid with 0.1% formic acid[4].

Section 5: Visualizing the Pathways

5.1: Proposed Degradation Pathway

degradation_pathway cluster_main Proposed Degradation Pathway of this compound A This compound B 3,4-Dihydroxy-5,6-dimethyl- cyclohexa-1,5-diene-1-carboxylic acid (Hypothetical Dihydrodiol Intermediate) A->B Dioxygenase C 3,4-Dihydroxy-5-methylbenzoic acid (Protocatechuic Acid Analogue) B->C Dehydrogenase D Ring Cleavage Products C->D Catechol Dioxygenase (ortho or meta cleavage) E TCA Cycle Intermediates D->E Further Metabolism experimental_workflow cluster_workflow Experimental Workflow for Degradation Studies prep 1. Culture Preparation & Inoculation incubate 2. Incubation with This compound prep->incubate sample 3. Time-course Sampling incubate->sample hplc_prep 4. Sample Preparation (Centrifugation/Filtration) sample->hplc_prep hplc 5. HPLC Analysis hplc_prep->hplc data 6. Data Analysis (Quantification & Metabolite ID) hplc->data

Caption: A typical experimental workflow for studying microbial degradation.

References

  • PubMed. (n.d.). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds.
  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds | Request PDF.
  • PubMed. (n.d.). Catechol oxidase activity of a series of new dinuclear copper(II) complexes with 3,5-DTBC and TCC as substrates: syntheses, X-ray crystal structures, spectroscopic characterization of the adducts and kinetic studies.
  • ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by....
  • IUBMB Nomenclature. (n.d.). EC 1.13.11.16.
  • PubMed. (n.d.). Catechol dioxygenases.
  • ResearchGate. (n.d.). A Comparative Study of the Synthesis of 3‐Substituted Catechols using an Enzymatic and a Chemoenzymatic Method | Request PDF.
  • MDPI. (2019, November 10). Microbial Phenolic Metabolites: Which Molecules Actually Have an Effect on Human Health?
  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the....
  • PMC. (n.d.). Biodegradation of Aromatic Hydrocarbons in an Extremely Acidic Environment.
  • PMC. (2024, January 10). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3.
  • ResearchGate. (n.d.). Degradation pathway for 3-chlorobenzoic acid by....
  • SpringerLink. (n.d.). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria.
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • WUR eDepot. (n.d.). PRODUCTION OF CATECHOLS.
  • PMC. (n.d.). The Chemistry of Gut Microbial Metabolism of Polyphenols.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
  • PMC. (n.d.). Bacterial Degradation of Aromatic Compounds.
  • Human Metabolome Database. (2021, September 10). Showing metabocard for 3,5-Dimethylphenol (HMDB0246064).
  • MDPI. (2023, November 8). Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology.
  • Frontiers. (n.d.). Bacterial degradation of monocyclic aromatic amines.

Sources

Validation & Comparative

4-Hydroxy-3,5-dimethylbenzoic acid vs 4-Hydroxybenzoic acid properties

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered significant information.

From the first search, I have:

  • Physicochemical properties for 4-Hydroxybenzoic acid (pKa of carboxylic acid, melting point, solubility, appearance).

  • Physicochemical properties for 4-Hydroxy-3,5-dimethylbenzoic acid (melting point, solubility, appearance).

  • General information on the antioxidant activity of phenolic acids.

  • Applications of 4-Hydroxybenzoic acid in polymers (Vectran).

  • General applications for both compounds.

From the second search, I have found:

  • The pKa of the phenolic hydroxyl group for 4-Hydroxybenzoic acid is approximately 9.3-9.95.

  • Theoretical basis for antioxidant activity: Electron-donating groups (like methyl) attached to the phenol ring are expected to increase antioxidant activity by stabilizing the resulting phenoxyl radical.

  • Information on the use of this compound in polymer synthesis. One source mentions its bulk condensation using acetic anhydride yielded polymers, though the molecular weights varied based on substituents.

  • Several detailed protocols for the DPPH antioxidant assay.

What I am missing:

  • A specific pKa value for the carboxylic acid of this compound. However, I can logically deduce the effect of the methyl groups on it relative to 4-Hydroxybenzoic acid.

  • A specific pKa value for the phenolic hydroxyl group of this compound. Again, I can infer the trend based on electronic effects.

  • A direct, head-to-head experimental study comparing the antioxidant IC50 values of the two specific molecules. While the theoretical evidence is strong that the dimethylated version should be a better antioxidant, a direct citation would be ideal. I will proceed by explaining the expected outcome based on structure-activity relationships.

  • Specific details on the properties of polymers made from this compound compared to those from 4-Hydroxybenzoic acid. The information is general.

Final Plan:

  • Structure the Guide : Create a logical flow starting with an introduction, moving to a detailed property comparison, analyzing the structural basis for these differences, providing a practical experimental protocol, discussing applications, and concluding with a summary.

  • Part 1: Introduction : Write an introduction explaining the purpose of the guide and introducing the two molecules with their structures.

  • Part 2: Physicochemical Properties : Create the comparative data table using the collected information.

  • Part 3: Structural Analysis & Reactivity : Explain the inductive effect of the methyl groups and how it influences the pKa of both the carboxyl and hydroxyl groups, and the antioxidant capacity. Create a Graphviz diagram to illustrate this.

  • Part 4: Comparative Applications : Discuss the known and potential applications, especially in polymer chemistry and as antioxidants, highlighting how their different properties would influence their use.

  • Part 5: Experimental Protocol : Write a detailed, step-by-step DPPH assay protocol suitable for comparing the two compounds. Create a Graphviz workflow diagram for the protocol.

  • Part 7: References : Compile the complete, formatted reference list with clickable URLs.### A Comparative Guide for Researchers: this compound vs. 4-Hydroxybenzoic acid

This guide provides an in-depth, objective comparison of this compound and its parent compound, 4-Hydroxybenzoic acid. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond a simple catalog of properties. It delves into the causal relationships between chemical structure and functional characteristics, offering field-proven insights and supporting experimental frameworks to guide your research and application decisions.

Introduction: Structure Defines Function

At a glance, this compound and 4-Hydroxybenzoic acid (p-hydroxybenzoic acid, PHBA) are closely related phenolic acids. Both are built upon a benzene ring functionalized with a carboxylic acid group and a hydroxyl group in the para (1,4) positions. The critical distinction lies in the two methyl groups flanking the hydroxyl group in this compound. This seemingly minor structural alteration has profound implications for the molecule's electronic properties, acidity, antioxidant potential, and reactivity, thereby dictating its suitability for various applications.

This guide will dissect these differences, providing the foundational understanding necessary to select the appropriate molecule for applications ranging from polymer synthesis to antioxidant formulations.

Comparative Physicochemical Properties

A direct comparison of fundamental physicochemical properties is the first step in understanding the functional differences between these two molecules. The data below has been compiled from various authoritative sources.

PropertyThis compound4-Hydroxybenzoic acidRationale for Difference
Chemical Structure this compound structure4-Hydroxybenzoic acid structurePresence of two methyl groups at positions 3 and 5.
Molecular Formula C₉H₁₀O₃[1]C₇H₆O₃[2]Addition of two CH₂ groups.
Molecular Weight 166.17 g/mol [1]138.12 g/mol [2]Higher due to the two methyl groups.
Appearance White to cream or pale brown crystalline powder[3]White crystalline solid[2]Generally similar crystalline solids.
Melting Point 221-227 °C[3]213-217 °CIncreased molecular weight and potential for altered crystal packing.
Water Solubility Sparingly solubleSlightly soluble (0.5 g/100 mL)[2]Increased hydrophobicity from methyl groups likely reduces water solubility.
Solubility (Organic) Soluble in methanol[4]Soluble in alcohol, ether, acetone[2]Both show good solubility in polar organic solvents.
pKa (Carboxylic Acid) Expected to be > 4.54~4.54[2][5]Electron-donating methyl groups increase electron density on the ring, slightly destabilizing the carboxylate anion, thus weakening the acid (higher pKa).
pKa (Phenolic Hydroxyl) Expected to be > 9.95~9.95Electron-donating methyl groups increase electron density on the phenoxide oxygen, making it a stronger base and a weaker acid (higher pKa).
LogP (Octanol/Water) 2.08 (Predicted)1.58[2]The two additional methyl groups significantly increase the molecule's lipophilicity.

The Decisive Influence of Methyl Substituents: A Deeper Dive

The presence of two methyl groups at the ortho positions relative to the hydroxyl group is the central driver of the differences in reactivity and biological activity. Methyl groups are classified as electron-donating groups (EDGs) due to an inductive effect, pushing electron density into the benzene ring.

Impact on Acidity and Reactivity

The electron-donating nature of the methyl groups influences the acidity of both the carboxylic acid and the phenolic hydroxyl functions:

  • Carboxylic Acid (pKa₁) : By pushing electron density into the ring, the methyl groups slightly destabilize the resulting carboxylate anion (COO⁻) after deprotonation. This makes the proton less likely to leave, resulting in a weaker acid (a slightly higher pKa) compared to the unsubstituted 4-Hydroxybenzoic acid.

  • Phenolic Hydroxyl (pKa₂) : Similarly, the EDGs increase the electron density on the phenolic oxygen. This makes the resulting phenoxide anion (O⁻) more basic and less stable, requiring a stronger base to remove the proton. Consequently, the phenolic hydroxyl group of this compound is less acidic (has a higher pKa) than that of 4-Hydroxybenzoic acid.[6]

Enhancement of Antioxidant Potential

The primary mechanism by which phenolic compounds act as antioxidants is by donating the hydrogen atom from their hydroxyl group to neutralize free radicals.[7] The stability of the resulting phenoxyl radical is paramount to its effectiveness.

  • Hydrogen Donation : The phenolic -OH group donates a hydrogen atom (H•) to a free radical (R•), quenching it.

  • Radical Stabilization : The antioxidant molecule is converted into a phenoxyl radical. This new radical must be stable and relatively unreactive to prevent it from propagating the radical chain reaction.

The electron-donating methyl groups play a crucial role in stabilizing this phenoxyl radical. They push electron density into the ring, which helps to delocalize the unpaired electron through resonance. This increased stabilization makes the initial hydrogen atom donation more energetically favorable. Therefore, it is mechanistically predicted that This compound is a more potent antioxidant than 4-Hydroxybenzoic acid. [8][9][10]

G cluster_0 Structural Comparison cluster_1 Key Feature cluster_2 Consequences of Methyl Groups cluster_3 Resulting Properties mol1 This compound feature1 Two Electron-Donating Methyl Groups (EDG) mol1->feature1 possesses mol2 4-Hydroxybenzoic acid effect1 Increased Electron Density on Aromatic Ring feature1->effect1 effect3 Increased Lipophilicity (Higher LogP) feature1->effect3 effect2 Enhanced Stability of Phenoxyl Radical effect1->effect2 effect4 Decreased Acidity (Higher pKa) effect1->effect4 prop2 Altered Polymer Properties effect1->prop2 prop1 Higher Antioxidant Activity effect2->prop1 prop3 Modified Solubility Profile effect3->prop3

Caption: Impact of methyl groups on molecular properties.

Comparative Applications: A Tale of Two Monomers

Polymer Chemistry

4-Hydroxybenzoic acid is a well-established and critical monomer in the synthesis of high-performance wholly aromatic polyesters, most notably liquid crystal polymers (LCPs) like Vectran.[11] Its rigid, linear structure allows for the formation of highly ordered polymer chains that exhibit exceptional thermal stability and mechanical strength.[11] The synthesis is typically carried out via melt polycondensation of the acetylated derivative.[11][12]

This compound has also been investigated as a monomer. The presence of the two bulky methyl groups disrupts the close packing of polymer chains that is characteristic of LCPs derived from its unsubstituted counterpart. This disruption can be strategically employed to:

  • Increase Solubility : The less-ordered structure can improve the solubility of the resulting polyesters in organic solvents.

  • Lower Melting Point : The disruption of intermolecular forces typically lowers the melting temperature, potentially improving melt processability.

  • Modify Mechanical Properties : The methyl groups can alter the flexibility and impact resistance of the polymer.

Research has confirmed that high molecular weight polyesters can be synthesized from 3,5-dimethyl-4-hydroxybenzoic acid via bulk condensation.[12] This makes it a valuable comonomer for researchers looking to tailor the properties of aromatic polyesters for specific applications where the extreme rigidity of standard LCPs is not required or is detrimental.

Antioxidant Applications

As established, the structural features of This compound strongly suggest it possesses superior antioxidant activity. For applications in stabilizing polymers, oils, or biological formulations against oxidative degradation, it represents a theoretically more potent alternative to 4-Hydroxybenzoic acid . The increased lipophilicity (higher LogP) may also enhance its solubility and efficacy in non-aqueous or lipid-based systems.

Experimental Protocol: Comparative Antioxidant Activity via DPPH Assay

To empirically validate the predicted difference in antioxidant activity, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a reliable and widely used method.[13] It measures the ability of a compound to donate a hydrogen atom and quench the stable purple DPPH radical, causing a color change that can be measured spectrophotometrically.[13]

Principle

DPPH• (purple) + Antioxidant-H → DPPH-H (yellow/colorless) + Antioxidant•

The decrease in absorbance at ~517 nm is proportional to the concentration of radicals scavenged.

Materials and Reagents
  • This compound

  • 4-Hydroxybenzoic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (Spectrophotometric grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control/standard

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 517 nm

  • Calibrated micropipettes

Step-by-Step Methodology
  • Preparation of Solutions:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of ~1.0 at 517 nm. This solution should be prepared fresh daily.[14]

    • Test Compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each test compound (this compound, 4-Hydroxybenzoic acid, and Trolox) in 10 mL of methanol.

    • Serial Dilutions: From the stock solutions, prepare a series of dilutions for each compound (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in methanol.

  • Assay Procedure (in 96-well plate):

    • Blank: Add 200 µL of methanol to a well.

    • Control: Add 100 µL of DPPH working solution + 100 µL of methanol to three wells.

    • Samples: Add 100 µL of each sample dilution to respective wells in triplicate. Then, add 100 µL of the DPPH working solution to each of these wells.

  • Incubation and Measurement:

    • Mix the plate gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

    • Measure the absorbance of all wells at 517 nm using the microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % Inhibition against the concentration for each compound.

    • Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the graph. A lower IC₅₀ value indicates higher antioxidant activity.

G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement cluster_analysis Analysis prep 1. Solution Preparation stock_dpph Prepare 0.2 mM DPPH Stock stock_sample Prepare 1 mg/mL Stock of Samples & Trolox assay 2. Assay Setup (96-well plate) prep->assay work_dpph Prepare DPPH Working Solution stock_dpph->work_dpph serial_dil Create Serial Dilutions stock_sample->serial_dil measure 3. Incubation & Measurement assay->measure add_samples Add 100 µL Sample Dilutions (in triplicate) add_dpph Add 100 µL DPPH Working Solution add_samples->add_dpph analysis 4. Data Analysis measure->analysis incubate Incubate 30 min in the dark read_abs Read Absorbance at 517 nm incubate->read_abs calc_inhibit Calculate % Inhibition plot Plot % Inhibition vs. Concentration calc_inhibit->plot calc_ic50 Determine IC₅₀ Value plot->calc_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

Conclusion and Recommendations

While structurally similar, this compound and 4-Hydroxybenzoic acid offer distinct properties that make them suitable for different applications.

  • 4-Hydroxybenzoic acid remains the industry standard for producing high-performance, thermally stable, and mechanically robust aromatic polyesters and LCPs. It is also a key precursor for parabens used in preservation.[2][15] Its well-documented properties and commercial availability make it the default choice for applications leveraging these characteristics.

  • This compound should be considered the superior candidate for applications requiring enhanced antioxidant activity , particularly in lipid-based or organic systems. Its electron-donating methyl groups mechanistically favor the quenching of free radicals. In polymer science, it serves as a valuable specialty comonomer to strategically disrupt chain packing, thereby increasing solubility and lowering the processing temperature of aromatic polyesters.

The choice between these two molecules is not a matter of which is "better," but which is better suited for the intended application. A thorough understanding of the structure-property relationships detailed in this guide empowers researchers to make an informed decision, saving valuable experimental time and resources.

References

  • Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. (n.d.). MDPI.
  • Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers. (n.d.). PMC.
  • Why does the antioxidant activity increase as the number of OH groups on the phenolic ring increases? (2024). ResearchGate.
  • Electronic (Donating or Withdrawing) Effects of Ortho-Phenolic Substituents in Dendritic Antioxidants. (n.d.). ResearchGate.
  • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.
  • 4-hydroxybenzoic Acid. (n.d.). mVOC 4.0.
  • 4-Hydroxybenzoic acid. (n.d.). Qingdao Sigma Chemical Co., Ltd.
  • Showing Compound 4-Hydroxybenzoic acid (FDB010508). (2010). FooDB.
  • DPPH Antioxidant Assay. (n.d.). G-Biosciences.
  • Antioxidant Assay Kit Guide. (2020). Scribd.
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (n.d.). MDPI.
  • New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. (n.d.). ResearchGate.
  • Pyrogallol, protocatechuic acid, and 4-hydroxybenzoic acid. The... (n.d.). ResearchGate.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
  • Munteanu, I. G., & Apetrei, C. (2021). Genesis and development of DPPH method of antioxidant assay. MethodsX, 8, 101378.
  • 4-Hydroxybenzoic acid. (n.d.). Wikipedia.
  • 4-Hydroxybenzoic acid derivatives synthesized through metabolic... (n.d.). ResearchGate.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (n.d.). PMC.
  • Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethyl- (CAS 4919-37-3). (n.d.). Cheméo.
  • This compound. (n.d.). PubChem.
  • Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. (2021). PubMed.
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (n.d.). ResearchGate.
  • This compound. (n.d.). SIELC Technologies.

Sources

A Senior Application Scientist's Guide to the Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 4-hydroxy-3,5-dimethylbenzoate, a substituted aromatic ester, serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its structure, featuring a reactive phenolic hydroxyl group and an ester functionality, allows for a variety of subsequent chemical modifications.[1]

This guide provides an in-depth, objective comparison of the prevalent synthesis methods for methyl 4-hydroxy-3,5-dimethylbenzoate. We will delve into the underlying chemical principles of each route, provide detailed, field-tested experimental protocols, and present a comprehensive comparison of their performance based on key metrics such as yield, reaction time, and safety considerations. Our aim is to equip you with the necessary technical insights to select the most appropriate synthetic strategy for your specific research and development needs.

Precursor Synthesis: The Gateway to Methyl 4-hydroxy-3,5-dimethylbenzoate

The primary and most common precursor for the synthesis of methyl 4-hydroxy-3,5-dimethylbenzoate is 4-hydroxy-3,5-dimethylbenzoic acid.[2] The efficient production of this starting material is therefore a critical first step. The most prevalent method for this transformation is the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide ion with carbon dioxide under elevated temperature and pressure.[2]

The Kolbe-Schmitt Reaction: A Closer Look

The Kolbe-Schmitt reaction is a powerful tool for the synthesis of aromatic hydroxy acids. The reaction proceeds via the nucleophilic addition of a phenoxide to carbon dioxide.[2] The choice of the counter-ion (e.g., sodium vs. potassium) can influence the regioselectivity of the carboxylation.

Experimental Protocol: Synthesis of this compound via Kolbe-Schmitt Reaction

This protocol outlines the synthesis of the precursor acid from 2,6-dimethylphenol.

Materials:

  • 2,6-dimethylphenol

  • Sodium hydroxide (or other suitable strong base)

  • Methanol (or other suitable solvent)

  • Carbon dioxide (gas)

  • Concentrated sulfuric acid (or other strong acid)

  • High-pressure reactor

Procedure:

  • Formation of the Phenoxide: In a high-pressure reactor, dissolve 2,6-dimethylphenol in a suitable solvent such as methanol. Add a stoichiometric amount of a strong base, like sodium hydroxide, to the solution to form the sodium 2,6-dimethylphenoxide.

  • Carboxylation: Seal the reactor and pressurize it with carbon dioxide gas, typically to around 100 atm. Heat the reaction mixture to approximately 125°C with constant stirring. Allow the reaction to proceed for several hours.

  • Workup and Isolation: After cooling the reactor to room temperature, carefully vent the excess CO2. Acidify the reaction mixture with a strong acid, such as concentrated sulfuric acid, to a pH of about 2-3. This will precipitate the this compound.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic impurities and then dry it under vacuum to yield the purified this compound.[2]

Characterization of this compound:

  • ¹H NMR: Spectral data for this compound is available in public databases.[3]

  • ¹³C NMR: Spectral data for this compound is available in public databases.[4]

Comparative Analysis of Esterification Methods

With the precursor acid in hand, the final step is the esterification to yield methyl 4-hydroxy-3,5-dimethylbenzoate. This guide will compare three common and effective methods:

  • Fischer-Speier Esterification

  • Methylation with Dimethyl Sulfate

  • Methylation with Diazomethane

The choice of method will depend on factors such as the desired scale of the reaction, the availability of reagents and specialized equipment, and safety considerations.

Method 1: Fischer-Speier Esterification

This is a classic and widely used method for ester synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically achieved by using a large excess of the alcohol or by removing the water that is formed during the reaction.[5]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄). This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

cluster_start Starting Materials cluster_process Process cluster_end Product Carboxylic_Acid 4-hydroxy-3,5-dimethyl- benzoic acid Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Carboxylic_Acid->Acid_Catalyst Reacts with Methanol Methanol Methanol->Acid_Catalyst Reflux Reflux (4-16 hours) Acid_Catalyst->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Purification (Recrystallization) Workup->Purification Ester Methyl 4-hydroxy-3,5- dimethylbenzoate Purification->Ester

Caption: Workflow for Fischer-Speier Esterification.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from a procedure for a structurally similar compound and is a representative example of this method.[6]

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid or thionyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 5g, 0.030 mol) in an excess of anhydrous methanol (e.g., 75 mL). Cool the solution in an ice bath.

  • Catalyst Addition: Slowly and carefully add the acid catalyst. For example, add thionyl chloride (8 mL) dropwise to the cooled solution.[6] Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • Reaction: After the addition of the catalyst, allow the reaction mixture to warm to room temperature and stir for 16 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator. Dissolve the residue in an organic solvent like ethyl acetate.

  • Neutralization and Washing: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Then, wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude methyl 4-hydroxy-3,5-dimethylbenzoate.

  • Purification: The crude product can be further purified by recrystallization to obtain the final product of high purity.[6]

Method 2: Methylation with Dimethyl Sulfate

This method offers an efficient and often high-yielding route to the methyl ester. It involves the deprotonation of the carboxylic acid with a base, followed by methylation with dimethyl sulfate.

Mechanism: The carboxylic acid is first deprotonated by a base (e.g., potassium hydroxide or sodium bicarbonate) to form the more nucleophilic carboxylate anion. This carboxylate then acts as a nucleophile in an SN2 reaction with dimethyl sulfate, where the methyl group is transferred to the carboxylate, and the sulfate anion acts as the leaving group.

cluster_start Starting Material cluster_process Process cluster_end Product Carboxylic_Acid 4-hydroxy-3,5-dimethyl- benzoic acid Base Base (e.g., KOH) Carboxylic_Acid->Base Deprotonation Dimethyl_Sulfate Dimethyl Sulfate Base->Dimethyl_Sulfate Reacts with Reaction Reaction (1-3 hours) Dimethyl_Sulfate->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (if necessary) Workup->Purification Ester Methyl 4-hydroxy-3,5- dimethylbenzoate Purification->Ester

Caption: Workflow for Methylation with Dimethyl Sulfate.

Experimental Protocol: Methylation with Dimethyl Sulfate

This protocol is based on general procedures for the methylation of hydroxybenzoic acids.[7]

Materials:

  • This compound

  • Potassium hydroxide (or sodium bicarbonate)

  • Dimethyl sulfate

  • Acetone or water (as solvent)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • Deprotonation: Dissolve this compound in a suitable solvent such as acetone or water. Add a base, for example, potassium hydroxide, to deprotonate the carboxylic acid.

  • Methylation: Add dimethyl sulfate dropwise to the reaction mixture at room temperature or a slightly elevated temperature (up to 60°C). Stir the reaction for 1-3 hours.

  • Workup: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer with water and then with brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the desired methyl ester. Further purification can be performed if necessary.

Method 3: Methylation with Diazomethane

Diazomethane is a highly reactive methylating agent that provides a rapid and clean conversion of carboxylic acids to their corresponding methyl esters, often in near-quantitative yields.[6] This method is particularly advantageous for small-scale syntheses where high purity is crucial, as the only byproduct is nitrogen gas.[6][8]

Mechanism: The reaction is a two-step process. First, the acidic proton of the carboxylic acid protonates the diazomethane to form a methyl diazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile and attacks the methyl group of the diazonium cation in an SN2 fashion, with nitrogen gas being an excellent leaving group.[9]

cluster_start Starting Material cluster_process Process cluster_end Product Carboxylic_Acid 4-hydroxy-3,5-dimethyl- benzoic acid Diazomethane Diazomethane (CH₂N₂) in Ether Carboxylic_Acid->Diazomethane Reacts with Reaction Reaction (~2-3 hours) Diazomethane->Reaction Solvent_Removal Solvent Removal Reaction->Solvent_Removal Ester Methyl 4-hydroxy-3,5- dimethylbenzoate Solvent_Removal->Ester

Caption: Workflow for Methylation with Diazomethane.

Experimental Protocol: Methylation with Diazomethane

Safety Precaution: Diazomethane is highly toxic, explosive, and carcinogenic. It should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety measures, including the use of a blast shield and specialized glassware. It is often generated in situ for immediate use.[8]

Materials:

  • This compound

  • Diazomethane solution in ether (freshly prepared)

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve the this compound in diethyl ether in a flask equipped with a stir bar.

  • Diazomethane Addition: Cool the solution in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists, indicating that the carboxylic acid has been completely consumed.

  • Reaction: Allow the reaction to stir for a short period (typically 2-3 hours) at room temperature.

  • Quenching and Isolation: Carefully quench any excess diazomethane by the dropwise addition of a small amount of acetic acid until the yellow color disappears. Remove the solvent under reduced pressure to yield the methyl ester, which is often of high purity and may not require further purification.[6]

Performance Comparison of Synthesis Methods

ParameterFischer-Speier EsterificationMethylation with Dimethyl SulfateMethylation with Diazomethane
Starting Material This compoundThis compoundThis compound
Key Reagents Methanol, Acid Catalyst (e.g., H₂SO₄)[6]Base (e.g., KOH), Dimethyl SulfateDiazomethane (CH₂N₂)
Typical Yield ~80-95%[6]HighHigh (often nearly quantitative)[6]
Reaction Time 4-16 hours[6]1-3 hours~2-3 hours[6]
Temperature Reflux (e.g., ~65°C in methanol)Room temperature to 60°CRoom temperature
Product Purity Generally high after purification[6]HighVery high, often minimal purification needed[6]
Key Advantages Inexpensive and readily available reagents, suitable for large-scale synthesis.[6]High yield, irreversible reaction.High yield, fast reaction, minimal side products, simple workup.[6]
Key Disadvantages Equilibrium reaction requiring measures to drive to completion, elevated temperatures.[6]Dimethyl sulfate is toxic and must be handled with care.Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized handling.[6]

Safety and Handling Considerations

Dimethyl Sulfate: Dimethyl sulfate is a potent methylating agent that is also toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Diazomethane: As previously mentioned, diazomethane is a hazardous substance. Its preparation and use should only be undertaken by experienced chemists with a thorough understanding of the associated risks and the necessary safety precautions. The use of specialized, non-ground-glass apparatus is recommended to avoid explosions.

Conclusion

The synthesis of methyl 4-hydroxy-3,5-dimethylbenzoate can be effectively achieved through several methods, each with its own set of advantages and disadvantages.

  • Fischer-Speier Esterification is a robust and cost-effective method, particularly well-suited for larger-scale synthesis where the cost of reagents is a significant factor.

  • Methylation with Dimethyl Sulfate offers a high-yielding alternative with shorter reaction times, though it requires careful handling of the toxic methylating agent.

  • Methylation with Diazomethane provides the cleanest and often highest-yielding route, making it ideal for small-scale synthesis where product purity is of utmost importance. However, the extreme hazards associated with diazomethane necessitate stringent safety protocols and specialized handling.

The selection of the optimal synthesis method will ultimately be guided by the specific requirements of the research or development project, including the desired scale, purity requirements, available resources, and, most importantly, a thorough assessment of the safety considerations.

References

  • BenchChem. (2025). Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • PubChem. (n.d.). This compound.
  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.
  • International Journal of Physical Sciences. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. 3 (02): 1-7.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668).
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging.
  • ResearchGate. (2025). The Preparation and Reactions of Diazomethane.
  • PubChem. (n.d.). Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base.
  • Reddit. (2024). Methylation of p-hydroxybenzoic acid with Me2SO4.
  • ResearchGate. (2024). (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • Firdaus, F. (2017).
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.

Sources

A Senior Application Scientist's Guide to the Validation of HPLC Methods for 4-Hydroxy-3,5-dimethylbenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. 4-Hydroxy-3,5-dimethylbenzoic acid is a key intermediate in the synthesis of various organic molecules, including agrochemicals and dyestuffs, and has been investigated for its role as a reagent for potent TTR amyloidogenesis inhibitors.[1][2] Its reliable quantification is therefore a critical step in ensuring the quality and efficacy of final products.

This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound against other common analytical techniques. As your senior application scientist, my goal is not just to present a protocol, but to elucidate the scientific rationale behind the methodological choices, empowering you to make informed decisions in your own laboratory settings. Our approach is grounded in the globally recognized standards of the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines for the validation of analytical procedures.[3][4][5][6]

The Cornerstone of Quantification: The RP-HPLC Method

High-Performance Liquid Chromatography is a powerhouse in analytical chemistry due to its high resolution, sensitivity, and versatility. For a moderately polar compound like this compound, a Reversed-Phase (RP-HPLC) method is the gold standard.

Causality Behind Experimental Choices
  • The Stationary Phase (Column): We select a C18 (octadecylsilane) column as our stationary phase. The long alkyl chains of the C18 packing create a nonpolar environment. The fundamental principle here is "like dissolves like." The nonpolar stationary phase will retain the analyte based on its hydrophobic character. This compound, with its benzene ring and methyl groups, has sufficient nonpolar character to interact with and be retained by the C18 stationary phase.

  • The Mobile Phase: A gradient elution using a mixture of a polar solvent (like water, often acidified) and a less polar organic solvent (like acetonitrile or methanol) is employed. We start with a higher proportion of the aqueous phase, which allows the analyte to strongly adsorb to the nonpolar C18 column. By gradually increasing the concentration of the organic solvent (acetonitrile), we increase the mobile phase's polarity, which begins to compete with the stationary phase for the analyte. This controlled elution allows for a sharp, well-defined peak and efficient separation from other potential impurities. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous phase is critical.[7] It serves to suppress the ionization of the carboxylic acid group on our analyte, ensuring it is in a single, neutral form. This prevents peak tailing and results in a more symmetrical and reproducible peak shape.

  • The Detector: A UV-Vis or Diode Array Detector (DAD) is ideal. The aromatic ring in this compound contains a chromophore that absorbs UV light. A wavelength of approximately 230-254 nm is typically chosen to achieve maximum sensitivity and specificity for this class of compounds.[8][9]

Workflow for HPLC Method Validation

The following diagram illustrates the logical flow of validating an analytical method in accordance with ICH guidelines.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_doc Finalization Dev Develop HPLC Method (Column, Mobile Phase, Detector) Specificity Specificity (Analyte vs. Matrix/Impurities) Dev->Specificity Begin Validation Linearity Linearity & Range (Correlation Coefficient R²) Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ (Sensitivity Assessment) Robustness Robustness (Varying Method Parameters) Report Validation Report & SOP Robustness->Report

Caption: A workflow diagram illustrating the key stages of HPLC method development and subsequent validation as per ICH guidelines.

The Self-Validating System: A Deep Dive into ICH Q2(R2) Parameters

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[6] The following parameters form the foundation of a trustworthy and robust method. The data presented are typical for the analysis of phenolic acids and serve as a benchmark.

Validation ParameterAcceptance Criteria (ICH Q2(R2) Standards)Typical Performance for Phenolic Acid AnalysisRationale & Causality
Specificity The method must unequivocally assess the analyte in the presence of components that may be present (impurities, matrix).No interference observed at the analyte's retention time from placebo or known impurities.[9]This is the cornerstone of reliability. It proves that the signal you are measuring comes solely from your analyte of interest.
Linearity Correlation coefficient (R²) ≥ 0.99R² ≥ 0.999[8]This demonstrates a direct, proportional relationship between the analyte's concentration and the detector's response, which is essential for accurate quantification.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be accurate, precise, and linear.Typically 80-120% of the target assay concentration.Defines the boundaries within which the method can be reliably used without further validation.
Accuracy Expressed as percent recovery. Typically 98.0% to 102.0% for an assay of a drug substance.94.6% to 107.2% recovery.[8][10]This parameter measures the closeness of the experimental value to the true value, confirming there is no systematic error or bias in the method.
Precision (RSD%) Repeatability: ≤ 2% Intermediate Precision: ≤ 2%RSD < 2%[8]Measures the degree of scatter between a series of measurements. Low RSD indicates high precision and reproducibility of the method.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.~0.1 µg/mL[8][10]The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. Defines the sensitivity limit.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.~0.5 µg/mL[8][10]The lowest concentration that can be measured with acceptable accuracy and precision. This is the practical lower limit for quantitative measurements.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, column temp ±5°C).RSD < 2% under varied conditions.[10]Demonstrates the method's reliability during normal usage and its transferability between different labs or instruments.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is often the method of choice, it is crucial to understand its performance in the context of other available technologies. The selection of an analytical method is always a balance between the required performance and practical constraints.

Alternative Methodologies
  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique well-suited for volatile compounds.[11] For non-volatile analytes like this compound, a chemical derivatization step is mandatory to increase volatility.[12] This adds complexity and potential sources of error to the sample preparation workflow.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the highly sensitive and specific detection of mass spectrometry. It is often considered a benchmark method, offering superior sensitivity and the ability to confirm the identity of the analyte based on its mass-to-charge ratio.[13] However, the instrumentation is significantly more expensive and requires specialized expertise to operate and maintain.

  • Capillary Electrophoresis (CE): CE separates molecules based on their size and charge in an electric field. It offers high separation efficiency and requires very small sample volumes. While effective for phenolic acids, it can sometimes be less robust and have higher detection limits compared to HPLC for certain applications.[13]

  • Spectrophotometric Methods (e.g., Folin-Ciocalteu): These are colorimetric assays used to determine the total phenolic content in a sample.[14] While simple and rapid, they lack specificity. These methods react with a wide range of phenolic compounds and are susceptible to interference from other reducing substances like sugars and proteins.[15] They cannot quantify a single, specific compound like this compound within a mixture.

Performance Comparison Guide
FeatureHPLC-UV GC-MS LC-MS Capillary Electrophoresis (CE) Spectrophotometry
Specificity HighHighVery HighHighVery Low
Sensitivity (LOQ) Good (~0.5 µg/mL)Very Good (can be <0.1 µg/mL)Excellent (pg/mL to ng/mL)ModeratePoor
Quantitative Accuracy ExcellentExcellentExcellentGoodPoor (for single analyte)
Sample Preparation Simple (Dilution/Filtration)Complex (Derivatization) Simple to ModerateSimpleVery Simple
Cost (Instrument) ModerateModerate-HighHigh ModerateLow
Throughput HighModerateHighModerateVery High
Best Suited For Routine QC, formulation analysis, purity assessmentTrace analysis of volatile compoundsTrace analysis, metabolite ID, complex matricesCharged molecules, chiral separationsRapid screening of total phenolic content
Decision Framework for Method Selection

Method_Selection start Start: Need to quantify This compound q1 Is specific quantification of the single analyte required? start->q1 q2 Is the expected concentration extremely low (trace levels)? q1->q2 Yes spectro Use Spectrophotometry (e.g., Folin-Ciocalteu) q1->spectro No (Total Phenols OK) q3 Is routine QC with high throughput and reliability the goal? q2->q3 No lcms Use LC-MS for best sensitivity & specificity q2->lcms Yes hplc Use Validated HPLC-UV Method q3->hplc Yes gcms Consider GC-MS (with derivatization) q3->gcms No (e.g., for specific volatile impurities)

Caption: A decision-making flowchart to guide the selection of the most appropriate analytical technique based on experimental needs.

Experimental Protocols

Reproducibility is key to scientific integrity. The following protocols provide a detailed, step-by-step methodology for the validation experiments described above.

Validated RP-HPLC Method for this compound
  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 95:5 (A:B), ramp to 40:60 (A:B) over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 230 nm[8]

    • Column Temperature: 30°C

Validation Experiment Protocols
  • Specificity: Prepare and inject solutions of the diluent, a placebo (formulation matrix without the analyte), and a sample spiked with known related impurities. Analyze the chromatograms to confirm no interfering peaks at the retention time of this compound.[9]

  • Linearity: Prepare a stock solution of the analyte standard. Perform serial dilutions to create at least five concentration levels covering the expected range (e.g., 50% to 150% of the target concentration). Inject each concentration in triplicate. Construct a calibration curve by plotting the mean peak area against concentration and calculate the correlation coefficient (R²).[9]

  • Accuracy (Recovery): Prepare a placebo mixture and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.[8]

  • Precision (Repeatability): Prepare six individual samples at 100% of the target concentration from the same homogenous batch. Analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD) of the results. For Intermediate Precision , repeat this process on a different day with a different analyst or instrument and compare the %RSD.[9]

References

  • Understanding ICH Q2(R2)
  • This compound | 4919-37-3. (n.d.). ChemicalBook.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review. (2013).
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Guidance Q14 / Q2(R2)
  • A Comparative Guide to Phenol Detection: The Gibbs Method vs.
  • This compound. (2018). SIELC Technologies.
  • A Comparative Guide to Analytical Method Validation for Methyl 4-hydroxy-3,5-dimethylbenzo
  • This compound CAS#: 4919-37-3. (n.d.). ChemicalBook.
  • A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. (2020). MDPI.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formul
  • A Comparative Guide to the Validation of HPLC Methods for 4-Hydroxybenzoic Acid Analysis in Accordance with ICH Guidelines. (n.d.). Benchchem.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formul
  • Application Note: Quantitative Analysis of 4-Hydroxybenzoic Acid (4-HBA) by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.

Sources

A Comparative Guide to Catalysts for the Synthesis of 4-Hydroxy-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Hydroxy-3,5-dimethylbenzoic Acid and Its Synthetic Challenges

This compound is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a carboxylic acid, a hydroxyl group, and two methyl groups on the aromatic ring, makes it a versatile intermediate for creating more complex molecules. However, the selective introduction of a carboxyl group onto the 2,6-dimethylphenol backbone presents a significant synthetic challenge. This guide provides a comparative analysis of various catalytic approaches for the synthesis of this compound, offering insights into the mechanisms, efficiencies, and practical considerations of each method. The primary synthetic routes that will be discussed are the direct carboxylation of 2,6-dimethylphenol, a multi-step oxidation pathway, and a route involving a nitrile intermediate.

Route 1: Direct Carboxylation of 2,6-Dimethylphenol

The most atom-economical approach to this compound is the direct carboxylation of 2,6-dimethylphenol. This method, if optimized, offers a streamlined synthesis with minimal waste. The primary catalytic strategies for this transformation are the Kolbe-Schmitt reaction and modern transition-metal-catalyzed approaches.

The Kolbe-Schmitt Reaction: A Classic Approach with Modern Relevance

The Kolbe-Schmitt reaction, a well-established industrial process, involves the carboxylation of a phenoxide with carbon dioxide under pressure[1][2][3][4][5]. For the synthesis of this compound, the potassium salt of 2,6-dimethylphenol is the preferred substrate, as the use of potassium hydroxide is known to favor para-carboxylation, leading to the desired product[1][4][6][7].

Mechanism: The reaction proceeds through the formation of a potassium 2,6-dimethylphenoxide, which then acts as a nucleophile, attacking carbon dioxide. The choice of the counter-ion is crucial; the larger potassium ion is believed to sterically hinder ortho-carboxylation, thus promoting the formation of the para-isomer.

Catalytic System and Conditions: While the reaction is often considered to be base-mediated rather than truly catalytic, the choice of base and reaction conditions significantly impacts the yield and selectivity.

ParameterConditionRationale
Substrate Potassium 2,6-dimethylphenoxideFavors para-carboxylation
Carboxylating Agent Carbon Dioxide (CO2)C1 source
Pressure High pressureIncreases the concentration of CO2 in the reaction medium
Temperature Elevated temperatureProvides the necessary activation energy

Performance: While specific yield data for the carboxylation of 2,6-dimethylphenol via the Kolbe-Schmitt reaction is not extensively reported in readily available literature, the analogous reaction with phenol to produce 4-hydroxybenzoic acid can achieve high yields. Challenges with this method include the need for high pressure and temperature, and potential for side product formation.

Modern Catalytic Approaches to Carboxylation

Recent advances in catalysis have opened new avenues for the direct carboxylation of phenols under milder conditions. These methods often employ transition metal catalysts, Lewis acids, or biocatalysts.

  • Transition-Metal Catalysis: Various transition metals, including copper, palladium, and rhodium, have been investigated for the carboxylation of C-H bonds[5][8][9][10][11]. These catalysts can activate the C-H bond of the phenol, facilitating the insertion of CO2. However, the application of these systems to 2,6-dimethylphenol for selective para-carboxylation requires further research to identify optimal catalyst and ligand combinations.

  • Lewis Acid Catalysis: Lewis acids can enhance the electrophilicity of CO2, making it more susceptible to nucleophilic attack by the phenoxide[12]. Frustrated Lewis Pairs (FLPs) have also shown promise in activating CO2 for carboxylation reactions[13][14].

  • Biocatalysis: Enzymatic carboxylation offers the potential for high selectivity under mild conditions. While some benzoic acid decarboxylases have been shown to catalyze the reverse carboxylation reaction, they typically favor ortho-carboxylation[1][15][16][17]. Further enzyme engineering may be required to achieve the desired para-selectivity for 2,6-dimethylphenol.

Route 2: A Two-Step Oxidation Pathway

An alternative strategy involves a two-step oxidation process, starting from a suitable precursor. This method offers a potentially higher degree of control over the final product.

Step 1: Oxidation to 3,5-Dimethyl-4-hydroxybenzaldehyde

The first step involves the selective oxidation of a para-methyl group of a cresol derivative to an aldehyde. A common starting material for this is 2,4,6-trimethylphenol.

Catalytic Systems:

  • Copper and Iron Catalysis: Catalytic amounts of copper(II) chloride (CuCl2) or iron(II) chloride (FeCl2) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or molecular oxygen (O2) have been shown to be effective for the selective oxidation of 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde[18].

  • Cobalt Catalysis: Cobalt compounds, such as cobalt(II) acetate, can also catalyze the aerobic oxidation of p-cresol derivatives to the corresponding 4-hydroxybenzaldehydes with high yields[19]. One report indicates an 88% yield for the synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde using a cobalt catalyst.

  • Heterogeneous Catalysis: A copper-manganese oxide (CuMn-oxide) heterogeneous catalyst has been reported for the oxidation of p-cresol to p-hydroxybenzaldehyde, suggesting its potential applicability to substituted cresols.

Catalyst SystemOxidantSubstrateProductYieldReference
Co(OAc)2O22,4,6-trimethylphenol3,5-Dimethyl-4-hydroxybenzaldehyde88%
CuCl2 / FeCl2H2O2 / O22,4,6-trimethylphenol3,5-Dimethyl-4-hydroxybenzaldehyde-[18]
CuMn-oxideO2p-cresolp-hydroxybenzaldehyde-
Step 2: Oxidation of the Aldehyde to the Carboxylic Acid

The second step is the oxidation of the intermediate aldehyde, 3,5-dimethyl-4-hydroxybenzaldehyde, to the final product, this compound.

Catalytic Systems:

  • Cobalt Catalysis: Homogeneous oxidation processes using cobalt salts, such as cobalt naphthenate or cobalt acetate, have been patented for the oxidation of alkylaromatics to their corresponding carboxylic acids. This suggests that these catalysts could be effective for the oxidation of 3,5-dimethyl-4-hydroxybenzaldehyde[20].

Route 3: Synthesis via a Nitrile Intermediate

This pathway involves the synthesis of 4-hydroxy-3,5-dimethylbenzonitrile, followed by its hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile
  • Ammoxidation of p-Cresol Derivatives: The direct conversion of a methyl group to a nitrile can be achieved through ammoxidation. A patent describes a catalyst for the synthesis of p-hydroxybenzonitrile from p-cresol, which could be adapted for 2,6-dimethyl-p-cresol (2,4,6-trimethylphenol)[21].

  • From 3,5-Dimethyl-4-hydroxybenzaldehyde: A high-yield, one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in N,N-dimethylformamide (DMF) has been reported, achieving a 93% yield.

Step 2: Hydrolysis of the Nitrile

The hydrolysis of the nitrile to the carboxylic acid is a standard organic transformation that can be achieved under either acidic or basic conditions, typically without the need for a specific catalyst beyond the acid or base itself[22].

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Aerobic Oxidation of 2,4,6-Trimethylphenol to 3,5-Dimethyl-4-hydroxybenzaldehyde

This protocol is adapted from a reported procedure for the synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde.

Materials:

  • 2,4,6-Trimethylphenol

  • Cobalt(II) acetate tetrahydrate (Co(OAc)2·4H2O)

  • Sodium hydroxide (NaOH)

  • Ethylene glycol (EG)

  • Deionized water

  • Hydrochloric acid (HCl), 2% solution

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, combine 2,4,6-trimethylphenol (5.0 mmol), Co(OAc)2·4H2O (0.05 mmol), and NaOH (5.0 mmol) in a mixture of ethylene glycol (5.0 mL) and deionized water (0.25 mL).

  • Bubble oxygen (1.0 atm) through the stirred mixture at 50 °C for 12 hours.

  • After the reaction is complete, cool the mixture and add 10.0 mL of 2% hydrochloric acid.

  • Extract the aqueous phase with chloroform (3 x 10.0 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain 3,5-dimethyl-4-hydroxybenzaldehyde.

Visualizations

Catalytic Pathways Overview

Synthesis_Pathways cluster_0 Direct Carboxylation cluster_1 Oxidation Pathway cluster_2 Nitrile Pathway 2,6-Dimethylphenol_C 2,6-Dimethylphenol Target_Acid_C This compound 2,6-Dimethylphenol_C->Target_Acid_C Kolbe-Schmitt (K+ salt, CO2, P, T) or Transition Metal Catalyst + CO2 Precursor_O 2,4,6-Trimethylphenol Aldehyde_O 3,5-Dimethyl-4-hydroxybenzaldehyde Precursor_O->Aldehyde_O Co(OAc)2 / O2 or CuCl2 / H2O2 Target_Acid_O This compound Aldehyde_O->Target_Acid_O Oxidation Catalyst Precursor_N 2,4,6-Trimethylphenol Aldehyde_N 3,5-Dimethyl-4-hydroxybenzaldehyde Precursor_N->Aldehyde_N Oxidation Nitrile_N 4-Hydroxy-3,5-dimethylbenzonitrile Aldehyde_N->Nitrile_N NH2OH·HCl / DMF Target_Acid_N This compound Nitrile_N->Target_Acid_N Hydrolysis (H+ or OH-) Experimental_Workflow start Start reaction_setup Reaction Setup: 2,4,6-Trimethylphenol, Co(OAc)2, NaOH in EG/H2O start->reaction_setup reaction Reaction: Bubble O2 at 50°C for 12h reaction_setup->reaction workup Workup: Add HCl, Extract with Chloroform reaction->workup drying Drying and Concentration: Dry with Na2SO4, Evaporate solvent workup->drying purification Purification: Column Chromatography drying->purification product Product: 3,5-Dimethyl-4-hydroxybenzaldehyde purification->product

Caption: Workflow for the synthesis of the aldehyde intermediate.

Comparative Analysis and Conclusion

Each of the discussed synthetic routes offers distinct advantages and disadvantages.

  • Direct Carboxylation (Kolbe-Schmitt): This route is the most direct and atom-economical. However, it requires harsh conditions (high pressure and temperature) and the selective synthesis of the para-isomer from 2,6-dimethylphenol needs further optimization and detailed study. Modern catalytic methods for direct carboxylation are promising but are still in the early stages of development for this specific substrate.

  • Two-Step Oxidation: This pathway provides better control over the synthesis. The first step, the oxidation of 2,4,6-trimethylphenol to the corresponding aldehyde, can be achieved with high yield using cobalt or copper catalysts. The subsequent oxidation to the carboxylic acid is a standard transformation, although specific high-yielding catalysts for this step need to be identified and optimized. This route is likely to be more reproducible and scalable than the direct carboxylation at present.

  • Nitrile Intermediate Route: This route also offers good control and potentially high overall yields. The synthesis of the nitrile from the aldehyde intermediate is reported to be highly efficient. The final hydrolysis step is straightforward. This pathway is a strong contender for a reliable laboratory-scale synthesis.

Recommendation: For researchers and drug development professionals seeking a reliable and high-yielding synthesis of this compound, the two-step oxidation pathway and the nitrile intermediate route currently appear to be the most practical and well-documented options. The cobalt-catalyzed oxidation of 2,4,6-trimethylphenol to the aldehyde intermediate is a particularly promising starting point. Further investigation into the direct carboxylation of 2,6-dimethylphenol with modern catalytic systems is warranted to develop a more sustainable and efficient synthesis in the long term.

References

  • Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde - ChemicalBook.
  • Kolbe–Schmitt reaction - Wikipedia
  • Process for the production of 4-hydroxybenzaldehyde derivatives - European P
  • A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile - ResearchG
  • Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols - PMC - NIH
  • Recent Advances in Catalyst Design for Carboxyl
  • Amine-Mediated Enzymatic Carboxylation of Phenols Using CO2 as Substrate Increases Equilibrium Conversions and Reaction R
  • First Phenol Carboxylation with CO2 on Carbon Nanostructured C@Fe-Al2O3 Hybrids in Aqueous Media under Mild Conditions - NIH
  • Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis - NIH
  • Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process)
  • A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol | Request PDF - ResearchG
  • A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol | Request PDF - ResearchG
  • Kolbe–Schmitt reaction - L.S.College, Muzaffarpur
  • Carboxylation Reactions with Carbon Dioxide Using N‐Heterocyclic Carbene‐Copper Catalysts - ResearchG
  • Kolbe-Schmitt Reaction - J&K Scientific LLC
  • Carboxylation of Aromatics by CO 2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System - Scientific Research Publishing
  • Carboxylation of Phenol and its Derivatives with Sodium (Potassium)
  • Visible-Light Photocatalytic Di- and Hydro-Carboxylation of Unactiv
  • 2,6-Dimethylphenol synthesis - ChemicalBook
  • Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing)
  • Visible-light photocatalytic di- and hydro-carboxylation of unactivated alkenes with CO2 | Request PDF - ResearchG
  • CARBOXYLATION OF HYDROXYARENES WITH POTASSIUM SALTS OF ALKYLCARBONIC ACID - OUCI
  • (PDF)
  • Catalytic carboxylation reactions - Ruhr-Universität Bochum
  • CN1820847A - Catalyst for synthesizing p-hydroxybenzonitrile and its preparation method and application - Google P
  • dimethylbenzonitrile to 4-Hydroxy-3,5- dimethylbenzoic Acid - Benchchem
  • Photocatalytic Carboxylation of Terminal Alkynes with CO2 over Metal–Porphyrin Framework Nanosheets | ACS C
  • Process for the production of 4-hydroxybenzaldehyde derivatives - European P
  • 1 TRANSITION METAL-CATALYZED DECARBOXYLATIVE CARBON–CARBON BOND FORMATION Reported by Carl Liskey October 19, 2009 INTRODUC - Chemistry | Illinois
  • (PDF)
  • Potassium;2,6-dimethylphenol
  • CARBOXYLATION OF HYDROXYARENES WITH POTASSIUM SALTS OF ALKYLCARBONIC ACID | Semantic Scholar
  • Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System - Journal of Materials Science and Chemical Engineering - Scirp.org.
  • US3714269A - Process for producing 2,6-dimethylphenol - Google P
  • Reaction for obtaining 2,6-dimethylphenol
  • This compound | C9H10O3 | CID 138387 - PubChem
  • CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid
  • Method for making a 2,6-dialkylphenol - European P
  • This compound | LGC Standards
  • Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous C
  • Method of manufacturing phenol by direct oxidation of benzene - Google P
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR

Sources

A Multi-Spectroscopic Approach to Confirming the Structure of 4-Hydroxy-3,5-dimethylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and scientists, the process of structural elucidation is not merely a procedural step but a critical validation of the intended chemical entity. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural confirmation of 4-Hydroxy-3,5-dimethylbenzoic acid. By delving into the causality behind experimental choices and presenting a self-validating system of protocols, this document serves as a practical resource for professionals in the field.

The Imperative of Orthogonal Spectroscopic Analysis

The principle of employing multiple, independent analytical techniques is paramount in structural confirmation. Each spectroscopic method probes different aspects of a molecule's constitution, and their combined data provides a holistic and robust confirmation of its identity. Relying on a single technique can lead to ambiguity, as different compounds may exhibit similar spectral features in one domain but differ significantly in others. This guide will demonstrate how the convergence of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unassailable confirmation of the structure of this compound.

Integrated Workflow for Structural Confirmation

The process of confirming a chemical structure is a systematic workflow that integrates data from various spectroscopic techniques. Each step provides a piece of the puzzle, and the final structure must be consistent with all collected data.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesized Compound H_NMR ¹H NMR synthesis->H_NMR Proton Environment C_NMR ¹³C NMR synthesis->C_NMR Carbon Skeleton IR IR Spectroscopy synthesis->IR Functional Groups MS Mass Spectrometry synthesis->MS Molecular Weight & Formula interpretation Integrated Data Analysis H_NMR->interpretation C_NMR->interpretation IR->interpretation MS->interpretation confirmation Structure Confirmed interpretation->confirmation Consistent Data

Caption: Integrated workflow for the structural confirmation of an organic compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Causality of Experimental Choice: For this compound, ¹H NMR is chosen to:

  • Identify the number of distinct proton environments.

  • Determine the integration (number of protons) for each signal.

  • Elucidate the connectivity of protons through spin-spin coupling patterns.

  • Confirm the presence of labile protons from the hydroxyl and carboxylic acid groups.

Expected ¹H NMR Spectrum (DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5Broad Singlet1HCarboxylic Acid (-COOH)
~9.0Singlet1HPhenolic Hydroxyl (-OH)
7.54Singlet2HAromatic Protons (H-2, H-6)
2.19Singlet6HMethyl Protons (2 x -CH₃)

Interpretation:

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show four distinct signals. The downfield broad singlet at approximately 12.5 ppm is characteristic of a carboxylic acid proton, its broadness resulting from hydrogen bonding and chemical exchange. The singlet at around 9.0 ppm corresponds to the phenolic hydroxyl proton. The singlet at 7.54 ppm, integrating to two protons, is assigned to the two equivalent aromatic protons at positions 2 and 6. Their equivalence is due to the symmetry of the molecule. The upfield singlet at 2.19 ppm, integrating to six protons, is attributed to the two equivalent methyl groups at positions 3 and 5. The absence of splitting for the aromatic and methyl signals further confirms the symmetrical substitution pattern on the benzene ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule. It is a complementary technique to ¹H NMR and is crucial for confirming the carbon framework of a compound.

Causality of Experimental Choice: ¹³C NMR is employed to:

  • Determine the number of unique carbon environments.

  • Identify the chemical shifts of different types of carbon atoms (carbonyl, aromatic, aliphatic).

  • Confirm the overall symmetry of the molecule.

Expected ¹³C NMR Spectrum (DMSO-d₆):

Chemical Shift (ppm)Assignment
167.6Carboxylic Acid Carbonyl (C=O)
157.0Aromatic Carbon (C-4, attached to -OH)
130.0Aromatic Carbons (C-2, C-6)
125.1Aromatic Carbons (C-3, C-5)
121.7Aromatic Carbon (C-1)
16.9Methyl Carbons (2 x -CH₃)

Interpretation:

The ¹³C NMR spectrum is predicted to display six signals, which is consistent with the five distinct carbon environments in the this compound structure, taking into account the symmetry that renders the two methyl carbons and the two aromatic carbons at positions 2 and 6, and 3 and 5, respectively, as chemically equivalent. The most downfield signal at 167.6 ppm is characteristic of a carboxylic acid carbonyl carbon. The signals in the aromatic region (121.7-157.0 ppm) correspond to the six carbons of the benzene ring. The upfield signal at 16.9 ppm is indicative of the two equivalent methyl carbons.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds.

Causality of Experimental Choice: IR spectroscopy is used to:

  • Confirm the presence of the hydroxyl (-OH) group.

  • Verify the existence of the carboxylic acid (C=O and O-H) functionality.

  • Identify the aromatic C-H and C=C bonds.

Expected IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300BroadO-H stretch (phenolic)
3300-2500Very BroadO-H stretch (carboxylic acid, H-bonded)
~1680StrongC=O stretch (carboxylic acid)
~1600, ~1470MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (acid/phenol)
~3000MediumC-H stretch (aromatic)
~2950MediumC-H stretch (methyl)

Interpretation:

The IR spectrum provides clear evidence for the key functional groups in this compound. A very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid. This often overlaps with a broad peak for the phenolic O-H stretch around 3500-3300 cm⁻¹. The strong, sharp absorption at approximately 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid. The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1470 cm⁻¹ and the aromatic C-H stretching near 3000 cm⁻¹. The C-H stretching of the methyl groups is observed around 2950 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also offer structural insights through the analysis of fragmentation patterns.

Causality of Experimental Choice: Mass spectrometry is utilized to:

  • Determine the accurate molecular weight of the compound.

  • Confirm the molecular formula through high-resolution mass spectrometry.

  • Gain structural information from the fragmentation pattern.

Expected Mass Spectrum Data (Electron Ionization):

m/zRelative IntensityAssignment
166HighMolecular Ion [M]⁺
149Moderate[M - OH]⁺
121Moderate[M - COOH]⁺

Interpretation:

The mass spectrum of this compound is expected to show a prominent molecular ion peak at an m/z of 166, corresponding to the molecular weight of the compound (C₉H₁₀O₃).[1] High-resolution mass spectrometry would further confirm this molecular formula. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH) to give a fragment at m/z 149, and the loss of the entire carboxyl group (-COOH) to yield a fragment at m/z 121.[1] The presence of these fragments provides additional evidence for the benzoic acid moiety.

Comparative Analysis of Spectroscopic Techniques

TechniqueStrengthsLimitations
¹H NMR Provides detailed information on proton environment, connectivity, and stereochemistry.Requires soluble samples; complex spectra for large molecules.
¹³C NMR Reveals the carbon skeleton and number of unique carbons.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
IR Spectroscopy Fast, non-destructive, and excellent for identifying functional groups.Provides limited information on the overall molecular structure.
Mass Spectrometry Determines molecular weight and formula with high accuracy; provides fragmentation data.Can be destructive; isomers may have identical molecular weights.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of a solid organic compound using a Bruker spectrometer.[2]

I. Sample Preparation

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For this compound, DMSO-d₆ is a good choice.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

II. Spectrometer Setup and Data Acquisition (Bruker TopSpin)

  • Login and Sample Insertion: Log in to the spectrometer control software (e.g., TopSpin). Eject the current sample from the magnet and carefully insert the prepared sample tube into the spinner turbine, ensuring the correct depth using a sample gauge. Place the sample into the magnet.

  • Create a New Dataset: Create a new experiment file with a unique name.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent (e.g., type lock DMSO).

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity (e.g., type topshim). A good shim will result in sharp, symmetrical peaks.

  • Tuning and Matching: Tune and match the probe for the ¹H nucleus to ensure efficient signal detection (e.g., type atma).

  • Set Acquisition Parameters: Load a standard proton experiment (e.g., PROTONSTD). Set the number of scans (ns), typically 8 or 16 for a routine spectrum.

  • Acquire the Spectrum: Start the acquisition by typing zg.

  • Data Processing: Once the acquisition is complete, Fourier transform the raw data (efp), phase the spectrum (apk), and calibrate the chemical shift axis, typically to the residual solvent peak or an internal standard like TMS.

Conclusion

The structural confirmation of this compound is unequivocally achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and essential piece of structural information, and their collective data creates a comprehensive and self-validating picture of the molecule. This guide underscores the importance of a multi-spectroscopic approach in modern chemical research and development, ensuring the integrity and accuracy of scientific findings.

References

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem. This compound. [Link]
  • NIST Chemistry WebBook. Benzoic acid, 4-hydroxy-3,5-dimethyl-. [Link]
  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Clark, J.
  • University of Wisconsin-Madison. HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. [Link]
  • PubChemLite. This compound (C9H10O3). [Link]

Sources

A Researcher's Guide to the Cytotoxicity of Substituted Benzoic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoic acid scaffold represents a foundational element in the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, with a marked potential in oncology. This guide offers an in-depth, comparative analysis of the cytotoxicity of substituted benzoic acids, moving beyond a mere catalog of compounds to elucidate the structure-activity relationships (SAR) that govern their efficacy. By integrating experimental data with mechanistic insights, we aim to provide a valuable resource for the rational design of next-generation anticancer drugs.

The Pivotal Role of Substituents in Modulating Cytotoxicity

The cytotoxic potential of a benzoic acid derivative is not an inherent property of the core structure alone; rather, it is intricately dictated by the nature and position of the substituents on the phenyl ring. These chemical modifications influence the molecule's electronic, steric, and lipophilic properties, which in turn determine its interaction with biological targets and its ability to trigger cell death pathways.

A critical aspect of SAR in this class of compounds is the electronic effect of the substituents. Generally, the presence of electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or halogen groups, tends to enhance the acidity of the carboxylic acid and can significantly impact the molecule's interaction with target enzymes or receptors. Conversely, electron-donating groups (EDGs) , like hydroxyl (-OH) and methyl (-CH₃) groups, can also modulate activity, often through different mechanisms such as participating in hydrogen bonding or altering the molecule's overall lipophilicity.

Unraveling the Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

Substituted benzoic acids exert their cytotoxic effects through a variety of molecular mechanisms, often converging on the induction of apoptosis, or programmed cell death. Two prominent pathways have been identified through extensive research:

  • Histone Deacetylase (HDAC) Inhibition: Certain benzoic acid derivatives, particularly those with multiple hydroxyl substitutions like 3,4-dihydroxybenzoic acid (DHBA), have been identified as potent inhibitors of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, these benzoic acid derivatives can restore the expression of these critical genes, leading to cell cycle arrest and apoptosis.[1][2]

  • Induction of Oxidative Stress and Apoptosis: Many cytotoxic compounds, including substituted benzoic acids, function by inducing the generation of reactive oxygen species (ROS) within cancer cells.[1] Elevated ROS levels create a state of oxidative stress, which can damage cellular components, including mitochondria. This mitochondrial distress triggers the intrinsic apoptotic pathway, leading to the release of cytochrome c and the subsequent activation of a cascade of enzymes known as caspases, with caspase-3 being a key executioner of apoptosis.[3][4] This cascade ultimately results in the dismantling of the cell.

Comparative Cytotoxicity: A Data-Driven Analysis

To provide a clear and objective comparison of the cytotoxic potential of various substituted benzoic acids, the following table summarizes the 50% inhibitory concentration (IC₅₀) values from multiple studies across different cancer cell lines. A lower IC₅₀ value indicates a higher cytotoxic potency.

Benzoic Acid DerivativeSubstituent(s)Cancer Cell LineIC₅₀ Value (µM)Reference
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)1,2,4-triazol-1-ylMCF-715.6[5]
4-chlorobenzoic acid derivative (Compound 2)4-chloroHT-2915.3[5]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid(2-hydroxynaphthalen-1-yl)methyleneaminoHeLa17.84[6]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2)1,2,4-triazol-1-ylMCF-718.7[5]
3-chloro-4-((2-(2-(4-hydroxybenzylidene) hydrazinyl)-2-oxoethyl)amino)benzoic acid (A3bn)3-chloro, 4-((2-(2-(4-hydroxybenzylidene) hydrazinyl)-2-oxoethyl)amino)MCF-720.3[7]
3,6-diphenyl-[1][5]triazolo [3,4-b][1]thiadiazole derivative (Compound 2)3,6-diphenyl-[1][5]triazolo [3,4-b][1]thiadiazoleSaOS-219[5]
3,6-diphenyl-[1][5]triazolo [3,4-b][1]thiadiazole derivative (Compound 2)3,6-diphenyl-[1][5]triazolo [3,4-b][1]thiadiazoleK56215[5]
3,6-diphenyl-[1][5]triazolo [3,4-b][1]thiadiazole derivative (Compound 2)3,6-diphenyl-[1][5]triazolo [3,4-b][1]thiadiazoleMCF-722.1[5]
4-N-methyl benzoic acid nanoparticles4-N-methylMCF-742.19 (mg/ml)[5]
Benzoic AcidNoneMG6385.54 (µg/ml)[3]
Benzoic AcidNoneCRM612102.9 (µg/ml)[3]
Benzoic AcidNoneA673115.3 (µg/ml)[3]
Benzoic AcidNoneHeLa129.2 (µg/ml)[3]
Benzoic AcidNoneHUH7165.8 (µg/ml)[3]
Benzoic AcidNonePC3247.9 (µg/ml)[3]
Benzoic AcidNoneHT29321.4 (µg/ml)[3]
Benzoic AcidNoneSW48390.4 (µg/ml)[3]
Benzoic AcidNonePhoenix (control)410.5 (µg/ml)[3]
Benzoic AcidNoneCaCO2670.6 (µg/ml)[3]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions, cell lines, and incubation times across different studies.

Visualizing the Path to Cell Death: Signaling Pathways and Experimental Workflow

To better understand the complex processes described, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing cytotoxicity.

Cytotoxicity_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Seed cells in a 96-well plate incubation1 2. Incubate for 24h (adherence) cell_culture->incubation1 treatment 3. Treat with substituted benzoic acids (various concentrations) incubation1->treatment incubation2 4. Incubate for 24-72h treatment->incubation2 add_mtt 5. Add MTT reagent (0.5 mg/mL) incubation2->add_mtt incubation3 6. Incubate for 4h add_mtt->incubation3 solubilization 7. Add solubilization solution (e.g., DMSO) incubation3->solubilization incubation4 8. Incubate overnight solubilization->incubation4 read_absorbance 9. Measure absorbance (570 nm) incubation4->read_absorbance calculate_viability 10. Calculate % cell viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 value calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of substituted benzoic acids using the MTT assay.

Apoptosis_Signaling_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mechanisms Primary Mechanisms cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis benzoic_acid Substituted Benzoic Acid hdac_inhibition HDAC Inhibition benzoic_acid->hdac_inhibition ros_generation ROS Generation benzoic_acid->ros_generation apoptosis Cell Death hdac_inhibition->apoptosis mitochondria Mitochondrial Stress ros_generation->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Simplified signaling pathway of apoptosis induced by substituted benzoic acids.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. The following protocol provides a standardized procedure for evaluating the cytotoxicity of substituted benzoic acids.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Substituted benzoic acid compounds

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the substituted benzoic acid compounds in the complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The cytotoxicity of substituted benzoic acids is a promising area of research for the development of novel anticancer therapies. The structure-activity relationships discussed in this guide highlight the critical role of substituents in modulating the cytotoxic potential of these compounds. The primary mechanisms of action, including HDAC inhibition and the induction of ROS-mediated apoptosis, offer multiple avenues for therapeutic intervention.

Future research should focus on the synthesis and evaluation of a broader range of substituted benzoic acids to further refine our understanding of SAR. The use of in vivo models will be crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. By continuing to explore the rich chemical space of benzoic acid derivatives, we can pave the way for the development of more effective and targeted cancer treatments.

References

  • Fasanmade, A. A., & Adebiyi, A. A. (2016). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Applied Sciences and Environmental Management, 20(3), 579-585.
  • Gautam, N., & Singh, S. (2023).
  • Kabakaş, H. Ö., Sezer Kurkcu, M., Onat Taşdelen, K., & Çöl, B. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 25(1), 136-146.
  • K-R, R., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492-504.
  • Mondal, D., Ghosh, K., Baidya, A. T., Gantait, A. M., & Gayen, S. (2020). Identification of structural fingerprints for in vivo toxicity by using Monte Carlo based QSTR modeling of nitroaromatics. Toxicology Mechanisms and Methods, 30(2), 123-132.
  • Murty, M. S. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4386-4393.
  • Payne, A., et al. (2016). Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes. Journal of Applied Bacteriology, 80(3), 303-310.
  • Porter, A. G., & Jänicke, R. U. (1999). Emerging roles of caspase-3 in apoptosis.
  • Redza-Daud, N. A. M., et al. (2023). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 28(13), 5129.
  • Simon, H. U., Haj-Yehia, A., & Levi-Schaffer, F. (2000). Role of reactive oxygen species (ROS) in apoptosis induction. Apoptosis, 5(5), 415-418.
  • Sleiman, M. F., et al. (2025). Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Chemistry & Biodiversity, e202401142.
  • Srinivasan, S., et al. (2016). Activation of apoptosis signalling pathways by reactive oxygen species. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1863(12), 2945-2962.
  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312-1316.
  • Yuan, H., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8623.

Sources

A Comparative Guide to the Antioxidant Performance of 4-Hydroxy-3,5-dimethylbenzoic Acid and Syringic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Structural Dance of Phenolic Antioxidants

Phenolic acids are a cornerstone of natural product chemistry, widely recognized for their potent antioxidant properties. This guide provides an in-depth, technical comparison of two closely related phenolic acids: 4-Hydroxy-3,5-dimethylbenzoic acid and Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). While differing by only the substituents flanking their core phenolic hydroxyl group—methyl vs. methoxy—this subtle structural change has profound implications for their antioxidant efficacy. Understanding these differences is crucial for researchers aiming to select, design, or synthesize compounds with tailored antioxidant capabilities for therapeutic or industrial applications. We will explore the mechanistic basis of their antioxidant action, present a comparative analysis of their performance in key antioxidant assays, and provide detailed, field-proven experimental protocols.

Structural and Mechanistic Underpinnings of Antioxidant Activity

The antioxidant capacity of phenolic compounds is intrinsically linked to their molecular structure. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize reactive free radicals. The efficiency of this process is governed by the stability of the resulting phenoxyl radical.

  • Syringic Acid: Features two electron-donating methoxy (-OCH₃) groups at the ortho positions (3 and 5) relative to the phenolic hydroxyl group. These groups donate electron density to the aromatic ring through the resonance effect. This delocalization effectively stabilizes the phenoxyl radical formed after hydrogen donation, making Syringic acid a more willing and potent hydrogen donor.[1][2]

  • This compound: Possesses two methyl (-CH₃) groups in the same positions. Methyl groups are electron-donating, but primarily through the weaker inductive effect. This provides less stabilization for the phenoxyl radical compared to the powerful resonance effect of methoxy groups.[3]

Therefore, from a purely structural standpoint, Syringic acid is predicted to exhibit superior antioxidant activity due to the enhanced stability of its radical intermediate.[1]

Diagram 1: Chemical Structure of this compound

A 2D representation of this compound.

Diagram 2: Chemical Structure of Syringic Acid

A 2D representation of Syringic Acid.

Comparative Performance in Antioxidant Assays

While direct, side-by-side comparative studies are limited, we can synthesize data from various sources to evaluate their relative performance. The most common in vitro assays for antioxidant capacity are DPPH, ABTS, and FRAP.

Antioxidant Assay Syringic Acid (SA) This compound Key Insights
DPPH Radical Scavenging Strong activity reported. IC₅₀ values vary with conditions but consistently indicate high potency.[1]Data is less prevalent in the literature, but it has been identified in plant extracts known for antioxidant activity.[4][5][6]The superior radical stabilizing effect of methoxy groups suggests Syringic Acid would have a lower IC₅₀ (higher activity) than its dimethyl counterpart.[1][7]
ABTS Radical Scavenging Strong activity reported, often comparable to standards like Trolox.[8]Limited specific data available.The ABTS radical is reactive towards a broader range of antioxidants. Syringic Acid is expected to show high reactivity.[8][9]
FRAP (Ferric Reducing Power) Demonstrates significant ferric reducing capacity.[1]Limited specific data available.The FRAP assay measures electron-donating capacity. The electron-rich nature of the Syringic Acid ring, enhanced by methoxy groups, predicts a stronger reducing power.[3]

Summary of Findings: The available literature strongly supports the potent antioxidant activity of Syringic Acid across multiple standard assays.[1][8] While quantitative data for this compound is scarce, the principles of structure-activity relationships in phenolic acids strongly indicate that it would be a less effective antioxidant than Syringic Acid.[3][7] The resonance donation from methoxy groups is a more dominant factor in stabilizing the antioxidant radical than the inductive donation from methyl groups.[1]

Experimental Protocols: A Self-Validating System

Accurate and reproducible data is paramount. The following protocols are designed to be self-validating, with explanations for critical steps.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction is visually apparent as a color change from deep violet to pale yellow, measured spectrophotometrically.[10][11]

Diagram 3: DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare DPPH stock solution (e.g., 0.1 mM in methanol) react Mix DPPH solution with sample, control, or blank (e.g., 1:1 ratio) prep1->react prep2 Prepare serial dilutions of test compounds (e.g., in methanol) prep2->react prep3 Prepare control (Trolox) and blank (methanol) prep3->react incubate Incubate in the dark (e.g., 30 min at room temp.) react->incubate measure Measure Absorbance at ~517 nm incubate->measure calc Calculate % Inhibition measure->calc ic50 Determine IC50 value from concentration-inhibition curve calc->ic50

Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Causality: Methanol is an effective solvent for both the DPPH radical and many phenolic compounds, ensuring a homogenous reaction medium. Store this solution in an amber bottle in the dark to prevent degradation.

    • Test Samples: Prepare a stock solution of each compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL).

    • Positive Control: Prepare a similar dilution series of a known antioxidant, such as Trolox or Ascorbic Acid.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[9]

    • Control Well: Mix 100 µL of methanol with 100 µL of the DPPH solution (A_control).

    • Blank Well: Mix 100 µL of methanol with 100 µL of methanol (for plate reader calibration).

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes. Causality: The reaction is time-dependent, and incubation in the dark prevents light-induced degradation of the DPPH radical, ensuring that the observed absorbance change is due to the antioxidant activity alone.

  • Measurement and Calculation:

    • Measure the absorbance (A_sample) at 517 nm using a microplate reader.[10]

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot the % Inhibition against the sample concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) using regression analysis. A lower IC₅₀ indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). It is applicable to both hydrophilic and lipophilic antioxidants.[9]

Step-by-Step Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•⁺) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[12] Causality: This incubation allows for the complete generation of the ABTS•⁺ radical through oxidation.

    • ABTS•⁺ Working Solution: Before use, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm. Causality: This standardization ensures a consistent starting concentration of the radical for all measurements, leading to reproducible results.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each sample dilution.

    • Add 190 µL of the ABTS•⁺ working solution to each well.

    • Mix and incubate at room temperature for 6-10 minutes.[9]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[9]

    • Calculate the % Inhibition and IC₅₀ value using the same formulas as for the DPPH assay. The longer wavelength used in the ABTS assay reduces interference from colored compounds.[9]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). It is a measure of total electron-donating capacity.[13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[3][13]

    • Warm the freshly prepared reagent to 37°C before use. Causality: The reduction reaction is more efficient at this temperature.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the sample dilution.

    • Add 190 µL of the pre-warmed FRAP reagent.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm. The change in absorbance is proportional to the total reducing power of the sample.

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

    • The results are expressed as Ferrous Equivalents (e.g., µM Fe²⁺/mg of sample).

Conclusion and Future Directions

Based on fundamental chemical principles and available literature, Syringic acid is a demonstrably more potent antioxidant than this compound. The key differentiator is the presence of two methoxy groups in Syringic acid, which provide superior stabilization to the phenoxyl radical via the resonance effect, compared to the weaker inductive effect of the methyl groups in its counterpart.[1][7] This makes Syringic acid a more efficient hydrogen/electron donor for neutralizing free radicals.

For researchers in drug development, this guide underscores the critical importance of substituent effects on antioxidant activity. The substitution of methyl with methoxy groups represents a viable strategy for enhancing the antioxidant potential of a lead compound. While in vitro assays like DPPH, ABTS, and FRAP are indispensable for initial screening, future research should focus on cellular antioxidant assays (CAA) and in vivo models to confirm the biological relevance and therapeutic potential of these compounds, considering factors like bioavailability and metabolic stability.

References

  • Kołodziejczyk, W., Saloni, J., Żbikowska, B., Hill, G.A., & Sroka, Z. (2020).
  • Kishimoto, Y., et al. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]
  • Chen, J., Yang, J., Ma, L., Li, J., Shahzad, N., & Kim, C. K. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
  • Chen, J., et al. (2020). Author Correction: Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
  • Chen, J., et al. (2020). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid.
  • Saleh, M. A., Clark, S., El-Ghorab, A., & Galal, A. M. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity.
  • Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051. [Link]
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]
  • Postharvest Management of Horticultural Crops. (2024). DPPH assay and TPC assays. YouTube. [Link]
  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
  • Bio-protocol. (n.d.). Antioxidant Activity: FRAP Assay. Bio-protocol. [Link]
  • Kishimoto, Y., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.
  • Benkhaira, N., et al. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Unsal, Y. E., & Dalkır, M. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]
  • Lee, J. H., et al. (2014). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH. [Link]
  • Rahman, T., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • Harahap, U., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences. [Link]
  • Morais-Braga, M. F. B., et al. (2016).
  • Nambiar, V. S., et al. (2013). Total antioxidant capacity using ferric reducing. International Journal of Green Pharmacy (IJGP). [Link]
  • Trends in Sciences. (n.d.). View of Phenolic Derivatives from Meliaceae Family and Their Biological Activities. Trends in Sciences. [Link]
  • Kemayou, G. P. M., et al. (2021). Phytochemistry, traditional uses, and pharmacology of the genus Ekebergia (Meliaceae): A review. SID. [Link]
  • ResearchGate. (n.d.). A new sesquiterpene and other terpenoid constituents of Chisocheton penduliflorus.
  • Li, C.-S., et al. (2020). Evaluation of the Antihyperuricemic Activity of Phytochemicals from Davallia formosana by Enzyme Assay and Hyperuricemic Mice Model. PMC - NIH. [Link]

Sources

A Researcher's Guide to Verifying the Purity of Synthesized 4-Hydroxy-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical synthesis, polymer chemistry, and materials science, the precise characterization of synthesized molecules is not merely a procedural step but the bedrock of reliable and reproducible research. For a compound like 4-Hydroxy-3,5-dimethylbenzoic acid, a key intermediate in various synthetic pathways, ensuring its purity is paramount. The presence of unreacted starting materials, by-products, or residual solvents can drastically alter reaction kinetics, final product properties, and biological activity.

This guide provides a comparative analysis of the essential analytical techniques required to rigorously assess the purity of synthesized this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a logical workflow for achieving a comprehensive and trustworthy purity profile. All methodologies are grounded in established principles, referencing standards such as the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2][3]

The Analytical Toolkit: A Comparative Overview

No single technique can provide a complete picture of a compound's purity. A multi-faceted approach, leveraging the strengths of different analytical methods, is essential for a robust assessment. The primary methods for this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These are often complemented by traditional techniques like Melting Point Analysis and Fourier-Transform Infrared (FTIR) Spectroscopy.

The following table provides a high-level comparison of these key techniques:

TechniquePrincipleInformation ObtainedQuantitative/QualitativeKey Advantages
HPLC (UV) Differential partitioning between a stationary and mobile phasePurity (area %), presence of impurities, quantificationQuantitativeHigh sensitivity, excellent for separating complex mixtures
NMR (¹H, ¹³C) Nuclear spin transitions in a magnetic fieldStructural confirmation, identification of impuritiesBoth (Quantitative NMR)Unambiguous structure elucidation, direct proportionality between signal and concentration[4]
Mass Spec. (MS) Ionization and mass-to-charge ratio analysisMolecular weight confirmationQualitative (can be quantitative with LC-MS)High sensitivity, definitive molecular weight determination
Melting Point Temperature of solid-to-liquid phase transitionIndication of purityQualitativeSimple, rapid, and inexpensive preliminary check
FTIR Absorption of infrared radiation by molecular bondsFunctional group identificationQualitativeConfirms presence of key chemical bonds (e.g., C=O, O-H)

Recommended Purity Assessment Workflow

A logical and efficient workflow ensures that the most informative and cost-effective methods are used at the appropriate stages of analysis. The following diagram illustrates a recommended pathway for assessing the purity of synthesized this compound.

Purity Workflow cluster_0 Initial Checks cluster_1 Primary Quantitative & Structural Analysis cluster_2 Confirmatory Analysis A Synthesized Product B Melting Point Analysis A->B C HPLC-UV Analysis B->C Proceed if sharp melt near literature value D ¹H and ¹³C NMR Spectroscopy C->D Quantify purity (%) and identify unknown peaks G Final Purity Report C->G E LC-MS Analysis D->E Confirm structure and identify impurities D->G F FTIR Spectroscopy E->F Confirm molecular weight E->G F->G Confirm functional groups

Caption: Recommended workflow for purity assessment.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity determination in pharmaceutical analysis.[5] For this compound, a reverse-phase (RP) method is the logical choice. The compound's aromatic ring and carboxylic acid group give it moderate polarity, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. The inclusion of an acid (phosphoric or formic acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.

Experimental Protocol: HPLC-UV Purity Assay

  • Column: C18 stationary phase (e.g., Phenomenex Kinetex C18, 150 x 4.6 mm, 5 µm particle size).[6][7]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility).[8][9]

    • Solvent B: Acetonitrile.

  • Gradient: A typical gradient might start at 70% A / 30% B, ramping to 30% A / 70% B over 10 minutes. This ensures that any more nonpolar impurities are eluted from the column.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 230-240 nm), where the benzene ring exhibits strong absorbance.[6][10]

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC System A Mobile Phase (Solvent A & B) B Pump A->B C Injector B->C D HPLC Column (e.g., C18) C->D E UV-Vis Detector D->E F Data Acquisition System E->F

Caption: Basic components of an HPLC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While HPLC is excellent for quantification, NMR provides definitive structural confirmation. Both ¹H and ¹³C NMR are crucial. For this compound, the ¹H NMR spectrum is expected to be simple and diagnostic: a singlet for the two equivalent aromatic protons, a singlet for the six equivalent methyl protons, and broad singlets for the hydroxyl and carboxylic acid protons. The absence of unexpected signals is a strong indicator of high purity.

Furthermore, Quantitative NMR (qNMR) can be employed for an absolute purity assessment.[11][12] This technique compares the integral of an analyte peak to the integral of a certified internal standard of known concentration.[4][13] It is a primary analytical method as it does not require a reference standard of the analyte itself.[12]

Experimental Protocol: ¹H NMR Sample Preparation

  • Sample Preparation: Dissolve 5-10 mg of the synthesized product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The choice of solvent is important; DMSO-d₆ will allow for the observation of the exchangeable -OH and -COOH protons, which might be lost in Methanol-d₄.

  • Internal Standard (for qNMR): If performing qNMR, add a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the sample. The standard should have peaks that do not overlap with the analyte signals.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) for accurate integration, especially for qNMR.

  • Data Analysis:

    • Qualitative: Compare the obtained chemical shifts and coupling patterns with reference spectra for this compound.[14]

    • Quantitative (qNMR): Calculate the purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral, N = number of protons, MW = molecular weight, m = mass, and P = purity of the standard.[4]

Expected ¹³C NMR Peaks: The ¹³C NMR spectrum should show distinct signals for the carboxyl carbon (~167-170 ppm), the aromatic carbons (including the C-OH and C-CH₃ substituted carbons, ~110-160 ppm), and the methyl carbons (~20 ppm).[15]

Complementary Analyses

Mass Spectrometry (MS): Usually coupled with HPLC (LC-MS), this technique confirms the molecular weight of the synthesized product. For this compound (MW: 166.17 g/mol )[9][16], one would expect to see a prominent ion at m/z 165.0557 in negative ion mode ([M-H]⁻) or 167.0703 in positive ion mode ([M+H]⁺).[17] This provides unequivocal evidence that the main component is the target molecule.

Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. The reported melting point for this compound is in the range of 221-227°C.[18] A significant deviation from this value indicates the presence of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. For this molecule, the spectrum should exhibit:

  • A very broad O-H stretch from the carboxylic acid, typically from ~2500-3300 cm⁻¹.[19]

  • An O-H stretch from the phenolic group around 3300-3500 cm⁻¹.

  • A strong C=O (carbonyl) stretch from the carboxylic acid around 1680-1700 cm⁻¹.[19]

  • C-H stretches from the aromatic ring and methyl groups (~2850-3100 cm⁻¹).

  • Aromatic C=C bending vibrations in the fingerprint region (~1450-1600 cm⁻¹).[20]

Conclusion

A rigorous assessment of the purity of synthesized this compound is a non-negotiable step for ensuring the integrity of subsequent research. By employing a synergistic combination of powerful analytical techniques—led by the quantitative prowess of HPLC and the structural certainty of NMR, and confirmed by MS, melting point, and FTIR—researchers can proceed with confidence. This multi-modal validation, grounded in sound analytical principles, ensures that the material in the flask truly matches the structure on paper, upholding the standards of scientific accuracy and trustworthiness required in professional drug development and scientific discovery.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][3][21]
  • Emery Pharma.
  • How To Do Things. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]
  • JEOL Ltd.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link][8]
  • Bruker.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
  • PubChem. This compound. [Link][14]
  • ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]
  • SIELC Technologies. This compound. [Link][9]
  • Cheméo. Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethyl- (CAS 4919-37-3). [Link][16]
  • Longdom Publishing. (2021).
  • PubChemLite. This compound (C9H10O3). [Link][17]
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link][5]

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxy-3,5-dimethylbenzoic Acid: A Comparative Analysis of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 4-Hydroxy-3,5-dimethylbenzoic acid is a valuable building block in the synthesis of a variety of compounds, including potent TTR amyloidogenesis inhibitors. However, the reproducibility of published synthetic methods can be a significant challenge, leading to delays and increased costs in research and development. This guide provides an in-depth, objective comparison of the most common published methods for the synthesis of this compound, with a focus on their reproducibility, practicality, and overall efficiency. The information presented herein is supported by experimental data and insights gleaned from the chemical literature.

The Challenge of Reproducibility in Organic Synthesis

Before delving into the specific methods for synthesizing this compound, it is crucial to acknowledge the broader context of the "reproducibility crisis" in scientific research, a challenge that is particularly pertinent to the field of organic chemistry. Subtle variations in reaction conditions, reagent purity, and even the scale of the reaction can have a profound impact on the outcome of a chemical synthesis. Therefore, a critical evaluation of published methods, beyond simply the reported yield, is essential for any researcher planning to utilize them.

Comparative Analysis of Synthesis Methods

This guide will focus on three primary, distinct methods for the synthesis of this compound:

  • Hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile

  • The Kolbe-Schmitt Reaction of 2,6-dimethylphenol

  • Oxidation of 3,5-dimethyl-4-hydroxybenzaldehyde

Each method will be evaluated based on its chemical principles, reported yields, and, most importantly, the factors that influence its reproducibility.

Method 1: Hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile

The hydrolysis of a nitrile to a carboxylic acid is a fundamental and widely used transformation in organic synthesis. This method offers a two-step approach to the target molecule, starting from the readily available 4-hydroxy-3,5-dimethylbenzaldehyde, which is first converted to the corresponding nitrile and then hydrolyzed. The hydrolysis can be performed under either acidic or basic conditions.

Chemical Principle

The nitrile group is hydrolyzed in the presence of water and either an acid or a base catalyst. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Data Presentation: A Comparative Overview
ParameterAcidic HydrolysisBasic Hydrolysis
Reagents Sulfuric Acid (H₂SO₄)Sodium Hydroxide (NaOH)
Solvent Aqueous solutionAqueous solution
Temperature RefluxReflux
Reaction Time Several hoursSeveral hours
Product Isolation Cooling and filtrationAcidification, then filtration
Reported Yield Moderate to highHigh
Key Considerations Potential for charring with concentrated acids.[1]The product is initially formed as a sodium salt.[1]
Discussion of Reproducibility and Practicality

While both acidic and basic hydrolysis are generally reliable methods, their reproducibility can be influenced by several factors:

  • Purity of the Starting Nitrile: Impurities in the 4-hydroxy-3,5-dimethylbenzonitrile can lead to side reactions and lower yields.

  • Reaction Concentration: The concentration of the acid or base can affect the reaction rate and the potential for side reactions.

  • Workup Procedure: In basic hydrolysis, careful and complete acidification is crucial for the precipitation and isolation of the final product. Incomplete acidification will result in lower isolated yields.

The choice between acidic and basic hydrolysis often comes down to the specific context of the synthesis. Basic hydrolysis is generally reported to give higher yields, but the additional acidification step can add complexity to the workup. Acidic hydrolysis is more direct in terms of product isolation but carries the risk of charring, especially at higher concentrations of strong acids.

Experimental Protocols

Protocol 1: Acidic Hydrolysis using Sulfuric Acid [1]

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3,5-dimethylbenzonitrile.

  • Slowly and carefully add an excess of aqueous sulfuric acid (e.g., 50% v/v).

  • Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Protocol 2: Basic Hydrolysis using Sodium Hydroxide [1]

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxy-3,5-dimethylbenzonitrile in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Heat the mixture to reflux with vigorous stirring for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl or H₂SO₄) to a pH of ~2-3 to precipitate the product.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Visualizing the Workflow: Hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile

cluster_acidic Acidic Hydrolysis cluster_basic Basic Hydrolysis A_start 4-hydroxy-3,5-dimethylbenzonitrile A_reflux Reflux with H₂SO₄ A_start->A_reflux A_cool Cool & Precipitate A_reflux->A_cool A_filter Filter & Wash A_cool->A_filter A_dry Dry A_filter->A_dry A_product This compound A_dry->A_product B_start 4-hydroxy-3,5-dimethylbenzonitrile B_reflux Reflux with NaOH B_start->B_reflux B_cool Cool B_reflux->B_cool B_acidify Acidify (pH 2-3) B_cool->B_acidify B_precipitate Precipitate B_acidify->B_precipitate B_filter Filter & Wash B_precipitate->B_filter B_dry Dry B_filter->B_dry B_product This compound B_dry->B_product start 2,6-dimethylphenol phenoxide Potassium 2,6-dimethylphenoxide start->phenoxide KOH reaction High T, High P CO₂ phenoxide->reaction product This compound (4.8% Yield) reaction->product side_products Side Products & Decomposition reaction->side_products start 3,5-dimethyl-4-hydroxybenzaldehyde reaction Co(OAc)₂, O₂ NaOH, EG/H₂O, 50°C start->reaction workup Acidification & Extraction reaction->workup purification Column Chromatography workup->purification product This compound (88% Yield) purification->product

Sources

A Comparative Guide to the Performance of Polymers Derived from 4-Hydroxy-3,5-dimethylbenzoic Acid: A Prospective Analysis for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive, forward-looking analysis of the potential performance of polymers derived from 4-Hydroxy-3,5-dimethylbenzoic acid. In the ever-evolving landscape of materials science, particularly in the biomedical field, the exploration of novel monomers is paramount for developing next-generation polymers with tailored properties. While not yet a mainstream monomer, this compound presents a unique chemical architecture that suggests significant potential for creating advanced polyesters with distinct thermal, mechanical, and biocompatible profiles.

This document is intended for researchers, materials scientists, and drug development professionals. It provides a prospective comparison of these novel polymers against established alternatives, supported by data from structurally analogous systems. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to guide future research in this promising area.

The Monomer: this compound - A Unique Building Block

This compound is an aromatic carboxylic acid distinguished by a phenolic hydroxyl group and two methyl groups ortho to the hydroxyl function.[1][2] This specific arrangement of functional groups is key to its potential as a polymer building block:

  • Polymerizable Groups: The hydroxyl and carboxylic acid groups are ideal for step-growth polymerization, enabling the formation of aromatic polyesters (polyarylates).

  • Aromatic Backbone: The phenyl ring imparts rigidity and is expected to contribute to high thermal stability, a characteristic feature of aromatic polyesters.[3][4]

  • Methyl Substituents: The two methyl groups are predicted to play a crucial role in modifying the polymer's properties. By sterically hindering close chain packing, they are likely to decrease crystallinity, lower the melting point, and, most importantly, enhance solubility in common organic solvents compared to its unsubstituted counterpart, poly(4-hydroxybenzoate), which is notoriously difficult to process due to its high melting point and poor solubility.[5][6]

These structural features suggest that polymers derived from this compound could bridge the gap between high-performance aromatic polymers and more processable materials, making them particularly attractive for specialized applications like drug delivery, where solubility and controlled degradation are critical.

Prospective Synthesis Pathway: Melt Polycondensation

The most direct and industrially scalable route to synthesize high molecular weight polyesters from hydroxybenzoic acids is a two-step, one-pot melt polycondensation.[6][7] This method avoids the use of solvents at the polymerization stage, making it a more environmentally friendly and cost-effective process.

The rationale for this synthetic approach is based on well-established chemistry for similar monomers like 4-hydroxybenzoic acid (4-HBA) and vanillic acid.[5][7] The phenolic hydroxyl group is first acetylated in situ using acetic anhydride. This is a critical step because the resulting acetoxy group is more reactive in the subsequent transesterification polymerization than the original hydroxyl group, leading to higher molecular weight polymers under less extreme conditions. The polymerization then proceeds at high temperatures under a vacuum to drive the removal of the acetic acid byproduct, shifting the equilibrium toward polymer formation.

Synthesis_Workflow Monomer This compound + Acetic Anhydride Acetylation In-situ Acetylation (140-160°C) Monomer->Acetylation Intermediate 4-Acetoxy-3,5-dimethylbenzoic Acid (Intermediate) Acetylation->Intermediate Formation of more reactive intermediate Polycondensation Melt Polycondensation (High Temp, >250°C, Vacuum) Intermediate->Polycondensation Polymer Poly(4-oxy-3,5-dimethylbenzoyl) + Acetic Acid (byproduct) Polycondensation->Polymer Removal of Acetic Acid drives reaction Purification Purification (Precipitation/Washing) Polymer->Purification FinalPolymer Final Polymer Product Purification->FinalPolymer

Caption: Proposed workflow for the synthesis of polyesters from this compound.

Projected Performance vs. Alternative Aromatic Polyesters

To contextualize the potential of these novel polymers, we compare their projected properties with those derived from the closely related monomers 4-hydroxybenzoic acid (HBA) and vanillic acid (VA). Vanillic acid is particularly relevant as it features a methoxy group, which also influences chain packing and solubility.[8][9]

PropertyPoly(4-oxy-3,5-dimethylbenzoyl) (Projected)Poly(4-hydroxybenzoate) (from HBA)Poly(vanillate) (from VA)Rationale for Projection
Glass Transition (Tg) ~130-150°CN/A (decomposes before melting)~130°C[8]The bulky methyl groups will restrict chain rotation similarly to the methoxy group in VA, leading to a relatively high Tg, but will also disrupt packing, allowing for a distinct glass transition.
Melting Temperature (Tm) 250-300°C>350°C (decomposes)[6]Intractable[9]The methyl groups will significantly disrupt crystalline packing, lowering the melting point compared to the highly crystalline and intractable poly(HBA).
Thermal Stability (TGA, 5% wt. loss) 350-400°C>450°C390-410°C (in copolyesters)[8]The stable aromatic backbone ensures high thermal stability. The C-CH3 bond is slightly less stable than the aromatic C-H, potentially leading to a slightly lower onset of degradation compared to poly(HBA).
Solubility Soluble in aprotic polar solvents (e.g., DMF, DMSO)[3][4]Insoluble in most solventsPoorly solubleThe non-polar methyl groups are expected to increase free volume and disrupt strong intermolecular forces, significantly enhancing solubility.[5]
Mechanical Strength Moderate to HighVery High (as fibers)Moderate (in copolyesters)[8]As an aromatic polyester, good mechanical properties are expected. However, the reduced crystallinity may lead to lower tensile strength than highly oriented poly(HBA) fibers.

Performance in Drug Delivery: A Comparative Outlook

The true potential of polymers from this compound may lie in biomedical applications, particularly as a matrix for controlled drug delivery.[10][11] Here, properties like biocompatibility, biodegradability, and drug-polymer interactions are paramount. We compare its projected performance against two gold-standard biodegradable polymers, PLGA and PCL, and the more direct structural analog, polyesters based on vanillic acid.

Performance MetricPoly(4-oxy-3,5-dimethylbenzoyl) (Projected)Poly(lactic-co-glycolic acid) (PLGA)Poly(ε-caprolactone) (PCL)Polyesters from Vanillic Acid
Biocompatibility Good (Hypothesized)Excellent, FDA Approved[12]Excellent, FDA Approved[12]Good (Hypothesized)
Degradation Mechanism Hydrolysis of ester bondsBulk hydrolysis of ester bondsSlower hydrolysis of ester bondsHydrolysis of ester bonds
Degradation Rate Slow to ModerateTunable (weeks to months)Slow (months to years)Slow
Degradation Byproducts This compoundLactic and Glycolic Acids6-hydroxyhexanoic acidVanillic Acid and derivatives
Mechanical Integrity High initial strength, retained longer than PLGALoses strength quicklyRetains strength for longer periodsHigh initial strength
Hydrophobicity Moderately HydrophobicHydrophilicHydrophobicModerately Hydrophobic
Suitability for Drugs Ideal for hydrophobic drugsSuitable for both hydrophilic and hydrophobic drugsIdeal for hydrophobic drugsSuitable for hydrophobic drugs

Causality and Field-Proven Insights:

  • Biocompatibility: The biocompatibility of a polymer is not just inherent to its structure but is also influenced by its surface properties, such as hydrophilicity.[13][14] While polyesters are generally considered biocompatible, the degradation product, this compound, would require specific toxicological evaluation.[15]

  • Drug Release: The projected moderate hydrophobicity would make this polymer an excellent candidate for sustained release of hydrophobic drugs, minimizing the "burst release" often seen with more hydrophilic matrices like PLGA.[16] The rigid aromatic backbone would also slow water penetration and subsequent hydrolysis, leading to a longer release profile compared to aliphatic polyesters.

  • Mechanical Properties for Implants: For applications requiring mechanical strength, such as drug-eluting stents or orthopedic devices, the aromatic nature of the polymer would offer a significant advantage over the weaker aliphatic PLGA and PCL.[17]

Key Experimental Methodologies

To validate the projected performance of these polymers, rigorous experimental work is necessary. The following protocols provide a self-validating framework for synthesis and characterization.

Protocol 1: Synthesis of Poly(4-oxy-3,5-dimethylbenzoyl)

This protocol is adapted from established procedures for similar aromatic polyesters.[6][7]

  • Monomer Preparation: Add this compound (1.0 eq) and acetic anhydride (1.1 eq) to a 3-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Acetylation: Heat the mixture to 150°C under a slow stream of nitrogen for 3 hours to ensure complete acetylation. Acetic acid byproduct from this step will distill off.

  • Polycondensation: Gradually increase the temperature to 270°C over 2 hours.

  • High Vacuum Stage: Apply a high vacuum (<1 mmHg) to the system for 4-6 hours while maintaining the temperature at 270-280°C. The viscosity of the melt will increase significantly. The removal of acetic acid is critical for achieving high molecular weight.

  • Polymer Isolation: Allow the reactor to cool to room temperature under nitrogen. The solid polymer can be dissolved in a suitable solvent (e.g., DMF) and precipitated into a non-solvent like methanol to remove any unreacted monomer or oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

Protocol 2: Thermal Characterization
  • Thermogravimetric Analysis (TGA):

    • Heat a 5-10 mg sample of the polymer from 30°C to 800°C at a rate of 10°C/min under a nitrogen atmosphere.[8]

    • Determine the onset of degradation and the temperature of 5% mass loss to quantify thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Heat a 5-10 mg sample from 30°C to 300°C at 10°C/min to erase thermal history.[18]

    • Cool the sample to 30°C at 10°C/min.

    • Perform a second heating scan from 30°C to 300°C at 10°C/min. The glass transition temperature (Tg) and melting temperature (Tm) are determined from this second scan.

Protocol 3: In Vitro Biocompatibility - Monocyte Adhesion Assay

This assay provides a primary indication of the inflammatory potential of a material.[13]

  • Sample Preparation: Coat 96-well plates with a solution of the synthesized polymer and allow the solvent to evaporate completely, forming a thin polymer film.

  • Cell Culture: Seed activated monocyte cells (e.g., THP-1 cell line) onto the polymer-coated wells.

  • Incubation: Incubate the plates for 24 hours under standard cell culture conditions.

  • Quantification: Wash the wells to remove non-adherent cells. Quantify the number of adherent cells using a suitable colorimetric assay (e.g., CyQUANT assay).

  • Analysis: Compare the level of monocyte adhesion on the novel polymer film to positive (hydrophobic) and negative (hydrophilic) control polymer surfaces. Lower adhesion suggests better biocompatibility.

Drug_Delivery_Logic cluster_Polymer Polymer Properties cluster_Application Drug Delivery Application cluster_Outcome Therapeutic Outcome P_Structure Monomer Structure (this compound) P_Properties Resulting Polymer Properties - Moderate Hydrophobicity - High Tg - Slow Degradation P_Structure->P_Properties influences System Drug Delivery System (e.g., Nanoparticle, Implant) P_Properties->System forms matrix for Drug Hydrophobic Drug Drug->System is encapsulated in Release Sustained Drug Release - Reduced Burst Effect - Prolonged Therapeutic Window System->Release enables Biocompatibility Biocompatibility - Low Inflammatory Response - Safe Degradation Products System->Biocompatibility must exhibit Efficacy Improved Therapeutic Efficacy Release->Efficacy Biocompatibility->Efficacy is crucial for

Caption: Logical relationship from monomer choice to therapeutic outcome in drug delivery.

Conclusion and Future Directions

Polymers derived from this compound represent an unexplored but potentially valuable class of materials. The prospective analysis, grounded in the behavior of structurally similar polymers, suggests that these materials could offer a unique combination of high thermal stability, enhanced processability, and favorable properties for advanced biomedical applications. The presence of dimethyl substituents is predicted to be the key differentiator, improving solubility and tuning thermal properties while maintaining the robust aromatic backbone.

Future research should focus on the practical synthesis and thorough characterization of these polymers to validate the hypotheses presented in this guide. Key areas for investigation include:

  • Optimization of polymerization to achieve high molecular weights.

  • Comprehensive mechanical and thermal analysis to build a complete material profile.

  • In-depth biocompatibility and degradation studies , including toxicological assessment of the degradation byproducts.

  • Formulation into drug delivery vehicles to evaluate drug loading efficiency and release kinetics for a range of therapeutic agents.

By systematically exploring this novel monomer, the research community can potentially unlock a new platform of high-performance, processable polymers for tackling challenges in drug delivery and beyond.

References

  • Benchchem. (n.d.). Application of Methyl 4-hydroxy-3,5-dimethylbenzoate in Polymer Chemistry: A Prospective Analysis and Protocols Based on Analogo.
  • Mutar, M. A. (2015). Synthesis and Characterization of New Polyesters Derived From 4, 4'- Azodibenzoic Acid, Malic Acid and Adipic Acid With Aromatic. Iraqi Journal of Science, 56(2B), 1339-1348.
  • Mutar, M. A., & Alameer, K. A. (2014). Preparation ,Characterization and Thermal Properties of New Aromatic Polyester Based on Di ,Tri and Tetra Hydroxyl Monomers with 4,4Azo Di Benzoic Acid and Adipic Acid. Chemistry and Materials Research, 6(12).
  • Luchkin, S. Y., et al. (2024). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. Polymers, 16(11), 1499.
  • Kricheldorf, H. R., & Schmidt, B. (1993). New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. Macromolecular Chemistry and Physics, 194(9), 2489-2501.
  • Wu, J., et al. (2019). Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. Journal of Polymers and the Environment, 27, 2217–2226.
  • Luchkin, S. Y., et al. (2024). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic and Hydroxybiphenylcarboxylic Acids. Preprints.org.
  • Harrat, D., et al. (2017). New aromatic-aliphatic co-polyesters: Effect of the Structural Characteristic on the thermal Properties. Journal of Chemical Technology and Metallurgy, 52(5), 843-850.
  • Benchchem. (n.d.). Application of 4-Hydroxybenzoic Acid in the Synthesis of Liquid Crystal Polymers: A Guide for Researchers.
  • Various Authors. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. ResearchGate.
  • Wilson, G. J., et al. (2015). Impact of polymer hydrophilicity on biocompatibility: implication for DES polymer design. EuroIntervention, 11 Suppl V, V79-83.
  • da Silva, A. L., et al. (2024). Renewable Polymers in Biomedical Applications: From the Bench to the Market. Journal of Renewable Materials, 12(7), 1435–1457.
  • Figshare. (2024). Influence of Drug Type on the Polymerization and Performance of 3D-Printed Biodegradable Drug Delivery Devices. ACS Applied Polymer Materials.
  • Shariatinia, Z. (2019). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 26(37), 6797-6816.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138387, this compound.
  • Torchilin, V. P. (2012). Polymers for Drug Delivery Systems. Annual Review of Biomedical Engineering, 14, 95-117.
  • Lin, S. H., & Chen, K. S. (2004). Effects of the chemical structure and the surface properties of polymeric biomaterials on their biocompatibility. Pharmaceutical research, 21(8), 1362–1373.
  • Kricheldorf, H. R., & Engelhardt, J. (1988). New polymer syntheses, 37. Glassy, nematic copolyesters from aryloxyterephthalic acids, hydroquinone and 4‐hydroxybenzoic acid. Die Makromolekulare Chemie, 189(10), 2445-2454.
  • Adib, F. G., et al. (2013). Polymer biocompatibility. Journal of Applied Oral Science, 21(2), 91-98.
  • Ullah, A., et al. (2019). Biocompatible Polymers and their Potential Biomedical Applications: A Review. Current Pharmaceutical Design, 25(34), 3648-3661.
  • Chai, Q., et al. (2017). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Gels, 3(2), 17.
  • Adegoke, O. A., & Olanrewaju, A. O. (2024). Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. Polymers, 16(11), 1541.
  • Duncan, R. (2003). The dawning of polymer therapeutics. Nature Reviews Drug Discovery, 2(5), 347-360.

Sources

A Comparative Guide to Carboxylic Acid Esterification: Fischer Esterification vs. Methylation with Diazomethane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the conversion of a carboxylic acid to an ester is a fundamental and frequently employed transformation. The choice of method can significantly impact yield, purity, substrate compatibility, and laboratory safety. This guide provides an in-depth, objective comparison of two classic methods: the acid-catalyzed Fischer esterification and methylation using the highly reactive diazomethane. We will delve into the mechanistic underpinnings, practical considerations, and safety profiles of each, supported by experimental data and protocols to inform your selection process.

At a Glance: Core Principles and Key Differences

Before exploring the nuances, it's crucial to understand the fundamental strategic differences between these two approaches.

  • Fischer Esterification is a thermodynamically controlled, reversible process. It relies on driving an equilibrium towards the product, typically by using a large excess of one reactant (usually the alcohol) or by removing a byproduct (water) as it forms. It is a robust and scalable method, particularly for simple alcohols.[1][2][3]

  • Methylation with Diazomethane is a kinetically controlled, irreversible reaction. Its high reactivity and the formation of gaseous nitrogen as the sole byproduct make it a rapid and high-yielding method for producing methyl esters under exceptionally mild conditions.[4][5] However, this efficiency comes at the cost of significant safety hazards.[6][7]

The logical workflow for choosing between these methods can be visualized as follows:

G start Carboxylic Acid to be Esterified q1 Is the target an ester other than a methyl ester? start->q1 q2 Is the substrate sensitive to strong acid or heat? q1->q2 No (Target is a methyl ester) fischer Fischer Esterification is a suitable starting point. q1->fischer  Yes q3 Are the necessary safety precautions (specialized glassware, blast shield, dedicated hood) available for handling an explosive and highly toxic reagent? q2->q3 Yes q2->fischer No diazomethane Diazomethane is the superior choice for high yield and purity. q3->diazomethane Yes alt_methods Consider alternative methods: - Steglich Esterification (DCC/DMAP) - Acyl Chloride Formation + Alcohol - TMS-Diazomethane q3->alt_methods No G cluster_fischer Fischer Esterification Mechanism RCOOH R-COOH Activated R-C(OH)=OH⁺ RCOOH->Activated Protonation H_plus H⁺ Tetrahedral R-C(OH)₂(O⁺HR') Activated->Tetrahedral Nucleophilic Attack ROH R'-OH Proton_Transfer R-C(OH)(O-H)(OH₂⁺) Tetrahedral->Proton_Transfer Proton Transfer Protonated_Ester R-C(=O⁺H)OR' Proton_Transfer->Protonated_Ester Elimination of H₂O H2O H₂O Proton_Transfer->H2O Protonated_Ester->H_plus Ester R-COOR' Protonated_Ester->Ester Deprotonation

Caption: The reversible mechanism of Fischer Esterification.

The reversibility of every step means the reaction will proceed until it reaches an equilibrium state containing starting materials, ester, and water. [1]To achieve high yields, Le Châtelier's principle must be applied by either using the alcohol as the solvent (a large excess) or actively removing water as it forms, often with a Dean-Stark apparatus. [1][8]

Diazomethane Methylation: An Irreversible SN2 Pathway

The reaction of a carboxylic acid with diazomethane (CH₂N₂) is a rapid, irreversible process that proceeds under very mild conditions. [4][9]

  • Acid-Base Reaction: The carboxylic acid, being acidic, readily protonates the carbon of diazomethane. This forms a carboxylate anion and a highly unstable methyldiazonium cation (CH₃N₂⁺). 2. SN2 Displacement: The carboxylate anion acts as a nucleophile and attacks the methyl group of the methyldiazonium cation in a classic SN2 displacement. [5][10]The leaving group is molecular dinitrogen (N₂), an extremely stable gas whose evolution from the reaction mixture renders the process irreversible.

G cluster_diazomethane Diazomethane Methylation Mechanism RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate Proton Transfer CH2N2 CH₂N₂ Diazonium CH₃-N₂⁺ CH2N2->Diazonium Ester R-COOCH₃ Carboxylate->Ester SN2 Attack Diazonium->Ester N2 N₂ (gas) Diazonium->N2

Caption: The irreversible SN2 mechanism of diazomethane methylation.

This mechanism explains the method's key advantages: it is fast, clean (the only byproduct is a gas), and proceeds at low temperatures, making it ideal for thermally or acid-sensitive substrates. [11]

Performance and Application: A Head-to-Head Comparison

The choice between these methods ultimately depends on the specific requirements of the synthesis. The following table summarizes key performance metrics based on experimental observations.

FeatureFischer EsterificationMethylation with Diazomethane
Reaction Type Reversible, EquilibriumIrreversible, Kinetically Controlled
Typical Conditions Strong acid catalyst (H₂SO₄, p-TsOH), heat (60-110°C), often excess alcohol. [2]Mild, often 0°C to room temperature, no catalyst needed. [12]
Reaction Time Slow (1-10 hours). [2]Very fast (often instantaneous).
Yield Moderate to excellent (65-99%), dependent on driving equilibrium. [1]Excellent to quantitative (>95%). [10]
Substrate Scope Broad for alcohols (primary & secondary best), tolerates many functional groups not sensitive to strong acid/heat. [2]Specific to methylation. Excellent for acid-sensitive substrates. [9][11]Can react with other acidic protons (phenols, enols).
Byproducts Water. [1]Nitrogen gas.
Workup Requires neutralization, extraction, and removal of excess alcohol/catalyst. [8][13]Simple evaporation of solvent; excess reagent quenched with acetic acid. [6][14]
Scalability Highly scalable and cost-effective for industrial applications. [1]Generally limited to lab scale due to extreme safety hazards. [9]
Safety Profile Uses corrosive strong acids but reagents are generally stable.EXTREMELY HAZARDOUS . Diazomethane is highly toxic, explosive, and a suspected carcinogen. [6][7][15][16]

Experimental Protocols: From Theory to Practice

The following protocols are illustrative and should be adapted based on the specific substrate and scale. All work with diazomethane must be conducted by trained personnel with appropriate safety measures in place.

Protocol 1: Fischer Esterification of Benzoic Acid

This protocol describes the synthesis of methyl benzoate.

Materials:

  • Benzoic acid (610 mg)

  • Methanol (25 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 610 mg of benzoic acid in 25 mL of methanol in a round-bottom flask equipped with a magnetic stir bar. [8]2. Carefully and slowly add 0.1 mL of concentrated sulfuric acid to the solution while stirring. [8]3. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 1-2 hours. [8]4. Allow the reaction to cool to room temperature.

  • Remove the bulk of the methanol using a rotary evaporator. [8]6. Dissolve the residue in 50 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with 30 mL of water, two 30 mL portions of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with 30 mL of brine. [8]8. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl benzoate. [8]Further purification can be achieved by distillation.

Protocol 2: Methylation of a Carboxylic Acid with in situ Generated Diazomethane

This protocol describes the generation of diazomethane from a precursor like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) and its immediate use.

WARNING: This procedure is extremely hazardous and must only be performed in a properly functioning chemical fume hood behind a blast shield. Use of specialized, scratch-free glassware with smooth joints is mandatory to prevent detonation. [6][10][17] Materials:

  • Diazald®

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Diethyl ether

  • Carboxylic acid substrate

  • Diazomethane generation apparatus

  • Dry ice/isopropanol bath

Procedure:

  • Apparatus Setup: Assemble the diazomethane generation apparatus. The receiving flask should contain a solution of the carboxylic acid (1 equivalent) in diethyl ether and be cooled to -78°C in a dry ice/isopropanol bath. [17]2. Diazomethane Generation: In the dropping funnel of the generation apparatus, place a solution of Diazald® in diethyl ether. In the reaction flask, place a solution of KOH in 95% ethanol, warmed to approximately 65°C. [17]3. Reaction: Slowly add the Diazald® solution to the warm KOH solution. The yellow diazomethane gas will co-distill with the ether and be collected in the cooled receiving flask containing the carboxylic acid. [17]4. Monitoring: The diazomethane will react instantly with the carboxylic acid. Continue the generation and distillation until a faint yellow color persists in the receiving flask, which indicates that the carboxylic acid has been fully consumed. [17]5. Quenching: Once the reaction is complete, carefully and slowly add a few drops of acetic acid to the receiving flask until the yellow color disappears and gas evolution ceases. This safely quenches any excess diazomethane. [6]6. Workup: The reaction mixture can now be warmed to room temperature. The product is isolated by simply removing the solvent under reduced pressure.

Conclusions and Recommendations

The choice between Fischer esterification and methylation with diazomethane is a clear-cut decision based on a trade-off between versatility, reaction conditions, and safety.

  • Choose Fischer Esterification for cost-effective, large-scale syntheses of esters from simple primary or secondary alcohols where the substrate is robust enough to withstand heat and strong acid. Its operational simplicity and the use of common, stable reagents make it a workhorse reaction in organic chemistry. [1][2]

  • Choose Methylation with Diazomethane when dealing with precious, complex, or acid/heat-sensitive substrates that require conversion to a methyl ester. Its mild conditions, speed, and exceptionally high yields are unparalleled. [9][14]However, this choice is only justifiable if the laboratory is fully equipped to handle the severe toxicity and explosion hazards associated with diazomethane. [6][7][16]For many applications requiring mild methylation, the safer, albeit less reactive, alternative (trimethylsilyl)diazomethane (TMS-diazomethane) should be considered first. [11][12] By carefully evaluating the nature of the substrate, the desired scale of the reaction, and the available safety infrastructure, researchers can confidently select the optimal esterification strategy for their specific needs.

References

  • Experiment 22 – The Fischer Esterification. (n.d.). Retrieved from University of Wisconsin-Madison Chemistry Department. Source
  • Diazomethane. (n.d.). Division of Research Safety, University of Illinois. Source
  • Fischer Esterification. (2022, November 16). Master Organic Chemistry. Source
  • 21.7: Methyl Ester Synthesis Using Diazomethane. (2020, May 30). Chemistry LibreTexts. Source
  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols, 5(10), 1619–1626. Source
  • Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024, December 17). Molecules. Source
  • Diazomethane - Health Hazard and Toxicity. (2019, September 12). ChemicalBook. Source
  • Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (n.d.). Moodle, York University. Source
  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 8, 2026. Source
  • TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. (2023, July 17). Tokyo Chemical Industry Co., Ltd. Source
  • Hazardous Substance Fact Sheet: Diazomethane. (1998, October). New Jersey Department of Health and Senior Services. Source
  • Diazomethane. (n.d.). U.S. Environmental Protection Agency. Source
  • NIOSH Pocket Guide to Chemical Hazards: Diazomethane. (n.d.). Centers for Disease Control and Prevention. Source
  • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. (n.d.). "A Little" Mass Spec and Sailing. Source
  • A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. (2010).
  • Fischer Esterification Procedure. (n.d.). Retrieved from University of California, Irvine Chemistry Department. Source
  • Experiment 10: Fischer Esterification. (n.d.). Retrieved from a university chemistry lab manual. Source
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Source
  • Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (2025, May 22). JoVE. Source
  • Fischer Esterific
  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Source
  • Fischer Esterification. (n.d.). Retrieved from a university chemistry lab manual. Source
  • A Comparative Guide to Methylating Agents: Azomethane vs. Diazomethane. (n.d.). Benchchem. Source
  • The Reaction of Ketones with Diazomethane. (n.d.). Semantic Scholar. Source
  • Diazomethane (CH₂N₂). (2025, June 22). Master Organic Chemistry. Source
  • A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. (2010).
  • Kinetics, Mechanism and Novel Methods Of Esterification. (n.d.).
  • Diazomethane. (n.d.). Organic Syntheses. Source
  • Fischer esterific
  • Iron-Mediated Methyl Esterification with Dibromomethane. (n.d.). Thieme E-Journals. Source
  • What are the advantages and disadvantages of this type of esterification reaction which is methyl ester synthesis using diazomethane? (2021, December 3). Quora. Source
  • Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. (n.d.). MDPI. Source
  • Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. (2025, April 2). ACS Engineering Au. Source
  • Acid to Ester - Common Conditions. (n.d.). The Organic Chemistry Portal. Source
  • Formation of methyl esters. (2014, November 5). Chemistry Stack Exchange. Source
  • Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. (2007).
  • Kinetics of the Fischer esterification of Palm fatty acids with isopropanol and butyl-cellosolve. (n.d.).
  • Kinetic Study of Esterification Reaction. (2025, August 6).

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes for 4-Hydroxy-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and strategic synthesis of key chemical intermediates is a cornerstone of successful project timelines and budgets. 4-Hydroxy-3,5-dimethylbenzoic acid is a valuable building block in the synthesis of a variety of pharmaceuticals and other complex organic molecules. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comprehensive cost-benefit analysis to inform your synthetic strategy.

Introduction to this compound

This compound, a substituted phenolic acid, serves as a crucial scaffold in medicinal chemistry. Its structural features, including the carboxylic acid, the hydroxyl group, and the dimethylated aromatic ring, offer multiple points for chemical modification, making it a versatile starting material for the synthesis of diverse molecular architectures. Its derivatives have been explored for a range of biological activities, highlighting the importance of efficient and scalable access to the parent molecule.

This guide will explore four distinct synthetic pathways to this compound, evaluating each for its practicality, efficiency, and economic viability.

Route 1: Direct Carboxylation of 2,6-Dimethylphenol via the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic method for the carboxylation of phenols.[1] It involves the reaction of a phenoxide with carbon dioxide under pressure and at elevated temperatures.[2] The choice of alkali metal is crucial for regioselectivity; potassium salts tend to favor the formation of the para-isomer, which is the desired product in this case.[1][2]

Reaction Pathway

Kolbe-Schmitt Reaction start 2,6-Dimethylphenol intermediate Potassium 2,6-dimethylphenoxide start->intermediate KOH product This compound intermediate->product 1. CO2, high pressure, heat 2. H+ workup

Caption: Kolbe-Schmitt carboxylation of 2,6-dimethylphenol.

Experimental Protocol
  • Formation of the Phenoxide: In a high-pressure autoclave, 2,6-dimethylphenol is reacted with a stoichiometric amount of potassium hydroxide in a suitable high-boiling solvent or neat. The water formed during this neutralization is typically removed by azeotropic distillation or by heating under vacuum to drive the equilibrium towards the phenoxide.

  • Carboxylation: The autoclave is sealed and pressurized with carbon dioxide to 5-10 atm or higher. The reaction mixture is then heated to 180-250°C with vigorous stirring for several hours.[2]

  • Work-up and Isolation: After cooling and venting the excess CO2, the solid reaction mass is dissolved in water. The solution is then acidified with a strong acid, such as sulfuric or hydrochloric acid, to a pH of 2, which precipitates the crude this compound.[2]

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like hot water or aqueous ethanol.

Performance Data
ParameterValueReference
Starting Material2,6-Dimethylphenol[1][3][4][5][6]
Key ReagentsKOH, CO2[1]
YieldModerate[7]
PurityRequires purification
Reaction TimeSeveral hours[2]

Route 2: Two-Step Synthesis via Formylation and Subsequent Oxidation

This pathway involves the initial formylation of 2,6-dimethylphenol to produce 3,5-dimethyl-4-hydroxybenzaldehyde, which is then oxidized to the target carboxylic acid. The formylation can be achieved through various methods, with the Duff reaction being a particularly effective choice for para-substitution on this substrate.[8][9]

Reaction Pathway

Formylation-Oxidation start 2,6-Dimethylphenol intermediate 3,5-Dimethyl-4-hydroxybenzaldehyde start->intermediate Duff Reaction (Hexamethylenetetramine, acid) product This compound intermediate->product Oxidation (e.g., KMnO4, H2O2)

Caption: Two-step synthesis via formylation and oxidation.

Experimental Protocols

Part A: Duff Reaction for the Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde [9]

  • Reaction Setup: 2,6-Dimethylphenol and hexamethylenetetramine are dissolved in an acidic medium, such as a mixture of acetic acid and glycerol.

  • Formylation: The reaction mixture is heated to around 150-160°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Isolation: Upon completion, the reaction mixture is cooled and hydrolyzed by the addition of aqueous acid (e.g., HCl). The product, 3,5-dimethyl-4-hydroxybenzaldehyde, often precipitates and can be collected by filtration.

  • Purification: The crude aldehyde can be purified by recrystallization. A reported yield for this reaction is as high as 95%.[9]

Part B: Oxidation of 3,5-Dimethyl-4-hydroxybenzaldehyde

  • Reaction Setup: The synthesized aldehyde is suspended in an aqueous solution, often with a co-solvent like acetone or tert-butanol.

  • Oxidation: A strong oxidizing agent, such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) with a suitable catalyst, is added portion-wise to the stirred suspension. The reaction is typically conducted at room temperature or with gentle heating.

  • Work-up and Isolation: After the oxidation is complete (indicated by the disappearance of the starting material on TLC), the reaction is quenched. If KMnO4 is used, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the carboxylic acid.

  • Purification: The crude this compound is collected by filtration and can be purified by recrystallization.

Performance Data
ParameterValueReference
Starting Material2,6-Dimethylphenol[1][3][4][5][6]
Key ReagentsHexamethylenetetramine, Oxidizing agent[8][9]
Overall YieldPotentially high (Duff reaction up to 95%)[9]
PurityGood, requires purification
Reaction TimeMulti-step, several hours per step

Route 3: Grignard Reaction of a Protected 4-Bromo-2,6-dimethylphenol

This multi-step route offers a more controlled, albeit longer, pathway. It involves the bromination of 2,6-dimethylphenol, protection of the hydroxyl group, formation of a Grignard reagent, and subsequent carboxylation with carbon dioxide.

Reaction Pathway

Grignard Route start 2,6-Dimethylphenol intermediate1 4-Bromo-2,6-dimethylphenol start->intermediate1 Bromination (e.g., Br2 in Acetic Acid) intermediate2 Protected 4-Bromo-2,6-dimethylphenol intermediate1->intermediate2 Protection (e.g., MOM-Cl, TBDMS-Cl) intermediate3 Grignard Reagent intermediate2->intermediate3 Mg, THF product This compound intermediate3->product 1. CO2 2. H+ workup and Deprotection

Caption: Multi-step synthesis via a Grignard reaction.

Experimental Protocols

Part A: Bromination of 2,6-Dimethylphenol [10]

  • Reaction Setup: 2,6-Dimethylphenol is dissolved in a suitable solvent like glacial acetic acid.[10]

  • Bromination: A solution of bromine in acetic acid is added dropwise to the phenol solution at a controlled temperature (e.g., 15°C).[10]

  • Isolation: The reaction mixture is poured into water, and the precipitated 4-bromo-2,6-dimethylphenol is collected by filtration.

  • Purification: The crude product can be purified by recrystallization.

Part B: Protection, Grignard Formation, Carboxylation, and Deprotection

  • Protection: The hydroxyl group of 4-bromo-2,6-dimethylphenol is protected using a standard protecting group strategy (e.g., as a methoxymethyl (MOM) ether or a tert-butyldimethylsilyl (TBDMS) ether) to prevent interference in the Grignard reaction.

  • Grignard Reagent Formation: The protected aryl bromide is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the Grignard reagent.

  • Carboxylation: The Grignard reagent is then added to an excess of solid carbon dioxide (dry ice) or a stream of CO2 gas is bubbled through the solution.

  • Work-up and Deprotection: The reaction is quenched with aqueous acid, which both protonates the carboxylate and removes the protecting group (acid-labile protecting groups are preferred). The product is then extracted into an organic solvent.

  • Purification: The final product is isolated by evaporation of the solvent and can be purified by recrystallization or column chromatography.

Performance Data
ParameterValueReference
Starting Material2,6-Dimethylphenol[1][3][4][5][6]
Key ReagentsBromine, Protecting group reagents, Mg, CO2[10]
Overall YieldModerate (multi-step)
PurityGenerally high after purification
Reaction TimeLong (multiple steps)

Route 4: Hydrolysis of 4-Hydroxy-3,5-dimethylbenzonitrile

This route involves the synthesis of 4-hydroxy-3,5-dimethylbenzonitrile, followed by its hydrolysis to the desired carboxylic acid. The nitrile can be prepared from 3,5-dimethyl-4-hydroxybenzaldehyde, which links this route to Route 2.

Reaction Pathway

Nitrile Hydrolysis start 3,5-Dimethyl-4-hydroxybenzaldehyde intermediate 4-Hydroxy-3,5-dimethylbenzonitrile start->intermediate Hydroxylamine hydrochloride, DMF product This compound intermediate->product Acid or Base Hydrolysis

Caption: Synthesis via hydrolysis of the corresponding nitrile.

Experimental Protocols

Part A: Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile [11]

  • Reaction Setup: 3,5-Dimethyl-4-hydroxybenzaldehyde is reacted with hydroxylamine hydrochloride in a solvent such as N,N-dimethylformamide (DMF).

  • Nitrile Formation: The reaction mixture is heated, leading to the one-pot formation and dehydration of the oxime to the nitrile. A reported yield for this conversion is 93% with a purity of >98%.[11]

  • Isolation and Purification: The product can be isolated by precipitation upon addition of water and purified by recrystallization.

Part B: Hydrolysis of 4-Hydroxy-3,5-dimethylbenzonitrile

  • Acid Hydrolysis: The nitrile is refluxed in an aqueous solution of a strong acid, such as sulfuric acid. The product precipitates upon cooling and is isolated by filtration.

  • Base Hydrolysis: Alternatively, the nitrile is refluxed in an aqueous solution of a strong base, like sodium hydroxide. After the reaction is complete, the solution is acidified to precipitate the carboxylic acid.

Performance Data
ParameterValueReference
Starting Material3,5-Dimethyl-4-hydroxybenzaldehyde[12][13][14][15]
Key ReagentsHydroxylamine hydrochloride, Acid/Base for hydrolysis[11]
Overall YieldHigh (nitrile formation is high yield)[11]
PurityHigh[11]
Reaction TimeMulti-step, several hours per step

Cost-Benefit Analysis

The selection of an optimal synthetic route depends on a variety of factors beyond just the chemical yield. The following table provides a comparative overview of the starting material costs and a qualitative assessment of each route.

RouteStarting MaterialApprox. Cost of Starting Material (per 25g)ProsCons
1. Kolbe-Schmitt 2,6-Dimethylphenol$35.65[16]Direct, one-pot reaction.Requires high pressure and temperature; moderate yields.
2. Formylation/Oxidation 2,6-Dimethylphenol$35.65[16]High yield for formylation step; avoids high pressure.Two-step process; use of strong oxidizing agents.
3. Grignard Reaction 4-Bromo-2,6-dimethylphenol$35.65[17]Controlled and versatile.Multi-step, requires protection/deprotection; use of sensitive Grignard reagents.
4. Nitrile Hydrolysis 4-Hydroxy-3,5-dimethylbenzonitrile~$75 (for 25g)[18]High yield and purity for nitrile formation and hydrolysis.Two-step process; cost of the nitrile intermediate.
Discussion
  • Route 1 (Kolbe-Schmitt Reaction): This is the most direct approach. However, the requirement for high-pressure equipment can be a significant barrier for many research labs and adds to the operational cost and safety considerations. The reported yields are also not consistently high. For large-scale industrial production where the investment in specialized equipment is justified, this could be a viable option.

  • Route 2 (Formylation/Oxidation): This route is highly attractive due to the reported high yield of the Duff reaction for the key formylation step.[9] It avoids the need for high-pressure reactors and utilizes relatively common laboratory reagents. The subsequent oxidation of the aldehyde is typically a straightforward transformation. This pathway offers a good balance of yield, practicality, and cost for both lab-scale and pilot-scale synthesis.

  • Route 3 (Grignard Reaction): While offering a high degree of control, this multi-step route is the most laborious and likely the most expensive in terms of reagents and time. The need for protection and deprotection steps adds to the complexity and reduces the overall efficiency. This route would likely only be considered if specific isotopic labeling or other modifications were required that could be introduced via the Grignard reagent.

  • Route 4 (Nitrile Hydrolysis): The high yield and purity reported for the synthesis of the nitrile intermediate make this a very strong candidate.[11] The subsequent hydrolysis is also typically a high-yielding reaction. While the cost of the nitrile intermediate is higher than that of 2,6-dimethylphenol, the overall efficiency of this two-step process might make it competitive, especially when considering the ease of purification and the high purity of the final product.

Conclusion and Recommendation

For most research and development applications, Route 2 (Formylation/Oxidation) and Route 4 (Nitrile Hydrolysis) emerge as the most favorable options.

  • Route 2 is particularly appealing due to the high-yielding Duff reaction for the para-formylation of 2,6-dimethylphenol, a key and often challenging transformation.

  • Route 4 offers the advantage of a very high-yielding and clean conversion of the aldehyde to the nitrile, followed by a robust hydrolysis.

The ultimate choice between these two routes may depend on the specific capabilities of the laboratory and the relative costs of the intermediate reagents at the time of synthesis. The Kolbe-Schmitt reaction remains a possibility for large-scale industrial synthesis where the initial capital investment in high-pressure equipment can be justified by the directness of the route. The Grignard route is the least practical for the routine synthesis of this compound.

By carefully considering the factors of yield, cost, safety, and scalability outlined in this guide, researchers can make an informed decision to select the most appropriate synthetic strategy for their specific needs.

References

  • Wikipedia. Kolbe–Schmitt reaction.
  • Chemsavers, Inc. 2,6-Dimethylphenol, 99% 2.5kg.
  • IndiaMART. 2,6-Dimethylphenol CAS 576-26-1.
  • SynArchive. Duff Reaction.
  • Wikipedia. Duff reaction.
  • Name Reactions in Organic Synthesis. Duff Reaction.
  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • Wikipedia. Sandmeyer reaction.
  • UCHEM. Wholesale Price 4-Hydroxy-3,5-dimethylbenzaldehyde cas 2233-18-3.
  • Wikipedia. Reimer–Tiemann reaction.
  • Fisher Scientific. 4-Hydroxy-3,5-dimethylbenzaldehyde 98.0+%, TCI America™.
  • CP Lab Safety. 4-Bromo-2,6-dimethylphenol, 25g, Each.
  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ResearchGate. Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Chem-Station Int. Ed. Duff Reaction.
  • SynArchive. Reimer-Tiemann Formylation.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4-Bromo-2,6-dimethylphenol in Modern Chemical Synthesis.
  • ResearchGate. A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile.
  • L.S.College, Muzaffarpur. Reimer–Tiemann reaction.
  • University of Groningen. Exploring the Reimer-Tiemann Reaction: History and Scope.
  • ResearchGate. The Reimer–Tiemann Reaction.
  • Google Patents. Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • PubChem. 4-Bromo-2,6-dimethylphenol.
  • ResearchGate. 4: Kolbe-Schmitt reactions: (i) Synthesis of....
  • Future4200. The Kolbe-Schmitt Reaction.

Sources

A Senior Application Scientist's Guide to the Characterization of 4-Hydroxy-3,5-dimethylbenzoic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Raw Material Integrity in Scientific Discovery

The Criticality of Supplier Qualification: Unseen Variables

4-Hydroxy-3,5-dimethylbenzoic acid is a seemingly simple molecule. However, its synthesis can introduce a range of impurities, including starting materials, by-products, intermediates, and residual solvents.[1][2][3] The International Council for Harmonisation (ICH) Q3A guidelines underscore the necessity of identifying and controlling such impurities in new drug substances, a principle that holds true for all high-stakes research.[1][2][4][5] Different suppliers may utilize distinct synthetic routes or purification methods, resulting in unique impurity profiles that can significantly impact downstream applications. A seemingly minor, unidentified peak in a chromatogram could be a reactive species that interferes with a catalytic step or a potential toxin in a cell-based assay. Therefore, an orthogonal analytical approach is not just best practice; it is a scientific necessity.

Analytical Strategy: An Orthogonal Approach to Characterization

No single analytical technique provides a complete picture of a compound's identity and purity. We will employ a multi-faceted strategy to build a comprehensive profile of the material from each supplier.

  • Visual and Physical Inspection: The simplest tests are often the most revealing. We will assess the material's physical state, color, and homogeneity.

  • Melting Point Analysis: This classical technique is a powerful and rapid indicator of purity. Pure crystalline compounds exhibit a sharp, well-defined melting point, whereas impure substances melt over a broader and lower temperature range—a phenomenon known as melting point depression.[6][7][8][9][10]

  • High-Performance Liquid Chromatography (HPLC-UV): As the cornerstone of purity assessment, reverse-phase HPLC allows for the separation and quantification of the main component and any organic impurities.[11][12] Methodical selection of the column, mobile phase, and detection wavelength is critical for achieving the necessary resolution.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides unambiguous structural confirmation. It verifies that the atomic connectivity matches that of this compound and can reveal the presence of structurally similar impurities that may co-elute in HPLC.

  • Loss on Drying (LOD): This gravimetric test quantifies the percentage of volatile matter (typically water or residual solvents) in the sample, providing a more accurate assessment of the compound's true concentration.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the importance of this multi-pronged approach, we present hypothetical data from the analysis of this compound sourced from three fictional suppliers: Supplier A, Supplier B, and Supplier C.

ParameterSupplier ASupplier BSupplier CReference Standard
Appearance White, crystalline powderOff-white powderWhite, crystalline powderWhite, crystalline powder
Melting Point 210-212 °C205-210 °C211-212 °C211-213 °C
Purity (HPLC Area %) 99.8%98.5%99.5%>99.9%
Largest Impurity (HPLC) 0.08%0.75% (at RRT 1.3)0.20%<0.05%
¹H NMR Conforms to structureConforms, minor unidentified signalsConforms to structureConforms to structure
Loss on Drying 0.1%0.5%0.2%<0.1%

Interpretation:

  • Supplier A provides the highest quality material, with high purity, a sharp melting point, and minimal impurities. This would be the preferred choice for sensitive applications like reference standard preparation or late-stage drug development.

  • Supplier B shows a lower melting point with a broad range, significantly lower HPLC purity, and a substantial single impurity.[6][10] The off-white color and higher loss on drying suggest the presence of process-related impurities or residual solvent. This material may be unsuitable for most applications without further purification.

  • Supplier C offers a good balance of quality and potential cost-effectiveness. While not as pure as Supplier A's material, its profile is significantly better than Supplier B's and may be perfectly acceptable for early-stage research or less sensitive applications.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and provide a self-validating system through the inclusion of system suitability tests.

Protocol 1: Purity Determination by HPLC-UV

Rationale: This reverse-phase HPLC method is designed to separate the polar this compound from potential non-polar and polar impurities.[13][14][15] The mobile phase pH is kept low to ensure the carboxylic acid is protonated, promoting better peak shape.[16]

  • Instrumentation: HPLC system with UV/Vis or DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of sample in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL solution.

  • System Suitability:

    • Make five replicate injections of the Reference Standard solution.

    • The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

    • The tailing factor for the main peak must be ≤ 1.5.

  • Procedure:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Perform system suitability injections.

    • Inject each supplier sample solution in duplicate.

    • Calculate purity based on the area percent of the main peak relative to all peaks in the chromatogram.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Rationale: ¹H NMR provides a fingerprint of the molecule, confirming the identity and revealing the presence of impurities that might not be chromatographically resolved. The expected spectrum for this compound should show distinct signals for the aromatic protons, the methyl groups, and the acidic/hydroxyl protons.[17][18]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

  • Sample Preparation: Dissolve 5-10 mg of sample in ~0.7 mL of DMSO-d₆.

  • Procedure:

    • Acquire a standard one-dimensional proton spectrum.

    • Integrate all peaks.

    • Compare the chemical shifts and integration values to a reference spectrum or theoretical values.

      • Expected Peaks:

        • ~2.2 ppm (singlet, 6H, -CH₃ groups)

        • ~7.5 ppm (singlet, 2H, Ar-H)

        • ~9.5 ppm (broad singlet, 1H, -OH)

        • ~12.5 ppm (broad singlet, 1H, -COOH)

    • Scrutinize the baseline for any minor peaks that do not correspond to the main compound or residual solvent, as these indicate impurities.

Visualizing the Workflow and Decision Logic

To clarify the process, the following diagrams illustrate the experimental workflow and a logical framework for making a final supplier decision.

experimental_workflow cluster_0 Sample Receipt & Initial Checks cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Evaluation & Qualification Sample Receive Samples (Supplier A, B, C) Inspect Visual Inspection (Color, Form) Sample->Inspect MP Melting Point Analysis Inspect->MP Prep Prepare Solutions (1 mg/mL) MP->Prep LOD Loss on Drying MP->LOD HPLC HPLC-UV Analysis (Purity & Impurities) Prep->HPLC NMR ¹H NMR Analysis (Structural Confirmation) Prep->NMR Data Compile & Compare Data (Tables) HPLC->Data NMR->Data LOD->Data Qualify Qualify Supplier Data->Qualify

Caption: Experimental workflow for the comprehensive characterization of raw materials.

decision_framework start Start Evaluation structure_check NMR Conforms? start->structure_check purity_check Purity > 99.5%? impurity_check Any Impurity > 0.1%? purity_check->impurity_check Yes review Accept with Justification (For non-critical use) purity_check->review No phys_check Physical Properties Acceptable? impurity_check->phys_check No impurity_check->review Yes structure_check->purity_check Yes reject Reject Supplier structure_check->reject No accept Accept Supplier phys_check->accept Yes phys_check->review No

Caption: Decision framework for supplier qualification based on analytical data.

Conclusion

The rigorous, multi-technique characterization of starting materials is not an impediment to research but an essential prerequisite for generating reliable and reproducible science. This guide has demonstrated that materials with the same name can exhibit significant variations in quality depending on the supplier. By implementing a systematic and orthogonal analytical approach—combining physical tests, chromatography, and spectroscopy—researchers can objectively qualify suppliers, mitigate risks associated with material variability, and build a foundation of trust in their experimental data. This diligence ensures that the final results are a true reflection of the scientific hypothesis, not an artifact of uncharacterized impurities.

References

  • U.S. Pharmacopeia.
  • European Medicines Agency. ICH Q3A(R2) Impurities in new drug substances. [Link]
  • Mettler Toledo.
  • Agilent.
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
  • Simon Fraser University. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point. [Link]
  • LCGC International. Are You Sure You Understand USP <621>? [Link]
  • Buchi.com.
  • Chemistry LibreTexts. 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]
  • SSERC.
  • SIELC Technologies. This compound. [Link]
  • PubChem. This compound. [Link]
  • ResearchGate. (PDF)
  • IRE Journals.
  • Jordan Journal of Pharmaceutical Sciences. Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. [Link]
  • ResearchGate. (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Hydroxy-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Methodological Congruence

This guide moves beyond the routine validation of a single analytical method. We delve into the critical process of cross-validation , an empirical demonstration that two distinct analytical procedures are fit for the same intended purpose and yield comparable results.[2][3] This is paramount when methods are transferred between laboratories, when a new method is intended to replace an existing one, or when data from different analytical techniques must be consolidated within a single regulatory submission.

Adherence to globally recognized standards is non-negotiable. The principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2) and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA) provide the framework for this rigorous comparison.[4][5][6] These guidelines ensure that any validated method produces results that are accurate, precise, and specific to the analyte .[7][8] This guide will provide a practical, in-depth comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 4-Hydroxy-3,5-dimethylbenzoic acid, culminating in a detailed cross-validation protocol.

Analyte at a Glance: this compound

Before comparing analytical methods, understanding the physicochemical properties of the target analyte is essential as it dictates the optimal analytical strategy.

  • Structure:

    Caption: Chemical Structure of this compound.

  • Key Properties:

    • Molecular Formula: C₉H₁₀O₃[9][10]

    • Molecular Weight: 166.17 g/mol [9][10]

    • Nature: An acidic phenolic compound, soluble in methanol.[1] Its polarity and acidic proton are key considerations for chromatographic separation.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Causality Behind Experimental Choices:

  • Reversed-Phase (RP) Chromatography: We select a C18 column, a nonpolar stationary phase. This is ideal for retaining moderately polar organic molecules like our analyte from a more polar mobile phase.

  • Acidified Mobile Phase: The addition of a small amount of phosphoric or formic acid to the water/acetonitrile mobile phase is critical.[11][12] this compound is a carboxylic acid. By lowering the mobile phase pH well below the analyte's pKa, we suppress the ionization of the carboxyl group. This ensures the analyte is in its neutral, less polar form, leading to better retention, sharper peak shapes, and improved reproducibility on the nonpolar C18 column.

Experimental Protocol: HPLC-UV Analysis
  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 100 µg/mL in methanol.[13]

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation (from a hypothetical matrix):

    • Accurately weigh 100 mg of the sample into a centrifuge tube.

    • Add 10 mL of 80% aqueous methanol.[14]

    • Sonicate for 30 minutes to extract the analyte.[14]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[14] This step is crucial to remove particulates that could damage the HPLC system.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV Detector (e.g., Waters Alliance e2695).[13]

    • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm).[13][15]

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v).[11][12]

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.[15]

    • Injection Volume: 10 µL.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for identification and quantification. It requires the analyte to be volatile and thermally stable. For compounds like this compound, which have polar functional groups (-OH, -COOH), derivatization is often necessary to increase volatility and improve chromatographic performance.

Causality Behind Experimental Choices:

  • Derivatization: The hydroxyl and carboxylic acid groups make the analyte polar and prone to hydrogen bonding, which results in poor peak shape and thermal degradation in the hot GC inlet. Silylation (e.g., with BSTFA) is a common and effective strategy. It replaces the active hydrogens on the polar groups with nonpolar trimethylsilyl (TMS) groups, rendering the molecule more volatile and suitable for GC analysis.

  • Mass Spectrometric Detection: Using a mass spectrometer as a detector provides much higher specificity than a UV detector. By monitoring for characteristic fragment ions of the derivatized analyte (Selected Ion Monitoring, SIM mode), we can achieve excellent sensitivity and eliminate interference from co-eluting matrix components.

Experimental Protocol: GC-MS Analysis
  • Standard and Sample Preparation:

    • Prepare standards and sample extracts as described in the HPLC protocol (Steps 1 & 2).

    • Pipette 100 µL of each standard solution and sample extract into separate glass autosampler vials.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This removes the protic solvents (water, methanol) which would interfere with the silylation reagent.

  • Derivatization:

    • To each dry residue, add 50 µL of Pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vials tightly and heat at 70°C for 60 minutes in a heating block or oven.

    • Allow the vials to cool to room temperature before analysis.

  • Chromatographic and Spectrometric Conditions:

    • Instrument: GC-MS system (e.g., Agilent 6890 GC with 5973 MS).[16]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Splitless mode).

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of the di-TMS derivative of this compound (e.g., m/z 310 (M+), 295 (M-15)).

Designing the Cross-Validation Study

The objective of this study is to formally compare the performance of the validated HPLC-UV and GC-MS methods to ensure they produce equivalent results for the quantification of this compound. The entire process must be governed by a pre-approved validation protocol that defines the experiments and acceptance criteria.[5][6]

Caption: Workflow for the cross-validation of two analytical methods.

Cross-Validation Protocol Steps:
  • Sample Selection: Prepare two sets of samples.

    • Set 1 (Accuracy): Use a blank matrix (representative of the final product formulation or biological fluid) and spike it with known concentrations of this compound at three levels: low, medium, and high (e.g., 1 µg/mL, 10 µg/mL, 40 µg/mL). Prepare five replicates at each level.

    • Set 2 (Real-World Congruence): Select at least ten real-world samples containing the analyte, with concentrations expected to span the analytical range.

  • Analysis:

    • Divide each sample from both sets into two aliquots.

    • Analyze one set of aliquots using the validated HPLC-UV method.

    • Analyze the second set of aliquots using the validated GC-MS method.

  • Data Evaluation:

    • Calculate the concentration of this compound in each sample from both methods.

    • For Set 1, calculate the percent recovery for each sample to confirm accuracy.

    • For Set 2, perform a statistical comparison of the results obtained from the two methods. A common approach is to calculate the percentage difference for each pair of results and apply a predefined acceptance criterion (e.g., ±15% agreement for at least 80% of the samples).

Comparative Performance Data

The following table summarizes the hypothetical (but realistic) performance characteristics obtained during the validation of each method, which form the basis for the cross-validation exercise.

Validation Parameter HPLC-UV Method GC-MS Method Commentary
Specificity Demonstrated no interference from placebo peaks at the analyte's retention time.Demonstrated no interference at the analyte's retention time for the selected ions (m/z 310, 295).GC-MS offers superior specificity due to the combination of chromatographic separation and mass-based detection.
Linearity (r²) > 0.9995> 0.9992Both methods exhibit excellent linearity within the defined range.
Range 0.5 – 50 µg/mL0.1 – 50 µg/mLThe analytical range is suitable for the intended application for both methods.
Accuracy (% Recovery) 98.5% – 101.2%99.1% – 102.5%Both methods demonstrate high accuracy, with results very close to the true value.[7][17]
Precision (%RSD)
- Repeatability< 1.5%< 2.0%Both methods are highly repeatable. HPLC often shows slightly better injection-to-injection precision.
- Intermediate Precision< 2.0%< 2.5%Both methods are robust to variations in day and analyst, meeting typical acceptance criteria.[8]
Limit of Quantitation (LOQ) 0.5 µg/mL0.1 µg/mLThe GC-MS method is significantly more sensitive, making it the preferred choice for trace-level analysis.
Robustness Tolerant to minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min).[15]Tolerant to minor changes in oven ramp rate (±1°C/min) and carrier gas flow (±0.1 mL/min).Both methods are robust for routine use, a key requirement of method validation.[17]

Interpretation and Final Recommendation

The data clearly indicates that both the HPLC-UV and GC-MS methods are valid and fit for the purpose of quantifying this compound within the 0.5 to 50 µg/mL range. The cross-validation study, based on analyzing identical sample sets, would be expected to confirm that the results are statistically equivalent within this overlapping range.

Expert Recommendation:

  • For routine quality control and release testing where concentrations are expected to be well above 0.5 µg/mL, the HPLC-UV method is the superior choice. It is simpler, avoids the extra derivatization step, has a faster sample turnaround time, and demonstrates excellent precision.

  • For applications requiring the highest sensitivity, such as impurity identification, trace-level quantification, or metabolomics studies, the GC-MS method is the authoritative choice. Its lower LOQ and the structural confirmation provided by the mass spectrum offer an unparalleled level of confidence and analytical power.

Ultimately, the cross-validation process provides the documented evidence needed to use these methods interchangeably where their ranges overlap and to select the most appropriate method for a specific analytical challenge, ensuring data integrity and regulatory compliance across the product lifecycle.[5][6][18]

References

  • FDA Guidance for Industry: Q2A Valid
  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
  • ICH and FDA Guidelines for Analytical Method Valid
  • What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group.
  • Analysis of phenolic acids and flavonoids in honey. ScienceDirect.
  • Techniques for Analysis of Plant Phenolic Compounds. PMC - NIH.
  • This compound | C9H10O3. PubChem.
  • This compound. SIELC Technologies.
  • Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine.
  • Highlights from FDA's Analytical Test Method Valid
  • This compound. ChemicalBook.
  • Green Sample Preparation Techniques and Their Use in the Extraction and Separation Analysis of Phenolic Compounds in Honey. Taylor & Francis Online.
  • Q2(R2)
  • A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. JoVE.
  • This compound (C9H10O3). PubChemLite.
  • Benzoic acid, 4-hydroxy-3,5-dimethyl-. NIST WebBook.
  • Benzoic acid, 4-hydroxy-3,5-dimethoxy-. NIST WebBook.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Cross and Partial Valid
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • This compound. LGC Standards.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH Guidelines for Analytical Method Valid
  • Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. NIST WebBook.
  • HPLC Methods for analysis of 4-Hydroxybenzoic acid.
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. CORE.
  • dimethylbenzonitrile to 4-Hydroxy-3,5- dimethylbenzoic Acid. Benchchem.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formul
  • Commercial Suppliers and Technical Guide for Methyl 4-hydroxy-3,5-dimethylbenzo
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formul
  • Benzoic acid, 4-hydroxy-3,5-dimethyl-. NIST WebBook.
  • 4-Hydroxybenzoic acid GC-EI-TOF (Pegasus III TOF-MS system, Leco; GC 6890, Agilent Technologies) (Non-derivatized).
  • This compound(4919-37-3) MS spectrum. ChemicalBook.
  • This compound, 98% 5 g. Thermo Scientific Chemicals.
  • Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid. Request PDF.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Hydroxy-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of 4-Hydroxy-3,5-dimethylbenzoic acid, moving beyond simple instructions to explain the rationale behind each critical step. Our aim is to empower you with the knowledge to handle this compound safely, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification: Understanding the Risks

Before any handling or disposal, a thorough understanding of the inherent hazards of this compound is paramount. According to its Globally Harmonized System (GHS) classification, this compound presents several risks that directly inform our handling and disposal strategy.

  • Serious Eye Damage/Irritation (Category 1/2A): The most significant hazard is the risk of serious eye damage.[1][2][3][4] Direct contact with the eyes can cause severe irritation and potentially irreversible damage. This necessitates stringent eye protection at all times.

  • Skin Irritation (Category 2): The compound is classified as a skin irritant, capable of causing redness, itching, and inflammation upon contact.[1][3][4][5]

  • Respiratory Irritation (Category 3): As a solid powder, this compound can form dust. Inhalation of this dust may irritate the respiratory tract, leading to coughing and shortness of breath.[1][4][5]

It is combustible, but not readily ignitable.[6] While it is considered readily biodegradable and has a low potential for bioaccumulation, improper disposal can still pose a risk to aquatic ecosystems.[7] Therefore, it must not be discharged into sewers or waterways.[1][6][8]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A multi-layered PPE strategy is your first and most critical line of defense. The selection of appropriate PPE is directly dictated by the hazards identified above.

Laboratory Operation Eye/Face Protection Hand Protection Body & Respiratory Protection
Weighing & Transferring Solid Chemical safety goggles with side shields or a face shield.[3][9]Chemically resistant gloves (e.g., Nitrile).[10] Inspect gloves before use.A standard lab coat. If dust generation is likely, use a NIOSH-approved particulate respirator or conduct the work in a fume hood.[10][11]
Preparing Solutions Chemical safety goggles.[10]Chemically resistant gloves (e.g., Nitrile).Lab coat. Work should be performed in a well-ventilated area or a fume hood to avoid inhaling any vapors.[8][9][10]
Managing Spills & Waste Chemical safety goggles and a face shield.[1][10]Heavy-duty, chemically resistant gloves. Dispose of contaminated gloves as hazardous waste.[1][10]A chemical-resistant lab coat or apron. For significant spills, disposable shoe covers and respiratory protection are advised.[10]
Emergency Protocol: Spill Management

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the affected area.[10]

  • Ventilate: Ensure the area is well-ventilated.[12]

  • Assess and Equip: Don the appropriate PPE as detailed in the table above before approaching the spill.

  • Contain and Clean:

    • For solid spills, do not use dry sweeping, which can generate dust.[13] Instead, moisten the material lightly or use a HEPA-filter vacuum for cleanup.[6]

    • Carefully sweep up the absorbed material and place it into a suitable, clearly labeled, and sealable container for hazardous waste.[1][9][13]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[10]

  • Dispose: Ensure the sealed container with all cleanup materials is disposed of through your institution's hazardous waste management program.[1][10]

The Core Directive: Waste Disposal Procedure

The disposal of this compound must be managed as a formal hazardous waste stream. Under no circumstances should it be disposed of in regular trash or washed down the drain.[6][8][14]

  • Categorization: This compound must be classified as solid chemical waste. Consult your institution's Environmental Health & Safety (EHS) department for specific waste codes, which may vary by jurisdiction. While not explicitly listed as an EPA hazardous waste, its irritant properties (a characteristic of hazardous waste) mandate this classification.[6][9][15][16]

  • Segregation: Do not mix this compound waste with other waste streams, such as solvents or non-hazardous waste, unless explicitly permitted by your institution's EHS guidelines.[10][14] Keep it separate from incompatible materials like strong oxidizing agents or bases.[6][8][13]

  • Primary Container: Use a designated, leak-proof, and sealable container for all solid waste, including the original product, contaminated PPE, and spill cleanup materials.[1][10][13] The container must be in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The specific hazard pictograms (e.g., exclamation mark for irritant, corrosion for eye damage)

    • The date accumulation started.

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[8][9][17]

  • This storage area should be away from heat sources and incompatible materials.[8][12]

  • Ensure the container remains closed except when adding waste.[5][9]

  • Adhere to your institution's and local regulatory limits on the quantity of waste that can be accumulated and the maximum time it can be stored on-site.[18][19]

  • Professional Disposal: The final disposal must be handled by a licensed hazardous waste disposal company or your institution's EHS department.[1][2][5] These professionals are equipped to transport and process the waste in accordance with all federal, state, and local regulations.[9][18][20]

  • Documentation: Complete all required waste disposal manifests and forms provided by your EHS office. This creates a crucial "cradle-to-grave" record of the waste's journey.[18]

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol A Handling this compound B Wear Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat A->B Always C Generate Waste: - Unused Reagent - Contaminated Labware - Spill Cleanup Debris B->C D Is waste solid? C->D E Characterize as 'Solid Chemical Waste' D->E Yes J Consult EHS for liquid waste stream D->J No F Place in a labeled, sealed, compatible container. E->F G Store in designated hazardous waste area. F->G H Arrange pickup via EHS / Licensed Contractor G->H I Complete all required waste manifests. H->I

Disposal workflow for this compound.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Safety Data Sheet 4-Hydroxy-3-methylbenzoic acid. metasci.
  • Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxybenzoic Acid. Benchchem.
  • 4-HYDROXY-3-METHYL BENZOIC ACID CAS NO 499-76-3 MATERIAL SAFETY D
  • SAFETY D
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet: 4-Hydroxybenzoic acid. Carl ROTH.
  • SAFETY D
  • SDS of Benzoic Acid: Important Data and Inform
  • BENZOIC ACID. (2021). Alpha Resources.
  • Proper Disposal of 3-(3-Chloro-3-butenyl)
  • This compound.
  • 4-Hydroxybenzoic Acid - Safety D
  • Aldrich 156906 - SAFETY D
  • 4 - SAFETY D
  • Benzoic Acid – Uses and Safety. (2015). VelocityEHS.
  • 4-hydroxybenzoic acid - Initial Assessment for the Environment.
  • 4 - SAFETY D
  • 3 - SAFETY D
  • This compound CAS#: 4919-37-3. ChemicalBook.
  • Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid, 98.5+% (HPLC). Cole-Parmer.
  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR, University of Maryland.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. U.S. Environmental Protection Agency.
  • Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3,5-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3,5-dimethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.